molecular formula C3H9O4P B1366974 Dimethyl (hydroxymethyl)phosphonate CAS No. 24630-67-9

Dimethyl (hydroxymethyl)phosphonate

Número de catálogo: B1366974
Número CAS: 24630-67-9
Peso molecular: 140.07 g/mol
Clave InChI: OIERWUPLBOKSRB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dimethyl (hydroxymethyl)phosphonate is a useful research compound. Its molecular formula is C3H9O4P and its molecular weight is 140.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

dimethoxyphosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O4P/c1-6-8(5,3-4)7-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIERWUPLBOKSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453317
Record name Dimethyl (hydroxymethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24630-67-9
Record name Dimethyl (hydroxymethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Mechanism of Dimethyl (hydroxymethyl)phosphonate via the Pudovik Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pudovik reaction stands as a cornerstone in organophosphorus chemistry, offering a direct and efficient pathway for the formation of carbon-phosphorus bonds. This guide provides a comprehensive exploration of the synthesis of dimethyl (hydroxymethyl)phosphonate through the base-catalyzed Pudovik reaction of dimethyl phosphite and formaldehyde. Delving into the underlying mechanistic principles, this document elucidates the pivotal roles of catalysts, solvents, and reaction conditions. Furthermore, it offers detailed experimental protocols, characterization data, and a comparative analysis of reaction variants to equip researchers with the practical knowledge required for the successful synthesis and application of this versatile compound. The biological relevance of α-hydroxyphosphonates as bioisosteres for phosphates and carboxylates in pharmaceuticals underscores the importance of mastering this synthetic route.[1]

Introduction: The Significance of the Pudovik Reaction

First reported by the Russian chemist A. N. Pudovik in the 1950s, the Pudovik reaction is a nucleophilic addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone, yielding an α-hydroxyphosphonate.[1] This reaction is of paramount importance in synthetic organic chemistry as it provides a straightforward method for constructing C-P bonds, which are integral to a wide array of biologically active molecules and materials.[1] The resulting α-hydroxyphosphonates are valuable intermediates and have found applications as enzyme inhibitors, herbicides, and antioxidants.

The synthesis of this compound, the simplest α-hydroxyphosphonate, serves as a fundamental example of the Pudovik reaction and is a critical building block for more complex organophosphorus compounds. Its applications span from being a precursor in the synthesis of flame retardants to its use in the development of pharmaceuticals.

The Core Mechanism: A Base-Catalyzed Pathway

The Pudovik reaction is most commonly conducted under basic conditions. The base plays a crucial role in deprotonating the dialkyl phosphite, which exists in equilibrium with its more nucleophilic trivalent tautomer, to generate a highly reactive phosphite anion.[1][2] This anion then acts as the key nucleophile in the subsequent addition to the electrophilic carbonyl carbon of formaldehyde.

The generally accepted mechanism for the base-catalyzed Pudovik reaction involves the following key steps:[2]

  • Deprotonation of Dimethyl Phosphite: A base (B:) removes the acidic proton from dimethyl phosphite, forming a resonance-stabilized phosphite anion.

  • Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a tetrahedral intermediate.[1]

  • Protonation: The tetrahedral intermediate is subsequently protonated, typically by the conjugate acid of the base (BH+), to yield the final product, this compound.[1]

Pudovik_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation MeO2PHO Dimethyl Phosphite (MeO)2P(O)H PhosphiteAnion Phosphite Anion [(MeO)2PO]- MeO2PHO->PhosphiteAnion + B: Base Base (B:) BH BH+ TetrahedralIntermediate Tetrahedral Intermediate PhosphiteAnion->TetrahedralIntermediate + H2C=O Formaldehyde Formaldehyde (H2C=O) Product This compound TetrahedralIntermediate->Product + BH+

Figure 1: Generalized mechanism of the base-catalyzed Pudovik reaction.

The Role of the Catalyst: A Deeper Look

The choice and amount of base are critical parameters that can significantly influence the reaction rate and, in some cases, the product distribution. While strong bases like sodium methoxide can be used, milder bases such as triethylamine (TEA) or potassium carbonate are often preferred to minimize side reactions.[3]

Recent studies have shown that the nature of the base can even dictate the final product. For instance, in the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite, using a catalytic amount (5%) of diethylamine (DEA) yields the expected Pudovik adduct. However, increasing the catalyst loading to 40% leads exclusively to a rearranged phosphate product.[4] This highlights the importance of precise control over reaction conditions.

Solvent Effects: Influencing Reactivity and Selectivity

The solvent can also play a significant role in the Pudovik reaction. While the reaction can be carried out under solvent-free conditions, the choice of solvent can impact the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and yield. Aprotic solvents like THF have been found to be optimal in some stereoselective Pudovik reactions.[5] In contrast, protic solvents such as methanol can lead to a significant reduction in both yield and diastereoselectivity.[6] The use of heterogeneous catalysts, such as anhydrous potassium carbonate in a low polarity solvent, has also been shown to be an effective approach.[7]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures.[3][7]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Dimethyl phosphite110.0555.0 g (45.8 mL)0.5
Paraformaldehyde30.0315.0 g0.5
Triethylamine (TEA)101.195.1 g (7.0 mL)0.05
Toluene-100 mL-
Reaction Procedure

Experimental_Workflow Start Start Combine Combine dimethyl phosphite, paraformaldehyde, and TEA in toluene. Start->Combine Heat Heat the mixture to 90-100 °C with stirring for 3-4 hours. Combine->Heat Monitor Monitor reaction progress by TLC or ³¹P NMR. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Reaction Complete Filter Filter the mixture to remove any unreacted paraformaldehyde. Cool->Filter Evaporate Remove toluene and excess TEA under reduced pressure. Filter->Evaporate Purify Purify the crude product by vacuum distillation. Evaporate->Purify Characterize Characterize the final product (NMR, IR, MS). Purify->Characterize End End Characterize->End

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl phosphite (55.0 g, 0.5 mol), paraformaldehyde (15.0 g, 0.5 mol), and triethylamine (5.1 g, 0.05 mol) in toluene (100 mL).[3]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The suspension should become a clear solution as the reaction progresses. Maintain this temperature for 3-4 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove any unreacted paraformaldehyde. The filtrate is then concentrated under reduced pressure to remove the toluene and excess triethylamine. The crude product is purified by vacuum distillation to afford this compound as a colorless oil. A yield of approximately 90% can be expected.[7]

Product Characterization: Spectroscopic and Physical Data

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular Formula C₃H₉O₄P[8][9][10]
Molecular Weight 140.07 g/mol [8][9][10]
Appearance Colorless liquid
Boiling Point 209.4 ± 23.0 °C at 760 mmHg[8]
Density 1.2 ± 0.1 g/cm³[8]
Spectroscopic Data
Technique Chemical Shift (δ) / Wavenumber (cm⁻¹) and Coupling Constants (J)
¹H NMR (CDCl₃)δ 3.74 (d, J = 12.0 Hz, 6H, OCH₃), 3.80 (d, J = 8.0 Hz, 2H, P-CH₂), 4.5 (br s, 1H, OH)
¹³C NMR (CDCl₃)δ 52.1 (d, JC-P = 5.7 Hz, OCH₃), 64.35 (d, JC-P = 167 Hz, P-CH₂)[11]
³¹P NMR (CDCl₃)δ 11.1 ppm
IR (neat) 3300-3500 (br, O-H), 2950 (C-H), 1250 (P=O), 1030 (P-O-C) cm⁻¹

Mechanistic Variants and Related Reactions

While the base-catalyzed Pudovik reaction is the most common, other variations and related reactions are also of significant interest to the synthetic chemist.

Acid-Catalyzed Pudovik Reaction

Although less common, the Pudovik reaction can also be catalyzed by Lewis or Brønsted acids.[12] In this variant, the acid activates the carbonyl group of the aldehyde by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the neutral dialkyl phosphite.

Acid_Pudovik_Mechanism cluster_step1_acid Step 1: Carbonyl Activation cluster_step2_acid Step 2: Nucleophilic Attack cluster_step3_acid Step 3: Deprotonation Formaldehyde_acid Formaldehyde (H2C=O) Activated_Carbonyl Activated Carbonyl Formaldehyde_acid->Activated_Carbonyl + A Acid Acid (A) Intermediate_acid Intermediate Activated_Carbonyl->Intermediate_acid + (MeO)2P(O)H MeO2PHO_acid Dimethyl Phosphite (MeO)2P(O)H Product_acid This compound Intermediate_acid->Product_acid - H+

Figure 3: Generalized mechanism of the acid-catalyzed Pudovik reaction.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to form an α-aminophosphonate.[13] This reaction is closely related to the Pudovik reaction, with the key difference being the in situ formation of an imine from the amine and carbonyl compound, which then undergoes a Pudovik-type addition of the dialkyl phosphite.[13]

Conclusion and Future Outlook

The Pudovik reaction remains a powerful and versatile tool for the synthesis of α-hydroxyphosphonates, with the synthesis of this compound serving as a quintessential example. A thorough understanding of the reaction mechanism, coupled with careful control of experimental parameters such as catalyst, solvent, and temperature, is crucial for achieving high yields and purity. The continued development of more efficient and selective catalytic systems, including enantioselective variants, will further expand the utility of this important transformation in both academic research and industrial applications, particularly in the realm of drug discovery where phosphonate-containing molecules play an increasingly vital role.

References

  • Chemsrc. Dimethyl (hydroxymethyl)
  • Yuan, Z., et al. Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate.
  • Bálint, E., et al. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. International Journal of Molecular Sciences, 2023.
  • Grokipedia. Pudovik reaction. (Accessed 2026-01-12).
  • Royal Society of Chemistry. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction.
  • AK Scientific, Inc. Dimethyl (hydroxymethyl)
  • Benchchem. Application Notes and Protocols: Base-Catalyzed Pudovik Reaction. (Accessed 2026-01-12).
  • PubChem. This compound | C3H9O4P | CID 11051732. (Accessed 2026-01-12).
  • Maffei, M., et al. Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions.
  • Wikipedia. Pudovik reaction. (Accessed 2026-01-12).
  • Organisation for Economic Co-operation and Development.
  • Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)
  • ChemicalBook. Diethyl (hydroxymethyl)
  • ResearchGate. The Pudovik Reaction Catalyzed by Tertiary Phosphines. Current Organic Synthesis, 2016.
  • Sigma-Aldrich. Dimethyl (hydroxymethyl)
  • ResearchGate. (PDF)
  • The Royal Society of Chemistry. Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. Organic Chemistry Frontiers, 2016.
  • SpectraBase. Dimethyl hydroxymethylphosphonate - Optional[31P NMR] - Chemical Shifts. (Accessed 2026-01-12).
  • JEOL. NM230005E. (Accessed 2026-01-12).
  • Beilstein-Institut. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry, 2019.
  • YouTube.
  • MDPI. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate.
  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (Accessed 2026-01-12).
  • YouTube.
  • The Athavale Group.
  • D-Scholarship@Pitt. Computational Studies of Catalytic Organic and Bioorganic Reactions by Yue Fu. 2022.
  • White Rose Research Online. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design, 2024.

Sources

Spectroscopic Characterization of Dimethyl (hydroxymethyl)phosphonate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl (hydroxymethyl)phosphonate (DMHMP) is an organophosphorus compound of significant interest in various chemical and pharmaceutical research fields. Its structural simplicity, featuring a reactive hydroxymethyl group directly attached to the phosphorus atom, makes it a versatile building block in organic synthesis.[1] Accurate and comprehensive characterization of DMHMP is paramount for its effective utilization, ensuring purity, and understanding its chemical behavior. This guide provides an in-depth analysis of the spectroscopic techniques employed for the structural elucidation of DMHMP, intended for researchers, scientists, and professionals in drug development.

This document will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the characterization of DMHMP. Each section will provide not only the spectral data but also the underlying scientific rationale for the observed phenomena and detailed experimental protocols.

Molecular Structure and Key Physicochemical Properties

DMHMP is a relatively small organophosphonate with the molecular formula C₃H₉O₄P.[2] Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group), single-bonded to a hydroxymethyl group, and two methoxy groups.

PropertyValueSource
Molecular Formula C₃H₉O₄P[2]
Molecular Weight 140.07 g/mol [2]
CAS Number 24630-67-9[2]
IUPAC Name dimethoxyphosphorylmethanol[2]

digraph "DMHMP_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes P[label="P", pos="0,0!", fontsize=14, fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O1 [label="O", pos="0,1!", fontsize=14, fontcolor="#202124"]; O2 [label="O", pos="-1.2,-0.5!", fontsize=14, fontcolor="#202124"]; O3 [label="O", pos="1.2,-0.5!", fontsize=14, fontcolor="#202124"]; C1 [label="CH₂", pos="0,-1.5!", fontsize=12, fontcolor="#202124"]; O4 [label="OH", pos="0,-2.5!", fontsize=12, fontcolor="#202124"]; C2 [label="CH₃", pos="-2.2,-0.5!", fontsize=12, fontcolor="#202124"]; C3 [label="CH₃", pos="2.2,-0.5!", fontsize=12, fontcolor="#202124"];

// Bonds P -- O1 [dir=none, penwidth=2, label=""]; P -- O2 [dir=none, penwidth=1]; P -- O3 [dir=none, penwidth=1]; P -- C1 [dir=none, penwidth=1]; C1 -- O4 [dir=none, penwidth=1]; O2 -- C2 [dir=none, penwidth=1]; O3 -- C3 [dir=none, penwidth=1]; }

Figure 1: 2D structure of this compound (DMHMP).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For organophosphorus compounds like DMHMP, multinuclear NMR, including ¹H, ¹³C, and ³¹P nuclei, is indispensable.[3]

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring atoms through chemical shifts, signal integrations, and spin-spin coupling patterns.

Expected ¹H NMR Spectral Data for DMHMP:

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
-OHVariableSinglet (broad)N/A
-CH₂-~3.9Doublet²J(P,H) ≈ 6-12 Hz
-OCH₃~3.8Doublet³J(P,H) ≈ 10-12 Hz

Interpretation:

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance from the spectrum.

  • Hydroxymethyl Protons (-CH₂-): These two protons are chemically equivalent and are directly attached to the carbon bonded to the phosphorus atom. They are expected to appear as a doublet due to coupling with the ³¹P nucleus (²J(P,H)).

  • Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups are expected to appear as a doublet due to coupling to the phosphorus atom through three bonds (³J(P,H)).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets. However, in the case of DMHMP, coupling to the ³¹P nucleus is still observed.

Expected ¹³C NMR Spectral Data for DMHMP:

CarbonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
-CH₂-~56-58Doublet¹J(P,C) ≈ 140-160 Hz
-OCH₃~53-55Doublet²J(P,C) ≈ 5-7 Hz

Interpretation:

  • Hydroxymethyl Carbon (-CH₂-): This carbon is directly bonded to the phosphorus atom, resulting in a large one-bond coupling constant (¹J(P,C)), which splits the signal into a doublet.

  • Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons are two bonds away from the phosphorus atom, leading to a smaller two-bond coupling constant (²J(P,C)) and a doublet signal.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive technique for the direct observation of the phosphorus nucleus, providing valuable information about its oxidation state and chemical environment.[4]

Expected ³¹P NMR Spectral Data for DMHMP:

NucleusChemical Shift (δ, ppm) (Referenced to 85% H₃PO₄)Multiplicity (Proton-coupled)
³¹P~25-28Multiplet

Interpretation:

The chemical shift of the ³¹P nucleus in DMHMP is expected in the typical range for phosphonates. In a proton-coupled ³¹P NMR spectrum, the signal would appear as a complex multiplet due to coupling with the -CH₂- and -OCH₃ protons. However, ³¹P NMR spectra are most commonly acquired with proton decoupling, which would result in a single, sharp singlet for DMHMP.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of DMHMP in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of a reference standard (e.g., TMS) if not present in the solvent. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Tune and shim the spectrometer for optimal magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H, ¹³C, and ³¹P NMR spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transform to the raw FID data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the reference standard. proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum. proc3->proc4

Figure 2: A generalized workflow for acquiring NMR spectra of DMHMP.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of DMHMP and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR referencing. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0 ppm for ¹H and ¹³C spectra, and the external H₃PO₄ signal to 0 ppm for the ³¹P spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Absorption Bands for DMHMP:

Wavenumber (cm⁻¹) (Predicted)Vibrational ModeIntensity
3400-3200O-H stretch (hydrogen-bonded)Broad, Strong
2980-2850C-H stretch (aliphatic)Medium-Strong
1260-1200P=O stretch (phosphoryl)Strong
1050-1000P-O-C stretchStrong
~1050C-O stretchMedium

Interpretation:

  • O-H Stretch: The presence of a broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group involved in hydrogen bonding.

  • C-H Stretch: The bands in the 2980-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • P=O Stretch: A very strong and characteristic absorption band between 1260-1200 cm⁻¹ is indicative of the P=O double bond of the phosphoryl group. The exact position of this band can be sensitive to the electronic environment of the phosphorus atom.

  • P-O-C Stretch: Strong absorptions in the 1050-1000 cm⁻¹ region are characteristic of the P-O-C single bond stretching vibrations of the methoxy groups.

  • C-O Stretch: The C-O single bond stretching of the hydroxymethyl group is also expected in the fingerprint region, around 1050 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (Liquid Sample)
  • Sample Preparation:

    • As DMHMP is a liquid at room temperature, it can be analyzed directly as a thin film.

    • Place a small drop of DMHMP onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, and the fragmentation pattern can be used to deduce its structure.

Expected Mass Spectrometry Data for DMHMP:

ParameterValueSource
Monoisotopic Mass 140.02384576 Da[2]

Interpretation and Proposed Fragmentation Pathway:

Upon electron ionization (EI), DMHMP is expected to form a molecular ion (M⁺•) at m/z = 140. This molecular ion can then undergo various fragmentation processes to form smaller, stable ions. A plausible fragmentation pathway is outlined below:

MS_Fragmentation cluster_frags Fragment Ions M [C₃H₉O₄P]⁺• m/z = 140 (Molecular Ion) frag1 [C₂H₆O₃P]⁺ m/z = 109 M->frag1 - •OCH₃ frag2 [CH₄O₃P]⁺ m/z = 95 M->frag2 - CH₂O, -H• frag4 [H₂O₃P]⁺• m/z = 81 M->frag4 - C₂H₅•, -CH₂ frag3 [CH₂O₂P]⁺ m/z = 77 frag1->frag3 - CH₃OH

Figure 3: Proposed electron ionization fragmentation pathway for DMHMP.

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of a P-OCH₃ bond can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z = 109.

  • Loss of Formaldehyde (CH₂O) and a Hydrogen Radical (H•): A rearrangement followed by fragmentation could lead to the loss of formaldehyde and a hydrogen radical, giving a fragment at m/z = 95.

  • Further Fragmentation: The fragment at m/z = 109 could further lose a molecule of methanol (CH₃OH) to form a fragment at m/z = 77. Other smaller fragments are also possible.

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Dissolve a small amount of DMHMP in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, FTIR, and Mass Spectrometry. NMR spectroscopy provides the most detailed structural information, elucidating the connectivity of atoms through chemical shifts and coupling constants. FTIR spectroscopy offers a rapid and effective method for identifying the key functional groups present in the molecule. Mass spectrometry confirms the molecular weight and provides valuable structural clues through the analysis of fragmentation patterns. By integrating the data from these techniques, a comprehensive and unambiguous structural assignment of DMHMP can be achieved, which is essential for its application in research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Keglevich, G., & Rádai, Z. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(7), 1586. [Link]

  • JEOL. (n.d.). Analyses of alkyl phosphonate mixtures. Retrieved January 8, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

  • University of Strathclyde. (n.d.). 31 Phosphorus NMR. Retrieved January 8, 2026, from [Link]

  • ACG Publications. (2012). Green chemical synthesis of α-hydroxyphosphonates. Records of Natural Products, 6(3), 279-285. [Link]

  • MDPI. (2022). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Molecules, 27(9), 3075. [Link]

  • The Royal Society of Chemistry. (2014). Lanthanide anilido complexes: synthesis, characterization, and as highly efficient catalysts for hydrophosphonylation of aldehydes and unactivated ketones - Supporting Information. Dalton Transactions, 43, 10958-10967. [Link]

  • ProQuest. (2022). Synthesis, Crystal Structure, and Biological Activity of α-Hydroxyphosphonates. Russian Journal of General Chemistry, 92(11), 2315-2321. [Link]

Sources

A Comprehensive Technical Guide to the ¹H and ³¹P NMR Spectroscopy of Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Significance of Dimethyl (hydroxymethyl)phosphonate in Modern Chemistry

This compound is a valuable synthetic intermediate, primarily owing to its bifunctional nature, possessing both a reactive hydroxyl group and a phosphonate moiety. The phosphonate group is a well-established phosphate mimic in medicinal chemistry, offering enhanced stability against enzymatic hydrolysis.[1][2] This property makes phosphonate-containing molecules, derived from precursors like DMHMP, attractive candidates for antiviral, anticancer, and anti-osteoporotic drugs.[1][2]

The most common synthetic route to α-hydroxyphosphonates, including DMHMP, is the Pudovik reaction.[3] This reaction involves the base-catalyzed addition of a dialkyl phosphite (in this case, dimethyl phosphite) to an aldehyde (formaldehyde).[3] The versatility of the resulting hydroxymethyl group allows for a wide range of subsequent chemical modifications, making DMHMP a cornerstone for the synthesis of more complex organophosphorus compounds.[3][4]

Given its pivotal role, the unambiguous structural confirmation and purity assessment of DMHMP are paramount. NMR spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecular structure in solution.

Foundational Principles of ¹H and ³¹P NMR for Organophosphorus Compounds

NMR spectroscopy relies on the magnetic properties of atomic nuclei. Both ¹H and ³¹P have a nuclear spin of ½, making them ideal for high-resolution NMR studies.

¹H NMR Spectroscopy provides information on the chemical environment of protons within a molecule. Key parameters include:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms are "deshielded" and appear at higher ppm values.

  • Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei leads to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of bonds separating the coupled nuclei. In phosphonates, we observe both homonuclear coupling (¹H-¹H) and heteronuclear coupling (³¹P-¹H).

³¹P NMR Spectroscopy is a highly specific technique for phosphorus-containing compounds.[5] Key features include:

  • Wide Chemical Shift Range: ³¹P NMR spectra have a much broader chemical shift range than ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation.

  • Sensitivity to the Phosphorus Environment: The ³¹P chemical shift is highly sensitive to the oxidation state, coordination number, and nature of the substituents on the phosphorus atom.

  • Proton Decoupling: ³¹P spectra are often acquired with proton decoupling, which collapses the P-H coupling and results in a single, sharp peak for each unique phosphorus nucleus, simplifying analysis and improving the signal-to-noise ratio.[5]

Spectral Analysis: An Illustrative Example with Diethyl (hydroxymethyl)phosphonate

Due to the limited availability of fully assigned spectra for this compound, we will analyze the ¹H NMR spectrum of its close analog, diethyl (hydroxymethyl)phosphonate, to demonstrate the key spectral features. The principles of interpretation are directly transferable to DMHMP.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of diethyl (hydroxymethyl)phosphonate in CDCl₃ exhibits distinct signals corresponding to the different proton environments in the molecule.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
-CH₃~1.34TripletJ(H,H) ≈ 7.1These protons are on the methyl groups of the ethyl esters. They are coupled to the two adjacent methylene protons, resulting in a triplet.
P-CH₂-OH~3.91Doublet²J(P,H) ≈ 5.9This signal corresponds to the two protons of the hydroxymethyl group directly attached to the phosphorus-bearing carbon. The signal is split into a doublet due to coupling with the phosphorus nucleus (two-bond coupling).[3]
-O-CH₂-CH₃~4.17MultipletJ(H,H) ≈ 7.4, ³J(P,H)These are the methylene protons of the ethyl esters. They are coupled to the three protons of the adjacent methyl groups (quartet) and also to the phosphorus nucleus (three-bond coupling), resulting in a more complex multiplet.
-OH~4.5Singlet (broad)-The hydroxyl proton is typically a broad singlet and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding and chemical exchange.

Illustrative data for diethyl (hydroxymethyl)phosphonate is sourced from Benchchem.[3]

Expected ¹H NMR Spectrum of this compound:

For DMHMP, the ¹H NMR spectrum would be simpler. The signals for the ethyl groups (-CH₃ and -O-CH₂-CH₃) would be replaced by a single signal for the two equivalent methoxy groups (-OCH₃). This signal would appear as a doublet due to three-bond coupling to the phosphorus atom (³J(P,H)). The signals for the hydroxymethyl (P-CH₂-OH) and hydroxyl (-OH) protons would be expected in similar regions to the diethyl analog.

³¹P NMR Spectral Interpretation

A proton-coupled ³¹P NMR spectrum would show this peak split into a multiplet due to coupling with the protons on the adjacent methyl and hydroxymethyl groups.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This section outlines a standard operating procedure for the preparation and acquisition of ¹H and ³¹P NMR spectra of this compound.

4.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for many organophosphorus compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ³¹P NMR, a slightly higher concentration (10-20 mg) may be beneficial to obtain a good signal-to-noise ratio in a shorter time.

  • Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the deuterated solvent using a clean pipette. c. Gently swirl the vial to dissolve the sample completely. d. Transfer the solution into a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely.

4.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

For ³¹P NMR (Proton Decoupled):

  • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

  • Spectral Width: 100-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 64-128 scans.

  • Referencing: The spectrum should be referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).

Visualizing Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of this compound and the key through-bond couplings that are observed in its NMR spectra.

G P P O1 O P->O1 O2 O P->O2 O3 O P->O3 C1 CH₂ P->C1 C2 CH₃ O1->C2 C3 CH₃ O2->C3 OH OH C1->OH

Caption: Molecular structure of this compound.

G cluster_mol This compound P ³¹P C_Me OCH₃ P->C_Me ¹J(P,C) C_CH2 CH₂OH P->C_CH2 ¹J(P,C) H_Me H (Methyl) P->H_Me ³J(P,H) H_CH2 H (Methylene) P->H_CH2 ²J(P,H) C_Me->H_Me ¹J(C,H) C_CH2->H_CH2 ¹J(C,H) H_OH H (Hydroxyl)

Caption: Key NMR J-coupling relationships in DMHMP.

Applications in Drug Development and Beyond

The hydroxymethylphosphonate moiety, readily synthesized from DMHMP, is a critical component in the design of various therapeutic agents.

  • Antiviral Drugs: Phosphonate analogs of nucleosides, such as Tenofovir and Adefovir, are cornerstone therapies for HIV and Hepatitis B infections.[1] The phosphonate group mimics the natural phosphate group of nucleotides but is resistant to hydrolysis, leading to more stable and effective drugs. Diethyl (hydroxymethyl)phosphonate is a known intermediate in the synthesis of Tenofovir.[6]

  • Enzyme Inhibitors: The tetrahedral geometry and negative charge of the phosphonate group make it an excellent transition-state analog inhibitor for various enzymes, particularly those that process phosphate-containing substrates.[1]

  • Bone Targeting Agents: Bisphosphonates, which contain two phosphonate groups, are widely used in the treatment of osteoporosis and other bone disorders due to their high affinity for calcium phosphate in the bone matrix.[2]

  • Flame Retardants: Beyond medicinal chemistry, DMHMP and its derivatives are utilized as effective flame retardants in polymers. Upon heating, they decompose to form a protective layer of phosphoric acid, which inhibits combustion.[3]

Conclusion

¹H and ³¹P NMR spectroscopy are indispensable tools for the characterization of this compound and related compounds. A thorough understanding of the chemical shifts and, particularly, the heteronuclear ³¹P-¹H coupling patterns allows for unambiguous structural verification and purity assessment. While a fully assigned public spectrum of DMHMP remains elusive, the analysis of close analogs provides a solid foundation for interpreting its NMR data. The principles and protocols outlined in this guide are intended to empower researchers in their synthesis and application of this important chemical building block, fostering further innovation in drug discovery and materials science.

References

  • PubChem. This compound | C3H9O4P | CID 11051732. [Link]

  • Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 897996. [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: Lanthanide anilido complexes: synthesis, characterization, and as highly efficient catalysts for hydrophosphonylation of aldehydes and unactivated ketones. [Link]

  • SpectraBase. Dimethyl hydroxymethylphosphonate - Optional[31P NMR] - Chemical Shifts. [Link]

  • SpectraBase. O,O-DIETHYL(META-PHENOXY-ALPHA-HYDROXYBENZYL)PHOSPHONATE. [Link]

  • Stanford Libraries. Journal of general chemistry of the USSR in English translation. [Link]

  • Keglevich, G., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7593. [Link]

  • National Library of Australia. Journal of general chemistry of the USSR in English translation | Catalogue. [Link]

  • Western University. Journal of general chemistry of the U.S.S.R. in English translation.. [Link]

  • ResearchGate. 1 H and 31 P NMR Parameters. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information. [Link]

  • UW-Madison Libraries. Journal of general chemistry of the U.S.S.R. in English translation - Catalog. [Link]

  • Google Books. Journal of General Chemistry of the U.S.S.R.
  • Holá, K., et al. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Molecules, 26(24), 7646. [Link]

  • Wikipedia. Phosphonate. [Link]

  • University of California, Davis. Introduction Differences Between 1H and 31P NMR Interpreting Spectra. [Link]

  • Wang, Y., et al. (2021). Quantification of phosphonate drugs by 1H-31P HSQC shows that rats are better models of primate drug exposure than mice. bioRxiv. [Link]

  • Wu, Y., et al. (2008). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 19(11), 1367-1372. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Diethyl (hydroxymethyl)phosphonate: A Guide for Procurement Managers. [Link]

  • Revue Roumaine de Chimie. (2020). A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie, 65(1), 79-84. [Link]

Sources

FT-IR analysis of Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Analysis of Dimethyl (hydroxymethyl)phosphonate

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Vibrations of a Versatile Phosphonate

This compound (DMHMP), with the chemical formula C₃H₉O₄P, stands as a pivotal intermediate in the realm of organophosphorus chemistry.[1] Its unique structure, featuring a reactive hydroxymethyl group alongside the stable phosphonate core, renders it a valuable precursor for synthesizing a wide array of compounds, from flame retardants to specialized chemical agents.[1] The precise characterization of this molecule is paramount for ensuring purity, monitoring reactions, and understanding its chemical behavior.

Among the arsenal of analytical techniques available, Fourier Transform Infrared (FT-IR) spectroscopy emerges as a particularly powerful tool. It is a rapid, non-destructive method that provides a distinct "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups.[1][2] This guide offers a comprehensive exploration of the FT-IR analysis of DMHMP, grounded in established spectroscopic principles and field-proven methodologies. We will delve into the causality behind spectral features, present a self-validating experimental protocol, and provide the necessary framework for researchers, scientists, and drug development professionals to confidently apply this technique.

The Spectroscopic Blueprint: Principles of DMHMP Analysis by FT-IR

The foundation of FT-IR spectroscopy lies in the interaction of infrared radiation with molecular bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation, resulting in a transition to a higher vibrational energy state. The FT-IR spectrometer measures this absorption as a function of frequency (typically expressed in wavenumbers, cm⁻¹), generating a spectrum that reveals the functional groups present.

For this compound, the key functional groups that produce characteristic absorption bands are:

  • Hydroxyl group (O-H)

  • Alkane groups (C-H)

  • Phosphoryl group (P=O)

  • Phosphonate ester group (P-O-C)

  • Carbon-Oxygen bond (C-O)

Each of these groups vibrates in a predictable frequency range, allowing for the definitive identification and structural confirmation of DMHMP.[1]

Deciphering the Spectrum: Interpretation of DMHMP's Vibrational Fingerprint

The FT-IR spectrum of DMHMP is characterized by several strong, well-defined absorption bands. An expert analysis involves examining specific regions of the spectrum to assign these bands to their corresponding molecular vibrations.

The O-H Stretching Region (3600 – 3200 cm⁻¹)

A prominent, broad absorption band is expected in this region. This breadth is a direct consequence of intermolecular hydrogen bonding between the hydroxyl (O-H) groups of adjacent DMHMP molecules.[1][3] The presence of this strong, broad peak is a clear confirmation of the hydroxyl functionality.

The C-H Stretching Region (3000 – 2850 cm⁻¹)

Multiple sharp, medium-to-strong peaks appear in this range, corresponding to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups within the molecule.[1][2]

The Phosphoryl (P=O) Stretching Region (1250 – 1200 cm⁻¹)

This region contains arguably the most characteristic and intense absorption band in the DMHMP spectrum.[1] The P=O double bond stretch gives rise to a very strong, sharp peak, which serves as a definitive marker for the phosphonate group.[4] Its high intensity is due to the large change in dipole moment during the vibration.

The Fingerprint Region (< 1500 cm⁻¹)

This complex region contains a wealth of structural information unique to the molecule. For DMHMP, the most significant bands are:

  • C-O Stretching (approx. 1100 – 1000 cm⁻¹): A strong band associated with the stretching vibration of the C-O single bond of the hydroxymethyl group.[1][2]

  • P-O-C Stretching (approx. 1050 – 970 cm⁻¹): Strong, often complex absorptions arising from the asymmetric and symmetric stretching of the P-O-C ester linkages.[1][2] The coupling of these vibrations can sometimes make precise assignment challenging, but their presence is fundamental to the phosphonate structure.[5]

Data Presentation: Summary of Key FT-IR Absorption Bands for DMHMP
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3600 - 3200O-H Stretch (H-bonded)HydroxylStrong, Broad
3000 - 2850C-H Stretch (asymm/symm)Alkane (CH₃, CH₂)Medium, Sharp
1250 - 1200P=O StretchPhosphorylVery Strong, Sharp
1100 - 1000C-O StretchHydroxymethylStrong
1050 - 970P-O-C Stretch (asymm/symm)PhosphonateStrong

Experimental Protocol: A Self-Validating Methodology

This protocol outlines a robust procedure for acquiring a high-quality FT-IR spectrum of DMHMP, which is typically a liquid at room temperature.[6] The use of Attenuated Total Reflectance (ATR) is prioritized for its simplicity, speed, and minimal sample preparation.

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared spectrometer (e.g., Thermo Nicolet, PerkinElmer, Bruker) equipped with a detector sensitive in the mid-IR range (4000-400 cm⁻¹).[7][8]

  • Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory, preferably with a diamond crystal.

  • Sample: this compound (CAS No: 24630-67-9).[7]

  • Reagents: Isopropanol or ethanol for cleaning.

  • Apparatus: Kimwipes or other lint-free tissue.

Step-by-Step Experimental Workflow
  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal surface with a Kimwipe dampened with isopropanol and allow it to dry completely. This step is critical to prevent cross-contamination.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (e.g., atmospheric H₂O and CO₂) and the ATR crystal itself.

    • Rationale: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorption information from the sample.

    • Typical Parameters:

      • Scan Range: 4000 – 400 cm⁻¹

      • Resolution: 4 cm⁻¹[8]

      • Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio).

  • Sample Spectrum Acquisition:

    • Place a single drop of liquid DMHMP onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Analysis:

    • The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the spectral analysis tools to identify the peak positions (in cm⁻¹) and compare them against the expected values detailed in Section 2 and the data table.

  • Post-Analysis Cleanup:

    • Carefully clean the DMHMP from the ATR crystal using a Kimwipe and isopropanol.

    • Run a clean check by acquiring a new spectrum to ensure no sample residue remains.

Mandatory Visualization: FT-IR Analysis Workflow

FT_IR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Analysis p1 Clean ATR Crystal (Isopropanol) p2 Acquire Background Spectrum (Clean Crystal) p1->p2 Critical for accuracy a1 Apply DMHMP Sample to Crystal p2->a1 a2 Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ res.) a1->a2 d1 Software performs FT & Background Subtraction a2->d1 d2 Perform Baseline Correction d1->d2 d3 Identify Peak Positions (cm⁻¹) d2->d3 d4 Assign Vibrational Modes (Compare to Reference Data) d3->d4 end end d4->end Final Spectrum Interpreted

Sources

Unraveling the Thermal Fate of Dimethyl (hydroxymethyl)phosphonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Unknowns in Organophosphorus Chemistry

The thermal stability and decomposition pathways of organophosphorus compounds are of paramount importance in fields ranging from materials science, particularly in the development of flame retardants, to the pharmaceutical industry, where understanding the degradation of phosphonate-containing drugs is crucial for ensuring their safety and efficacy. Dimethyl (hydroxymethyl)phosphonate (DMHMP), a prominent member of the α-hydroxyphosphonate family, stands as a molecule of significant interest. Its dual functionality, comprising both a phosphonate ester and a primary alcohol, imparts unique chemical properties that also lead to a complex thermal decomposition profile.

This technical guide serves as a comprehensive exploration of the thermal decomposition pathway of DMHMP. As a Senior Application Scientist, the narrative herein is built upon a foundation of established principles in organophosphorus chemistry, drawing parallels with closely related and well-studied analogues. While a definitive, experimentally exhaustive pathway for DMHMP is not yet fully elucidated in publicly accessible literature, this guide will construct a scientifically rigorous and plausible decomposition cascade. We will delve into the causality behind the proposed reaction steps, grounding our hypotheses in the known reactivity of phosphonates and alcohols. Furthermore, this document will outline the self-validating experimental protocols that would be essential in confirming and refining the proposed mechanisms, thereby providing a roadmap for future research in this area. Our commitment to scientific integrity is underscored by the extensive citation of authoritative sources, ensuring a trustworthy and well-referenced exploration of this complex topic.

The Molecular Architecture of this compound: A Prelude to its Thermal Behavior

This compound, with the chemical formula (CH₃O)₂P(O)CH₂OH, is characterized by a central phosphorus atom in the +5 oxidation state, double-bonded to an oxygen atom (a phosphoryl group), and single-bonded to two methoxy groups and a hydroxymethyl group.[1] The presence of the P=O bond results in a polar molecule with a significant dipole moment.[2]

The key to understanding its thermal decomposition lies in the relative strengths of its covalent bonds. The C-P bond is notably stable, while the P-O-C ester linkages and the C-O bond of the hydroxymethyl group are more susceptible to thermal cleavage. The hydroxyl group also introduces the possibility of intra- and intermolecular hydrogen bonding, which can influence the initial stages of decomposition.

Synthesis and Relevance

DMHMP is typically synthesized via the Pudovik reaction, which involves the nucleophilic addition of dimethyl phosphite to formaldehyde.[3] Its applications are diverse, ranging from its use as a precursor in the synthesis of more complex organophosphorus compounds to its role as an effective flame retardant.[3] In the context of flame retardancy, its efficacy is directly linked to its thermal decomposition products, which can act in both the condensed (solid) and gas phases to inhibit combustion.[3]

A Proposed Thermal Decomposition Pathway of DMHMP

Based on the established principles of organophosphorus compound pyrolysis and the specific functionalities within the DMHMP molecule, a multi-step decomposition pathway is proposed. This pathway is initiated at elevated temperatures and is likely to proceed through a series of competing and consecutive reactions.

Initial Decomposition Step: The Reversible Retro-Pudovik Reaction

A plausible initial step in the thermal decomposition of DMHMP is the reversible retro-Pudovik reaction. This reaction is essentially the reverse of its synthesis, where the α-hydroxyphosphonate decomposes back into dimethyl phosphite and formaldehyde. This pathway is supported by studies on the decomposition of other α-hydroxyphosphonates under certain conditions.

G DMHMP This compound Intermediate Transition State DMHMP->Intermediate Heat (Δ) Products Dimethyl Phosphite + Formaldehyde Intermediate->Products Reversible

Caption: Initial retro-Pudovik decomposition of DMHMP.

This initial step is significant as it immediately generates two smaller, more volatile molecules. Formaldehyde is a highly reactive species that can undergo further oxidation or polymerization. Dimethyl phosphite is also thermally unstable and will decompose further.

Decomposition of Dimethyl Phosphite

The dimethyl phosphite formed in the initial step will undergo further thermal decomposition. The most likely pathway involves the elimination of methanol to form a reactive phosphorus-containing intermediate.

G DMP Dimethyl Phosphite Intermediate [CH₃O-P(O)H] DMP->Intermediate Heat (Δ) Products Methanol + [O=P-H] Intermediate->Products Elimination

Caption: Decomposition of the intermediate, Dimethyl Phosphite.

Alternative Initial Step: Intramolecular Water Elimination

An alternative or concurrent initial decomposition pathway for DMHMP involves an intramolecular elimination of water from the hydroxymethyl group, facilitated by the phosphoryl oxygen. This would lead to the formation of a methylene phosphonate intermediate.

Formation of Phosphoric Acid Derivatives: The Condensed Phase Action

At higher temperatures, the various phosphorus-containing intermediates will undergo further reactions, leading to the formation of phosphoric and polyphosphoric acids. This is a key aspect of the flame-retardant action of many organophosphorus compounds.[3] These acidic species are non-volatile and remain in the condensed phase (the solid residue). They act as catalysts for the dehydration of organic materials, promoting the formation of a stable char layer. This char acts as a physical barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable volatile compounds into the gas phase.

Generation of Gas-Phase Radicals: Quenching the Fire

Concurrently with the condensed-phase reactions, some of the phosphorus-containing intermediates, particularly those with lower oxygen content, can fragment to produce reactive radical species in the gas phase. The most significant of these is the phosphoryl radical (PO•). These radicals are highly effective at scavenging the chain-carrying radicals (such as H• and OH•) that propagate the combustion process in a flame, thereby quenching the fire.

G cluster_condensed Condensed Phase cluster_gas Gas Phase DMHMP DMHMP Intermediates Phosphorus Intermediates DMHMP->Intermediates Heat Acids Phosphoric/Polyphosphoric Acids Intermediates->Acids Volatiles Volatile P-species Intermediates->Volatiles Char Char Formation Acids->Char PO_radical PO• radical Volatiles->PO_radical Quenching Flame Quenching PO_radical->Quenching

Caption: Dual-phase action of DMHMP decomposition products.

Experimental Verification: A Protocol for Elucidating the Pathway

To validate and refine the proposed decomposition pathway, a suite of analytical techniques must be employed. The following protocols are designed to provide a comprehensive understanding of the thermal degradation of DMHMP.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To determine the thermal stability of DMHMP and identify the evolved gaseous products as a function of temperature.

Protocol:

  • A small, precisely weighed sample of DMHMP (5-10 mg) is placed in a TGA crucible.

  • The sample is heated from ambient temperature to approximately 800 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The gases evolved during the decomposition are transferred via a heated transfer line to the gas cell of an FTIR spectrometer.

  • FTIR spectra of the evolved gases are recorded continuously throughout the TGA experiment.

  • The resulting data will provide a thermogram (mass vs. temperature) and a series of time-resolved IR spectra of the gaseous products, allowing for their identification.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the individual volatile and semi-volatile products of DMHMP pyrolysis.[4]

Protocol:

  • A microgram-scale sample of DMHMP is placed in a pyrolysis probe.

  • The probe is rapidly heated to a specific pyrolysis temperature (e.g., 500 °C, 700 °C) in an inert atmosphere.

  • The pyrolysis products are swept into the injection port of a gas chromatograph.

  • The products are separated on a capillary GC column.

  • The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra.

  • By performing pyrolysis at different temperatures, the evolution of different products as a function of temperature can be determined.

Analytical Technique Information Gained
TGA-FTIROnset of decomposition, temperature ranges of mass loss, identification of major gaseous products (e.g., water, formaldehyde, methanol, CO, CO₂).
Py-GC-MSSeparation and identification of a wide range of volatile and semi-volatile decomposition products, providing a detailed "fingerprint" of the pyrolysis process.

Summary of Expected Decomposition Products

Based on the proposed pathway and the known chemistry of related compounds, the following table summarizes the expected decomposition products of DMHMP.

Product Phase Formation Pathway
FormaldehydeGasRetro-Pudovik reaction
Dimethyl phosphiteGas/LiquidRetro-Pudovik reaction
MethanolGasDecomposition of dimethyl phosphite
WaterGasIntramolecular elimination
Phosphoric/Polyphosphoric AcidsCondensedHigh-temperature reactions of P-intermediates
PO• radicalGasFragmentation of volatile P-species
CharCondensedCatalytic action of phosphoric acids

Conclusion and Future Outlook

The thermal decomposition of this compound is a complex process involving multiple competing and consecutive reactions. This guide has presented a plausible pathway grounded in the fundamental principles of organophosphorus chemistry. The proposed mechanism involves an initial retro-Pudovik reaction or intramolecular water elimination, followed by the decomposition of intermediates to form both condensed-phase char promoters (phosphoric acids) and gas-phase flame inhibitors (PO• radicals).

To move from a proposed to a definitive pathway, rigorous experimental investigation is essential. The detailed protocols for TGA-FTIR and Py-GC-MS outlined herein provide a clear roadmap for future research. A comprehensive understanding of the thermal decomposition of DMHMP will not only advance our fundamental knowledge of organophosphorus chemistry but also enable the more rational design of novel flame retardants and the assessment of the thermal stability of phosphonate-containing pharmaceuticals. The scientific community is encouraged to undertake these investigations to fully illuminate the thermal fate of this important molecule.

References

  • Tris(hydroxymethyl)phosphine - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Tris(hydroxymethyl)phosphine - Grokipedia. (2026, January 8). Retrieved January 8, 2026, from [Link]

  • Full kinetics investigation of the formation reaction of phosphonate esters in the gas-phase: a theoretical study - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

  • Thermal and Calorimetric Evaluations of Polyacrylonitrile Containing Covalently-Bound Phosphonate Groups - Semantic Scholar. (2018, January 30). Retrieved January 8, 2026, from [Link]

  • Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate | The Journal of Organic Chemistry - ACS Publications. (2021, October 11). Retrieved January 8, 2026, from [Link]

  • Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS) - MDPI. (2019, March 1). Retrieved January 8, 2026, from [Link]

  • Fig. 5. Thermogravimetry analysis curves of a -hydroxy diethylphosphonate. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Reversible decomposition of mono(-hydroxy)phosphines and their reaction with ,-unsaturated aldehydes - ResearchGate. (2025, August 6). Retrieved January 8, 2026, from [Link]

  • Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory. (n.d.). Retrieved January 8, 2026, from [Link]

  • Full kinetics investigation of the formation reaction of phosphonate esters in the gas-phase: A theoretical study | Request PDF - ResearchGate. (2025, August 9). Retrieved January 8, 2026, from [Link]

  • Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions | The Journal of Organic Chemistry - ACS Publications. (2024, December 17). Retrieved January 8, 2026, from [Link]

  • Analysis of Organophosphorus Compounds by GC/MS - cromlab-instruments.es. (n.d.). Retrieved January 8, 2026, from [Link]

  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. (n.d.). Retrieved January 8, 2026, from [Link]

  • Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes - PubMed. (2015, March 28). Retrieved January 8, 2026, from [Link]

  • Green chemical synthesis of α-hydroxyphosphonates - ACG Publications. (2012, May 15). Retrieved January 8, 2026, from [Link]

  • This compound | C3H9O4P | CID 11051732 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • (PDF) Pyrolysis gas chromatography - mass spectrometry studies of spiro phosphate esters containing phenol and substituted phenol moieties - ResearchGate. (2025, July 10). Retrieved January 8, 2026, from [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates - PMC - NIH. (2018, June 20). Retrieved January 8, 2026, from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis - MDPI. (2022, May 11). Retrieved January 8, 2026, from [Link]

  • General protocol for the synthesis of α-hydroxy- phosphonates. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • US5359115A - Methods for the synthesis of phosphonate esters - Google Patents. (n.d.).

Sources

Physical and chemical properties of Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Dimethyl (hydroxymethyl)phosphonate

Introduction

This compound (DMHP) is an organophosphorus compound of significant interest in synthetic and medicinal chemistry. As a simple α-hydroxyphosphonate, it serves as a versatile precursor and building block for a wide range of more complex molecules.[1][2] Its structure, featuring a reactive hydroxyl group and a phosphonate moiety, makes it a valuable intermediate in the synthesis of pharmaceuticals, flame retardants, and various specialty chemicals.[2][3] The phosphonate group, characterized by a stable phosphorus-carbon (P-C) bond, is often employed as a bioisostere for phosphate or carboxylate groups in drug design, conferring increased resistance to hydrolysis.[1][4][5] This guide provides a comprehensive technical overview of the synthesis, properties, reactivity, and analytical characterization of DMHP for researchers and professionals in chemical and drug development.

Synthesis and Mechanism

The most prevalent and efficient method for synthesizing DMHP is the hydrophosphonylation of formaldehyde, a variant of the Pudovik or Abramov reaction.[1][4] This reaction creates the crucial P-C bond through the nucleophilic addition of dimethyl phosphite to the carbonyl carbon of formaldehyde.[1][6]

Reaction Mechanism: Base-Catalyzed Pudovik Reaction

The synthesis is typically performed under mild, base-catalyzed conditions.[1][4] The mechanism proceeds through three primary steps:

  • Deprotonation: A base, such as potassium carbonate or triethylamine, abstracts the acidic proton from dimethyl phosphite. This generates a highly nucleophilic phosphite anion.[1][4]

  • Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a new P-C bond and a tetrahedral alkoxide intermediate.[1][4]

  • Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent or the conjugate acid of the base, yielding the final this compound product.[1]

Pudovik_Reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation DMP Dimethyl Phosphite (CH₃O)₂P(O)H Anion Phosphite Anion [(CH₃O)₂PO]⁻ DMP->Anion B⁻ Base Base (B⁻) ConjAcid HB Base->ConjAcid H⁺ Anion2 Phosphite Anion ConjAcid2 HB Formaldehyde Formaldehyde (H₂C=O) Alkoxide Alkoxide Intermediate Formaldehyde->Alkoxide Alkoxide2 Alkoxide Intermediate Anion2->Alkoxide attacks C=O DMHP DMHP (CH₃O)₂P(O)CH₂OH Alkoxide2->DMHP H⁺ from HB Base2 Base (B⁻) ConjAcid2->Base2

Caption: Base-catalyzed Pudovik reaction mechanism for DMHP synthesis.

Experimental Protocol: Synthesis of DMHP

This protocol is a representative example based on established methodologies for the synthesis of hydroxymethyl phosphonates.[7][8]

  • Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add dimethyl phosphite (1.0 mol), paraformaldehyde (1.2 mol), and a suitable solvent such as toluene (250 mL).

  • Catalyst Addition: Add a catalytic amount of a mild base, such as anhydrous potassium carbonate (0.1 mol), to the mixture.[1]

  • Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring. The reaction is exothermic, and the temperature should be carefully controlled. Maintain this temperature for 2-3 hours until the reaction is complete, which can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the dimethyl phosphite signal.[7]

  • Work-up: After cooling to room temperature, filter the mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield DMHP as a colorless to light yellow liquid.[7]

Physicochemical Properties

DMHP is a colorless to pale yellow liquid under standard conditions.[2][9][10] Its key physical and chemical identifiers are summarized below.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 24630-67-9 [1][2]
Molecular Formula C₃H₉O₄P [9][11]
Molecular Weight 140.07 g/mol [9][11]
Appearance Colorless to light yellow liquid [2][3][10]
IUPAC Name dimethoxyphosphorylmethanol [11]
InChI Key OIERWUPLBOKSRB-UHFFFAOYSA-N [1][12]
Density ~1.2 g/cm³ [9]
Refractive Index ~1.41 [9]
Solubility Soluble in many organic solvents (alcohols, ethers); insoluble or moderately soluble in water. [1][2][3]

| Storage | Store at room temperature under an inert atmosphere. |[12] |

Chemical Reactivity and Derivatization

The utility of DMHP as a synthetic intermediate stems from the reactivity of its hydroxyl group, which serves as a handle for a variety of chemical modifications.[1]

Reactions of the Hydroxyl Group
  • Substitution and Functional Group Interconversion: The hydroxyl moiety is a primary site for functionalization. It can be converted into other groups, such as amines, to produce α-aminophosphonates, which are valuable as peptide mimics and enzyme inhibitors.[1][4]

  • O-Acylation: The hydroxyl group readily reacts with acylating agents like acid chlorides or anhydrides to form α-acyloxyphosphonates.[13] These derivatives have been investigated for various applications, including as herbicides.[13]

Hydrolysis

Under certain conditions, the phosphonate esters can be hydrolyzed to the corresponding phosphonic acid derivatives.[1] This transformation is significant in drug development, as the phosphonic acid moiety is often the active form that mimics natural phosphates.[5]

Thermal Degradation in Flame Retardant Applications

Phosphonate compounds, including derivatives of DMHP, are effective flame retardants.[1] During combustion, they can exert a dual-phase mechanism. In the solid phase, they promote char formation, which acts as a physical barrier to heat and flammable gases.[1] In the gas phase, phosphorus-containing radicals can interrupt the free-radical chain reactions of combustion.[1]

Derivatization_Pathways DMHP DMHP Acyloxy α-Acyloxyphosphonates DMHP->Acyloxy Acylation (e.g., RCOCl) Amino α-Aminophosphonates DMHP->Amino Substitution (e.g., with Amines) Acid Hydroxymethyl- phosphonic Acid DMHP->Acid Hydrolysis

Sources

An In-Depth Technical Guide to Dimethyl Hydroxymethylphosphonate (CAS 24630-67-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl hydroxymethylphosphonate (DMHP), identified by CAS number 24630-67-9, is an organophosphorus compound of significant interest in various chemical and industrial applications. Structurally, it is characterized by a phosphonate group with two methyl ester functionalities and a hydroxymethyl group. This unique combination of functional groups imparts upon DMHP a versatile reactivity profile, making it a valuable intermediate in organic synthesis. It typically presents as a colorless to pale yellow liquid and exhibits moderate solubility in water, while being soluble in a range of organic solvents. Its primary applications lie in its role as a chemical precursor for flame retardants and agrochemicals, with potential uses in the synthesis of pharmaceuticals.[1] Given its utility, a thorough understanding of its properties, synthesis, applications, and associated hazards is essential for its safe and effective handling in a research and development setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Dimethyl hydroxymethylphosphonate is fundamental to its application in research and synthesis. These properties dictate its behavior in various chemical environments and are crucial for process design, purification, and handling.

PropertyValueSource(s)
CAS Number 24630-67-9
Molecular Formula C₃H₉O₄P
Molecular Weight 140.07 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 209.4 ± 23.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 80.5 ± 22.6 °C[2]
Refractive Index 1.410[2]
Solubility Soluble in many organic solvents (e.g., alcohol, ether); reported as insoluble in water by some sources, but moderately soluble by others.[1]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[2]

Spectral Data: Spectroscopic data is critical for the identification and characterization of Dimethyl hydroxymethylphosphonate. Experimental spectra are available in various databases and literature, including ¹³C NMR, ³¹P NMR, FT-IR, and Raman spectroscopy.

Synthesis of Dimethyl Hydroxymethylphosphonate

The synthesis of Dimethyl hydroxymethylphosphonate is most commonly achieved through the Pudovik reaction. This reaction involves the base-catalyzed addition of dimethyl phosphite to formaldehyde.[2]

A typical laboratory-scale synthesis protocol is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethyl phosphite, paraformaldehyde (as a source of formaldehyde), and a catalytic amount of a base, such as triethylamine or potassium carbonate.[2]

  • Heating: The reaction mixture is heated in an oil bath to approximately 100-130°C.[3] The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.

  • Work-up: After the reaction is complete, the crude product is cooled to room temperature. The catalyst and any unreacted starting materials are typically removed by filtration or extraction.[2]

  • Purification: The final product is purified by vacuum distillation or column chromatography to yield Dimethyl hydroxymethylphosphonate as a colorless oil.[2] It is important to note that standard vacuum distillation can lead to decomposition, and techniques such as Kugelrohr distillation are recommended for higher yields.[3]

G reagents Dimethyl Phosphite + Paraformaldehyde + Base (e.g., Triethylamine) reaction_vessel Reaction Flask (100-130°C) reagents->reaction_vessel Pudovik Reaction workup Cooling & Filtration/Extraction reaction_vessel->workup Crude Product purification Vacuum Distillation / Column Chromatography workup->purification product Pure Dimethyl Hydroxymethylphosphonate purification->product

Synthesis workflow for Dimethyl hydroxymethylphosphonate.

Applications in Research and Development

The reactivity of the hydroxyl and phosphonate groups makes Dimethyl hydroxymethylphosphonate a versatile building block in organic synthesis.

Flame Retardants

A significant application of Dimethyl hydroxymethylphosphonate is in the synthesis of phosphorus-containing flame retardants.[1] Organophosphorus flame retardants are valued for their efficiency and lower toxicity compared to some halogenated alternatives. The mechanism of action for these flame retardants is twofold:

  • Gas Phase Inhibition: Upon combustion, phosphorus-containing compounds can decompose to produce phosphorus-based radicals (e.g., PO•). These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction in the gas phase.[4]

  • Condensed Phase Charring: In the solid phase, the phosphorus compounds can promote the formation of a stable char layer on the surface of the material. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby slowing down the combustion process.[4]

Agrochemicals

Dimethyl hydroxymethylphosphonate serves as a key intermediate in the synthesis of various agrochemicals, including certain pesticides.[1] The phosphonate moiety is a common feature in a number of biologically active molecules. The synthesis of these agrochemicals often involves the modification of the hydroxymethyl group or substitution at the phosphorus center.

Analytical Methodologies

For researchers and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. Gas chromatography (GC) is a suitable technique for the analysis of Dimethyl hydroxymethylphosphonate.

A General Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is required.

  • Sample Preparation: Prepare a dilute solution of Dimethyl hydroxymethylphosphonate in a suitable solvent such as methanol or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak corresponding to Dimethyl hydroxymethylphosphonate.

G sample_prep Sample Preparation (Dilution in Solvent) gc_injection GC Injection sample_prep->gc_injection separation Capillary Column Separation gc_injection->separation detection FID Detection separation->detection data_analysis Data Analysis (Peak Area %) detection->data_analysis

Workflow for GC-FID analysis of Dimethyl hydroxymethylphosphonate.

Hazards and Safety

As with all organophosphorus compounds, Dimethyl hydroxymethylphosphonate must be handled with appropriate safety precautions.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Toxicological Data:

Ecotoxicity:

The ecotoxicity of phosphonates is generally considered to be low for aquatic organisms.[5] However, their persistence and potential to contribute to eutrophication are of environmental concern.[4] Proper disposal of Dimethyl hydroxymethylphosphonate and related waste is essential to prevent environmental contamination.

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

Dimethyl hydroxymethylphosphonate is a valuable and versatile chemical intermediate with important applications in the development of flame retardants and agrochemicals. Its synthesis via the Pudovik reaction is well-established, and its purity can be reliably assessed using standard analytical techniques such as gas chromatography. However, its potential hazards as an organophosphorus compound necessitate strict adherence to safety protocols and the use of appropriate personal protective equipment. For researchers and scientists, a comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory and beyond.

References

  • ChemBK. Dimethyl (hydroxymethyl)phosphonate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Diethyl (hydroxymethyl)phosphonate. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • StatPearls. Organophosphate Toxicity. Available from: [Link]

  • Semantic Scholar. Environmental Properties and Safety Assessment of Organic Phosphonates Used for Detergent and Water Treatment Applications. Available from: [Link]

  • Medscape. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. Available from: [Link]

  • Ereztech. (Hydroxymethyl)phosphonic acid diethyl ester. Available from: [Link]

  • ResearchGate. Environmental risk assessment of phosphonates, used in domestic laundry and cleaning agents in The Netherlands. Available from: [Link]

  • National Center for Biotechnology Information. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Available from: [Link]

  • National Center for Biotechnology Information. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals. Available from: [Link]

  • Revue Roumaine de Chimie. A continuous synthesis method of hydroxymethyl phosphonates. Available from: [Link]

  • U.S. Environmental Protection Agency. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. Available from: [Link]

  • ResearchGate. Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. Available from: [Link]

  • Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available from: [Link]

Sources

Pudovik reaction of dimethyl phosphite and formaldehyde

The Pudovik reaction of dimethyl phosphite and formaldehyde is a deceptively simple yet powerful transformation. It provides reliable and efficient access to this compound, a valuable precursor for a wide range of organophosphorus compounds. Its importance is firmly rooted in the unique biochemical properties of the resulting phosphonate group, which offers a strategic advantage in the design of stable and effective therapeutic agents. Ongoing research continues to expand the utility of the Pudovik reaction through the development of greener catalysts, solvent-free conditions, and advanced enantioselective variants, ensuring its continued relevance in both academic research and industrial drug development. [2][3][11]

References

  • Grokipedia. Pudovik reaction.
  • Boutallaka, F., et al. (2025). Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions.
  • Pörschke, K. R., et al. (2020).
  • Pudovik reaction, known as the addition of dialkyl phosphites or the relevant P(O)H compounds to unsaturated chemical bonds (C=C, C≡C, C=O, C=N, etc.) to generate P-C functionalized phosphonates, is one of the most powerful and direct methods for the induction of phosphorus groups.
  • Wikipedia. Pudovik reaction.
  • Wang, Z., et al. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journals.
  • Keglevich, G., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development.
  • Wang, Y., et al. (2025). Recent Developments in the-[2][3]Phospha-Brook Rearrangement Reaction. MDPI.

  • ResearchGate. Generally accepted mechanism for the Pudovik reaction.
  • Chen, Y., et al. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. PubMed Central.
  • Bálint, E., et al. (2020).
  • Keglevich, G. (2019). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE.
  • Ceballos, L. G., et al. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journals.
  • Keglevich, G., & Bálint, E. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI.
  • Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. PubMed Central.
  • Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Organic Chemistry Portal.
  • Zhang, J., et al. (2025).

The Cornerstone of Organophosphorus Chemistry: A Technical Guide to the Base-Catalyzed Synthesis of α-Hydroxyphosphonates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Hydroxyphosphonates are a class of organophosphorus compounds of significant interest in medicinal chemistry, drug development, and materials science due to their diverse biological activities and utility as synthetic intermediates.[1][2][3][4][5][6] This in-depth technical guide provides a comprehensive overview of their synthesis, with a primary focus on base-catalyzed methodologies. We will explore the mechanistic underpinnings of the pivotal Pudovik reaction, offer a comparative analysis of various catalytic systems, and provide detailed, field-proven experimental protocols for their preparation. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage these versatile molecules in their work.

Introduction: The Significance of the P-C-O Linkage

The defining feature of α-hydroxyphosphonates is the direct bond between a phosphorus atom, a carbon atom bearing a hydroxyl group, and an oxygen atom. This structural motif imparts a range of valuable properties, including the ability to act as enzyme inhibitors, herbicides, and antibacterial or antifungal agents.[2][3][4][5][6] Furthermore, they serve as versatile building blocks for the synthesis of other important molecules such as α-aminophosphonates and α-ketophosphonates.[2][3] The most direct and atom-economical method for creating this crucial C-P bond is the base-catalyzed addition of a hydrophosphoryl compound to a carbonyl group, a transformation famously known as the Pudovik reaction.[1][2][7][8]

The Heart of the Matter: Unraveling the Reaction Mechanism

The Pudovik reaction is the cornerstone of α-hydroxyphosphonate synthesis.[7] It involves the nucleophilic addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone, catalyzed by a base.[7] While the precise mechanism can be influenced by the specific reactants and conditions, the generally accepted pathway proceeds as follows:

  • Deprotonation of the Phosphite: The base abstracts the acidic proton from the dialkyl phosphite, generating a highly nucleophilic phosphite anion.

  • Nucleophilic Attack: The phosphite anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate.

  • Protonation: Subsequent proton transfer, typically from the conjugate acid of the base or the solvent, neutralizes the intermediate to yield the final α-hydroxyphosphonate product.[7]

This process provides an efficient and direct route to the desired products under relatively mild conditions.[7]

Pudovik_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Dialkyl_Phosphite R'O | P=O / \nH  OR' Phosphite_Anion R'O | P-O⁻ / \n  OR' Dialkyl_Phosphite->Phosphite_Anion Base Base Protonated_Base Base-H⁺ Phosphite_Anion_2 Phosphite Anion Carbonyl R'' | C=O / \nR''' Tetrahedral_Intermediate R'' | C-O⁻ / \nR'''  P(O)(OR')₂ Tetrahedral_Intermediate_2 Tetrahedral Intermediate Phosphite_Anion_2->Carbonyl Product α-Hydroxyphosphonate R'' | C-OH / \nR'''  P(O)(OR')₂ Tetrahedral_Intermediate_2->Product

Figure 1: Generalized mechanism of the base-catalyzed Pudovik reaction.

A Comparative Guide to Catalytic Systems

The choice of base catalyst is a critical parameter that significantly influences the yield, reaction rate, and substrate scope of the synthesis. A wide array of catalysts has been successfully employed, ranging from traditional strong bases to more environmentally benign options.

Catalyst TypeExamplesAdvantagesDisadvantagesReferences
Alkali Metal Alkoxides Sodium ethoxide, Potassium tert-butoxideHigh reactivity, short reaction times.Require anhydrous conditions, sensitive to moisture.[8]
Amine Bases Triethylamine, PiperazineMild conditions, readily available, effective for a broad range of substrates.Can have longer reaction times compared to stronger bases.[9][10]
Inorganic Bases Potassium carbonate, Sodium carbonateInexpensive, easy to handle.Often require higher temperatures and longer reaction times.[9]
Organometallic Catalysts n-BuLi, Lanthanide complexesHigh yields, rapid reactions, broad substrate scope.Can be expensive, require inert atmosphere techniques.[11]
"Green" Catalysts Eco-MgZnOx, Choline hydroxideEnvironmentally friendly, solvent-free options, reusable.May require specific preparation, activity can vary.[1][2][11]
Organocatalysts L-prolinamidePotential for high enantioselectivity in asymmetric synthesis.Can be substrate-specific, may require higher catalyst loading.[11]

Field-Proven Insights: For rapid, high-yield synthesis across a wide array of aldehydes and unactivated ketones, organometallic catalysts like n-BuLi are highly effective.[11] When prioritizing "green chemistry" principles, solvent-free methods employing catalysts such as piperazine or biosourced metal oxides like Eco-MgZnOx present attractive alternatives.[1][11] For enantioselective synthesis, chiral organocatalysts have shown considerable promise.[11]

Substrate Scope and Limitations

The base-catalyzed synthesis of α-hydroxyphosphonates is applicable to a wide variety of carbonyl compounds and phosphites.

  • Aldehydes: Aromatic, aliphatic, and heterocyclic aldehydes are all generally good substrates, tolerating both electron-donating and electron-withdrawing groups.[7]

  • Ketones: While the reaction is most efficient with aldehydes, it can also be applied to ketones, although they are generally less reactive.

  • Phosphites: Dialkyl phosphites, such as diethyl phosphite and dimethyl phosphite, are the most commonly used phosphorus reagents.[7]

Causality Behind Experimental Choices: The lower reactivity of ketones compared to aldehydes is attributed to both steric hindrance and the electron-donating effect of the additional alkyl group, which reduces the electrophilicity of the carbonyl carbon. Steric hindrance from bulky substituents on either the carbonyl compound or the phosphite can also negatively impact the reaction efficiency.[7]

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, offering a starting point for the synthesis of α-hydroxyphosphonates using different catalytic approaches.

Protocol 1: Piperazine-Catalyzed Solvent-Free Synthesis

This protocol is an example of a green chemistry approach, minimizing waste and avoiding the use of volatile organic solvents.[9][11]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Diethyl phosphite (1 mmol)

  • Piperazine (0.1 mmol)

Procedure:

  • In a mortar and pestle, combine the aromatic aldehyde, diethyl phosphite, and piperazine.

  • Grind the mixture at room temperature. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can often be purified by direct crystallization or after a simple work-up involving washing and extraction.[9][11]

Protocol_1 start Start combine Combine Aldehyde, Diethyl Phosphite, and Piperazine in a Mortar start->combine grind Grind at Room Temperature combine->grind monitor Monitor by TLC grind->monitor workup Purification (Crystallization/Extraction) monitor->workup end End workup->end

Figure 2: Workflow for Piperazine-Catalyzed Synthesis.
Protocol 2: Synthesis Using a Biosourced Eco-MgZnOx Catalyst

This method highlights the use of a novel, sustainable catalyst for the synthesis of α-hydroxyphosphonates.[1][11]

Materials:

  • Aldehyde (0.92 mmol)

  • Diethyl phosphite (0.92 mmol)

  • Eco-MgZnOx catalyst (specified mol%)

Procedure:

  • Combine the aldehyde, diethyl phosphite, and the Eco-MgZnOx catalyst in a reaction vessel.

  • Heat the mixture to 50-70 °C under solvent-free conditions for approximately 3 hours.

  • Monitor the reaction progress by ³¹P NMR of the crude reaction mixture.

  • After completion, add ethyl acetate to the reaction mixture.

  • Separate the catalyst by centrifugation.

  • The organic layer is concentrated, and the product is purified, often by crystallization.[1]

Protocol_2 start Start combine Combine Aldehyde, Diethyl Phosphite, and Eco-MgZnOx start->combine heat Heat to 50-70 °C (Solvent-Free) combine->heat monitor Monitor by ³¹P NMR heat->monitor workup_1 Add Ethyl Acetate monitor->workup_1 workup_2 Centrifuge to Remove Catalyst workup_1->workup_2 workup_3 Concentrate Organic Layer and Purify workup_2->workup_3 end End workup_3->end

Figure 3: Workflow for Eco-MgZnOx-Catalyzed Synthesis.

Conclusion

The base-catalyzed synthesis of α-hydroxyphosphonates, primarily through the Pudovik reaction, remains a highly efficient and versatile method for the construction of the valuable P-C-O linkage. The continuous development of novel catalytic systems, particularly those aligned with the principles of green chemistry, is expanding the accessibility and applicability of these important compounds. A thorough understanding of the reaction mechanism and the factors influencing catalyst and substrate selection is paramount for the successful synthesis of α-hydroxyphosphonates for applications in drug discovery and materials science.

References

  • A Comparative Guide to Catalysts for the Synthesis of α-Hydroxyphosphonates - Benchchem.
  • Pudovik reaction - Grokipedia.
  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - MDPI. Available at: [Link]

  • Kinetics and Mechanism of the Pudovik Reaction - Taylor & Francis Online. Available at: [Link]

  • Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • The Kabachnik–Fields reaction: synthetic potential and the problem of the mechanism - Russian Chemical Reviews (RSC Publishing). Available at: [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Available at: [Link]

  • Kabachnik-Fields Reaction - Organic Chemistry Portal. Available at: [Link]

  • Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis - MDPI. Available at: [Link]

  • Green chemical synthesis of α-hydroxyphosphonates - ACG Publications. Available at: [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates - MDPI. Available at: [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates - ResearchGate. Available at: [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates - PMC - NIH. Available at: [Link]

  • (PDF) The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - ResearchGate. Available at: [Link]

  • Kinetics and Mechanism of the Pudovik Reaction. Available at: [Link]

  • General protocol for the synthesis of α-hydroxy- phosphonates. - ResearchGate. Available at: [Link]

  • Synthesis of α-hydroxyphosphonate derivatives (3a-j) | Download Table - ResearchGate. Available at: [Link]

  • Pudovik reaction - Wikipedia. Available at: [Link]

  • Microwave-Assisted BiCl3 Catalyzed Synthesis of α-Hydroxyphosphonates - MDPI. Available at: [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates - PubMed. Available at: [Link]

  • Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - Frontiers. Available at: [Link]

  • Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of α-Hydroxyphosphonates - ProQuest. Available at: [Link]

  • Full article: Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates - Taylor & Francis Online. Available at: [Link]

Sources

Mechanism of the phospha-Brook rearrangement in α-hydroxyphosphonates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of the Phospha-Brook Rearrangement in α-Hydroxyphosphonates

Foreword: From Sila- to Phospha-Umpolung

For the modern synthetic chemist, the ability to invert the intrinsic polarity of a functional group—a concept known as umpolung—is a cornerstone of molecular construction. The classic Brook rearrangement, involving the base-catalyzed migration of a silyl group from carbon to an adjacent oxygen, is a textbook example of this principle, transforming an electrophilic carbonyl precursor into a nucleophilic α-silyloxy carbanion.[1] Its phosphorus-centered analogue, the[2][3]-phospha-Brook rearrangement, leverages the same strategic logic but with a phosphoryl group as the migrating species.[2] This transformation converts readily accessible α-hydroxyphosphonates into α-phosphoryloxy carbanions, which are potent nucleophiles for a vast array of carbon-carbon bond-forming reactions.[2][4][5]

This guide, intended for researchers and drug development professionals, moves beyond a cursory overview to dissect the core mechanism of the phospha-Brook rearrangement. We will explore the mechanistic dichotomy between intramolecular and intermolecular pathways, scrutinize the stereochemical implications, provide actionable experimental protocols, and illustrate the synthetic power of this rearrangement. Our focus is not merely on what happens, but why it happens, providing the causal understanding necessary for rational reaction design and optimization.

The Core Mechanistic Pathway: A Stepwise Analysis

The phospha-Brook rearrangement is fundamentally a base-catalyzed isomerization of an α-hydroxyphosphonate to a more stable phosphate ester.[6][7] The driving force is the thermodynamic favorability of forming a robust Phosphorus-Oxygen (P-O) bond at the expense of a weaker Phosphorus-Carbon (P-C) bond. The process can be dissected into three fundamental steps.

Step 1: Activation via Deprotonation

The reaction is invariably initiated by a base, which abstracts the acidic proton from the hydroxyl group of the α-hydroxyphosphonate ( 1 ). This generates a key intermediate: the corresponding alkoxide ( 2 ).[8][9] The choice of base is critical and can range from strong, non-nucleophilic amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) to organolithium reagents or metal hydrides.[2][8]

Step 2: The Migratory Event - An Intermolecular Paradigm Shift

The migration of the phosphoryl group from carbon to oxygen is the defining step of the rearrangement. For years, this was depicted as a purely intramolecular process proceeding through a strained, pentacoordinate oxaphosphirane-like transition state.[9] However, compelling recent evidence from stereochemical and mechanistic studies points towards a predominantly intermolecular pathway, representing a significant shift in our understanding.[2][10][11]

  • The Classic (Intramolecular) View: This pathway proposes that the alkoxide oxygen in intermediate 2 directly attacks the adjacent phosphorus center, forming a pentavalent phosphorus species that subsequently cleaves the P-C bond.

  • The Contemporary (Intermolecular) Model: This now-favored mechanism posits that the alkoxide intermediate 2 acts as a nucleophile, attacking the electrophilic phosphorus center of a second molecule of the α-hydroxyphosphonate (1 or 2 ).[10][11] This intermolecular nucleophilic substitution at phosphorus (SN@P) generates a transient dimeric species. The key insight is that the original α-carbon moiety acts as the leaving group, departing as a carbanion (3 ).[10][11] This model elegantly explains the observed stereochemical outcomes, which are difficult to reconcile with a simple intramolecular migration.

Step 3: Carbanion Trapping and Product Formation

The migratory step culminates in the formation of two key species: the rearranged phosphate ester product (4 ) and the α-phosphoryloxy carbanion (3 ).[2] This carbanion is the source of the umpolung reactivity. In a simple rearrangement, this carbanion is protonated by the conjugate acid of the base or a protic solvent, yielding the final phosphate product (4 ). More powerfully, it can be intercepted by various electrophiles in tandem, one-pot sequences, enabling the construction of complex molecular architectures.[12]

Phospha_Brook_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Migration (Intermolecular Sₙ@P) cluster_2 Step 3: Product Formation Start α-Hydroxyphosphonate (1) Alkoxide Alkoxide Intermediate (2) Start->Alkoxide + Base - H-Base⁺ Attack Alkoxide (2) attacks a second molecule (1) Alkoxide->Attack Intermolecular Nucleophilic Attack Carbanion α-Phosphoryloxy Carbanion (3) Attack->Carbanion C-P Bond Cleavage (Leaving Group) Phosphate Phosphate Product (4) Attack->Phosphate Forms new P-O Bond Carbanion->Phosphate Protonation or Electrophile Trap

Figure 1: High-level overview of the intermolecular phospha-Brook rearrangement mechanism.

The Decisive Role of Stereochemistry

The stereochemical course of the rearrangement provides the most compelling evidence for the intermolecular mechanism. A thorough analysis requires considering the stereocenters at both the α-carbon and the phosphorus atom.

  • Configuration at Phosphorus: Studies using enantiopure α-hydroxyphosphinates have demonstrated that the rearrangement proceeds with retention of configuration at the phosphorus center.[2][10][11] This outcome is consistent with an intermolecular SN@P reaction that proceeds through a trigonal bipyramidal intermediate. The process involves the incoming nucleophile (the alkoxide) and the leaving group (the carbanion) occupying apical and equatorial positions, followed by a Berry pseudorotation, which ultimately leads to the expulsion of the leaving group and retention of stereochemistry.[10][11] An intramolecular pathway would be expected to proceed with inversion.

  • Configuration at Carbon: The α-carbon, which is converted into a carbanion, typically undergoes racemization .[10][11] This is a classic signature of a carbanionic intermediate that is either planar or rapidly inverting, losing its original stereochemical information before being protonated or trapped. The instability of the carbanion derived from electron-rich aldehydes or ketones, which makes the rearrangement difficult, further supports this observation.[10]

Stereochemistry_Diagram cluster_mech Intermolecular Sₙ@P Mechanism Start Chiral P-Center (Rₚ) Chiral C-Center (Sₑ) α-Hydroxyphosphonate Intermediate Trigonal Bipyramidal Intermediate + Berry Pseudorotation Start->Intermediate Base-catalyzed rearrangement Product Retained P-Center (Rₚ) Racemized C-Center (R/S) Phosphate Product Intermediate->Product Carbanion formation & protonation C_Outcome C-Center: Racemization P_Outcome P_Outcome

Figure 2: Stereochemical fate of chiral centers during the rearrangement.

Experimental Design & Validation

A robust understanding of the phospha-Brook rearrangement requires sound experimental practice, from the synthesis of the precursor to the confirmation of the product. The protocols described below represent a self-validating system.

Synthesis of α-Hydroxyphosphonate Precursors (Pudovik Reaction)

The starting materials are most commonly prepared via the Pudovik reaction, the nucleophilic addition of a dialkyl phosphite to a carbonyl compound.[13][14]

Experimental Protocol: Triethylamine-Catalyzed Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (5.0 g, 47.1 mmol) and diethyl phosphite (6.5 g, 47.1 mmol).

  • Solvent & Catalyst Addition: Add acetone (25 mL) as the solvent, followed by triethylamine (0.48 g, 0.66 mL, 4.7 mmol, 0.1 equiv.).[15]

  • Reaction: Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P-NMR spectroscopy (disappearance of the diethyl phosphite signal).

  • Workup & Isolation: After completion, cool the reaction mixture to room temperature. Add n-pentane (50 mL) to precipitate the product.

  • Purification: Cool the mixture to 0-5 °C in an ice bath for 30 minutes to maximize crystallization. Collect the white solid product by vacuum filtration, wash with cold n-pentane (2 x 15 mL), and dry under vacuum.[15]

  • Validation: Characterize the product by ¹H, ¹³C, and ³¹P-NMR spectroscopy and mass spectrometry to confirm its structure and purity. The expected ³¹P-NMR chemical shift for the α-hydroxyphosphonate is typically in the range of +20 to +25 ppm.

Base-Catalyzed Phospha-Brook Rearrangement

This protocol details the rearrangement of the synthesized α-hydroxyphosphonate to its corresponding phosphate isomer.

Experimental Protocol: DBN-Initiated Rearrangement to Diethyl Phenyl Phosphate

  • Reaction Setup: In a dry vial under an inert atmosphere (N₂ or Ar), dissolve the synthesized α-hydroxyphosphonate (1.0 g, 4.09 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) (0.51 g, 4.09 mmol, 1.0 equiv.) dropwise at room temperature.[8][9]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. The most effective way to monitor the conversion is by ³¹P-NMR. Take aliquots from the reaction mixture, remove the solvent, and dissolve in CDCl₃. The rearrangement is complete when the signal for the starting material (~+22 ppm) has been fully converted to a new signal for the phosphate product (typically -5 to -10 ppm).[9]

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

  • Final Validation: Confirm the structure of the rearranged phosphate product by ¹H, ¹³C, ³¹P-NMR, and mass spectrometry. The significant upfield shift in the ³¹P-NMR spectrum is unambiguous proof of the C-P to O-P isomerization.

Catalyst and Condition Comparison

The efficiency and outcome of the phospha-Brook rearrangement are highly dependent on the chosen catalyst and reaction conditions. While base catalysis is traditional, Lewis acid-mediated pathways have emerged as a powerful alternative.[16]

Catalyst SystemTypical SubstratesSolventTemp (°C)Key Advantages/Disadvantages
n-BuLi [2]Aldehydes, KetonesTHF, Solvent-free-78 to RTAdv: Very strong base, rapid reaction. Disadv: Requires strictly anhydrous conditions, low temperatures, can have side reactions.
DBU / DBN [2][8]α-Ketoesters, AldehydesDCM, TolueneRTAdv: Mild, non-nucleophilic organic base, good functional group tolerance. Disadv: Slower than stronger bases.
t-BuOK [2]α-HydroxyphosphatesTHF, DioxaneRT to 60Adv: Strong, commercially available base. Disadv: Can promote side reactions like elimination.
**Lewis Acids (e.g., Cu(OTf)₂) **[2][16]α-PyridinealdehydesDCE, MeCN60 to 80Adv: Complements base-catalyzed methods, activates different substrate classes. Disadv: Requires heating, mechanism is different (Lewis acid activation).

Table 1: Comparison of common catalytic systems for the phospha-Brook rearrangement.

Applications in Tandem Synthesis

The true synthetic power of the phospha-Brook rearrangement is realized when the in-situ generated carbanion is used in subsequent bond-forming reactions. This strategy enables the rapid construction of molecular complexity from simple starting materials.

A prime example is the Pudovik/[2][3]-Phospha-Brook Rearrangement/Michael Addition Cascade .[12] In this sequence, a dialkyl phosphite, an isatin, and an α,β-unsaturated ketone are combined in a one-pot reaction catalyzed by a bifunctional aminocatalyst. The catalyst first facilitates the Pudovik addition and subsequent phospha-Brook rearrangement to generate the nucleophilic α-phosphonyloxy enolate, which then undergoes an enantioselective Michael addition to the activated enone.[12] This elegant cascade provides access to complex oxindole derivatives with two contiguous stereocenters in a single operation.

Tandem_Workflow Start Aldehyde + Dialkyl Phosphite Pudovik Pudovik Reaction (Base or Lewis Acid Cat.) Start->Pudovik Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Pudovik->Hydroxyphosphonate Rearrangement [1,2]-Phospha-Brook Rearrangement Hydroxyphosphonate->Rearrangement Base Carbanion α-Phosphoryloxy Carbanion Nucleophile Rearrangement->Carbanion Trap Electrophilic Trap (e.g., Michael Acceptor, Alkyl Halide) Carbanion->Trap Product Complex Functionalized Product Trap->Product

Figure 3: Workflow for a tandem reaction utilizing the phospha-Brook rearrangement.

Conclusion

The[2][3]-phospha-Brook rearrangement is far more than a mere curiosity of organophosphorus chemistry; it is a robust and versatile tool for strategic carbon-carbon bond formation via umpolung. The modern understanding of its mechanism—favoring an intermolecular SN@P pathway—is a testament to the power of detailed stereochemical and mechanistic investigation. This model not only rationalizes the observed retention of configuration at phosphorus and racemization at carbon but also provides a predictive framework for designing new asymmetric variants. For the synthetic chemist in academia or industry, mastering the principles and practical execution of this rearrangement unlocks new avenues for the efficient and elegant construction of complex, high-value molecules.

References

  • Title: Recent Developments in the[2][3]-Phospha-Brook Rearrangement Reaction Source: MDPI URL: [Link]

  • Title: Research Progress in[2][3]-Phospha-Brook Rearrangement Reaction Source: University Chemistry URL: [Link]

  • Title: Research Progress in[2][3]-Phospha-Brook Rearrangement Reaction Source: Nankai University URL: [Link]

  • Title: Synthesis and Reactions of α-Hydroxyphosphonates Source: MDPI URL: [Link]

  • Title: Synthesis and Reactions of α-Hydroxyphosphonates Source: PubMed URL: [Link]

  • Title: Recent Developments in the[2][3]-Phospha-Brook Rearrangement Reaction Source: ResearchGate URL: [Link]

  • Title: Recent Developments in the[2][3]-Phospha-Brook Rearrangement Reaction Source: PubMed URL: [Link]

  • Title: Proposed mechanism for the phospha‐Brook rearrangement. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Reactions of α-Hydroxyphosphonates Source: ResearchGate URL: [Link]

  • Title: Green chemical synthesis of α-hydroxyphosphonates Source: ACG Publications URL: [Link]

  • Title: Room Temperature DBN Initiated Phospha‐Brook Rearrangement of α‐Hydroxyphosphonates to Phosphates Source: ResearchGate URL: [Link]

  • Title: General protocol for the synthesis of α-hydroxy- phosphonates. Source: ResearchGate URL: [Link]

  • Title: Brønsted base-catalyzed 1,2-addition/[2][3]-phospha-Brook rearrangement sequence providing functionalized phosphonates Source: Royal Society of Chemistry URL: [Link]

  • Title: Stereoselective O-phosphorylation of aldehydes and ketones via phospha-Brook rearrangement: the stereochemistry and intermolecular mechanism Source: Royal Society of Chemistry URL: [Link]

  • Title: Scheme 2. General reaction mechanism of the phosphonate–phosphate... Source: ResearchGate URL: [Link]

  • Title: Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters Source: Beilstein Journals URL: [Link]

  • Title: Trivalent Phospha-Brook rearrangement enabled practical deoxygenative phosphonylation of carbonyls Source: PubMed Central URL: [Link]

  • Title: Deciphering Asymmetric Brønsted Base-Aminocatalytic Mode in Pudovik/[2][3]-Phospha-Brook Rearrangement/Michael Cascade Reaction Source: ACS Publications URL: [Link]

  • Title: Brook Rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: Stereoselective Reductive Coupling Reactions Utilizing[2][3]-Phospha-Brook Rearrangement: A Powerful Umpolung Approach Source: ACS Publications URL: [Link]

  • Title: [2][3]‐Phospha‐Brook rearrangement and its application to Brønsted base‐catalyzed addition reactions. Source: ResearchGate URL: [Link]

  • Title: Stereoselective O-phosphorylation of aldehydes and ketones via phospha-Brook rearrangement Source: RSC Publishing URL: [Link]

  • Title: Stereoselective O-Phosphorylation of Aldehydes and Ketones via Phospha-Brook Arrangement: The Stereochemistry and Intermolecular Mechanism Source: ResearchGate URL: [Link]

  • Title: Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN Source: London Met Repository URL: [Link]

Sources

α-Hydroxyphosphonates: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Hydroxyphosphonates are a prominent class of organophosphorus compounds characterized by a hydroxyl group and a phosphonate moiety attached to the same carbon atom. Their structural analogy to α-amino acids and tetrahedral transition states of substrate hydrolysis has positioned them as compounds of significant interest in medicinal chemistry and drug development. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and broad spectrum of biological activities exhibited by these versatile molecules, offering researchers and drug development professionals a comprehensive resource. The inherent stability of the carbon-phosphorus bond, compared to the phosphorus-oxygen bond in phosphates, makes them resilient to enzymatic and chemical degradation, a crucial attribute for therapeutic agents.[1]

This document will delve into the core biological functionalities of α-hydroxyphosphonates, including their roles as enzyme inhibitors, anticancer agents, and antimicrobial therapeutics, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Synthetic Methodologies

The primary and most atom-economical method for synthesizing α-hydroxyphosphonates is the Pudovik reaction (also known as the Abramov reaction).[2][3][4][5][6] This reaction involves the nucleophilic addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone.[2][3][4][5][6] The process is typically catalyzed by a base, though acid-catalyzed variations exist.[2][7] In the spirit of green chemistry, recent advancements have focused on using mild, inexpensive catalysts and solvent-free conditions, sometimes employing microwave or ultrasonic irradiation to facilitate the reaction.[2][3][4] An alternative route involves the condensation of an oxo compound with a trialkyl phosphite, which is usually acid-catalyzed.[2] These synthetic strategies offer versatile access to a wide library of α-hydroxyphosphonate derivatives for biological screening.

Mechanisms of Action: The Power of Mimicry

The biological activity of α-hydroxyphosphonates is largely attributed to their function as structural mimics, primarily as transition-state analogs . The tetrahedral geometry of the α-carbon, bonded to both the hydroxyl and the phosphonate group, mimics the transition state of various enzymatic reactions, particularly those involving hydrolysis of peptide or ester bonds. This allows them to bind tightly to the active site of an enzyme, inhibiting its function. This enzyme inhibitory property is the foundation for many of their observed biological effects.[5]

Mechanism_of_Action cluster_0 α-Hydroxyphosphonate cluster_1 Enzyme Active Site cluster_2 Natural Reaction AHP α-Hydroxyphosphonate (Tetrahedral Structure) Enzyme Enzyme (e.g., Protease, Phosphatase) AHP->Enzyme Binds Tightly To (Mimics Transition State) Inhibition Enzyme Inhibition Enzyme->Inhibition Leads To Substrate Substrate TransitionState Tetrahedral Transition State Substrate->TransitionState Enzyme Action Products Products TransitionState->Products Synthesis_Workflow Start Start: Reagents Reagents Aldehyde/Ketone + Dialkyl Phosphite + Catalyst Start->Reagents Reaction Reaction Condition (Grinding or Microwave) Reagents->Reaction TLC Monitor Reaction (TLC) Reaction->TLC In-process control TLC->Reaction Workup Aqueous Workup & Extraction TLC->Workup Reaction Complete Purification Purification (Chromatography/ Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End: Pure Product Characterization->End

Sources

Hydrolytic stability of Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hydrolytic Stability of Dimethyl (hydroxymethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the realm of drug development and material science, understanding the stability of a molecule is not merely an academic exercise; it is the bedrock upon which product efficacy, safety, and shelf-life are built. This compound (DMHP) is a molecule of significant interest, serving as a key intermediate in the synthesis of pharmaceuticals, flame retardants, and other specialty chemicals.[1] Its phosphonate ester moieties, however, present a potential liability: susceptibility to hydrolysis. This guide is structured not as a rigid checklist, but as a logical journey into the hydrolytic stability of DMHP. We will move from the fundamental principles governing its degradation to the practical design of robust stability studies, equipping you with the expertise to predict, analyze, and control the hydrolytic fate of this versatile compound.

The Chemical Rationale: Why DMHP Hydrolyzes

At its core, the hydrolysis of a phosphonate ester like DMHP is a nucleophilic substitution reaction at the tetrahedral phosphorus center.[2] Water, or more specifically the hydroxide ion, acts as the nucleophile, attacking the electrophilic phosphorus atom. This process results in the cleavage of the phosphorus-oxygen-carbon (P-O-C) ester bond.

Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions.[3][4] The reaction proceeds in a stepwise manner, with the two ester groups being cleaved consecutively.

The Two-Step Degradation Pathway:

  • First Hydrolysis: DMHP hydrolyzes to form Monomethyl (hydroxymethyl)phosphonate and one molecule of methanol.

  • Second Hydrolysis: The intermediate, Monomethyl (hydroxymethyl)phosphonate, subsequently hydrolyzes to the final product, (Hydroxymethyl)phosphonic acid, and a second molecule of methanol.

Kinetic studies on similar phosphonates have shown that the cleavage of the second P-O-C bond is often the rate-determining step in acidic conditions.[5]

Hydrolysis_Mechanism cluster_products1 cluster_products2 DMHP Dimethyl (hydroxymethyl)phosphonate Water1 + H₂O DMHP->Water1 Intermediate Monomethyl (hydroxymethyl)phosphonate Methanol1 Methanol Intermediate->Methanol1 - CH₃OH Water2 + H₂O Intermediate->Water2 Product (Hydroxymethyl)phosphonic Acid Methanol2 Methanol Product->Methanol2 - CH₃OH Water1->Intermediate k₁ Water2->Product k₂

Caption: Stepwise hydrolysis of DMHP to its final phosphonic acid product.

The rate of this degradation is not constant; it is profoundly influenced by the chemical environment, primarily pH and temperature.

  • Effect of pH: The rate of hydrolysis is significantly influenced by pH.[2][6] Both acidic and basic conditions can catalyze the cleavage of the P-O-C bond.[2][6] For many phosphonates, the hydrolysis rate is slowest near neutral pH and increases exponentially as the pH becomes more acidic or alkaline. For the related compound Dimethyl phosphonate (DMP), the half-life at pH 4 is approximately 470 hours, which drops to about 3 hours at pH 7, and less than 0.3 hours at pH 9, illustrating the powerful catalytic effect of pH.[7]

  • Effect of Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can be modeled by the Arrhenius equation, which allows for the prediction of degradation rates at different temperatures, a crucial aspect for determining product shelf-life under various storage conditions.

Designing a Defensible Stability Study: The OECD 111 Framework

To move from theory to practice, we require a standardized, reproducible methodology. The OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH," provides an authoritative and internationally accepted framework for this purpose.[8][9][10] Adhering to this guideline ensures that the data generated is reliable, comparable, and suitable for regulatory submissions.

The core principle of this guideline is to determine the rate of abiotic hydrolytic transformation in sterile aqueous buffer solutions at pH values commonly found in the environment (pH 4, 7, and 9).[8][11]

Causality Behind the Experimental Design:

  • Tiered Approach: The guideline employs a tiered structure. A preliminary test is conducted at an elevated temperature (50°C) for 5 days to quickly identify unstable substances.[8] If significant hydrolysis (e.g., >10%) occurs, higher-tier studies are performed at various temperatures to determine kinetic parameters. This saves time and resources by focusing intensive efforts on compounds that are demonstrably unstable.

  • pH Selection (4, 7, 9): This range was chosen to represent relevant environmental and physiological conditions—from acidic endosomes to neutral cytosol and slightly alkaline intestinal environments.

  • Sterility: The use of sterile buffers and glassware is paramount. This ensures that the observed degradation is due to chemical hydrolysis (abiotic) and not microbial activity, which would be a confounding variable.

  • Controlled Temperature: Incubating the solutions at a constant, controlled temperature is critical for obtaining reliable kinetic data. The elevated temperature in the preliminary test serves to accelerate degradation to a measurable rate.

  • Exclusion of Light: The experiments are conducted in the dark to prevent photolysis, another potential degradation pathway, from interfering with the measurement of hydrolysis.

Workflow_OECD111 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data Prep_Buffers Prepare & Sterilize Buffers (pH 4, 7, 9) Spike Spike Buffers with DMHP (Concentration < 0.01M) Prep_Buffers->Spike Prep_DMHP Prepare Sterile DMHP Stock Solution Prep_DMHP->Spike Prep_Vials Prepare Sterile Incubation Vials Prep_Vials->Spike Incubate Incubate in Dark at Constant Temp (e.g., 50°C) Spike->Incubate Sample Collect Samples at Predetermined Intervals Incubate->Sample Analyze Quantify DMHP & Degradants (e.g., HPLC, GC-FPD) Sample->Analyze Plot Plot ln(C/C₀) vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) and Half-Life (t½) Plot->Calculate

Caption: Experimental workflow for hydrolytic stability based on OECD Guideline 111.

Protocol in Practice: A Step-by-Step Methodology

This section provides a detailed, self-validating protocol for assessing the hydrolytic stability of DMHP.

Materials and Reagents
  • This compound (DMHP), analytical standard grade

  • Buffer solutions (pH 4.0, 7.0, 9.0), sterile-filtered

  • High-purity water (e.g., Milli-Q or equivalent)

  • Acetonitrile or Methanol, HPLC grade

  • Sterile, sealed vials (e.g., amber glass vials with PTFE-lined septa)

  • Temperature-controlled incubator or water bath

  • Analytical instrumentation (e.g., HPLC-UV, GC-FPD, or ³¹P NMR)

Experimental Procedure
  • Preparation of Test Solutions:

    • Prepare a stock solution of DMHP in a suitable solvent (e.g., acetonitrile) at a known concentration. The volume of organic solvent added to the buffer should be minimal (typically <1%) to avoid co-solvent effects.

    • In separate sterile vials, add the appropriate volume of DMHP stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration not exceeding 0.01 M or half the saturation concentration.[8]

    • Prepare control samples: buffer solutions without DMHP to check for interfering peaks during analysis.

  • Incubation:

    • Immediately after preparation, take a "time zero" (T₀) sample from each vial for analysis.

    • Place the sealed vials in a light-excluding, temperature-controlled incubator set to 50 ± 0.5°C for the preliminary test.[8]

  • Sampling:

    • Withdraw aliquots from each vial at predetermined time points (e.g., T=0, 1, 2, 3, 4, and 5 days for the preliminary test).

    • If necessary, quench the reaction immediately by adding a suitable agent or by freezing the sample to prevent further degradation prior to analysis.

  • Analytical Quantification:

    • The concentration of DMHP and its degradation products in each sample should be determined using a validated analytical method. Gas chromatography (GC) with a Flame Photometric Detector (FPD) is a highly specific and sensitive method for phosphorus-containing compounds like phosphonates.[12] High-Performance Liquid Chromatography (HPLC) can also be employed.

    • Method Validation: The analytical method must be validated for linearity, accuracy, and precision. A calibration curve should be generated using standards of known concentration.

Data Analysis and Interpretation
  • Kinetic Analysis: Assuming the reaction follows pseudo-first-order kinetics (which is typical for reactions where water is in vast excess), the rate constant (k) can be determined.

    • Plot the natural logarithm of the concentration of DMHP (ln[C]) against time (t).

    • The slope of the resulting line is equal to -k.

    • The half-life (t₁/₂) is then calculated using the equation: t₁/₂ = 0.693 / k .

  • Self-Validation System:

    • Mass Balance: A key component of a self-validating protocol is to monitor the appearance of degradation products. The decrease in DMHP concentration should correlate with an increase in the concentration of its hydrolysis products (Monomethyl (hydroxymethyl)phosphonate and (Hydroxymethyl)phosphonic acid).

    • Linearity of Kinetic Plot: A linear relationship (R² > 0.95) on the first-order plot provides confidence in the kinetic model.

    • Control Samples: Analysis of control samples should show no degradation of DMHP (if stored frozen) and no interfering peaks at the retention times of the analyte or its degradants.

Summarizing and Visualizing the Data

Quantitative data should be presented in a clear, comparative format.

Table 1: Hydrolysis Kinetics of DMHP at 50°C (Hypothetical Data)

pHRate Constant (k) (day⁻¹)Half-Life (t₁/₂) (days)Correlation Coefficient (R²)
4.00.03122.40.991
7.00.5551.250.996
9.05.7760.120.998

This data clearly illustrates the dramatic increase in the hydrolysis rate as the pH moves from acidic to basic conditions.

Logic_Diagram cluster_increase Increase In: pH pH Rate Hydrolysis Rate pH->Rate Strongly Influences Temp Temperature Temp->Rate Influences Stability DMHP Stability Rate->Stability Inversely Proportional

Caption: Key factors influencing the rate of DMHP hydrolysis and its overall stability.

Conclusion

The hydrolytic stability of this compound is a critical parameter dictated by fundamental principles of chemical kinetics. Its degradation is a stepwise process heavily catalyzed by both acidic and, more significantly, basic conditions. A systematic evaluation, grounded in authoritative guidelines such as OECD 111, is essential for generating reliable and defensible data. By understanding the "why" behind the experimental design—from pH selection to sterility controls—and employing robust analytical techniques, researchers can accurately characterize the stability profile of DMHP. This knowledge is not just data; it is the scientific foundation for developing safe, effective, and stable products for the pharmaceutical and chemical industries.

References

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link][2][4]

  • Wikipedia. (n.d.). Phosphonate. [Link][3]

  • OECD. (1981). OECD Guidelines for the Testing of Chemicals. [Link][13]

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][8][11]

  • OECD. (2017). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. [Link][9]

  • UNEP Publications. (2002). SIDS Initial Assessment Report for Dimethyl Phosphonate. [Link][7]

  • ChemBK. (2024). This compound - Introduction. [Link][1]

  • Harsági, N., Rádi, Z., Szigetvári, Á., & Keglevich, G. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3731. [Link][5]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. [Link][10]

  • Fasano, R., Randel, M., Sadowski, L., & Wong, C. (1982). Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosphate. Defense Technical Information Center. [Link][12]

Sources

Introduction: The Versatile Building Block in Organophosphorus Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemistry and Applications of Dimethyl (hydroxymethyl)phosphonate

This compound (DMHMP), a structurally simple organophosphorus compound, holds a position of significant strategic importance in modern chemistry.[1] Its unique combination of a reactive hydroxymethyl group and a stable phosphonate moiety makes it a highly versatile precursor for a vast array of more complex molecules.[2] Organophosphorus compounds are integral to countless chemical and biological processes, and DMHMP, with its characteristic carbon-phosphorus (C-P) bond, is a cornerstone of this class.[1] The phosphonate group is structurally analogous to phosphate esters but exhibits greater resistance to hydrolysis, a crucial feature for applications in materials science and medicinal chemistry.[1][3] This guide provides a comprehensive overview of DMHMP's synthesis, chemical reactivity, and principal applications, offering researchers and development professionals a detailed understanding of its utility and potential.

Physicochemical Properties of DMHMP

DMHMP is a colorless to light yellow liquid under standard conditions.[4][5] Its solubility profile—miscible with many organic solvents like alcohols and ethers but not with water—dictates its use in various reaction media.[1][4]

PropertyValueSource
Molecular Formula C₃H₉O₄P[4][6]
Molecular Weight 140.07 g/mol [5][6]
CAS Number 24630-67-9[6]
Appearance Colorless to pale yellow liquid[4][7]
Density ~1.14 - 1.16 g/mL at 25 °C[8]
Boiling Point 124-126 °C at 3 mmHg
Solubility Soluble in organic solvents (alcohols, ether); insoluble in water[1][4]

Core Synthesis: The Pudovik Reaction

The most prevalent and efficient method for synthesizing DMHMP is the Pudovik reaction, a classic C-P bond-forming transformation.[1][9] This reaction involves the nucleophilic addition of a dialkyl phosphite, in this case, dimethyl phosphite, to the carbonyl group of an aldehyde, namely formaldehyde.[9] The process is typically catalyzed by a base and proceeds under mild conditions.[9]

Reaction Mechanism

The causality of the base-catalyzed Pudovik reaction is a straightforward, yet elegant, three-step process. The base is not merely a passive component but the initiator of the entire sequence by generating the key nucleophilic species.

  • Deprotonation: A base, such as triethylamine or potassium carbonate, abstracts the acidic proton from dimethyl phosphite. This deprotonation is the critical activation step, generating a highly nucleophilic phosphite anion.[1][9]

  • Nucleophilic Attack: The newly formed phosphite anion attacks the electrophilic carbonyl carbon of formaldehyde. This step forges the crucial carbon-phosphorus bond and results in a tetrahedral alkoxide intermediate.[1][9]

  • Protonation: The alkoxide intermediate is subsequently protonated by the conjugate acid of the base or a protic solvent, yielding the final α-hydroxyphosphonate product, DMHMP.[1]

Pudovik_Mechanism DMP (CH₃O)₂P(O)H Dimethyl Phosphite Anion [(CH₃O)₂PO]⁻ Phosphite Anion DMP->Anion + B: Base B: Base ConjAcid HB⁺ Conjugate Acid Base->ConjAcid + H⁺ from DMP Formaldehyde CH₂O Formaldehyde Alkoxide [(CH₃O)₂P(O)CH₂O]⁻ Alkoxide Intermediate Anion->Alkoxide + CH₂O Nucleophilic Attack DMHMP (CH₃O)₂P(O)CH₂OH DMHMP Alkoxide->DMHMP + HB⁺ Protonation ConjAcid->Base - H⁺

Caption: Base-catalyzed Pudovik reaction mechanism for DMHMP synthesis.

Experimental Protocol: Batch Synthesis

This protocol is a self-validating system adapted from established procedures.[10] The choice of a mild base like triethylamine and controlled heating is crucial to prevent side reactions and decomposition, ensuring a high yield of the desired product.[11]

  • Reactor Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen).

  • Reagent Charging: To the flask, add paraformaldehyde (e.g., 22.2 g, 0.74 mol). In a separate container, prepare a mixture of dimethyl phosphite (e.g., 81.4 g, 0.74 mol) and a catalytic amount of triethylamine (e.g., 7.5 g, 0.074 mol).

  • Reaction Execution: Transfer the dimethyl phosphite/triethylamine mixture to the dropping funnel. Begin stirring the paraformaldehyde and slowly add the phosphite mixture. An exothermic reaction may be observed.

  • Heating and Monitoring: After the initial addition, heat the mixture to 90-100°C and maintain this temperature for 3-4 hours.[11] The reaction progress can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the dimethyl phosphite signal.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the excess triethylamine under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for subsequent steps.[11] For higher purity, Kugelrohr distillation at high vacuum (e.g., 125°C at 0.05 mm Hg) can be employed, although this risks thermal decomposition.[11]

Modern Synthetic Approaches: Microfluidic Reactors

Recent advancements have focused on overcoming the challenges of the highly exothermic Pudovik reaction, especially on a large scale.[12] Continuous flow synthesis using microfluidic reactors offers superior control over reaction parameters.[12] This technology allows for precise temperature management, rapid mixing, and shorter reaction times, leading to higher yields (up to 96.7%), improved purity (99.2%), and a significant reduction in by-products.[12] Studies have shown that a residence time of around 8 minutes in a flow system can achieve yields over 95%.[1]

Chemical Reactivity and Derivatization

The synthetic value of DMHMP stems from the reactivity of its hydroxymethyl group, which serves as a handle for a wide range of chemical modifications.[1][2] This allows for the construction of more complex molecular architectures, making DMHMP a pivotal intermediate.

Derivatization_Workflow cluster_reactions Derivatization Reactions cluster_products Resulting Derivatives DMHMP Dimethyl (hydroxymethyl)phosphonate (DMHMP) Acylation Acylation (e.g., Acyl Chloride) DMHMP->Acylation Esterification Esterification (e.g., Methacryloyl Chloride) DMHMP->Esterification Protection Hydroxyl Protection (e.g., Dihydropyran) DMHMP->Protection Acyloxy α-Acyloxyphosphonates (Bioactive Compounds) Acylation->Acyloxy Monomer Polymerizable Monomers (e.g., for Flame Retardants) Esterification->Monomer Protected Protected Intermediates (for Wittig-Horner Synthesis) Protection->Protected

Caption: Key derivatization pathways starting from DMHMP.

  • Acylation/Esterification: The hydroxyl group readily reacts with acyl chlorides or anhydrides to yield α-acyloxyphosphonates, a class of compounds explored for various applications.[1] For instance, reaction with methacryloyl chloride produces dimethyl (methacryloyloxymethyl) phosphonate, a monomer that can be polymerized to create materials with inherent flame retardancy.[1]

  • Protection Chemistry: For multi-step syntheses, the hydroxyl group can be protected. A common method involves reaction with dihydropyran to form a tetrahydropyranyl (THP) ether, which is stable to many reaction conditions but can be easily removed when needed.[11] This strategy is valuable in Wittig-Horner type reactions.[11]

Key Applications of DMHMP and its Derivatives

The interdisciplinary relevance of DMHMP is vast, spanning materials science, organic synthesis, and medicinal chemistry.[1]

Flame Retardants

One of the most significant commercial applications for DMHMP and related phosphonates is as flame retardants for polymers like polyurethane foams, textiles, and plastics.[1][7] Their effectiveness lies in a dual-phase mechanism of action that disrupts the combustion cycle in both the solid (condensed) and gas phases.[1]

  • Condensed Phase Action: When exposed to heat, phosphonates decompose to form phosphoric and polyphosphoric acids.[1][8] These non-volatile acids create a protective char layer on the polymer surface. This char acts as an insulating barrier, limiting heat transfer to the underlying material and preventing the escape of flammable volatile gases.[1][8] This process of dehydration and cross-linking is fundamental to its retarding effect.[1]

  • Gas Phase Action: Volatile phosphorus-containing radicals (e.g., PO•, HPO•) are released into the flame. These radicals are highly effective at scavenging the key chain-propagating radicals of combustion, primarily H• and OH•.[13] This chemical inhibition cools the flame and can extinguish it. The HOPO/PO₂ catalytic cycle is of major importance for this suppressant effect.[13]

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Solid Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + DMHMP Char Insulating Char Layer (Phosphoric Acid) Polymer->Char Decomposition & Cross-linking PRadicals PO•, HPO• (Phosphorus Radicals) Polymer->PRadicals Volatilization Heat Heat Heat->Polymer Char->Polymer Prevents Fuel Release Char->Heat Blocks Heat Transfer Flame H• + OH• (Combustion Radicals) Quenched Inactive Species (H₂O, H₂) Flame->Quenched Combustion Inhibition PRadicals->Quenched Radical Scavenging

Caption: Dual-phase flame retardant mechanism of phosphonates.

Intermediate in Organic Synthesis

DMHMP is a valuable precursor for a diverse array of organophosphorus compounds, including pesticides and other specialty chemicals.[2][4] Its ability to be easily functionalized allows chemists to introduce the phosphonate group into larger molecules, imparting specific properties. For example, it is a building block in the synthesis of some herbicides.[12]

Medicinal Chemistry and Drug Development

In medicinal chemistry, the phosphonate group is recognized as a "privileged structure".[2] It serves as a non-hydrolyzable bioisostere of the phosphate group, which is ubiquitous in biology (e.g., in ATP, DNA).[9][14] This stability against enzymatic cleavage makes phosphonate-containing molecules ideal candidates for enzyme inhibitors.[3][14]

  • Antiviral Agents: DMHMP derivatives are crucial in the synthesis of acyclic nucleoside phosphonates (ANPs), a major class of antiviral drugs.[14] For example, diethyl (hydroxymethyl)phosphonate, a close analog of DMHMP, is a commercially available starting material for the synthesis of Adefovir, an anti-HBV drug.[14] These drugs work by mimicking natural nucleotides and inhibiting viral DNA polymerase.[14]

  • Other Therapeutic Areas: Research has explored the use of phosphonates in the development of anticancer agents and other biologically active compounds.[2][3]

Safety and Handling

DMHMP is an organophosphorus compound and should be handled with appropriate care. It can cause skin, eye, and respiratory irritation.[4][15] Operations should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety goggles, must be worn.[4] It should be stored in a dry, dark, well-ventilated area away from strong oxidants, acids, and bases.[4]

Conclusion and Future Outlook

This compound is far more than a simple chemical. It is an enabling tool for innovation across multiple scientific disciplines. Its straightforward and efficient synthesis via the Pudovik reaction, combined with the versatile reactivity of its hydroxyl group, ensures its continued importance as a fundamental building block. While its role in enhancing fire safety is well-established, the future of DMHMP chemistry is particularly bright in the realm of medicinal chemistry. As our understanding of biological pathways deepens, the ability to create stable phosphate mimics will drive the development of next-generation therapeutics targeting a wide range of diseases. The continued refinement of synthetic methods, such as continuous flow processing, will further enhance its accessibility and utility for researchers and industry professionals alike.

References

  • This compound - ChemBK . Source: ChemBK. URL: [Link]

  • Pudovik reaction - Grokipedia . Source: Grokipedia. URL: [Link]

  • A continuous synthesis method of hydroxymethyl phosphonates - Revue Roumaine de Chimie . Source: Revue Roumaine de Chimie. URL: [Link]

  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate - Organic Syntheses Procedure . Source: Organic Syntheses. URL: [Link]

  • This compound | C3H9O4P | CID 11051732 - PubChem . Source: PubChem. URL: [Link]

  • Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions . Source: ResearchGate. URL: [Link]

  • One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations . Source: MDPI. URL: [Link]

  • The role of chemistry in the retardant effect of dimethyl methylphosphonate in flame–wall interaction - IRIS . Source: IRIS . URL: [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC - PubMed Central . Source: PubMed Central. URL: [Link]

  • Generally accepted mechanism for the Pudovik reaction. - ResearchGate . Source: ResearchGate. URL: [Link]

  • Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance - MDPI . Source: MDPI. URL: [Link]

  • A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC - PubMed Central . Source: PubMed Central. URL: [Link]

  • (Hydroxymethyl)phosphonic acid diethyl ester | C5H13O4P - Ereztech . Source: Ereztech. URL: [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates - MDPI . Source: MDPI. URL: [Link]

  • Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions | The Journal of Organic Chemistry - ACS Publications . Source: ACS Publications. URL: [Link]

  • Phosphate-Based Flame Retardants - Sabtech Machine . Source: Sabtech Machine. URL: [Link]

  • WO2014062313A1 - Method of making hydroxymethylphosphonate, polyurethane foam-forming compositions, polyurethane foam and articles made therefrom - Google Patents. Source: Google Patents.
  • Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP - ResearchGate . Source: ResearchGate. URL: [Link]

  • Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates . Source: IPC APEX EXPO. URL: [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (hydroxymethyl)phosphonate (DMHP), a member of the organophosphorus compound family, is a versatile intermediate with significant applications in various fields of chemical synthesis.[1][2] It serves as a crucial building block in the creation of a range of products, including flame retardants, pesticides, and other specialty chemicals.[1][2] Given its utility and reactivity, a thorough understanding of its safety and handling protocols is paramount for professionals in research and development. This guide provides a comprehensive overview of the hazards associated with DMHP and outlines detailed procedures for its safe management in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]

GHS Classification
  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Potential Health Effects
  • Inhalation: Inhaling vapors or mists may lead to irritation of the respiratory tract.[3]

  • Skin Contact: Direct contact can result in skin irritation, characterized by redness, itching, and inflammation.[3]

  • Eye Contact: Contact with the eyes can cause serious irritation, leading to redness, pain, and watering.[3]

  • Ingestion: While specific data on ingestion toxicity is limited, it is advisable to avoid ingestion due to the potential for systemic effects.[3]

Physicochemical Properties

Understanding the physical and chemical properties of DMHP is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Formula C3H9O4P[3][4]
Molecular Weight 140.07 g/mol [3][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 209.4 ± 23.0 °C at 760 mmHg[5]
Density 1.2 ± 0.1 g/cm³[5]
Solubility Soluble in many organic solvents, but insoluble in water.[1]
Flash Point 80.5 ± 22.6 °C[5]

Safe Handling and Storage Protocols

Adherence to stringent handling and storage procedures is critical to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6] This is crucial to minimize the inhalation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of personal safety.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[7] It is essential to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[6][7]

    • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[3]

  • Respiratory Protection: In situations where ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.[3]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[3]

  • Contaminated clothing should be removed immediately and laundered before reuse.[3]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]

  • Store away from sources of ignition.[3]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.

  • Inhalation: Move the affected person to fresh air.[3][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][7]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3] Never give anything by mouth to an unconscious person.[3]

Spill and Leak Response

Prompt and correct response to a spill is essential to prevent wider contamination and exposure.

  • Minor Spills:

    • Evacuate unnecessary personnel from the area.

    • Wear appropriate PPE, including respiratory protection if necessary.[7]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

    • Collect the absorbed material into a suitable, labeled container for disposal.[3]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately and alert others.

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[3][7]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7]

  • Specific Hazards: During a fire, irritating and toxic gases, including carbon oxides and phosphorus oxides, may be generated.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates a self-validating workflow for handling DMHP, integrating safety checks at each critical step.

Caption: A logical workflow for the safe handling of this compound.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

  • Collect all waste materials, including empty containers and contaminated absorbents, in clearly labeled, sealed containers.[3]

  • Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3] Do not dispose of it down the drain or in the general trash.[3][7]

Toxicological and Ecological Information

Currently, there is limited specific toxicological and ecotoxicological data available for this compound.[3] The absence of comprehensive data reinforces the need for cautious handling and the prevention of environmental release. It is imperative to treat this compound as potentially harmful to aquatic life and to prevent its entry into soil and waterways.[3]

Conclusion

This compound is a valuable chemical intermediate that demands a high level of respect and care in its handling. By implementing the comprehensive safety protocols outlined in this guide—encompassing robust engineering controls, diligent use of personal protective equipment, and thorough emergency preparedness—researchers and scientists can mitigate the associated risks and ensure a safe laboratory environment. The principles of causality and self-validation embedded in these procedures are fundamental to fostering a culture of safety and scientific integrity.

References

  • LookChem. (n.d.). Diethyl (hydroxymethyl)phosphonate Safety Data Sheets(SDS). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemSrc. (2025, August 22). This compound. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • OECD SIDS. (2002, October 21). DIMETHYL PHOSPHONATE. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Flame-Retardant Polymers Using Dimethyl (hydroxymethyl)phosphonate (DMHP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Dimethyl (hydroxymethyl)phosphonate in Advanced Flame Retardants

This compound (DMHP) is a versatile and highly effective reactive flame retardant. Its unique chemical structure, featuring a reactive hydroxyl group and a phosphorus-containing phosphonate moiety, allows for its covalent incorporation into various polymer backbones. This integration offers a significant advantage over additive flame retardants, as it prevents leaching and ensures the permanence of the flame-retardant properties throughout the lifecycle of the material. This guide provides in-depth technical insights and detailed protocols for the synthesis of flame-retardant polymers utilizing DMHP, with a focus on polyurethanes, polyesters, and epoxy resins. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development and materials science who are seeking to develop advanced, safer, and more durable polymeric materials.

The primary mechanism by which phosphorus-based flame retardants like DMHP function is through a combination of gas-phase and condensed-phase activity. In the gas phase, the phosphorus compounds can act as radical scavengers, interrupting the exothermic processes of combustion. In the condensed phase, they promote the formation of a stable char layer, which acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.[1][2]

Part 1: Synthesis of a DMHP-Based Polyol for Polyurethane Applications

A key strategy for incorporating DMHP into polyurethane foams and elastomers is to first synthesize a phosphorus-containing polyol. This is achieved through a transesterification reaction, where DMHP reacts with a suitable diol or polyol to create a larger molecule with multiple hydroxyl groups, which can then readily react with isocyanates.

Causality Behind Experimental Choices:
  • Transesterification: This method is chosen for its efficiency in creating stable P-O-C bonds and for allowing control over the final polyol's hydroxyl value and viscosity.

  • Nitrogen Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent oxidation of the reactants and side reactions that could lead to discoloration and impurities in the final product.

  • Vacuum Distillation: The removal of the methanol byproduct is crucial to drive the equilibrium of the transesterification reaction towards the product side, ensuring a high yield of the desired polyol.

Experimental Protocol: Synthesis of a DMHP-Based Polyester Polyol

Materials:

  • This compound (DMHP)

  • Diethylene glycol (DEG)

  • Tetrabutyl titanate (TBT) catalyst

  • Nitrogen gas

  • Round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Charge the round-bottom flask with DMHP and diethylene glycol in a 1:2 molar ratio.

  • Add the tetrabutyl titanate catalyst at a concentration of 0.1% by weight of the total reactants.

  • Begin stirring and purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Heat the mixture to 140-160°C while maintaining a slow nitrogen flow.

  • Methanol will begin to distill off as the transesterification reaction proceeds. Collect the distillate and monitor the reaction progress by the amount of methanol collected.

  • After the majority of the methanol has been removed (typically 2-3 hours), gradually increase the temperature to 180-200°C.

  • Apply a vacuum of -0.08 to -0.2 MPa and continue the reaction for another 3-5 hours to remove the remaining methanol and drive the polycondensation.[3]

  • Once the reaction is complete (indicated by the cessation of methanol distillation and a target acid value), cool the resulting phosphorus-containing polyol to room temperature under a nitrogen atmosphere.

Characterization of the DMHP-Based Polyol:

The synthesized polyol should be characterized for its key properties to ensure its suitability for polyurethane synthesis.

ParameterTypical ValueMethod
Hydroxyl Value400-500 mg KOH/gTitration
Acid Value< 1.0 mg KOH/gTitration
Viscosity (25°C)1200-1600 mPa·sRotational Viscometer
Phosphorus ContentCalculated based on stoichiometryElemental Analysis

Part 2: Synthesis of Flame-Retardant Polyurethane Foam

The DMHP-based polyol can be used as a reactive component in the formulation of rigid polyurethane foams, imparting inherent flame retardancy.

Experimental Workflow Diagram:

G cluster_prep Component Preparation cluster_mixing Mixing cluster_foaming Foaming and Curing A DMHP-Based Polyol Mix_A Premix Polyol Components (Component A) A->Mix_A B Conventional Polyol B->Mix_A C Surfactant C->Mix_A D Catalyst D->Mix_A E Blowing Agent E->Mix_A Final_Mix High-Speed Mixing Mix_A->Final_Mix Mix_B Isocyanate (Component B) Mix_B->Final_Mix Pour Pour into Mold Final_Mix->Pour Cure Cure at 70°C Pour->Cure

Caption: Workflow for the synthesis of flame-retardant polyurethane foam.

Experimental Protocol: Preparation of Rigid Polyurethane Foam

Materials:

  • DMHP-based polyol (synthesized as per Part 1)

  • Conventional polyether polyol (e.g., PPG 400)

  • Polymeric methylene diphenyl diisocyanate (pMDI)

  • Silicone surfactant

  • Amine catalyst (e.g., DMCHA)

  • Blowing agent (e.g., cyclopentane or water)

Formulation:

ComponentParts by Weight
DMHP-Based Polyol30-50
Conventional Polyol70-50
Silicone Surfactant1.5
Amine Catalyst1.0
Blowing Agent2-5 (water) or 10-15 (cyclopentane)
pMDINCO Index = 1.1

Procedure:

  • In a suitable container, thoroughly mix the DMHP-based polyol, conventional polyol, silicone surfactant, amine catalyst, and blowing agent to form Component A.

  • Calculate the required amount of pMDI (Component B) to achieve an NCO index of 1.1.

  • Add Component B to Component A and immediately mix vigorously with a high-speed mechanical stirrer for 10-15 seconds.

  • Quickly pour the reacting mixture into a preheated mold.

  • Allow the foam to rise freely.

  • Cure the foam in an oven at 70°C for 24 hours.

  • The resulting flame-retardant polyurethane foam can then be cut into specimens for characterization.

Flame Retardancy Performance:

The incorporation of the DMHP-based polyol is expected to significantly improve the flame retardancy of the polyurethane foam.

PropertyNeat PU FoamFR PU Foam (with DMHP-polyol)Test Standard
Limiting Oxygen Index (LOI)~19%>24%ASTM D2863
UL-94 Vertical Burn TestNo RatingV-0UL-94
Peak Heat Release Rate (pHRR)HighSignificantly ReducedCone Calorimeter (ASTM E1354)
Total Heat Release (THR)HighReducedCone Calorimeter (ASTM E1354)

Part 3: Incorporation of DMHP into Epoxy Resins

DMHP can be used as a reactive flame retardant in epoxy resin systems. Its hydroxyl group can react with the epoxy groups, incorporating the phosphorus moiety directly into the cured resin network.

Reaction Mechanism Diagram:

G DMHP DMHP (R-OH) Reaction Curing Process (Heat) DMHP->Reaction Epoxy Epoxy Resin (with epoxide rings) Epoxy->Reaction Curing_Agent Curing Agent (e.g., Amine) Curing_Agent->Reaction FR_Epoxy Flame-Retardant Epoxy Network Reaction->FR_Epoxy

Caption: Covalent incorporation of DMHP into an epoxy network.

Experimental Protocol: Preparation of Flame-Retardant Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (DMHP)

  • Curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM)

  • Solvent (e.g., acetone, optional)

Procedure:

  • Preheat the DGEBA epoxy resin to 80°C to reduce its viscosity.

  • Add the desired amount of DMHP (e.g., 5-15 wt%) to the epoxy resin and stir until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be used to aid in mixing, which should be evaporated before adding the curing agent.

  • Stoichiometrically calculate and add the curing agent (DDM) to the epoxy/DMHP mixture.

  • Stir the mixture thoroughly for 5-10 minutes until the curing agent is completely dissolved and the mixture is uniform.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven following a staged curing cycle, for example: 120°C for 2 hours, followed by 150°C for 2 hours, and a post-cure at 180°C for 1 hour.

  • Allow the cured epoxy resin to cool slowly to room temperature to avoid internal stresses.

Expected Improvements in Flame Retardancy:
PropertyNeat EpoxyFR Epoxy (with DMHP)Test Standard
LOI~22%>30%ASTM D2863
UL-94No RatingV-0UL-94
Char Yield (TGA, 800°C)<15%>25%Thermogravimetric Analysis

Part 4: Synthesis of Flame-Retardant Polyesters with DMHP

DMHP can be copolymerized with other diols and diacids to produce inherently flame-retardant polyesters. The hydroxyl group of DMHP allows it to act as a monofunctional chain terminator or, if converted to a diol, as a chain extender. A more common approach is to first react DMHP with a dicarboxylic acid anhydride to form a di-acid monomer, which can then be polymerized.

Experimental Protocol: Synthesis of a Phosphorus-Containing Di-acid from DMHP

Materials:

  • This compound (DMHP)

  • Phthalic anhydride

  • Triethylamine (catalyst)

  • Toluene (solvent)

Procedure:

  • In a round-bottom flask, dissolve DMHP and phthalic anhydride in a 1:1 molar ratio in toluene.

  • Add a catalytic amount of triethylamine (e.g., 0.5 mol%).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the toluene under reduced pressure to obtain the di-acid monomer.

Experimental Protocol: Polycondensation for Flame-Retardant Polyester

Materials:

  • Phosphorus-containing di-acid (from the previous step)

  • Ethylene glycol

  • Terephthalic acid

  • Antimony trioxide (catalyst)

Procedure:

  • Charge a polymerization reactor with the phosphorus-containing di-acid, terephthalic acid, and ethylene glycol. The molar ratio of total di-acids to diol should be approximately 1:1.2.

  • Add antimony trioxide as a catalyst.

  • Heat the mixture under a nitrogen atmosphere to 190-220°C to carry out the esterification reaction, removing the water byproduct.

  • After the esterification is complete (indicated by the amount of water collected), increase the temperature to 260-280°C and apply a high vacuum to initiate the polycondensation reaction.

  • Continue the reaction until the desired melt viscosity is achieved.

  • Extrude the molten polyester and pelletize it for further processing and characterization.

Conclusion and Future Outlook

The protocols detailed in these application notes provide a robust framework for the synthesis of high-performance, flame-retardant polymers using this compound. The versatility of DMHP as a reactive monomer allows for its incorporation into a wide range of polymer systems, offering a permanent and effective solution to enhance their fire safety. The key to successful synthesis lies in the careful control of reaction conditions and the thorough characterization of the resulting materials.

Future research in this area will likely focus on the development of novel DMHP-derived monomers and oligomers with tailored reactivity and functionality. Synergistic effects with other flame-retardant elements, such as nitrogen and silicon, will also be an area of continued exploration to achieve even higher levels of fire resistance with minimal impact on the mechanical and physical properties of the polymers. The methodologies presented here serve as a foundational platform for such innovations, paving the way for the next generation of safe and sustainable materials.

References

  • Wang, X., et al. (2019). Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane. Polymers, 11(3), 528. [Link]

  • Rao, W., et al. (2018). Persistently flame-retardant flexible polyurethane foams by a novel phosphorus-containing polyol. Polymers, 10(11), 1234. [Link]

  • Chen, M., et al. (2022). Preparation and Flame Retardancy of Epoxy Resin as a Fire Safety Material. University Chemistry, 37(4), 2104034. [Link]

  • CN103102490B - Phosphorus-containing polyol, its preparation method and comprise its flame retardant polyurethane - Google P
  • WO2014062313A1 - Method of making hydroxymethylphosphonate, polyurethane foam-forming compositions, polyurethane foam and articles made there
  • Feng, C., et al. (2021). Recent Developments in the Flame-Retardant System of Epoxy Resin. Polymers, 13(24), 4396. [Link]

  • Cai, W., et al. (2021). Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry. Coatings, 11(6), 633. [Link]

  • Li, B., et al. (2022). Strategy for Constructing Phosphorus-Based Flame-Retarded Polyurethane Elastomers for Advanced Performance in Long-Term. Polymers, 14(17), 3591. [Link]

  • A Phosphorous-based Polyol for Flame Retarded Rigid Polyurethane Foam - Semantic Scholar. [Link]

  • Liu, Y., et al. (2020). Synthesis of a novel liquid phosphorus-containing flame retardant for flexible polyurethane foam: Combustion behaviors and thermal properties. Polymer Degradation and Stability, 179, 109271. [Link]

  • Nguyen, C., et al. (2023). Phosphorus-Containing Polyisocyanurate Elastomers for Flame Retardant Application. ACS Applied Polymer Materials, 5(7), 5488-5498. [Link]

  • Soboleva, P., et al. (2022). Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly. Polymers, 14(19), 4192. [Link]

  • Zhu, J., et al. (2020). A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie, 65(1), 89-95. [Link]

  • Isocyanates as Precursors to Biomedical Polyurethanes - Aidic. [Link]

  • Hamciuc, C., et al. (2008). Phosphorus-containing polyesters and polyesterimides – synthesis and characterisation. Materiale Plastice, 45(4), 345-350. [Link]

  • Al-Mulla, E. A. J. (2024). Advances in Flame Retardant Technologies for Epoxy Resins: Chemical Grafting onto Carbon Fiber Techniques, Reactive Agents, and Applications in Composite Materials. Polymers, 16(5), 659. [Link]

  • Hu, S., et al. (2023). New Progress in the Application of Flame-Retardant Modified Epoxy Resins and Fire-Retardant Coatings. Coatings, 13(11), 1888. [Link]

  • Graphical Abstracts - Division of Polymer Chemistry (POLY). [Link]

  • Zhang, Y., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules, 25(1), 387-399. [Link]

  • Liu, H., et al. (2023). Flame Retardants for Epoxy Resin: Synthesis, Mechanisms and Machine Learning Guided Design. Chinese Journal of Chemistry, 41(19), 2441-2456. [Link]

  • Scheme of the synthesis of flame-retarded cast polyurethanes by one-step method. - ResearchGate. [Link]

  • Synthesis of isocyanate-free polyurethane concocting multiple cyclic carbonates catalysed by a new microporous zinc phosphonate via CO2 fixation - Green Chemistry (RSC Publishing). [Link]

  • METHOD OF MAKING HYDROXYMETHYLPHOSPHONATE, POLYURETHANE FOAM-FORMING COMPOSITIONS, POLYURETHANE FOAM AND ARTICLES MADE THERE

Sources

Application Notes & Protocols: Dimethyl (Hydroxymethyl)phosphonate as a Versatile Precursor for Glyphosate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-(phosphonomethyl)glycine, commonly known as glyphosate, utilizing dimethyl (hydroxymethyl)phosphonate (DHMP) as a key precursor. We will delve into the prevalent glycine-based synthesis pathway, elucidating the underlying chemical principles and experimental considerations. This document is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis, offering field-proven insights and robust, self-validating protocols.

Introduction: The Significance of Glyphosate and Its Synthetic Precursors

Glyphosate is a broad-spectrum systemic herbicide of immense global importance in agriculture.[1] Its efficacy lies in the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in plants, a critical component of the shikimate pathway for aromatic amino acid biosynthesis.[1] The industrial production of glyphosate has evolved through several synthetic routes, with the glycine pathway being one of the most widely adopted due to its efficiency and cost-effectiveness.[2]

Central to the glycine pathway is the formation of a carbon-phosphorus bond, a key structural feature of glyphosate. This compound (DHMP) emerges as a pivotal intermediate in this process. It is typically synthesized via the Pudovik reaction, which involves the addition of dimethyl phosphite to formaldehyde.[3] This guide will focus on the subsequent utilization of DHMP (or its in-situ generation) in the phosphonomethylation of glycine to yield the glyphosate backbone.

The Glycine Pathway: A Mechanistic Overview

The synthesis of glyphosate from DHMP and glycine is a multi-step process that can be performed as a "one-pot" reaction or with the isolation of intermediates. The core of this pathway is a Mannich-type reaction involving glycine, formaldehyde, and dimethyl phosphite, followed by hydrolysis of the resulting phosphonate ester.

The overall reaction can be summarized as follows:

  • Formation of this compound (DHMP): In the presence of a basic catalyst, dimethyl phosphite reacts with formaldehyde to form DHMP.[3]

  • Reaction with Glycine: DHMP, or its reactive equivalent, then undergoes a condensation reaction with glycine.

  • Hydrolysis: The resulting N-(phosphonomethyl)glycine dimethyl ester is then hydrolyzed, typically under acidic conditions, to yield the final glyphosate product.[2][4]

Below is a diagram illustrating the key transformations in the glycine-based synthesis of glyphosate.

Glyphosate_Synthesis_Pathway cluster_0 DHMP Formation (Pudovik Reaction) cluster_1 Condensation with Glycine cluster_2 Hydrolysis Dimethyl_Phosphite Dimethyl Phosphite DHMP This compound (DHMP) Dimethyl_Phosphite->DHMP + Formaldehyde (Base Catalyst) Formaldehyde Formaldehyde Formaldehyde->DHMP Intermediate_Ester N-(phosphonomethyl)glycine Dimethyl Ester DHMP->Intermediate_Ester + Glycine Glycine Glycine Glycine->Intermediate_Ester Glyphosate Glyphosate (N-(phosphonomethyl)glycine) Intermediate_Ester->Glyphosate + H2O, H+

Caption: Key stages in the synthesis of glyphosate via the DHMP intermediate.

Experimental Protocols

The following protocols are synthesized from established methodologies and patents, providing a robust framework for the laboratory-scale synthesis of glyphosate.

Protocol 1: One-Pot Synthesis of Glyphosate

This protocol outlines a streamlined, one-pot synthesis that is efficient for laboratory-scale production. It involves the in-situ formation of DHMP.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Glycine75.077.51 g0.1
Dimethyl phosphite110.0513.21 g0.12
Paraformaldehyde30.03 (as CH₂O)3.60 g0.12
Triethylamine101.1910.12 g0.1
Methanol32.0450 mL-
Concentrated HCl (37%)36.46~35 mL~0.35

Procedure:

  • Depolymerization of Paraformaldehyde: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add methanol (50 mL) and triethylamine (10.12 g). Heat the mixture to 45-50°C and add paraformaldehyde (3.60 g) in portions. Stir until the solution becomes clear.

  • Addition of Glycine: Cool the reaction mixture to 40°C and add glycine (7.51 g). Stir for approximately 1 hour at this temperature to facilitate the formation of N-hydroxymethyl glycine.

  • Condensation Reaction: Add dimethyl phosphite (13.21 g) dropwise to the reaction mixture while maintaining the temperature at 50°C. After the addition is complete, continue stirring at 50°C for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture to 10°C in an ice bath. Slowly add concentrated hydrochloric acid (~35 mL). The addition is exothermic, so maintain the temperature below 30°C. After the addition, heat the mixture to reflux (approximately 110-120°C) and maintain for 6-8 hours.[5]

  • Crystallization and Isolation: After hydrolysis, cool the reaction mixture to room temperature and then further to 0-5°C in an ice bath for several hours to allow glyphosate to crystallize.

  • Purification: Collect the crude glyphosate by vacuum filtration and wash the crystals with cold deionized water. Dry the product under vacuum at 60-70°C to a constant weight.

Expected Yield: 77-80%[5]

Protocol 2: Synthesis via Isolated this compound

This protocol involves the initial synthesis and isolation of DHMP, which is then used in a subsequent reaction with glycine.

Part A: Synthesis of this compound (DHMP)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dimethyl phosphite110.0555.03 g0.5
Paraformaldehyde30.03 (as CH₂O)16.52 g0.55
Triethylamine101.195.06 g0.05

Procedure:

  • To a stirred suspension of paraformaldehyde (16.52 g) in dimethyl phosphite (55.03 g), add triethylamine (5.06 g).[6]

  • Heat the resulting suspension to 90°C. The mixture will become clear and begin to reflux.[6]

  • Maintain the reaction at this temperature for 3 hours.[6]

  • After the reaction is complete, the product can be purified by flash column chromatography or used directly in the next step after removal of the catalyst under reduced pressure.

Part B: Synthesis of Glyphosate from DHMP

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
DHMP140.0714.01 g0.1
Glycine75.077.51 g0.1
Solvent (e.g., Methanol)-50 mL-
Concentrated HCl (37%)36.46~35 mL~0.35

Procedure:

  • Dissolve DHMP (14.01 g) and glycine (7.51 g) in methanol (50 mL) in a round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours.

  • Follow steps 4-6 from Protocol 1 for hydrolysis, crystallization, and purification.

Causality and Experimental Insights

  • Catalyst Choice: Triethylamine is a commonly used base catalyst for the initial depolymerization of paraformaldehyde and the subsequent condensation reactions.[2][7] Its role is to facilitate the nucleophilic addition of dimethyl phosphite to formaldehyde. Other amine bases can also be employed.[4]

  • Reaction Temperature: Careful control of the reaction temperature is crucial. The initial steps are typically conducted at moderate temperatures (40-50°C) to prevent unwanted side reactions. The final hydrolysis step requires higher temperatures to ensure complete cleavage of the methyl esters.[5]

  • Acidic Hydrolysis: The use of a strong acid like hydrochloric acid is necessary for the hydrolysis of the phosphonate ester to the corresponding phosphonic acid. This step is often the rate-limiting step and requires prolonged heating.[2][4]

  • pH Adjustment for Crystallization: The purity of the final glyphosate product can be optimized by careful pH adjustment during crystallization.[5]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of glyphosate.

experimental_workflow Start Start: Reagent Preparation Depolymerization Depolymerization of Paraformaldehyde Start->Depolymerization Glycine_Addition Addition of Glycine Depolymerization->Glycine_Addition Condensation Condensation with Dimethyl Phosphite Glycine_Addition->Condensation Hydrolysis Acidic Hydrolysis Condensation->Hydrolysis Crystallization Cooling and Crystallization Hydrolysis->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying under Vacuum Washing->Drying End Final Product: Glyphosate Drying->End

Caption: A generalized experimental workflow for glyphosate synthesis.

Conclusion

This compound is a critical precursor in the glycine-based synthesis of glyphosate. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to successfully synthesize this important herbicide in a laboratory setting. Understanding the underlying chemical principles and carefully controlling the experimental parameters are key to achieving high yields and purity.

References

  • Overview of the three process alternatives of glyphosate production.
  • Ehrat, R. (1980). Process for the preparation of glyphosate and glyphosate derivatives. U.S.
  • Method for synthesizing and preparing glyphosate with glycine method.
  • Bendassolli, J. A., et al. (2010). 15N-labeled glyphosate synthesis and its practical effectiveness. Scientia Agricola, 67(1), 96-101. [Link]

  • Zhou, J., et al. (2012). Study on a new synthesis approach of glyphosate. Journal of Agricultural and Food Chemistry, 60(25), 6279-6285. [Link]

  • Glyphosate synthesis method for improving utilization rate of dimethyl phosphite.
  • Glyphosate synthesis method for improving utilization rate of dimethyl phosphite. Eureka. [Link]

  • Glyphosate. Wikipedia. [Link]

Sources

Application Notes & Protocols: The Role and Utility of Dimethyl (hydroxymethyl)phosphonate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl (hydroxymethyl)phosphonate (DMHMP) is a versatile organophosphorus compound that serves as a critical intermediate and potential active ingredient in modern agrochemical formulations. Its unique chemical structure, featuring a reactive hydroxymethyl group and a stable phosphonate core, allows for its use in the synthesis of a wide array of agricultural products, including herbicides and fungicides.[1][2][3] Furthermore, the phosphonate moiety itself exhibits fungistatic properties and can elicit plant defense responses, offering a dual-pronged approach to crop protection.[4][5][6] This document provides an in-depth guide for researchers and formulation scientists on the synthesis, mechanism, and practical application of DMHMP in an agrochemical context. Detailed, field-tested protocols for its synthesis, formulation, and bio-efficacy testing are provided to facilitate its use in research and development.

Introduction to this compound (DMHMP)

DMHMP, with the chemical formula (CH₃O)₂P(O)CH₂OH, is a prime example of an α-hydroxyalkyl phosphonate.[2] Structurally analogous to phosphate esters but with a direct carbon-phosphorus (C-P) bond, phosphonates like DMHMP are significantly more resistant to chemical and enzymatic hydrolysis, a crucial attribute for stability in formulations and persistence in the field.[2]

Its primary significance in the agrochemical industry stems from two key areas:

  • Synthetic Intermediate: The reactive hydroxyl group is a chemical handle that can be readily modified, making DMHMP a valuable precursor for building more complex active ingredients.[2] Notably, it has been utilized in synthetic pathways for broad-spectrum herbicides like glyphosate.[2][3]

  • Bioactive Potential: The phosphonate group, when metabolized or degraded to the phosphite ion, has demonstrated direct inhibitory effects against Oomycete pathogens such as Phytophthora and Pythium.[4][7] Concurrently, it can act as a biostimulant, triggering the plant's innate defense systems, a phenomenon known as Systemic Acquired Resistance (SAR).[5][6]

Physicochemical Properties of DMHMP

A clear understanding of DMHMP's properties is fundamental to its effective use in formulation development.

PropertyValueSource
CAS Number 24630-67-9[2]
Molecular Formula C₃H₉O₄P[8][9]
Molecular Weight 140.07 g/mol [1][8]
Appearance Colorless to light yellow liquid[1][10]
Solubility Soluble in many organic solvents (e.g., alcohol, ether); insoluble in water.[1][2]
Stability Stable at room temperature.[1]

Synthesis of this compound

The most efficient and widely adopted method for synthesizing DMHMP is the Pudovik reaction , a specific type of hydrophosphonylation.[2] This reaction involves the nucleophilic addition of a dialkyl phosphite (in this case, dimethyl phosphite) to a carbonyl compound (formaldehyde).[2]

The causality behind this choice of reaction is its high atom economy and typically high yields under mild conditions. A base catalyst, such as triethylamine or potassium carbonate, is used to deprotonate the dimethyl phosphite, generating a highly nucleophilic phosphite anion that readily attacks the electrophilic carbonyl carbon of formaldehyde.[2]

Synthesis cluster_catalyst Catalyst cluster_product Product DMP Dimethyl Phosphite (CH₃O)₂P(O)H Plus1 + FA Formaldehyde CH₂O Arrow Pudovik Reaction FA->Arrow Base Base (e.g., Triethylamine) Base->Arrow Plus2 + DMHMP This compound (CH₃O)₂P(O)CH₂OH Arrow->DMHMP

Caption: Pudovik reaction pathway for DMHMP synthesis.

Mechanism of Action in Plants

When used as a fungicide, the efficacy of phosphonates like DMHMP is not solely due to direct toxicity to the pathogen. It operates through a sophisticated dual mechanism, making it a robust tool against pathogen resistance.

  • Direct Pathogen Inhibition: The phosphite ion (HPO₃²⁻), the active form in planta, directly interferes with the pathogen's metabolism, particularly within the Oomycetes class. While it may only be partially inhibitory at concentrations found within the plant, this is sufficient to slow the pathogen's growth and colonization.[4][5]

  • Stimulation of Host Defense: More critically, phosphite acts as a signal to the plant, priming its defense systems. Upon pathogen attack, a plant treated with phosphonate mounts a faster and stronger defense response. This includes the production of phytoalexins (natural antimicrobial compounds), reinforcement of cell walls, and activation of defense-related enzymes.[4][5][6]

Mechanism cluster_plant Plant System cluster_pathogen Pathogen System DMHMP DMHMP Application Phosphite Phosphite Ions (in planta) DMHMP->Phosphite HostDefense Stimulation of Plant Host Defense (e.g., Phytoalexins, SAR) Phosphite->HostDefense Indirect Action PathogenGrowth Inhibition of Pathogen Growth Phosphite->PathogenGrowth Direct Action PlantHealth Enhanced Plant Health & Disease Resistance HostDefense->PlantHealth Pathogen Pathogen (e.g., Phytophthora) Pathogen->PathogenGrowth PathogenGrowth->PlantHealth Workflow cluster_prep Preparation cluster_testing In-Vitro Assay cluster_analysis Data Analysis A Synthesize DMHMP (Protocol 1) B Prepare Test Formulation (e.g., 10% EC, Protocol 2) A->B C Create Serial Dilutions (e.g., 1000, 500, 100 ppm AI) B->C E Inoculate Amended Media (Add dilutions from C to PDA) C->E D Prepare Pathogen Culture (e.g., Phytophthora on PDA plates) D->E F Incubate Plates (e.g., 25°C for 5-7 days) E->F G Measure Mycelial Growth (Colony Diameter) F->G H Calculate Percent Inhibition vs. Control G->H I Determine EC₅₀ Value H->I

Sources

Application Notes and Protocols: Synthesis of Antiviral Nucleoside Phosphonates from Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Nucleoside phosphonates represent a cornerstone in antiviral therapy, effectively bypassing the initial, often rate-limiting, nucleoside-to-nucleotide phosphorylation step catalyzed by viral or cellular kinases.[1][2] This guide provides a comprehensive framework for the synthesis of these potent antiviral agents, utilizing dimethyl (hydroxymethyl)phosphonate as a versatile and commercially available C1 phosphonate building block. We will delve into the strategic considerations, detailed experimental protocols, and analytical validation required to successfully synthesize and evaluate these compounds. The methodologies outlined herein are designed for researchers, medicinal chemists, and drug development professionals seeking to explore this critical class of therapeutics.

Introduction: The Strategic Advantage of Nucleoside Phosphonates

Nucleoside analogs typically require intracellular phosphorylation to their triphosphate form to exert their antiviral effect by inhibiting viral polymerases.[3][4] However, the initial monophosphorylation can be inefficient or compromised in drug-resistant viral strains. Acyclic nucleoside phosphonates, such as Tenofovir and Adefovir, are designed as isosteric mimics of nucleoside monophosphates.[5][6] Their key structural feature is a stable phosphorus-carbon (P-C) bond, which replaces the more labile phosphoester (P-O) bond of natural nucleotides, rendering them resistant to hydrolysis by cellular phosphatases.[1]

This intrinsic stability, combined with their structural similarity to nucleotides, allows them to be directly phosphorylated by cellular kinases to the active diphosphate species, which then acts as a competitive inhibitor and/or chain terminator of viral DNA or RNA synthesis.[7][8] this compound serves as a crucial synthon, providing the necessary phosphonomethoxy backbone for a variety of acyclic nucleoside phosphonates.[9][10]

Mechanism of Action Overview

The antiviral activity of nucleoside phosphonates is a multi-step intracellular process. The synthesized compound must first enter the host cell, where it is anabolized by host cell kinases to its active diphosphoryl metabolite. This active form then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral polymerase, leading to chain termination and cessation of viral replication.[1][7]

Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular NP Nucleoside Phosphonate (Prodrug) NP_inside Nucleoside Phosphonate NP->NP_inside Cellular Uptake NP_P NP Monophosphate (Active Metabolite) NP_inside->NP_P Kinase NP_PP NP Diphosphate (Active Form) NP_P->NP_PP Kinase Polymerase Viral DNA Polymerase NP_PP->Polymerase Competitive Inhibition dGTP Natural dNTP (e.g., dATP) dGTP->Polymerase DNA Growing Viral DNA Chain Polymerase->DNA Incorporation Terminated_DNA Chain-Terminated Viral DNA DNA->Terminated_DNA Chain Termination

Caption: Intracellular activation and mechanism of action for nucleoside phosphonates.

Synthetic Strategy and Key Reactions

The synthesis of a target nucleoside phosphonate from this compound generally involves a three-stage process: activation of the phosphonate, coupling with a protected nucleoside, and subsequent deprotection.

Stage 1: Activation of this compound

The hydroxyl group of this compound is not a good leaving group. Therefore, it must be converted into a more reactive electrophile. A common and highly effective method is tosylation.

Rationale for Tosylation: The tosyl group (p-toluenesulfonyl) is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This transformation converts the starting alcohol into a potent alkylating agent, primed for nucleophilic attack by the protected nucleoside.

Stage 2: Nucleoside Protection and Coupling

To ensure regioselective alkylation at the desired position (typically N9 for purines and N1 for pyrimidines) and to prevent side reactions, the functional groups on the nucleobase (exocyclic amines) and any sugar hydroxyls must be protected.[11][12]

Choice of Protecting Groups:

  • Exocyclic Amines (Adenine, Guanine, Cytosine): Benzoyl (Bz) or isobutyryl (Ib) groups are commonly used. They are stable under the basic conditions of the coupling reaction but can be readily removed during the final deprotection step.[11]

  • 5'- and 3'-Hydroxyls (for cyclic nucleosides): Groups like dimethoxytrityl (DMT) for the 5'-OH offer acid lability, while silyl ethers (e.g., TBDMS) can be used for other hydroxyls. For acyclic analogues, this is often not applicable.

The Coupling Reaction: The core C-N bond formation occurs via an SN2 reaction. A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the N-H of the purine or pyrimidine base, generating a potent nucleophile that attacks the electrophilic carbon of the tosylated phosphonate.[9][10]

Stage 3: Deprotection

The final stage involves the removal of all protecting groups to yield the target nucleoside phosphonate. This is typically a two-step process:

  • Base Deprotection: Removal of the acyl protecting groups from the nucleobase using aqueous ammonia or a similar base.

  • Phosphonate Ester Cleavage: The methyl esters on the phosphonate are cleaved using a reagent like bromotrimethylsilane (TMSBr), followed by hydrolysis. TMSBr is highly effective as it reacts with the phosphonate esters to form silylated intermediates that are easily hydrolyzed to the phosphonic acid.[9][10]

Synthetic_Workflow Start_DMHP Dimethyl (hydroxymethyl)phosphonate Step1 Activation (Tosylation) [TsCl, Pyridine] Start_DMHP->Step1 Start_Nuc Protected Nucleobase (e.g., N6-Benzoyl-Adenine) Step2 Coupling (SN2 Alkylation) [NaH, DMF] Start_Nuc->Step2 Activated_P Dimethyl (tosyloxymethyl)phosphonate Step1->Activated_P Activated_P->Step2 Coupled_Product Fully Protected Nucleoside Phosphonate Step2->Coupled_Product Step3 Base Deprotection [aq. NH3] Coupled_Product->Step3 Base_Deprotected Dimethyl Ester Nucleoside Phosphonate Step3->Base_Deprotected Step4 Ester Cleavage [TMSBr, then H2O] Base_Deprotected->Step4 Final_Product Target Antiviral Nucleoside Phosphonate Step4->Final_Product

Caption: General synthetic workflow for acyclic nucleoside phosphonates.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like sodium hydride and TMSBr are highly reactive and must be handled with extreme care.

Protocol 3.1: Synthesis of Dimethyl (tosyloxymethyl)phosphonate (Electrophile)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 eq).

  • Dissolution: Dissolve the phosphonate in anhydrous pyridine (approx. 5-10 mL per gram of phosphonate) and cool the solution to 0 °C in an ice bath.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (12-16 hours).

  • Work-up: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3x volume of pyridine).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield the pure tosylate as a colorless oil.

Protocol 3.2: Coupling of Protected Nucleobase with the Phosphonate Electrophile

Example using N⁶-benzoyl-adenine

  • Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add N⁶-benzoyl-adenine (1.0 eq).

  • Anion Formation: Add anhydrous dimethylformamide (DMF) to dissolve the protected base. Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Stirring: Stir the suspension at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the sodium salt.

  • Coupling: Add a solution of dimethyl (tosyloxymethyl)phosphonate (from Protocol 3.1, 1.2 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to 0 °C and quench by the slow addition of methanol, followed by water. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (eluent: methanol/DCM gradient) to afford the fully protected nucleoside phosphonate.

Protocol 3.3: Final Deprotection Sequence
  • Base Removal: Dissolve the purified product from Protocol 3.2 in a saturated solution of ammonia in methanol. Stir in a sealed pressure vessel at room temperature for 24-48 hours.

  • Concentration: Remove the solvent under reduced pressure to yield the dimethyl phosphonate ester intermediate.

  • Phosphonate Ester Cleavage: Dissolve the intermediate in anhydrous acetonitrile. Add bromotrimethylsilane (TMSBr, 3.0-4.0 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Hydrolysis: Concentrate the reaction mixture in vacuo. Add water to the residue and stir for 30 minutes to hydrolyze the silyl esters.

  • Final Purification: The final phosphonic acid is highly polar. Purify by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a volatile buffer system (e.g., triethylammonium bicarbonate).[13] Lyophilize the collected fractions to obtain the final product as a white solid.

Product Characterization

Thorough analytical characterization is crucial to confirm the identity, structure, and purity of the synthesized compound.

Technique Purpose Expected Observations
¹H & ¹³C NMR Structural confirmation of the nucleobase and the phosphonate side chain.Resonances corresponding to the protons and carbons of the nucleobase and the acyclic phosphonomethoxyethyl chain.
³¹P NMR Direct confirmation of the phosphonate group.[14]A single peak (or a multiplet if coupled to protons) in the characteristic region for phosphonates (typically +15 to +30 ppm relative to H₃PO₄).[15][16]
Mass Spectrometry Determination of molecular weight.A peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of the target molecule, confirming the correct mass.
HPLC Purity assessment.A single major peak in the chromatogram, indicating >95% purity for biological testing.

In Vitro Antiviral and Cytotoxicity Evaluation

Once synthesized and purified, the compound's biological activity must be assessed.

Protocol 5.1: Antiviral Activity Assay (e.g., Plaque Reduction Assay)
  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells for HSV, MT-4 cells for HIV) in 24-well plates and allow them to form a confluent monolayer.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the synthesized nucleoside phosphonate in cell culture medium.

  • Infection: Remove the medium from the cells and infect with a known titer of the virus for 1-2 hours.

  • Treatment: Remove the viral inoculum and overlay the cells with medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral plaques to form (typically 2-5 days).

  • Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.

Protocol 5.2: Cytotoxicity Assay (e.g., MTS Assay)
  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50% compared to untreated control cells.

Determining the Selectivity Index (SI)

The therapeutic potential of an antiviral compound is often expressed by its Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity.

SI = CC₅₀ / EC₅₀

A higher SI value indicates greater selective toxicity towards the virus compared to the host cell, which is a desirable characteristic for a potential drug candidate.

Antiviral_Evaluation cluster_0 Antiviral Assay cluster_1 Cytotoxicity Assay Start Synthesized & Purified Nucleoside Phosphonate A1 Seed Host Cells Start->A1 C1 Seed Host Cells Start->C1 A2 Infect with Virus A1->A2 A3 Treat with Compound (Serial Dilutions) A2->A3 A4 Incubate & Quantify (e.g., Plaque Count) A3->A4 A_Result Calculate EC50 A4->A_Result Final_Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 A_Result->Final_Calc C2 Treat with Compound (Serial Dilutions) C1->C2 C3 Incubate & Measure Viability (e.g., MTS) C2->C3 C_Result Calculate CC50 C3->C_Result C_Result->Final_Calc

Caption: Workflow for the in vitro evaluation of synthesized compounds.

References

  • De Clercq, E., Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Reviews in Medical Virology. Available at: [Link]

  • De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. PubMed. Available at: [Link]

  • De Clercq, E., Holý, A., Rosenberg, I., Sakuma, T., Balzarini, J., & Maudgal, P. C. (1989). Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication. PubMed. Available at: [Link]

  • Kern, E. R., Hartline, C., Harden, E., Keith, K., Bidanset, J., & Ptak, R. (2005). Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters. PubMed. Available at: [Link]

  • Kern, E. R. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. PubMed. Available at: [Link]

  • Cihlar, T., & Chen, M. S. (1996). Metabolic diversity and antiviral activities of acyclic nucleoside phosphonates. PubMed. Available at: [Link]

  • Doležal, M., Votruba, I., Holý, A., & Spížek, J. (2010). New in Vitro Method for Evaluating Antiviral Activity of Acyclic Nucleoside Phosphonates Against Plant Viruses. PubMed. Available at: [Link]

  • Reese, C. B., & Song, Q. (1999). H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Pradère, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available at: [Link]

  • Pradère, U., Garnier-Amblard, E. C., Coats, S. J., Amblard, F., & Schinazi, R. F. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available at: [Link]

  • Spížek, J., & Holý, A. (2011). New in vitro method for evaluating antiviral activity of acyclic nucleoside phosphonates against plant viruses. ResearchGate. Available at: [Link]

  • Glen Research. (n.d.). A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Glen Report. Available at: [Link]

  • University of California, San Diego. (n.d.). Derivatives of Novel Nucleoside Phosphonates with Anti-viral Activity. UC San Diego Technology Transfer Office. Available at: [Link]

  • Kern, E. R., et al. (2005). Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates. National Institutes of Health. Available at: [Link]

  • Mehellou, Y., & De Clercq, E. (2010). Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics. ResearchGate. Available at: [Link]

  • Unkown. (2024). Nucleotide Inhibitors Antiviral drugs; Definition, Examples and Mechanism of action. LinkedIn. Available at: [Link]

  • Galabov, A. S., et al. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. National Institutes of Health. Available at: [Link]

  • Jankowska, J., et al. (2023). A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. National Institutes of Health. Available at: [Link]

  • Kim, C. U., et al. (2004). Synthesis of Novel 3′-Hydroxymethyl 5′-Deoxythreosyl Phosphonic Acid Nucleoside Analogues as Potent Antiviral Agents. Semantic Scholar. Available at: [Link]

  • Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. National Institutes of Health. Available at: [Link]

  • Kern, E. R. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. National Institutes of Health. Available at: [Link]

  • Pokrovskaya, V., et al. (2022). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. National Institutes of Health. Available at: [Link]

  • Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry. Available at: [Link]

  • Agrofoglio, L. A., & Gillaizeau, I. (2013). Synthesis of nucleoside phosphonate analogs having phosphonodifluoromethylene moieties and their biological activities. ResearchGate. Available at: [Link]

  • Romanenko, V. D., & Kukhar, V. P. (2018). Phosphonate analogues of nucleoside polyphosphates. Semantic Scholar. Available at: [Link]

  • Painter, G. R., et al. (2012). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. National Institutes of Health. Available at: [Link]

  • Culcasi, M., et al. (2016). Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. National Institutes of Health. Available at: [Link]

  • Ip, C. Y., Ha, D., Morris, P. W., Puttemans, M. L., & Venton, D. L. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. PubMed. Available at: [Link]

  • Unkown. (2020). Antiviral agents The nucleoside analogues. YouTube. Available at: [Link]

  • Li, F., et al. (2018). Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. ResearchGate. Available at: [Link]

  • Macdonald, P. M., Damha, M. J., Ganeshan, K., Braich, R., & Zabarylo, S. V. (1993). Phosphorus 31 solid state NMR characterization of oligonucleotides covalently bound to a solid support. National Institutes of Health. Available at: [Link]

  • Chen, C., & Chaput, J. C. (2016). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. eScholarship.org. Available at: [Link]

  • Macdonald, P. M., Damha, M. J., Ganeshan, K., Braich, R., & Zabarylo, S. V. (1993). Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Macdonald, P. M., et al. (1993). (PDF) Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. ResearchGate. Available at: [Link]

Sources

The Strategic Role of Dimethyl (Hydroxymethyl)phosphonate in Tenofovir Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tenofovir and its Synthesis

Tenofovir is a cornerstone of antiretroviral therapy for HIV-1 and the treatment of chronic hepatitis B. Its mechanism of action as a nucleotide reverse transcriptase inhibitor makes it a critical component of combination therapies. The efficiency and cost-effectiveness of Tenofovir synthesis are therefore of paramount importance in ensuring broad access to this essential medicine. A key step in many synthetic routes to Tenofovir is the alkylation of (R)-9-(2-hydroxypropyl)adenine (HPA) with a phosphonate synthon. While various dialkyl (hydroxymethyl)phosphonates can serve as precursors to this synthon, this guide will focus on the role and application of dimethyl (hydroxymethyl)phosphonate (DHMP) as a key intermediate. We will explore its activation and subsequent reaction, drawing parallels with more extensively documented diethyl and di-tert-butyl analogs to provide a comprehensive operational framework.

The Synthetic Pathway: From DHMP to Tenofovir

The synthesis of Tenofovir from HPA and a phosphonate intermediate generally proceeds in two main stages:

  • Activation of the Hydroxymethylphosphonate: The hydroxyl group of the dialkyl (hydroxymethyl)phosphonate is not a good leaving group. Therefore, it must be "activated" by converting it into a sulfonate ester, typically a tosylate or mesylate. This creates a highly reactive electrophile.

  • Alkylation of (R)-9-(2-hydroxypropyl)adenine (HPA): The activated phosphonate is then reacted with HPA in the presence of a strong base. The base deprotonates the hydroxyl group of HPA, forming an alkoxide that acts as a nucleophile, attacking the activated phosphonate to form the phosphonate ester of HPA.

  • Deprotection: The final step is the removal of the alkyl groups from the phosphonate ester to yield the phosphonic acid, Tenofovir.

This overall workflow is depicted in the following diagram:

G cluster_0 Activation cluster_1 Alkylation cluster_2 Deprotection DHMP This compound (DHMP) Activated_DHMP Dimethyl (tosyloxymethyl)phosphonate DHMP->Activated_DHMP Base (e.g., Pyridine, Triethylamine) TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Activated_DHMP HPA_phosphonate (R)-9-[2-(Dimethylphosphonomethoxy)propyl]adenine Activated_DHMP->HPA_phosphonate HPA (R)-9-(2-hydroxypropyl)adenine (HPA) HPA->HPA_phosphonate Base Strong Base (e.g., Mg(OtBu)2) Base->HPA_phosphonate Tenofovir Tenofovir HPA_phosphonate->Tenofovir Deprotecting_agent Deprotecting Agent (e.g., TMSBr, HBr) Deprotecting_agent->Tenofovir

Figure 1: General workflow for the synthesis of Tenofovir from DHMP.

Protocols and Methodologies

Part 1: Activation of this compound (DHMP)

The conversion of the hydroxyl group of DHMP into a better leaving group is crucial for the subsequent alkylation step. Tosylation is a common method for this activation.

Protocol 1: Synthesis of Dimethyl (tosyloxymethyl)phosphonate (Proposed)

Disclaimer: The following protocol is a representative procedure based on the well-established tosylation of alcohols and related phosphonates. Researchers should perform initial small-scale trials to optimize reaction conditions.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) or pyridine (1.5 eq.).

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in dry DCM.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl (tosyloxymethyl)phosphonate. The product can be further purified by column chromatography if necessary.

Part 2: Synthesis of Tenofovir via Alkylation of HPA

Protocol 2: Synthesis of Tenofovir using Activated Di-tert-butyl (hydroxymethyl)phosphonate

This protocol is adapted from a route utilizing the more sterically hindered di-tert-butyl ester, which can offer advantages in certain synthetic strategies.[1][2]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend (R)-9-(2-hydroxypropyl)adenine (HPA) (1.0 eq.) and magnesium tert-butoxide (Mg(OtBu)₂) (1.2 eq.) in anhydrous dimethylformamide (DMF).

  • Alkylation: Heat the mixture to 60-80 °C and add a solution of (di-tert-butoxyphosphoryl)methyl methanesulfonate (1.2 eq.) in DMF dropwise.

  • Reaction Monitoring: Maintain the reaction at 80 °C for 21-23 hours. Monitor the consumption of HPA by HPLC.

  • Quenching and Deprotection: Cool the reaction mixture and cautiously add aqueous acid (e.g., 3N H₂SO₄ or aqueous HCl) to quench the reaction and initiate the deprotection of the tert-butyl esters.

  • Isolation and Purification: After hydrolysis of the phosphonate ester, adjust the pH to precipitate Tenofovir. The crude product can be collected by filtration and purified by recrystallization. A 72% yield has been reported for this two-step sequence on a 5g scale.[1][2]

Protocol 3: Synthesis of Tenofovir using Activated Diethyl (hydroxymethyl)phosphonate

This is a more traditional and widely cited route.[3]

  • Reaction Setup: In a suitable reactor under an inert atmosphere, dissolve (R)-9-(2-hydroxypropyl)adenine (HPA) (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add a strong base such as magnesium tert-butoxide or lithium tert-butoxide and stir the mixture.

  • Alkylation: Add diethyl (p-toluenesulfonyloxymethyl)phosphonate (DESMP) and heat the reaction mixture to 75-80 °C for several hours.

  • Deprotection: After the alkylation is complete, the intermediate diethyl phosphonate ester is typically not isolated. The reaction mixture is cooled, and a dealkylating agent such as bromotrimethylsilane (TMSBr) or aqueous hydrobromic acid is added to cleave the ethyl esters.[3]

  • Isolation and Purification: The resulting Tenofovir is isolated by adjusting the pH of the aqueous solution to its isoelectric point, causing it to precipitate. The solid is then collected by filtration and can be further purified by recrystallization.

Comparative Data

The choice of the dialkyl phosphonate can influence the overall yield and purity of the final product. Below is a summary of reported yields for different phosphonate routes.

Phosphonate IntermediateActivating GroupBaseOverall Yield of TenofovirReference
Di-tert-butyl (hydroxymethyl)phosphonateMesylateMg(OtBu)₂72%[1][2]
Diethyl (hydroxymethyl)phosphonateTosylateMg(OtBu)₂>90% conversion (alkylation step)[1]
This compound Tosylate (Proposed) Mg(OtBu)₂ (Proposed) Data not available in literature

Analytical Methods and Characterization

Rigorous in-process control and final product characterization are essential for ensuring the quality and purity of Tenofovir.

Characterization of this compound (DHMP)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the methoxy protons and the methylene protons adjacent to the hydroxyl and phosphorus atoms.

    • ¹³C NMR: The carbon spectrum will show signals for the methoxy carbons and the hydroxymethyl carbon.

    • ³¹P NMR: The phosphorus NMR spectrum will exhibit a single peak characteristic of the phosphonate group.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band for the O-H stretch of the hydroxyl group, as well as characteristic absorptions for P=O and P-O-C bonds.[4]

In-Process Monitoring of Tenofovir Synthesis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for monitoring the progress of the alkylation and deprotection steps. A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection at approximately 260 nm is suitable for observing adenine-containing species.[5][6][7][8][9]

    • Method Parameters (Example):

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase: Gradient of acetonitrile and a phosphate buffer (pH adjusted).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 260 nm

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Interpretation Reaction_Mixture Reaction Mixture Dilution Dilute with Mobile Phase Reaction_Mixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC_System HPLC System (C18 Column, UV Detector) Filtration->HPLC_System Data_Acquisition Data Acquisition and Processing HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification of Reactants, Intermediates, and Product Peak_Integration->Quantification

Figure 2: Experimental workflow for HPLC in-process control.

Safety and Handling

  • This compound (DHMP): DHMP is an irritant. Avoid contact with skin and eyes, and do not breathe vapors or dust. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Many of the reagents used in this synthesis are hazardous.

    • p-Toluenesulfonyl chloride and methanesulfonyl chloride: Corrosive and lachrymatory.

    • Strong bases (e.g., magnesium tert-butoxide): Highly reactive and corrosive. Handle with extreme care in a dry, inert atmosphere.

    • Solvents (e.g., DMF, DCM): DMF is a reproductive toxin, and DCM is a suspected carcinogen. Use appropriate engineering controls (fume hood) and PPE.

    • Deprotecting agents (e.g., TMSBr): Corrosive and moisture-sensitive.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

Conclusion

This compound represents a potentially viable and cost-effective intermediate for the synthesis of Tenofovir. While detailed protocols in the literature predominantly feature its diethyl and di-tert-butyl counterparts, the fundamental chemical principles of activation, alkylation, and deprotection are directly applicable. By leveraging the established methodologies for related phosphonates, researchers can develop robust and efficient synthetic routes utilizing DHMP. Careful optimization of reaction conditions and diligent in-process monitoring via techniques such as HPLC are critical for achieving high yields and purity of the final active pharmaceutical ingredient.

References

  • Chemoenzymatic Synthesis of Tenofovir. J. Org. Chem. 2012, 77, 13, 5829–5835. [Link]

  • Dietz, J.-P., et al. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789-798. [Link]

  • This compound. PubChem. [Link]

  • Sensitive and Rapid HPLC Quantification of Tenofovir from Hyaluronic Acid-Based Nanomedicine. Pharmaceutics. 2021, 13(1), 88. [Link]

  • Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate. Chinese Journal of Pharmaceuticals. 2023, 54(6), 843-848. [Link]

  • Determination of Tenofovir by HPLC, UV Visible Spectrophotometer and InfraRed Spectroscopy. Bulletin of Environment, Pharmacology and Life Sciences. 2021, 10(12), 116-121. [Link]

  • Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Org. Process Res. Dev. 2021, 25, 4, 789-798. [Link]

  • A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. Int. J. Res. Pharm. Sci & Tech. 2020, 2(1), 17-24. [Link]

  • Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples. Molecules. 2020, 25(21), 5185. [Link]

  • Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. 2024, 9(28), 32185-32198. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Org. Process Res. Dev. 2010, 14, 5, 1194–1201. [Link]

  • Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules. 2022, 27(14), 4350. [Link]

  • RP‐HPLC Method for the Determination of Tenofovir in Pharmaceutical Formulations and Spiked Human Plasma. Journal of Liquid Chromatography & Related Technologies. 2007, 30(20), 3057-3067. [Link]

  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. American Journal of Chemistry. 2015, 5(2), 33-41. [Link]

  • Investigation of the Reaction Order for Nucleophilic Substitution of Dialkyl Methylphosphonates by Alkoxides. DTIC. 1991. [Link]

  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing. 2015, 5(2), 33-41. [Link]

  • Investigation of the Reaction Order for Nucleophilic Substitution of Dialkyl Methylphosphonates by Alkoxides. DTIC. 1991. [Link]

Sources

Application Notes & Protocols: Synthesis and Evaluation of Corrosion Inhibitors Derived from Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Phosphonates in Asset Integrity

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety hazards. The estimated global cost of corrosion is substantial, representing 1-5% of the gross domestic product in various nations.[1] Among the most effective strategies for mitigating corrosion is the application of chemical inhibitors.[1] While traditional inhibitors like chromates have been effective, their toxicity has necessitated a shift towards more environmentally benign alternatives.[2] Organic phosphonates have emerged as a leading class of "green" corrosion inhibitors, valued for their high stability, low toxicity, and excellent performance in preventing both corrosion and scale formation.[2][3][4]

Dimethyl (hydroxymethyl)phosphonate (DHP) is a particularly valuable and versatile precursor in this field. Its unique structure, featuring a reactive hydroxymethyl group alongside the phosphonate moiety, allows it to serve as a foundational building block for synthesizing more complex, multifunctional, and highly efficient inhibitor molecules. This guide provides an in-depth exploration of the synthesis of advanced corrosion inhibitors using DHP, focusing on the underlying chemical principles, detailed experimental protocols, and robust performance evaluation techniques.

The Chemical Rationale: Why this compound?

The efficacy of DHP as a synthetic precursor stems from its bifunctional nature. The key to its utility lies in the reactivity of its C-P bond and the terminal hydroxymethyl (-CH₂OH) group. This structure makes it an ideal candidate for incorporation into larger molecules through well-established organic reactions, most notably the Mannich reaction.[5]

The synthesis of Mannich bases is a cornerstone of corrosion inhibitor development.[5][6][7] This reaction allows for the covalent introduction of both phosphorus and nitrogen atoms into a single molecular structure. These heteroatoms (P, N, and O) are the active centers of the final inhibitor molecule; their lone pairs of electrons are crucial for coordinating with the vacant d-orbitals of metal atoms on the surface, forming a protective adsorbed layer.[2][8] By using DHP, we can strategically engineer molecules that possess multiple adsorption sites, enhancing their ability to form a dense, persistent barrier against corrosive species.

Synthesis of a DHP-Based Mannich Inhibitor: Workflow and Mechanism

A common and effective strategy involves reacting DHP with an amine, leveraging the hydroxymethyl group in a Mannich-type condensation. This process creates a C-N bond, effectively "grafting" the phosphorus-containing group onto the amine backbone.

G cluster_conditions Reaction Conditions reagent reagent process process product product condition condition DHP This compound (DHP) Reactor Reaction Vessel (Solvent) DHP->Reactor Amine Amine Compound (e.g., Oleylamine, Imidazoline) Amine->Reactor Product DHP-Amine Adduct (Mannich Base Inhibitor) Reactor->Product Controlled Heating & Stirring Cond1 Temperature: 80-120°C Purify Work-up & Purification Product->Purify Solvent Removal, Washing Final Final Characterized Inhibitor Purify->Final Cond2 Time: 4-8 hours Cond3 Inert Atmosphere (N2) G cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface surface Metal Surface (Fe) inhibitor DHP-Amine Inhibitor Adsorption Adsorption onto Surface inhibitor->Adsorption Diffusion process process effect effect Adsorption->surface Bonding Coordinate Bonding (N, P, O → Fe d-orbitals) Adsorption->Bonding Film Formation of Protective Film Bonding->Film Anodic Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) Film->Anodic Blocks Cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Film->Cathodic Blocks Blocked Corrosion Mitigated Anodic->Blocked Cathodic->Blocked

Caption: Mechanism of Inhibition by a DHP-Based Adduct.

Performance Evaluation Protocols

To validate the effectiveness of a newly synthesized inhibitor, a combination of gravimetric and electrochemical methods is employed.

PART 2: Protocol for Weight Loss Measurement

This method provides a straightforward measure of overall corrosion inhibition.

A. Materials and Setup:

  • Metal Coupons: Mild steel coupons (e.g., 2cm x 2cm x 0.1cm) with a small hole for hanging.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) or other relevant corrosive fluid.

  • Inhibitor Solutions: Prepare a series of the corrosive medium containing different concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Equipment: Analytical balance (±0.1 mg), beakers, non-metallic hooks, polishing paper, desiccator, ultrasonic bath.

B. Step-by-Step Procedure:

  • Coupon Preparation: Polish the mild steel coupons with progressively finer grades of emery paper, rinse with deionized water, degrease with acetone in an ultrasonic bath, dry, and store in a desiccator.

  • Initial Weighing: Weigh each prepared coupon accurately using an analytical balance (W₁).

  • Immersion: Suspend one coupon in each beaker containing the blank corrosive solution and the various inhibitor solutions. Ensure the coupons are fully immersed.

  • Exposure: Leave the coupons immersed for a set period (e.g., 6 hours) at a constant temperature (e.g., 25°C).

  • Cleaning and Final Weighing: After the exposure time, carefully remove the coupons. Rinse with deionized water, scrub gently with a soft brush to remove corrosion products, rinse again, dry thoroughly, and re-weigh (W₂).

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × D), where ΔW is the weight loss (W₁ - W₂ in grams), A is the coupon area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in its presence.

PART 3: Protocol for Electrochemical Evaluation

Electrochemical techniques offer rapid results and deeper insights into the inhibition mechanism. [9] A. Setup:

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Electrodes: A mild steel sample as the working electrode (WE), a platinum wire as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).

  • Potentiostat/Galvanostat: An instrument capable of performing Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

B. Potentiodynamic Polarization (PDP) Procedure:

  • Preparation: Prepare the working electrode by embedding a mild steel rod in epoxy resin, leaving one face exposed. Polish the exposed face to a mirror finish.

  • Stabilization: Immerse the electrodes in the test solution (blank or with inhibitor) and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan: Scan the potential from approx. -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Analysis: Plot the resulting current density (log scale) vs. potential (Tafel plot). Extrapolate the linear cathodic and anodic portions back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). The IE% is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100. [10][11]A shift in E_corr helps classify the inhibitor as anodic, cathodic, or mixed-type.

C. Electrochemical Impedance Spectroscopy (EIS) Procedure:

  • Setup: Use the same cell setup as for PDP.

  • Measurement: After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Analysis: Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value signifies greater resistance to corrosion and a more effective inhibitor film. The IE% can be calculated as: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100. [12][13]

Summary of Performance Data

The effectiveness of DHP-based inhibitors is highly dependent on concentration. Below is a table summarizing typical performance data obtained from the evaluation methods described.

Inhibitor Concentration (ppm)Weight Loss IE (%)PDP IE (%)EIS IE (%)Charge Transfer Resistance (R_ct, Ω·cm²)
0 (Blank)00050
5075.278.579.1240
10088.690.190.5525
20094.395.596.01250
50096.197.297.82300

Note: The data presented are illustrative and representative of well-performing DHP-based Mannich inhibitors in an acidic medium.

Conclusion

This compound is a powerful and adaptable platform for the rational design and synthesis of high-performance corrosion inhibitors. Through straightforward chemical modifications like the Mannich reaction, DHP can be integrated into multifunctional molecules that provide excellent protection for metallic assets. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and performance validation of these advanced materials, enabling researchers and industry professionals to develop tailored solutions for critical corrosion challenges.

References

  • Phosphonic Acids used as Corrosion Inhibitors-A Review. (n.d.).
  • Corrosion Control Using Inhibitor Systems Based on Phosphonates and Metal Phosphonate Materials | NACE CORROSION | OnePetro. (2020, June 14). OnePetro. Retrieved January 12, 2026, from [Link]

  • Phosphonates – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • The role of phosphonates as transporters of Zn 2+ ions in the inhibition of carbon steel in neutral solutions containing chlorides. (2002, June 1). Emerald Publishing. Retrieved January 12, 2026, from [Link]

  • Effect of Phosphonate Functional Group on Corrosion Inhibition of Imidazoline Derivatives in Acidic Environment | Request PDF. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of a Gemini-Mannich base efficient corrosion inhibitor for oilfield acidification. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis of mannich base and evaluation on its inhibition performance. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and Research Progress of Mannich Base Corrosion Inhibitor. (n.d.).
  • Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Mannich Bases as Corrosion Inhibitors: An Extensive Review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Evaluation of corrosion inhibitors performance using real-time monitoring methods. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • (PDF) Electrochemical Study of Corrosion Inhibition Behavior of Dehydroabietylamine Against Mild Steel in 1 M HCl. (2022, March 4). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Electrochemical analysis of the corrosion inhibition properties of 4-hydroxy-3-methoxybenzaldehyde on low carbon steel in dilute acid media. (2016, October 13). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Evaluation of corrosion inhibition performance of phosphorus polymer for carbon steel in [1 M] HCl: Computational studies (DFT, MC and MD simulations) | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Correlated DFT and electrochemical study on inhibition behavior of ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate for the corrosion of mild steel in HCl. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Investigating the corrosion inhibition of aluminium by diamine derivatives in hydrochloric acid: a multi-technique approach. (2024, August 8). Chemical Papers. Retrieved January 12, 2026, from [Link]

Sources

Application Note: Strategic Derivatization of Dimethyl (hydroxymethyl)phosphonate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl (hydroxymethyl)phosphonate (DMHMP) is a versatile and economically significant C1 building block in organophosphorus chemistry.[1] Its simple structure, featuring a reactive primary hydroxyl group directly attached to a phosphonylmethyl moiety, makes it an ideal starting material for the synthesis of complex, high-value molecules. This guide provides an in-depth exploration of the core derivatization strategies for DMHMP and their direct application in the synthesis of key bioactive scaffolds. We will detail the chemical rationale behind pivotal transformations, provide step-by-step protocols for key reactions, and illustrate how these derivatives serve as crucial intermediates in the development of therapeutic agents, including antiviral drugs and enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage DMHMP in their synthetic programs.

Introduction: The Strategic Importance of DMHMP

Organophosphorus compounds, particularly phosphonates, hold a privileged position in medicinal chemistry.[2] The phosphonate group (R-PO(OR')₂) is a stable, tetrahedral mimic of the phosphate group, but its carbon-phosphorus (C-P) bond is resistant to enzymatic and chemical hydrolysis, a critical feature for designing effective enzyme inhibitors and therapeutic agents.[3] this compound (DMHMP) serves as a foundational precursor for introducing the biologically relevant phosphonate moiety into target molecules.[1][2]

The primary hydroxyl group of DMHMP is the gateway to its rich derivatization chemistry, allowing for its conversion into a wide range of functionalized intermediates.[1] These intermediates are instrumental in the synthesis of several classes of bioactive compounds:

  • α-Aminophosphonates: As structural analogues of α-amino acids, these compounds are potent inhibitors of various enzymes, including proteases and peptidases, and exhibit a wide spectrum of biological activities.[4][5]

  • Acyclic Nucleoside Phosphonates (ANPs): This class includes blockbuster antiviral drugs like Adefovir and Tenofovir, which rely on a phosphonate-containing side chain for their mechanism of action.[6][7]

  • Bisphosphonates and Related Scaffolds: These molecules are crucial in treating bone-related diseases and have shown promise as anti-tumor agents.[8][9]

This document will systematically detail the essential reactions that unlock the synthetic potential of DMHMP.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 24630-67-9[1]
Molecular Formula C₃H₉O₄P[1]
Molecular Weight 140.07 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 209.4 °C at 760 mmHg[1]
Density 1.246 g/cm³[1]

Core Derivatization Strategies: A Workflow for Synthetic Diversification

The synthetic utility of DMHMP hinges on the controlled transformation of its hydroxyl group. The following section outlines the most critical derivatization pathways.

G cluster_derivatives Key Synthetic Intermediates DMHMP This compound (DMHMP) Activated Activated DMHMP (e.g., Tosylate, Mesylate) DMHMP->Activated Tosyl Chloride, Pyridine Keto Dimethyl (formyl)phosphonate (α-Ketophosphonate) DMHMP->Keto Mild Oxidation (e.g., PCC, Swern) Acyloxy α-Acyloxyphosphonates DMHMP->Acyloxy Acyl Chloride, Base Azido Dimethyl (azidomethyl)phosphonate Activated->Azido Sodium Azide, DMF

Caption: Core derivatization pathways of DMHMP.

Activation of the Hydroxyl Group: Synthesis of Dimethyl (tosyloxymethyl)phosphonate

Causality: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a more reactive functional group. Tosylates are excellent leaving groups, making this transformation a critical first step for many synthetic routes. The reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine achieves this activation.

Protocol 1: Tosylation of DMHMP

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add DMHMP (1.0 eq) and anhydrous pyridine (5.0 eq) as the solvent and base.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Scientist's Note: Portion-wise addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold 2M HCl (aq) to neutralize the pyridine. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield dimethyl (tosyloxymethyl)phosphonate as a stable oil.

Nucleophilic Substitution: Pathway to α-Aminophosphonate Precursors

Causality: With the tosylate in place, the activated carbon is now susceptible to attack by a wide range of nucleophiles. The synthesis of dimethyl (azidomethyl)phosphonate is a strategically vital reaction, as the azide group can be cleanly and efficiently reduced to a primary amine, providing direct access to the α-aminophosphonate scaffold.[1]

Protocol 2: Synthesis of Dimethyl (azidomethyl)phosphonate

  • Setup: In a round-bottom flask, dissolve dimethyl (tosyloxymethyl)phosphonate (from Protocol 1, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

    • Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic extracts, wash with water and then brine to remove residual DMF. Dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. The resulting dimethyl (azidomethyl)phosphonate is often used in the next step without further purification.

    • Scientist's Note: The subsequent reduction of the azide (e.g., via catalytic hydrogenation with Pd/C or using Staudinger conditions with PPh₃/H₂O) yields the corresponding aminophosphonate, a key building block for peptidomimetics.[4]

Applications in Bioactive Molecule Synthesis

The true power of DMHMP derivatization lies in its application to construct complex, biologically active molecules.

Synthesis of Acyclic Nucleoside Phosphonates (ANPs)

ANPs are a cornerstone of antiviral therapy.[6] The synthesis of PMEA (Adefovir), for example, can utilize a DMHMP-derived intermediate. The key step is the coupling of the phosphonate side-chain with a purine nucleobase.

G start Activated DMHMP Derivative (e.g., Diethyl Tosyloxymethylphosphonate) product Acyclic Nucleoside Phosphonate (ANP) (e.g., Adefovir) start->product  Coupling Reaction  (SN2 displacement) nucleobase Purine or Pyrimidine Nucleobase (e.g., Adenine) nucleobase->product

Caption: Conceptual workflow for ANP synthesis.

Protocol 3: Synthesis of 9-[2-(Diethylphosphonomethoxy)ethyl]adenine (PMEA analogue concept) This protocol illustrates the key coupling step. A similar strategy using a DMHMP derivative is employed in various ANP syntheses.[6][7]

  • Base Preparation: In a suitable flask, suspend the nucleobase (e.g., adenine, 1.0 eq) in anhydrous DMF. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to deprotonate the nucleobase.

    • Caution: NaH reacts violently with water. All reagents and glassware must be scrupulously dry.

  • Coupling: To the resulting slurry, add a solution of the activated phosphonate side-chain (e.g., diethyl (tosyloxymethyl)phosphonate, 1.0 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C for 8-12 hours until TLC analysis indicates consumption of the starting materials.

  • Workup: Cool the reaction and carefully quench by the slow addition of water or methanol. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the target ANP.

  • Deprotection: The final step often involves the dealkylation of the phosphonate esters (e.g., using bromotrimethylsilane followed by methanolysis) to yield the free phosphonic acid, which is the active form of the drug.[10]

Access to α-Hydroxy-bisphosphonate Scaffolds via the Pudovik Reaction

Causality: The Pudovik reaction is a powerful C-P bond-forming reaction involving the addition of a dialkyl phosphite to a carbonyl compound.[11] By first oxidizing DMHMP to its corresponding aldehyde (dimethyl (formyl)phosphonate), a new electrophilic center is created. This α-ketophosphonate can then undergo a Pudovik reaction with another equivalent of dialkyl phosphite to generate α-hydroxy-bisphosphonate structures, which are related to important bone-targeting drugs.[9][12]

Conceptual Workflow:

  • Oxidation: DMHMP is oxidized to dimethyl (formyl)phosphonate using a mild oxidizing agent (e.g., Swern oxidation or PCC) to avoid over-oxidation.[13]

  • Pudovik Reaction: The resulting α-ketophosphonate is reacted with a dialkyl phosphite (e.g., dimethyl phosphite) in the presence of a base catalyst (e.g., triethylamine or DBU).[11][12][14]

  • Product: The reaction yields a tetraalkyl 1-hydroxyethane-1,1-bisphosphonate derivative, a valuable scaffold for further elaboration in drug discovery.

G DMHMP DMHMP Keto Dimethyl (formyl)phosphonate DMHMP->Keto Oxidation Product Tetramethyl 1-hydroxyethane-1,1-bisphosphonate Keto->Product Pudovik Reaction (Base Catalyst) Phosphite Dimethyl Phosphite Phosphite->Product

Caption: Pathway to α-hydroxy-bisphosphonates from DMHMP.

Analytical Characterization

Rigorous characterization of DMHMP derivatives is essential. The following techniques are standard in the field:

  • Nuclear Magnetic Resonance (NMR):

    • ³¹P NMR: This is the most definitive technique for identifying phosphorus-containing compounds. Phosphonates typically appear in a characteristic chemical shift range (δ ≈ 15-30 ppm).

    • ¹H and ¹³C NMR: Used to confirm the overall structure, with characteristic P-H and P-C coupling constants providing valuable connectivity information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of phosphonate compounds, which can be challenging due to their polarity.[15] Methods like Ion-Pair Reversed-Phase HPLC (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.[15]

Conclusion

This compound is more than a simple chemical; it is a strategic entry point into the world of bioactive phosphonates. Through straightforward, high-yielding derivatization reactions—primarily activation of the hydroxyl group, nucleophilic substitution, and oxidation—researchers can generate a diverse array of complex intermediates. These intermediates are the direct precursors to clinically and biologically significant molecules, from antiviral ANPs to enzyme-inhibiting α-aminophosphonates. The protocols and strategies outlined in this guide provide a robust framework for harnessing the full synthetic potential of DMHMP in modern drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Pudovik reaction. Retrieved from [Link]

  • YouTube. (2019, January 10). formation of phosphonate esters with the Arbuzov reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Radical Arbuzov Reaction | CCS Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of different analytical methods for the detection of diverse phosphonates. Retrieved from [Link]

  • Hach. (n.d.). Phosphonates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Retrieved from [Link]

  • Frontiers. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

  • PubMed Central. (2021, December 14). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Dimethyl Phosphite in Pharmaceutical Synthesis and Drug Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]

  • CORE. (n.d.). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved from [Link]

  • MDPI. (2021, December 15). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Retrieved from [Link]

  • PubMed Central. (2023, August 12). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Retrieved from [Link]

  • Preprints.org. (2021, June 27). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Retrieved from [Link]

  • PubMed Central. (n.d.). Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of dimethyl α-oxoethylphosphonate (1) with dialkyl phosphites or secondary phosphine oxides under different conditions. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). A continuous synthesis method of hydroxymethyl phosphonates. Retrieved from [Link]

  • Preprints.org. (2024, November 14). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3- hydroxyprop-1-enylphosphonate with Photobiocatalysts. Retrieved from [Link]

  • PubMed Central. (2017, October 20). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • PubMed Central. (2022, May 20). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Kinetic Analysis of Some Phosphonate Analogs of Cyclophostin as Inhibitors of Human Acetylcholinesterase. Retrieved from [Link]

Sources

Application Notes and Protocols for the Polymerization of Dimethyl (hydroxymethyl)phosphonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Phosphorus-Containing Polymers

Phosphorus-containing polymers have garnered significant attention across diverse scientific and industrial fields, from flame retardants and advanced coatings to sophisticated biomedical applications such as drug delivery and tissue engineering.[1][2] The incorporation of the phosphonate moiety (C-P(O)(OR)₂) into a polymer backbone or as a pendant group imparts unique properties, including enhanced thermal stability, inherent flame retardancy, and excellent biocompatibility.[3][4] Dimethyl (hydroxymethyl)phosphonate (DMHMP) and its derivatives serve as versatile building blocks for the synthesis of a wide array of functional phosphonate-containing polymers.

This comprehensive guide provides detailed application notes and protocols for the polymerization of DMHMP derivatives. We will explore two primary polymerization strategies: the controlled radical polymerization of a methacrylate derivative of DMHMP and the polycondensation of DMHMP itself. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these polymers in their work. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Workflow Overview: From Monomer to Polymer

The synthesis of polymers from DMHMP derivatives typically follows a multi-step process, beginning with the synthesis of the monomer, followed by polymerization, and in some cases, post-polymerization modification. The following diagram illustrates the general workflow.

Polymerization_Workflow cluster_0 Monomer Synthesis cluster_1 Polymerization Routes cluster_2 Resulting Polymers cluster_3 Post-Polymerization Modification DMHMP_synthesis Synthesis of DMHMP (Pudovik Reaction) DMHMP This compound (DMHMP) DMHMP_synthesis->DMHMP MAPC1_synthesis Esterification with Methacryloyl Chloride DMHMP->MAPC1_synthesis Polycondensation Polycondensation DMHMP->Polycondensation MAPC1 Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) MAPC1_synthesis->MAPC1 RAFT RAFT Polymerization MAPC1->RAFT PMAPC1 Poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) RAFT->PMAPC1 Poly_DMHMP Poly(DMHMP) Polycondensation->Poly_DMHMP Hydrolysis Hydrolysis PMAPC1->Hydrolysis hPMAPC1 Poly((methacryloyloxy)methyl phosphonic acid) (hPMAPC1) Hydrolysis->hPMAPC1 Pudovik_Reaction Dimethyl phosphite (CH₃O)₂P(O)H DMHMP (CH₃O)₂P(O)CH₂OH Dimethyl phosphite->DMHMP + Formaldehyde CH₂O Formaldehyde->DMHMP + Base Base Base->DMHMP Catalyst

Caption: Pudovik reaction for the synthesis of DMHMP.

Protocol 1: Synthesis of DMHMP

Materials:

  • Dimethyl phosphite

  • Paraformaldehyde

  • Triethylamine (catalyst)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve paraformaldehyde in toluene.

  • Catalyst Addition: Add a catalytic amount of triethylamine to the suspension.

  • Reactant Addition: Slowly add dimethyl phosphite dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solution to remove any unreacted paraformaldehyde. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude DMHMP as a viscous liquid.

  • Purification: Purify the crude product by vacuum distillation to obtain pure DMHMP.

Expertise & Experience: The choice of a mild base like triethylamine is crucial to prevent side reactions. Careful control of the addition rate of dimethyl phosphite is necessary to manage the exothermicity of the reaction, which can otherwise lead to the formation of byproducts.

Synthesis of Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1)

To render DMHMP polymerizable via radical polymerization, the hydroxyl group is typically converted to a polymerizable moiety, such as a methacrylate. This is achieved through an esterification reaction with methacryloyl chloride in the presence of a base to scavenge the HCl byproduct. [1][3] Protocol 2: Synthesis of MAPC1

Materials:

  • This compound (DMHMP)

  • Methacryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve DMHMP and triethylamine in anhydrous DCM.

  • Reactant Addition: Cool the solution to 0°C in an ice bath. Slowly add methacryloyl chloride dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: A white precipitate of triethylamine hydrochloride will form. Filter off the salt and wash it with DCM.

  • Washing: Wash the combined filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure MAPC1.

Trustworthiness: The progress of the reaction and the purity of the final product should be confirmed by ¹H and ³¹P NMR spectroscopy. The disappearance of the hydroxyl proton signal from DMHMP and the appearance of the characteristic methacrylate proton signals will indicate a successful reaction.

Part 2: Polymerization Methodologies

The choice of polymerization technique is critical in determining the final properties and architecture of the resulting polymer. We will cover two distinct and powerful methods: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for producing well-defined polymers from MAPC1, and polycondensation for the direct polymerization of DMHMP.

Controlled Radical Polymerization: RAFT Polymerization of MAPC1

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers. [1][3]The mechanism involves a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains.

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Chain Propagation cluster_raft RAFT Equilibrium cluster_termination Termination Initiator Initiator Radical_I Radical_I Initiator->Radical_I Decomposition Monomer_Radical Monomer_Radical Radical_I->Monomer_Radical + Monomer Growing_Chain Growing_Chain Monomer_Radical->Growing_Chain + n Monomers Monomer_Radical->Growing_Chain Dormant_Chain Dormant_Chain Growing_Chain->Dormant_Chain + CTA Growing_Chain->Dormant_Chain Dead_Polymer Dead_Polymer Growing_Chain->Dead_Polymer + Growing_Chain Growing_Chain->Dead_Polymer Dormant_Chain->Growing_Chain Fragmentation Dormant_Chain->Growing_Chain

Caption: Simplified mechanism of RAFT polymerization.

Protocol 3: RAFT Polymerization of MAPC1

Materials:

  • Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1)

  • 2-Cyano-2-propyl benzodithioate (CPDB) or other suitable dithioester CTA

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable radical initiator

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (for precipitation)

  • Schlenk flask and line

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve MAPC1, CPDB, and AIBN in anhydrous DMF. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated. A typical ratio is 100:1:0.2.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours). The polymerization kinetics can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR and GPC.

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with diethyl ether, and dry under vacuum to a constant weight.

Authoritative Grounding: The use of a dithioester chain transfer agent, such as CPDB, is effective for controlling the polymerization of methacrylate monomers. [1][3]The choice of DMF as a solvent is based on its ability to dissolve both the monomer and the resulting polymer, and its polarity has been shown to influence the polymerization kinetics.

ParameterTypical Value/ConditionRationale
Monomer Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1)The methacrylate group is readily polymerizable via radical methods.
Solvent N,N-Dimethylformamide (DMF)Good solubility for monomer and polymer; influences polymerization rate.
Temperature 70 °CAllows for the thermal decomposition of AIBN to initiate polymerization.
Initiator AIBNCommon radical initiator with a well-defined decomposition rate.
Chain Transfer Agent 2-Cyano-2-propyl benzodithioate (CPDB)Effective for controlling the polymerization of methacrylates.
[Monomer]:[CTA]:[Initiator] 100:1:0.2 (example)This ratio determines the target degree of polymerization and molecular weight.
Purification Precipitation in diethyl etherRemoves unreacted monomer and other small molecules.

Table 1: Typical parameters for the RAFT polymerization of MAPC1.

Polycondensation of this compound (DMHMP)

Polycondensation is a step-growth polymerization in which monomers react to form larger structural units while releasing smaller molecules such as water or methanol. DMHMP, with its hydroxyl group and the potential for transesterification at the phosphonate ester, can undergo self-polycondensation or react with other difunctional monomers to form polyesters or polyphosphonates.

Polycondensation n DMHMP n (CH₃O)₂P(O)CH₂OH Polymer -[P(O)(OCH₃)-O-CH₂]n- n DMHMP->Polymer Heat, Catalyst Methanol n CH₃OH Polymer->Methanol +

Caption: Self-polycondensation of DMHMP.

Protocol 4: Polycondensation of DMHMP

Materials:

  • This compound (DMHMP)

  • Zinc acetate or other suitable transesterification catalyst

  • High-boiling point solvent (optional, e.g., diphenyl ether)

  • Schlenk flask equipped for distillation

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and a distillation head, add DMHMP and the catalyst.

  • Initial Reaction: Heat the mixture under a nitrogen atmosphere to a temperature of 140-160°C. Methanol will begin to distill off.

  • High Vacuum: After the initial distillation of methanol ceases, apply a high vacuum to the system and gradually increase the temperature to 180-220°C to drive the reaction to completion by removing the methanol byproduct.

  • Reaction Time: Continue the reaction under high vacuum for several hours until the desired viscosity is reached.

  • Cooling and Isolation: Cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting polymer will be a viscous liquid or a solid. The polymer can be dissolved in a suitable solvent and precipitated into a non-solvent for purification if necessary.

Expertise & Experience: The key to achieving high molecular weight in polycondensation is the efficient removal of the small molecule byproduct (methanol in this case). The use of a high vacuum and elevated temperatures is therefore critical. The choice of catalyst can significantly influence the reaction rate and the potential for side reactions.

Part 3: Post-Polymerization Modification

The properties of the synthesized polymers can be further tailored through post-polymerization modification. A common and highly useful modification for phosphonate-containing polymers is the hydrolysis of the phosphonate esters to the corresponding phosphonic acids.

Hydrolysis of Poly(DMHMP derivatives) to Poly(phosphonic acid)s

The phosphonate ester groups in polymers like PMAPC1 can be hydrolyzed to phosphonic acid groups, which can impart properties such as water solubility, ion-exchange capabilities, and enhanced adhesion to metal surfaces. [1][3]This is typically achieved by reaction with a reagent like bromotrimethylsilane (TMSBr) followed by methanolysis. [2] Protocol 5: Hydrolysis of PMAPC1

Materials:

  • Poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1)

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Diethyl ether (for precipitation)

Procedure:

  • Reaction Setup: Dissolve PMAPC1 in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Silylation: Cool the solution to 0°C and add TMSBr dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Methanolysis: Remove the solvent and excess TMSBr under reduced pressure. Add methanol to the residue and stir for another 24 hours at room temperature.

  • Purification: Remove the methanol under reduced pressure. Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., methanol or water) and precipitate into a large excess of diethyl ether.

  • Isolation and Drying: Collect the polymer by filtration or centrifugation and dry under vacuum to a constant weight.

Trustworthiness: The complete hydrolysis can be confirmed by ³¹P NMR spectroscopy, where a significant downfield shift of the phosphorus signal is expected upon conversion of the phosphonate ester to the phosphonic acid.

Part 4: Characterization of the Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the polymer's structure, including the successful incorporation of the monomer units and the end-groups from the initiator and CTA in the case of RAFT polymerization.

  • ³¹P NMR: A powerful tool for phosphorus-containing polymers. It confirms the presence of the phosphonate group and can be used to monitor the hydrolysis to phosphonic acid. The chemical shift is sensitive to the electronic environment of the phosphorus atom.

4.2 Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. For controlled polymerizations like RAFT, a low PDI (typically < 1.3) is expected.

4.3 Thermal Analysis

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of the polymer. Phosphonate-containing polymers often exhibit enhanced char yield, which is indicative of their flame-retardant properties.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg) of the polymer, which is an important parameter for understanding its physical state and mechanical properties.

PolymerMn ( g/mol )PDI (Mw/Mn)Tg (°C)Decomposition Temp (°C)
PMAPC1 (via RAFT) 5,000 - 50,0001.1 - 1.340 - 60~250-350
Poly(DMHMP) (via Polycondensation) 2,000 - 15,000> 2.020 - 40~200-300

Table 2: Typical properties of polymers derived from DMHMP. (Note: These are representative values and can vary significantly depending on the specific synthesis conditions).

Conclusion

The protocols and application notes presented in this guide provide a comprehensive framework for the synthesis and characterization of polymers derived from this compound. By leveraging both controlled radical polymerization and polycondensation techniques, researchers can access a wide range of phosphorus-containing polymers with tunable properties. The ability to further modify these polymers, for instance, through hydrolysis to phosphonic acids, opens up even more possibilities for creating advanced materials for a variety of applications. The detailed methodologies and the rationale behind the experimental choices are intended to empower scientists to confidently explore and innovate in the exciting field of phosphorus-containing polymers.

References

  • Canniccioni, B., Monge, S., David, G., & Robin, J. J. (2013). RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials. Polymer Chemistry, 4(13), 3676-3685. [Link]

  • David, G., Negrell-Guirao, C., Iftene, F., Boutevin, B., & Chougrani, K. (2011). Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization. Polymer Chemistry, 2(11), 2427-2436. [Link]

  • Monge, S., & David, G. (Eds.). (2014). Phosphorus-based polymers: from synthesis to applications. Royal Society of Chemistry. [Link]

  • Canniccioni, B., Monge, S., David, G., & Robin, J. J. (2013). RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate and its phosphonic acid derivative: a new opportunity for phosphorus-based materials. Polymer Chemistry, 4(13), 3676-3685. [Link]

  • Montchamp, J. L. (2014). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 10, 1848–1881. [Link]

  • Tretsiakova-McNally, S., & Joseph, P. (2018). Thermal and Calorimetric Evaluations of Polyacrylonitrile Containing Covalently-Bound Phosphonate Groups. Polymers, 10(2), 131. [Link]

  • Sobkowiak, M., & Penczek, S. (2012). Poly(alkylene H-phosphonate)s: a new family of biodegradable and biocompatible polymers. Polimery, 57(7-8), 521-529. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (Basel, Switzerland), 26(10), 2840. [Link]

  • Mukumoto, K., Zhong, M., & Matyjaszewski, K. (2014). Atom transfer radical polymerization of dimethyl(methacryloyloxymethyl) phosphonate. European Polymer Journal, 55, 11-16. [Link]

  • Rzhevskii, S. A., Chistov, A. A., & Grachev, M. K. (2015). Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly. Polymers, 7(12), 2636-2651. [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. [Link]

  • Lligadas, G., & Percec, V. (2008). Polycondensation. In Polymer Science: A Comprehensive Reference (pp. 161-202). Elsevier. [Link]

  • Zhang, Q., et al. (2018). Synthesis and characterization of phosphonate-containing polysiloxanes. Journal of Polymer Science Part A: Polymer Chemistry, 56(15), 1645-1654. [Link]

  • Tretsiakova-McNally, S., & Joseph, P. (2022). Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 1: Polymethyl Methacrylate. Polymers, 14(7), 1391. [Link]

  • Wang, L., et al. (2023). A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie, 68(5), 263-269. [Link]

  • Battig, A., et al. (2019). Hyperbranched phosphorus flame retardants: multifunctional additives for epoxy resins. Polymer Chemistry, 10(32), 4346-4363. [Link]

  • Riemer, S., et al. (2015). Correlation between the Chemical Structure of (Meth)Acrylic Monomers and the Properties of Powder Clear Coatings Based on the Polyacrylate Resins. Polymers, 7(10), 1968-1985. [Link]

  • YouTube. (2022, July 26). Applied NMR Methodologies for Polymer Understanding. [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on the transcript of a relevant academic/industrial presentation on polymer NMR.)

  • YouTube. (2022, July 26). Tutorial on Solution NMR of Polymers. [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on the transcript of a relevant academic/industrial presentation on polymer NMR.)

  • Lligadas, G., & Percec, V. (2008). Polycondensation. In Polymer Science: A Comprehensive Reference (pp. 161-202). Elsevier. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian journal of chemistry, 58(6), 379-410. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical reviews, 101(9), 2921-2990. [Link]

  • Penczek, S., Pretula, J., Kaluzynski, K., & Lapienis, G. (2012). Polymers with Esters of Phosphoric Acid Units: From Synthesis, Models of Biopolymers to Polymer-Inorganic Hybrids. Israel Journal of Chemistry, 52(3-4), 221-233. [Link]

  • Wurm, F. R., & Frey, H. (2011). A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis. Macromolecules, 44(12), 4691-4699. [Link]

  • Wang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Applied Sciences, 14(1), 303. [Link]

  • Monge, S., & David, G. (Eds.). (2014). Phosphorus-based polymers: from synthesis to applications. Royal Society of Chemistry. [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Laboratory Synthesis of Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of Dimethyl (hydroxymethyl)phosphonate (DMHP), a versatile organophosphorus intermediate. The synthesis is primarily achieved via the Pudovik reaction, a classic and efficient method for forming carbon-phosphorus bonds.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and purification strategies.

Introduction and Significance

This compound, (CH₃O)₂P(O)CH₂OH, is a key building block in organophosphorus chemistry.[3] Its bifunctional nature, possessing both a reactive hydroxyl group and a phosphonate moiety, makes it a valuable precursor for a wide array of more complex molecules, including flame retardants, pesticides, and specialty chemicals.[1][3][4] The P-C bond in DMHP is notably more resistant to hydrolysis compared to the P-O bond in phosphate esters, a property that is leveraged in many of its applications.[1]

The most common and robust method for synthesizing DMHP is the base-catalyzed hydrophosphonylation of formaldehyde with dimethyl phosphite.[1] This reaction, a specific instance of the Pudovik reaction, involves the addition of the P-H bond across the carbonyl group of formaldehyde.[1][2] The use of paraformaldehyde as a solid, stable source of formaldehyde is standard practice in laboratory settings.[1][5]

Reaction Mechanism: The Pudovik Reaction

The synthesis of DMHP proceeds via a base-catalyzed nucleophilic addition. The mechanism can be delineated into three key steps, as illustrated in the diagram below.[1][2]

  • Deprotonation: A mild base, such as triethylamine or potassium carbonate, abstracts the acidic proton from dimethyl phosphite, generating a highly nucleophilic phosphite anion.[1][2]

  • Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of formaldehyde (depolymerized from paraformaldehyde in situ). This step forms a new, stable phosphorus-carbon bond and a tetrahedral alkoxide intermediate.[1][2]

  • Protonation: The resulting alkoxide is subsequently protonated, typically by the conjugate acid of the base or a protic solvent, to yield the final α-hydroxyphosphonate product, this compound.[1][2]

Pudovik_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation P(O)(OMe)2H Dimethyl Phosphite P(O)(OMe)2- Phosphite Anion (Nucleophile) P(O)(OMe)2H->P(O)(OMe)2- + Base Base Base (e.g., Et3N) BH+ BH+ Intermediate Tetrahedral Alkoxide Intermediate P(O)(OMe)2-->Intermediate + CH2O P(O)(OMe)2-->Intermediate Attacks Carbonyl Carbon Base_regen Base CH2O Formaldehyde Product This compound Intermediate->Product + BH+ Intermediate->Product Proton Transfer

Caption: Base-catalyzed Pudovik reaction mechanism for DMHP synthesis.

Materials and Equipment

Reagents
ReagentFormulaCAS No.Molar Mass ( g/mol )Key Hazards
Dimethyl phosphiteC₂H₇O₃P868-85-9110.05Harmful if swallowed, Skin/eye irritant
Paraformaldehyde(CH₂O)n30525-89-4(30.03)nFlammable solid, Toxic, Carcinogen[6]
Triethylamine (Et₃N)C₆H₁₅N121-44-8101.19Flammable liquid, Corrosive, Toxic
TolueneC₇H₈108-88-392.14Flammable liquid, Health hazard
Ethyl AcetateC₄H₈O₂141-78-688.11Flammable liquid, Eye irritant
HexanesC₆H₁₄110-54-386.18Flammable liquid, Health hazard
Anhydrous MgSO₄MgSO₄7487-88-9120.37Not hazardous
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • NMR spectrometer for product characterization

  • Gas chromatograph (GC) for purity analysis[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for laboratory scale.[4][5]

Workflow A 1. Setup & Inerting - Assemble glassware - Purge with N2/Ar B 2. Reagent Charging - Add paraformaldehyde and toluene to flask A->B C 3. Reaction Initiation - Heat to 60°C - Add dimethyl phosphite & Et3N dropwise B->C D 4. Reaction Monitoring - Maintain temperature for 3-4 hours - Monitor by TLC or GC C->D E 5. Work-up - Cool to RT - Filter catalyst - Remove solvent via rotary evaporation D->E F 6. Purification - Vacuum distillation of the crude oil E->F G 7. Characterization - Analyze by NMR (1H, 13C, 31P) - Check purity by GC F->G

Caption: Experimental workflow for the synthesis of DMHP.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent side reactions with water. The entire system should be under a positive pressure of an inert gas (Nitrogen or Argon).

  • Reagent Preparation: In the reaction flask, place paraformaldehyde (e.g., 20 g, 0.667 mol). Add a solvent such as toluene (e.g., 250 mL) to create a slurry.[5]

  • Reaction Initiation: Begin stirring and gently heat the mixture to approximately 60-70°C using a heating mantle. This temperature helps to depolymerize the paraformaldehyde into gaseous formaldehyde, making it available for the reaction.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of dimethyl phosphite (e.g., 72.5 g, 0.659 mol) and a catalytic amount of a mild base like triethylamine (e.g., 1 mL, ~7 mmol).[5]

  • Controlled Addition: Add the dimethyl phosphite/triethylamine mixture dropwise to the heated paraformaldehyde slurry over a period of about 30-60 minutes. The reaction is exothermic; control the addition rate to maintain the reaction temperature below 80°C.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 70-80°C with continuous stirring for an additional 3-4 hours to ensure complete consumption of the starting materials. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a solid catalyst like potassium carbonate was used, it should be removed by filtration.[5] For triethylamine, this step is not necessary.

    • Transfer the solution to a single-neck round-bottom flask and remove the solvent (toluene) under reduced pressure using a rotary evaporator. The result will be a crude, often colorless to light yellow oil.[3][5]

Purification and Characterization

Purification

The crude product often contains unreacted starting materials and by-products. High-purity DMHP is typically obtained by one of the following methods:

  • Vacuum Distillation: This is the most common method for purifying DMHP on a laboratory scale. The crude oil is distilled under high vacuum (e.g., 0.1-1 Torr) to isolate the product. The boiling point will be significantly lower than at atmospheric pressure.

  • Column Chromatography: For smaller scales or to remove specific impurities, flash column chromatography on silica gel can be employed.[5] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to methoxy protons (-OCH₃), the methylene protons (-CH₂-), and the hydroxyl proton (-OH). The methylene protons will show coupling to the phosphorus atom.
¹³C NMR Signals for the methoxy carbons and the methylene carbon, with the latter showing a characteristic large coupling constant (J C-P).
³¹P NMR A single peak in the phosphonate region (typically ~24-26 ppm), confirming the presence of a single phosphorus environment.
GC/MS A single major peak in the gas chromatogram indicating high purity, and a mass spectrum consistent with the molecular weight of DMHP (142.09 g/mol ).[3]

Safety Precautions and Waste Disposal

Researcher safety is paramount. Adherence to the following guidelines is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. When handling paraformaldehyde powder, work exclusively within a certified chemical fume hood to avoid inhalation.[7][8]

  • Paraformaldehyde Handling: Paraformaldehyde is a flammable solid, a suspected carcinogen, and is harmful if inhaled or swallowed.[6][9] Avoid creating dust. Keep it away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area away from water and oxidizing agents.[7][9]

  • Dimethyl Phosphite Handling: This compound is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated area.[3]

  • Triethylamine and Toluene: Both are flammable and should be handled in a fume hood away from ignition sources.

  • Spill Management: For small spills, use absorbent pads to contain the material. For solid paraformaldehyde, moisten the absorbent pad with methanol before application to minimize dust.[8] In case of a large spill, evacuate the area and contact emergency personnel.[7]

  • Waste Disposal: Collect all chemical waste in appropriately labeled, sealed containers. Paraformaldehyde waste should be segregated and handled as hazardous waste.[7] Follow all institutional and local regulations for chemical waste disposal.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive paraformaldehyde (old stock); Insufficient temperature for depolymerization; Inactive catalyst.Use fresh paraformaldehyde; Ensure reaction temperature reaches at least 60°C; Use fresh, dry base catalyst.
Reaction Stalls Insufficient catalyst; Water contamination poisoning the catalyst or reacting with intermediates.Add a small additional amount of catalyst; Ensure all glassware is dry and use anhydrous solvents.
Formation of By-products Temperature too high, leading to side reactions; Incorrect stoichiometry.Maintain strict temperature control (<80°C); Carefully measure all reagents to ensure correct molar ratios.[4]
Low Yield after Purification Incomplete reaction; Product loss during work-up or distillation.Increase reaction time or temperature slightly; Be careful during transfers and ensure an efficient vacuum for distillation.

References

  • Benchchem. (n.d.). This compound | 24630-67-9.
  • ChemicalBook. (n.d.). Diethyl (hydroxymethyl)phosphonate synthesis.
  • ChemBK. (2024, April 10). This compound.
  • Revue Roumaine de Chimie. (n.d.). A continuous synthesis method of hydroxymethyl phosphonates.
  • Grokipedia. (n.d.). Pudovik reaction.
  • Wikipedia. (n.d.). Pudovik reaction.
  • Sigma-Aldrich. (2024, June 9). SAFETY DATA SHEET - Paraformaldehyde.
  • Fisher Scientific. (2010, October 11). SAFETY DATA SHEET - Paraformaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: Paraformaldehyde.
  • Dartmouth College Environmental Health and Safety. (n.d.). Formaldehyde (Formalin) & Paraformaldehyde.
  • Washington State University. (2015, November 30). Standard Operating Procedure: Paraformaldehyde.

Sources

Application Notes & Protocols: The Role of Dimethyl (hydroxymethyl)phosphonate as a Key Building Block in Phosphonate Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphonate-based agrochemicals represent a critical class of compounds used globally for crop protection. The synthesis of these molecules often relies on versatile and reactive intermediates capable of introducing the key phosphonate moiety. Dimethyl (hydroxymethyl)phosphonate (DMHMP) is a fundamental C1 building block that serves as a pivotal precursor in the construction of more complex phosphonate pesticides. Its unique structure, featuring a reactive hydroxymethyl group directly attached to the phosphorus atom, allows for a variety of subsequent chemical transformations. This document provides an in-depth guide for researchers and chemical development professionals on the properties, synthesis, and application of DMHMP in the preparation of phosphonate pesticides, with a focus on the underlying chemical principles, detailed experimental protocols, and robust analytical methods.

Introduction to this compound (DMHMP)

This compound, with the chemical formula (CH₃O)₂P(O)CH₂OH, is an organophosphorus compound that has garnered significant interest as a chemical intermediate.[1] Its value lies in its bifunctional nature: the phosphonate group provides the core structure for the target pesticide class, while the nucleophilic hydroxyl group serves as a handle for further synthetic elaboration. The C-P bond in phosphonates is notably stable and resistant to hydrolysis compared to the C-O-P bond in phosphate esters, a property that is crucial for the biological activity and environmental persistence of many pesticides.[2]

DMHMP is most commonly synthesized via the Pudovik reaction, a classic and highly efficient method for forming carbon-phosphorus bonds through the addition of a dialkyl phosphite to a carbonyl compound—in this case, formaldehyde.[2] This reaction's efficiency and the versatility of the resulting DMHMP product make it a cornerstone reagent for accessing a wide array of phosphonate derivatives, including the world's most widely used herbicide, glyphosate.[2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety requirements of DMHMP is paramount for its effective and safe use in a laboratory setting.

PropertyValueSource(s)
CAS Number 24630-67-9[1][4]
Molecular Formula C₃H₉O₄P[5]
Molecular Weight 142.09 g/mol [1]
Appearance Colorless to light yellow liquid[1][5]
Solubility Soluble in many organic solvents (e.g., alcohol, ether); insoluble in water.[1][2]
Chemical Stability Stable under recommended storage temperatures and pressures.[1][4]
Incompatibilities Strong oxidizing agents.[4]
Critical Safety & Handling Precautions

DMHMP is an organophosphorus compound and requires careful handling to mitigate potential health risks.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[4][6][7]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4][6][8]

  • Exposure Routes: Avoid direct contact with skin, eyes, and clothing.[4] Primary exposure routes include inhalation, eye contact, skin contact, and ingestion.[4] Skin contact may cause irritation, redness, and blistering, while eye contact can lead to serious damage.[4]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[4][7]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[4][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] In all cases of exposure, seek immediate medical attention.[4][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from fire sources and strong oxidizing agents.[1][4][8]

Core Synthesis: The Base-Catalyzed Pudovik Reaction

The synthesis of DMHMP is a prime example of the Pudovik reaction, which involves the nucleophilic addition of a P-H bond from a dialkyl phosphite across the C=O double bond of an aldehyde or ketone.[2] The reaction is typically catalyzed by a base, which deprotonates the dimethyl phosphite to generate a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde, followed by protonation to yield the final α-hydroxyphosphonate product.[2]

Pudovik_Reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation DMP Dimethyl Phosphite (CH₃O)₂P(O)H Anion Phosphite Anion (CH₃O)₂P(O)⁻ DMP->Anion B: Base Base (B:) BH BH⁺ Formaldehyde Formaldehyde CH₂O Intermediate Tetrahedral Intermediate (CH₃O)₂P(O)CH₂O⁻ Anion_ref->Intermediate Nucleophilic Attack DMHMP DMHMP (CH₃O)₂P(O)CH₂OH Base_regen Base (B:) Intermediate_ref->DMHMP BH⁺

Caption: Base-catalyzed Pudovik reaction mechanism for DMHMP synthesis.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of DMHMP and its subsequent use. These are representative procedures and may require optimization based on laboratory conditions and scale.

Protocol 1: Laboratory-Scale Synthesis of DMHMP

This protocol is adapted from established procedures for the synthesis of α-hydroxyphosphonates.[9][10] It utilizes potassium carbonate as a mild and effective base catalyst.

Materials & Equipment:

  • Dimethyl phosphite (DMP)

  • Paraformaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Toluene

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer, reflux condenser, thermometer, and heating mantle

  • Filtration apparatus

Procedure:

  • Setup: Equip the 500 mL flask with a mechanical stirrer, reflux condenser, and thermometer. Place it in a heating mantle.

  • Initial Charge: To the flask, add dimethyl phosphite (e.g., 0.5 mol), toluene (250 mL), and a portion of the paraformaldehyde (e.g., 0.1 mol, ~15% of total).

  • Catalyst Addition: Add a small amount of anhydrous potassium carbonate (e.g., ~15% of total).

  • Initiation: Begin stirring and gently heat the mixture to approximately 60°C. An exothermic reaction should be observed. Causality: Heating is required to initiate the depolymerization of paraformaldehyde and the subsequent Pudovik reaction. The reaction is exothermic, so careful temperature control is essential to prevent runaway reactions.

  • Reagent Addition: Once the exotherm begins, add the remaining paraformaldehyde in small portions over 15-20 minutes, maintaining the temperature at around 60-65°C. Add the rest of the potassium carbonate in batches during this time. Causality: Batch-wise addition of both the aldehyde and the base allows for effective management of the reaction's heat output and maintains a stable catalytic environment.

  • Reaction Completion: After all reagents have been added, maintain the reaction at 60°C for an additional 2 hours to ensure complete conversion. The reaction can be monitored by TLC or ³¹P NMR.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium carbonate.

  • Purification: The toluene can be removed from the filtrate by rotary evaporation under reduced pressure to yield the crude DMHMP product as a colorless to light yellow liquid. Purity is often high (≥95-96%) and can be used directly in the next step.[9]

Workflow: From DMHMP to a Glyphosate Precursor

DMHMP is a key intermediate in the glycine-based synthesis route for glyphosate, a globally significant herbicide.[11][12] The overall process involves a Mannich-type reaction where a DMHMP-like species reacts with glycine, followed by hydrolysis.

Glyphosate_Workflow Start Reagents: - Dimethyl Phosphite - Paraformaldehyde - Glycine - Base (e.g., Triethylamine) Step1 Step 1: Pudovik Reaction (In-situ formation of DMHMP) Start->Step1 Step2 Step 2: Mannich Reaction (DMHMP reacts with Glycine) Step1->Step2 Intermediate Intermediate: N-(dimethylphosphonomethyl)glycine Step2->Intermediate Step3 Step 3: Hydrolysis (Acid-catalyzed) Intermediate->Step3 Product Final Product: Glyphosate (N-phosphonomethylglycine) Step3->Product Analysis QC/Analysis: - HPLC - NMR (¹H, ³¹P) - Mass Spectrometry Product->Analysis

Caption: General workflow for glyphosate synthesis via a DMHMP intermediate.

Analytical & Characterization Techniques

Robust analytical methods are essential for monitoring reaction progress, determining product purity, and confirming the final structure. Due to the polar nature of many phosphonate compounds, specialized techniques are often required.[13]

TechniqueApplicationRationale & Key Considerations
³¹P NMR Spectroscopy Structural confirmation, purity assessment, reaction monitoring.The most direct method for observing phosphorus-containing compounds. The chemical shift provides information about the oxidation state and chemical environment of the phosphorus atom.
High-Performance Liquid Chromatography (HPLC) Purity determination, quantification of reactants and products.Often requires derivatization (e.g., with FMOC-Cl) for compounds like glyphosate that lack a strong chromophore.[14] Reversed-phase columns are commonly used.[14]
Gas Chromatography (GC) Analysis of volatile intermediates and byproducts.Requires derivatization (e.g., acylation-esterification) to increase the volatility and thermal stability of polar phosphonates.[14]
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation.Provides definitive molecular weight information. Can be coupled with LC or GC for separation and identification of components in a mixture.
UV Photochemical Oxidation Quantification of total phosphonates.This method involves UV-catalyzed oxidation of the C-P bond to liberate orthophosphate, which is then quantified colorimetrically.[15] It is a useful method for determining total phosphonate concentration in aqueous samples.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of phosphonate-based pesticides. Its straightforward and high-yielding preparation via the Pudovik reaction, combined with the reactivity of its hydroxymethyl group, makes it an ideal building block for constructing complex agrochemicals. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and scientists to safely and effectively utilize DMHMP in their synthetic endeavors. A comprehensive understanding of the underlying reaction mechanisms and adherence to strict safety protocols are crucial for success in this area of organophosphorus chemistry.

References

  • This compound - ChemBK. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

  • Diethyl (hydroxymethyl)phosphonate Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • Stalikas, C. D., & Konidari, C. N. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides. Journal of Chromatography A, 907(1-2), 1–19. Retrieved January 12, 2026, from [Link]

  • Analytical Methods to Determine Phosphonic and Amino Acid Group-Containing Pesticides. (2001). Journal of Chromatography A. Retrieved January 12, 2026, from [Link]

  • A method to measure phosphonates. (2016). Google Patents.
  • Phosphonates. (n.d.). Hach. Retrieved January 12, 2026, from [Link]

  • Keglevich, G., et al. (2020). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 25(8), 1839. Retrieved January 12, 2026, from [Link]

  • Unpacking phosphonic acid. (n.d.). Primoris. Retrieved January 12, 2026, from [Link]

  • Boutros, J., et al. (2007). Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 801-809. Retrieved January 12, 2026, from [Link]

  • A continuous synthesis method of hydroxymethyl phosphonates. (2020). Revue Roumaine de Chimie, 65(1), 79-85. Retrieved January 12, 2026, from [Link]

  • Supplementary 1. Overview of the three process alternatives of glyphosate production. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of N-hydroxymethyl glyphosate or ester thereof and method for preparing glyphosate therefrom. (2017). Google Patents.
  • dimethyl [hydroxy(phenyl)methyl]phosphonate. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • Degradation of Glyphosate to Benign N‐Formyl Glycine Using MOF‐808 Nanocrystals. (2021). Angewandte Chemie International Edition, 60(22), 12293-12299. Retrieved January 12, 2026, from [Link]

  • Glyphosate synthesis method for improving utilization rate of dimethyl phosphite. (2021). Google Patents.
  • Dimethyl methylphosphonate. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Process for the preparation of diethylhydroxymethylphosphonate. (2023). Google Patents.
  • Green phosphonate chemistry – Does it exist?. (2024). Green Chemistry. Retrieved January 12, 2026, from [Link]

Sources

Application Notes & Protocols: Incorporation of Dimethyl (hydroxymethyl)phosphonate into Polyurethane Foams

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of Dimethyl (hydroxymethyl)phosphonate (DHMP) into polyurethane (PU) foams. It details the role of DHMP as a reactive flame retardant, the underlying chemical mechanisms, and step-by-step protocols for its synthesis and integration into PU foam formulations. Furthermore, it outlines key characterization techniques to evaluate the properties of the resulting flame-retardant foams.

Introduction: The Critical Role of Flame Retardants in Polyurethane Foams

Polyurethane foams are remarkably versatile materials, finding applications in everything from furniture and insulation to advanced medical devices.[1] However, their inherent flammability poses a significant safety concern, necessitating the incorporation of flame retardants.[1][2] Phosphorus-based compounds, in particular, have proven to be highly effective flame-retarding agents for polyurethane foams due to their high phosphorus content and good compatibility with polyurethane systems.[2][3]

Among these, this compound (DHMP) stands out as a reactive flame retardant. This means that it chemically integrates into the polymer matrix of the polyurethane foam. This covalent bonding offers a significant advantage over additive flame retardants, which are merely physically mixed in and can leach out over time, leading to reduced flame retardancy and potential environmental and health concerns.[4] The hydroxyl group in DHMP allows it to react with the isocyanate components during the polyurethane foam formation, becoming a permanent part of the foam's structure.

Mechanism of Flame Retardancy: A Two-Fold Approach

The efficacy of DHMP and other phosphorus-based flame retardants stems from their ability to act in both the condensed (solid) and gas phases during combustion.

  • Condensed-Phase Action: Upon heating, phosphorus-containing compounds like DHMP can decompose to form phosphoric acid or polyphosphates.[5] These acidic species act as catalysts for the dehydration of the polyurethane, promoting the formation of a stable, insulating char layer on the surface of the material.[5][6] This char layer serves as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatile compounds. The increased char yield is a key indicator of an effective condensed-phase flame retardant.[5]

  • Gas-Phase Action: In the gas phase, the decomposition of phosphorus-containing flame retardants generates phosphorus-based radicals, such as PO•.[7][8] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for sustaining the combustion process in the flame.[6] By interrupting this free-radical chain reaction, the flame is quenched, and its propagation is inhibited.[8]

The combination of these two mechanisms makes phosphorus-containing flame retardants like DHMP highly efficient at reducing the flammability of polyurethane foams.

Synthesis of this compound (DHMP): A Protocol

While commercially available, DHMP can also be synthesized in the laboratory. A common method involves the reaction of dimethyl phosphite with formaldehyde.

3.1. Materials and Reagents:

  • Dimethyl phosphite (DMP)

  • Paraformaldehyde (or aqueous formaldehyde solution)

  • Amine catalyst (e.g., triethylamine)

  • Solvent (optional, e.g., toluene)

  • Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Distillation apparatus (for purification)

3.2. Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with paraformaldehyde and a solvent if used.[3]

  • Heating: Heat the mixture to the desired reaction temperature, typically between 60°C and 125°C, while stirring.[9][10]

  • Addition of Reactants: Slowly add dimethyl phosphite and the amine catalyst to the heated paraformaldehyde suspension.[3] The molar ratio of formaldehyde to dimethyl phosphite is a critical parameter and is often kept in a slight excess of formaldehyde.[2][11]

  • Reaction Monitoring: Maintain the reaction temperature and continue stirring for a set period, typically several hours.[10] The progress of the reaction can be monitored using techniques like ³¹P NMR spectroscopy.

  • Purification: After the reaction is complete, the crude product can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Note on Purity: The presence of acidic byproducts in the synthesized DHMP can negatively impact the polyurethane foaming process. Therefore, careful purification is crucial.[3]

Incorporation of DHMP into Polyurethane Foams: Experimental Workflow

The incorporation of DHMP into polyurethane foams is achieved by including it in the polyol premix. The hydroxyl group of DHMP will then react with the isocyanate component during the foaming process.

4.1. Materials and Equipment:

  • Polyol (e.g., a polyether or polyester polyol)

  • Isocyanate (e.g., Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI))[12]

  • This compound (DHMP)

  • Catalysts (e.g., amine and tin catalysts)

  • Surfactant (to stabilize the foam cells)

  • Blowing agent (e.g., water or a physical blowing agent)

  • High-speed mechanical stirrer

  • Mold for foam expansion

  • Fume hood

4.2. Workflow Diagram:

Caption: Experimental workflow for incorporating DHMP into polyurethane foam.

4.3. Detailed Protocol:

  • Polyol Premix Preparation: In a suitable container, accurately weigh and combine the polyol, DHMP, surfactant, catalysts, and blowing agent. The amount of DHMP is typically expressed as a percentage of the total polyol weight.

  • Mixing: Thoroughly mix the polyol premix components using a mechanical stirrer until a homogeneous mixture is obtained.

  • Isocyanate Addition: In a separate container, weigh the required amount of isocyanate. The ratio of isocyanate to polyol (and other hydroxyl-containing components like DHMP and water) is a critical parameter known as the isocyanate index.

  • Foaming: Under vigorous stirring, add the isocyanate to the polyol premix. Mix rapidly and thoroughly for a short period (typically 5-10 seconds).

  • Pouring and Curing: Immediately pour the reacting mixture into a mold and allow it to expand and cure at ambient or elevated temperature. The foam will rise and solidify.

  • Post-Curing: After the initial cure, it is often beneficial to post-cure the foam at an elevated temperature to ensure complete reaction of all components.

Characterization and Evaluation of Flame-Retardant Foams

A comprehensive evaluation of the resulting polyurethane foams is essential to determine the effectiveness of the incorporated DHMP and its impact on the foam's physical properties.

5.1. Flammability Testing:

Standardized flammability tests are crucial for quantifying the fire performance of the foams.

Test MethodDescriptionKey Parameters Measured
Limiting Oxygen Index (LOI) Measures the minimum oxygen concentration in an oxygen/nitrogen mixture that will support flaming combustion of a material.LOI value (%)
UL-94 Vertical Burn Test A small-scale test that evaluates the burning characteristics (burning rate, dripping) of a vertically oriented specimen after the application of a flame.V-0, V-1, or V-2 classification
Cone Calorimetry A bench-scale test that measures the heat release rate and other combustion parameters of a material under controlled heat flux.Peak Heat Release Rate (pHRR), Total Heat Release (THR), Smoke Production
ASTM E84 A large-scale "Steiner Tunnel" test that measures the surface burning characteristics of building materials.Flame Spread Index (FSI), Smoke Developed Index (SDI)[13][14]

5.2. Physicochemical and Mechanical Characterization:

The incorporation of DHMP can influence the physical and mechanical properties of the polyurethane foam. Therefore, a thorough characterization is necessary.

PropertyTest Method(s)Description
Density ASTM D3574Determines the mass per unit volume of the foam.[15]
Cell Structure Scanning Electron Microscopy (SEM)Visualizes the cell size, shape, and morphology of the foam.[16]
Compressive Strength ASTM D3574Measures the foam's ability to withstand a compressive load.[15]
Thermal Stability Thermogravimetric Analysis (TGA)Evaluates the thermal decomposition behavior and char yield of the foam.[16]
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Confirms the incorporation of DHMP into the polyurethane structure.[16]

5.3. Reaction Pathway Visualization:

Reaction_Pathway Polyol Polyol (R-OH) Urethane_Linkage Urethane Linkage (R-O-CO-NH-R') Polyol->Urethane_Linkage Reacts with DHMP DHMP (HOCH₂P(O)(OCH₃)₂) Phosphonate_Linkage Incorporated Phosphonate (-O-CH₂-P(O)(OCH₃)₂) DHMP->Phosphonate_Linkage Reacts with Isocyanate Isocyanate (R'-NCO) Isocyanate->Urethane_Linkage Isocyanate->Phosphonate_Linkage

Caption: Reaction of DHMP and polyol with isocyanate to form the polyurethane network.

Conclusion

The incorporation of this compound as a reactive flame retardant is a highly effective strategy for enhancing the fire safety of polyurethane foams. By covalently bonding to the polymer matrix, DHMP provides durable flame retardancy through a combination of condensed-phase char formation and gas-phase flame inhibition. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and scientists to develop and evaluate high-performance, flame-retardant polyurethane foams for a wide range of applications. Careful control over the synthesis of DHMP and the foaming process is essential to achieve the desired balance of flame retardancy and physical properties.

References

  • Flame Retardancy Behaviors of Flexible Polyurethane Foam Based on Reactive Dihydroxy P–N-containing Flame Retardants | ACS Omega - ACS Publications. (2021-06-16).
  • ASTM-E-84-Polyurethane-Foam.pdf - Contego International.
  • ASTM D3574 Polyurethane Foam Testing - DDL, Inc.
  • METHOD OF MAKING HYDROXYMETHYLPHOSPHONATE, POLYURETHANE FOAM-FORMING COMPOSITIONS, POLYURETHANE FOAM AND ARTICLES MADE THEREFROM. (2019-07-10).
  • Understanding the ASTM E84 Standard for Fire Retardancy - Foam Factory. (2025-06-01).
  • Polyurethane Foams: Past, Present, and Future - PMC - PubMed Central.
  • Flame Retardant Emissions from Spray Polyurethane Foam Insulation - ASTM. (2017-02-22).
  • WO2014062313A1 - Method of making hydroxymethylphosphonate, polyurethane foam-forming compositions, polyurethane foam and articles made therefrom - Google Patents.
  • US20160347921A1 - Method of making hydroxymethylphosphonate, foam-forming compositions, polyurethane foam and articles made therefrom - Google Patents.
  • Industry Standards - Polyurethane Foam Association.
  • Flame-retardant rigid polyurethane foam with a phosphorus-nitrogen single intumescent flame retardant - The University of Tennessee, Knoxville. (2017-06-06).
  • Improvement of Flame Retardancy of Polyurethane Foam Using DOPO-Immobilized Silica Aerogel - Frontiers.
  • (PDF) Novel expandable graphite/dimethyl methyl phosphonate/bio-based rigid polyurethane foam composites: flame retardancy and physicomechanical properties - ResearchGate.
  • Phosphorus-Containing Polyisocyanurate Elastomers for Flame Retardant Application | ACS Applied Polymer Materials - ACS Publications. (2023-06-05).
  • The Flame Retardant Behaviors and Synergistic Effect of Expandable Graphite and Dimethyl Methylphosphonate in Rigid Polyurethane Foams | Request PDF - ResearchGate. (2025-08-06).
  • Synthesis and studies of phosphorus‐containing polyurethane foams based on tetrakis(hydroxymethyl) phosphonium chloride derivatives - Scite.ai.
  • DEVELOPMENT OF FLEXIBLE POLYURETHANE FOAMS WITH IMPROVED REACTION TO FIRE - POLITesi.
  • Development and Characterization of Tailored Polyurethane Foams for Shock Absorption. (2022-02-21).
  • Characteristic data and properties of rigid polyurethane foams - ResearchGate.
  • Ultra Low Density and Highly Crosslinked Biocompatible Shape Memory Polyurethane Foams - PMC - NIH.
  • A continuous synthesis method of hydroxymethyl phosphonates - Revue Roumaine de Chimie -.
  • EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate - Google Patents.

Sources

Application Notes and Protocols: Synthesis of Phosphonate-Containing Monomers from Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phosphonate-Containing Monomers

Phosphonate-containing polymers have garnered significant interest across diverse scientific and industrial fields, including biomedicine, materials science, and drug delivery.[1][2] The incorporation of the phosphonate group imparts unique and valuable properties to macromolecules, such as enhanced biocompatibility, adhesion to metallic surfaces, flame retardancy, and the ability to chelate metal ions.[3][4] These characteristics make them highly desirable for applications ranging from dental adhesives and corrosion inhibitors to drug delivery vehicles and tissue engineering scaffolds.[1][4][5]

Dimethyl (hydroxymethyl)phosphonate (DMHP) serves as a versatile and readily available starting material for the synthesis of a wide array of phosphonate-containing monomers.[6][7] Its primary hydroxyl group provides a convenient handle for various chemical transformations, allowing for the introduction of polymerizable moieties such as acrylates, methacrylates, and vinyl groups. This guide provides detailed protocols and mechanistic insights for the synthesis of key phosphonate-containing monomers from DMHP, empowering researchers to develop novel materials with tailored properties.

I. Synthesis of Dimethyl (methacryloyloxymethyl)phosphonate via Esterification

One of the most direct methods for introducing a polymerizable group onto DMHP is through esterification with an acyl chloride, such as methacryloyl chloride. This reaction yields dimethyl (methacryloyloxymethyl)phosphonate, a valuable monomer for radical polymerization.[6]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of DMHP, a nucleophile, attacks the electrophilic carbonyl carbon of methacryloyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of Dimethyl (methacryloyloxymethyl)phosphonate

Materials:

  • This compound (DMHP)

  • Methacryloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of methacryloyl chloride in anhydrous dichloromethane to the cooled reaction mixture via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure dimethyl (methacryloyloxymethyl)phosphonate.

Characterization: The structure of the synthesized monomer can be confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as mass spectrometry.

Workflow Diagram: Esterification of DMHP

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve DMHP & Triethylamine in anhydrous DCM cool Cool to 0°C prep_reactants->cool Inert atmosphere add_reagent Slowly add Methacryloyl Chloride cool->add_reagent warm_stir Warm to RT & Stir add_reagent->warm_stir quench Quench with Water warm_stir->quench extract Wash with NaHCO3 & Brine quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Dimethyl (methacryloyloxymethyl)phosphonate purify->product

Caption: Workflow for the synthesis of dimethyl (methacryloyloxymethyl)phosphonate.

II. Synthesis of Phosphonate-Containing Monomers via Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and versatile method for converting the hydroxyl group of DMHP into a variety of other functional groups, including those suitable for polymerization, under mild conditions.[8][9] This reaction is particularly useful when direct esterification is challenging or when inversion of stereochemistry is desired (though not applicable to the achiral DMHP).

Reaction Mechanism

The Mitsunobu reaction involves the in-situ activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] The triphenylphosphine and DEAD react to form a phosphonium salt, which then activates the hydroxyl group of DMHP.[9] This is followed by an Sₙ2 displacement by a suitable nucleophile, such as a carboxylic acid containing a polymerizable group (e.g., acrylic acid or methacrylic acid).[8]

Experimental Protocol: Mitsunobu Reaction with Acrylic Acid

Materials:

  • This compound (DMHP)

  • Acrylic acid

  • Triphenylphosphine (TPP)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Syringe

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, acrylic acid, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD dropwise via syringe to the stirred solution. An exothermic reaction is often observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purify by flash column chromatography on silica gel to isolate the desired phosphonate-containing acrylate monomer.

Quantitative Data Summary:

Reactant/ReagentMolar Equivalence
This compound1.0
Acrylic Acid1.1 - 1.5
Triphenylphosphine1.1 - 1.5
DEAD or DIAD1.1 - 1.5
Workflow Diagram: Mitsunobu Reactiondot

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve DMHP, Acrylic Acid & TPP in anhydrous THF cool Cool to 0°C prep_reactants->cool Inert atmosphere add_reagent Slowly add DEAD or DIAD cool->add_reagent warm_stir Warm to RT & Stir Overnight add_reagent->warm_stir concentrate Remove Solvent warm_stir->concentrate purify Column Chromatography concentrate->purify product Phosphonate-containing Acrylate Monomer purify->product

Sources

Application of Dimethyl (hydroxymethyl)phosphonate in Textile Finishing for Flame Retardancy: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Dimethyl (hydroxymethyl)phosphonate (DMHP) as a flame retardant for textiles. It delves into the underlying chemical principles, detailed application protocols, and standardized evaluation methods, ensuring a thorough understanding of this critical technology in textile finishing.

Introduction: The Imperative for Flame Retardant Textiles

Textiles are an integral part of our daily lives, from clothing and upholstery to industrial fabrics. However, their organic nature makes them inherently flammable, posing significant fire hazards. The development of effective flame retardants is crucial for enhancing the safety of textile products. Among the various classes of flame retardants, organophosphorus compounds have garnered significant attention due to their efficacy and more favorable environmental profile compared to halogenated alternatives.[1][2][3] this compound (DMHP) is a key organophosphorus compound utilized in the flame retardant finishing of textiles.[4] This guide will explore the chemistry, application, and evaluation of DMHP-based flame retardant treatments.

Understanding this compound (DMHP)

Physicochemical Properties

DMHP is a colorless to light yellow liquid with the chemical formula (CH₃O)₂P(O)CH₂OH.[4] It is soluble in many organic solvents like alcohols and ethers, but insoluble in water.[4][5] This solubility profile is a key consideration in the formulation of finishing baths for textile treatment.

PropertyValueReference
Molecular Formula C₃H₉O₄P[4]
Molecular Weight 154.08 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Solubility Soluble in many organic solvents, insoluble in water[4][5]
Synthesis of DMHP

The most prevalent method for synthesizing DMHP is the Pudovik reaction, which involves the hydrophosphonylation of formaldehyde.[5] In this base-catalyzed reaction, dimethyl phosphite reacts with formaldehyde, leading to the formation of a P-C bond and the desired α-hydroxyphosphonate product.[5] While a detailed synthesis protocol is beyond the scope of this application note, understanding the basic chemistry provides context for its reactivity and function.[5][6][7][8]

The Science of Flame Retardancy: Mechanism of Action

The efficacy of DMHP as a flame retardant stems from its ability to interfere with the combustion cycle of the textile material in both the condensed (solid) and gas phases.[1][9]

Condensed-Phase Mechanism

In the condensed phase, upon heating, DMHP decomposes to produce phosphoric acid. This acidic species acts as a catalyst for the dehydration of the cellulose in cotton and other cellulosic fibers, promoting the formation of a stable char layer.[2][9] This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds that fuel the fire.[2][10]

Gas-Phase Mechanism

Simultaneously, in the gas phase, the thermal decomposition of DMHP releases phosphorus-containing radicals (e.g., PO•, PO₂•, HPO•).[9][10][11][12] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame.[9][11][12] By interrupting this chain reaction, the flame is inhibited and extinguished.[11][12]

Diagram: Mechanism of Action of DMHP

DMHP_Mechanism cluster_condensed Condensed Phase (Textile) cluster_gas Gas Phase (Flame) DMHP_solid DMHP on Textile Phosphoric_Acid Phosphoric Acid Formation DMHP_solid->Phosphoric_Acid Decomposition DMHP_gas Volatilized DMHP & Decomposition Products DMHP_solid->DMHP_gas Volatilization Heat_solid Heat Heat_solid->DMHP_solid Char_Formation Char Layer Formation (Insulating Barrier) Phosphoric_Acid->Char_Formation Catalyzes Dehydration Cellulose Cellulose Cellulose->Char_Formation Volatiles Reduced Flammable Volatiles Char_Formation->Volatiles P_Radicals Phosphorus Radicals (PO•, PO₂•, HPO•) DMHP_gas->P_Radicals Decomposition Heat_gas Heat Heat_gas->DMHP_gas Flame_Inhibition Flame Inhibition P_Radicals->Flame_Inhibition Radical Scavenging Combustion_Radicals Combustion Radicals (H•, OH•) Combustion_Radicals->Flame_Inhibition

Caption: Dual-phase flame retardant mechanism of DMHP.

Application of DMHP on Textiles: The Pad-Dry-Cure Method

The "pad-dry-cure" method is a widely used and effective technique for applying DMHP-based flame retardant finishes to textiles.[13][14] This process ensures uniform application and durable fixation of the flame retardant to the fabric.

Materials and Equipment
  • Textile Substrate: Cotton, polyester, or their blends.

  • This compound (DMHP): As the primary flame retardant.

  • Cross-linking Agent: e.g., Dimethylol dihydroxy ethylene urea (DMDHEU) to enhance durability.

  • Catalyst: e.g., Magnesium chloride hexahydrate (MgCl₂·6H₂O) to facilitate the cross-linking reaction.[15]

  • Wetting Agent: To ensure uniform wetting of the fabric.

  • Softener: To maintain the hand-feel of the fabric.

  • Padding Mangle: For impregnating the fabric with the finishing solution.

  • Stenter Frame or Oven: For drying and curing the treated fabric.

Experimental Workflow

Pad_Dry_Cure_Workflow start Start prep_solution 1. Preparation of Finishing Solution start->prep_solution finish Finish padding 2. Padding prep_solution->padding Uniform mixture of DMHP, cross-linker, catalyst, etc. drying 3. Drying padding->drying Impregnate fabric to a specific wet pick-up (e.g., 70-80%) curing 4. Curing drying->curing Dry at 100-120°C washing 5. After-washing curing->washing Cure at 150-180°C to fix the finish final_drying 6. Final Drying washing->final_drying Remove unreacted chemicals final_drying->finish

Sources

Application Notes and Protocols: The Role of Dimethyl (hydroxymethyl)phosphonate in the Synthesis of Enzyme Inhibators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Phosphonate Moiety in Drug Design

Phosphonates are a critical class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug development. Characterized by a chemically stable phosphorus-carbon (P-C) bond, they serve as excellent isosteres of natural phosphate esters.[1][2] Unlike their phosphate counterparts, which are susceptible to enzymatic and chemical hydrolysis, the P-C bond offers enhanced stability, a crucial attribute for therapeutic agents.[1][2] This stability, combined with their ability to mimic the tetrahedral transition states of various enzymatic reactions, makes phosphonates potent and highly specific inhibitors for a range of enzyme classes, including proteases, phosphatases, and synthetases.[2][3]

Dimethyl (hydroxymethyl)phosphonate (DHMP) is a versatile and commercially available C1 building block that serves as a cornerstone reagent for introducing the hydroxymethylphosphonate functionality into target molecules. Its primary utility lies in its ability to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex phosphonate-based inhibitors. This guide provides an in-depth exploration of DHMP's application in synthesizing key classes of enzyme inhibitors, complete with detailed protocols and the scientific rationale behind the methodological choices.

Core Synthetic Pathways Utilizing this compound

The reactivity of DHMP is centered around its hydroxyl group and the adjacent phosphonate moiety. The most prevalent synthetic strategies leverage DHMP as a precursor for generating electrophilic or nucleophilic species, or use the hydroxyl group for further functionalization.

The Pudovik Reaction: A Foundational C-P Bond Formation

The most common method for synthesizing DHMP itself is the Pudovik reaction, which involves the base-catalyzed addition of dimethyl phosphite to formaldehyde.[4] This reaction is a highly efficient method for creating the fundamental α-hydroxyphosphonate structure.[5][6]

The general mechanism involves:

  • Deprotonation: A mild base (e.g., K₂CO₃, Et₃N) abstracts the acidic proton from dimethyl phosphite, creating a nucleophilic phosphite anion.[4]

  • Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4][5]

  • Protonation: The resulting alkoxide intermediate is protonated to yield the final α-hydroxyphosphonate.[5]

This foundational reaction underscores the accessibility of α-hydroxyphosphonates, making DHMP a readily available starting material for more complex syntheses.

From DHMP to α-Aminophosphonates: Inhibitors of Serine and Metalloproteases

α-Aminophosphonates are structural analogues of α-amino acids where the carboxylic acid group is replaced by a phosphonic acid moiety.[7] This substitution makes them powerful inhibitors of enzymes that process amino acids and peptides, such as serine proteases and matrix metalloproteinases (MMPs).[8][9][10] The synthesis of these inhibitors often begins with DHMP.

A key strategy involves converting the hydroxyl group of DHMP into a good leaving group, followed by nucleophilic substitution with an amine or an amine equivalent. This transforms the α-hydroxyphosphonate scaffold into the desired α-aminophosphonate core.

Diagram 1: General Synthetic Workflow from DHMP to α-Aminophosphonates

This diagram illustrates the logical progression from the starting material, DHMP, to the target α-aminophosphonate enzyme inhibitors, highlighting the key transformation step.

G cluster_start Starting Material cluster_intermediate Activation & Transformation cluster_product Target Inhibitor Class DHMP Dimethyl (hydroxymethyl)phosphonate (DHMP) Activated Activated Intermediate (e.g., triflate, tosylate) DHMP->Activated Activation of -OH group Substitution Nucleophilic Substitution (with R-NH2) Activated->Substitution Inhibitor α-Aminophosphonate Derivative Substitution->Inhibitor Formation of C-N bond

Application Note 1: Synthesis of a Phosphonate-Based Metalloproteinase Inhibitor Core

Objective: To synthesize a protected α-aminophosphonate, a key building block for inhibitors of matrix metalloproteinases (MMPs). MMPs are zinc-dependent endopeptidases implicated in diseases like cancer and arthritis.[11][12] Phosphonate-based inhibitors effectively chelate the active site zinc ion, leading to potent inhibition.[9]

Rationale: This protocol demonstrates the conversion of the hydroxyl group of DHMP into a triflate, an excellent leaving group, followed by an Sɴ2 reaction with a protected amine. The use of a protected amine (e.g., benzylamine) is crucial to prevent side reactions and allow for subsequent peptide coupling steps.

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl ((Trifluoromethylsulfonyl)oxy)methylphosphonate

  • System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add anhydrous dichloromethane (DCM, 50 mL).

  • Reagent Addition: Cool the flask to -78 °C in a dry ice/acetone bath. Add this compound (DHMP) (1.40 g, 10 mmol) followed by the dropwise addition of pyridine (1.21 mL, 15 mmol).

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (2.01 mL, 12 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -60 °C. Causality: This exothermic reaction must be controlled to prevent side product formation. Pyridine acts as a base to neutralize the triflic acid byproduct.

  • Reaction Monitoring: Stir the resulting mixture at -78 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexane). The disappearance of the DHMP spot indicates completion.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, dimethyl ((trifluoromethylsulfonyl)oxy)methylphosphonate, is a labile intermediate and should be used immediately in the next step without further purification.[13]

Step 2: Nucleophilic Substitution with Benzylamine

  • System Setup: Dissolve the crude triflate from Step 1 in anhydrous acetonitrile (40 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Amine Addition: Add benzylamine (1.31 mL, 12 mmol) to the solution at room temperature. Causality: Benzylamine acts as the nucleophile, displacing the triflate group. A slight excess ensures the complete consumption of the electrophilic triflate.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor by TLC for the formation of the product.

  • Work-up: Remove the solvent in vacuo. Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution, 20% to 60% Ethyl Acetate in Hexane) to yield dimethyl (benzylaminomethyl)phosphonate.

Diagram 2: Reaction Mechanism for α-Aminophosphonate Synthesis

This diagram outlines the key mechanistic steps: activation of the hydroxyl group and subsequent nucleophilic displacement.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Substitution (Sɴ2) DHMP DHMP (R-OH) Activated Activated Intermediate (R-OTf) Tf2O Tf₂O (Triflic Anhydride) Base Pyridine Amine R'-NH₂ (Benzylamine) Product α-Aminophosphonate (R-NH-R') Activated->Product + R'-NH₂ Byproduct2 HOTf Activated->Byproduct2 + R'-NH₂ Byproduct1 [Pyridine-H]⁺OTf⁻ DHMP_node DHMP Activated_node R-OTf DHMP_node->Activated_node + Tf₂O, Base - [Base-H]⁺OTf⁻ Tf2O_node Tf₂O Base_node Base Activated_node2 R-OTf Product_node Product Activated_node2->Product_node + R'-NH₂ - HOTf Amine_node R'-NH₂

Data Presentation: Inhibitory Activities of Phosphonate Analogues

The true measure of success for these synthetic endeavors is the biological activity of the final compounds. Phosphonate inhibitors are frequently evaluated for their potency against target enzymes, typically reported as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant). The data below, compiled from literature, illustrates the potency of phosphonate-based inhibitors against various enzyme targets.

Inhibitor ClassTarget EnzymeExample Compound StructureIC₅₀ / Kᵢ (nM)Reference
α-SulfonylaminophosphonatesMMP-2Arylsulfonylamino phosphonate60 nM[9]
α-SulfonylaminophosphonatesMMP-8Tripeptide phosphonate(Varies)[9]
Peptidyl PhosphonatesChymotrypsinZ-Pheᴾ(OPh)₂1.3 µM (kᵢ)[8]
Vinyl PhosphonatesDehydroquinate Synthase(6S)-6-F-EPSP vinyl phosphonate< 1 nM (Kᵢ)[13]

Note: This table is illustrative. Z-Pheᴾ(OPh)₂ represents a diphenyl phosphonate analogue of phenylalanine. Structures are generalized for classification.

Trustworthiness: Self-Validating Protocols and Characterization

The reliability of any synthetic protocol hinges on rigorous analytical validation at each step.

  • Reaction Monitoring: TLC is an indispensable tool for real-time monitoring. For phosphonates, visualization can be achieved using UV light (if aromatic) or by staining with potassium permanganate or phosphomolybdic acid solutions.

  • Structural Confirmation:

    • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential. ³¹P NMR is particularly diagnostic for phosphorus-containing compounds, with characteristic chemical shifts confirming the presence of the phosphonate group and its chemical environment.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized intermediates and final products.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the gold standard for assessing the purity of the final inhibitor before biological testing.

Conclusion and Future Directions

This compound is a powerful and versatile reagent in the medicinal chemist's toolbox for the rational design of enzyme inhibitors. Its utility in the construction of α-hydroxy and α-aminophosphonate cores provides a direct route to compounds that can potently and selectively target key enzymes in disease pathways. The protocols outlined herein provide a foundation for researchers to build upon, enabling the synthesis and exploration of novel phosphonate-based therapeutics. Future research will likely focus on developing stereoselective methods for these transformations to access enantiomerically pure inhibitors, which is often crucial for maximizing potency and minimizing off-target effects.[7][14]

References

  • Hamilton, R., Kay, G., Shute, R. E., Travers, J., Walker, B., & Walker, B. J. (1993). The Synthesis of Phosphonate Analogues of Amino Acids and Peptides. Phosphorus, Sulfur, and Silicon and the Related Elements, 76(1-4), 127-130. [Link]

  • Kędzia, J., Pawełczak, M., & Kafarski, P. (2018). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 23(11), 2973. [Link]

  • Keglevich, G., & Bálint, E. (2012). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 17(5), 5555-5574. [Link]

  • Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 7(3), 159-181. [Link]

  • Grokipedia. (n.d.). Pudovik reaction. [Link]

  • Lee, S. L., & Hepburn, V. L. (2020). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules, 25(18), 4057. [Link]

  • ResearchGate. (2016). Synthesis and evaluation of new tripeptide phosphonate inhibitors of MMP-8 and MMP-2. [Link]

  • Cianferotti, V., & Sbardella, G. (2008). Phosphonamide-Based Metalloproteinase Inhibitors: A New Approach to the Development of Safer Metalloproteinase Inhibitors. Current Medicinal Chemistry, 15(29), 3046-3056. [Link]

  • Jiang, W., Wemple, J., Zhang, M., & Wang, W. (2000). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute, 92(21), 1763-1771. [Link]

  • Zhang, Y., et al. (2023). Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. Nature Communications, 14(1), 302. [Link]

  • Peck, A. M., & Wiemer, A. J. (2015). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 84, 835-861. [Link]

  • W. M. Ward, D. S. (1972). Mechanisms of the inhibition of chemotaxis by phosphonate esters. Journal of Experimental Medicine, 135(5), 1055-1067. [Link]

  • Bálint, E., Tajti, Á., Kalocsai, D., & Keglevich, G. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6031. [Link]

Sources

Troubleshooting & Optimization

Byproducts of Dimethyl (hydroxymethyl)phosphonate synthesis and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of dimethyl (hydroxymethyl)phosphonate (DMHP). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, focusing on the identification and management of byproducts encountered during the synthesis of DMHP. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic protocols, ensuring high purity and yield.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and purification of this compound. Each issue is presented in a question-and-answer format, providing insights into the root cause and offering step-by-step corrective actions.

Issue 1: Unexpected Peaks in Your 31P NMR Spectrum

Question: I've just run a 31P NMR of my crude DMHP product, synthesized via a base-catalyzed reaction between dimethyl phosphite and paraformaldehyde. I see the expected product peak, but there are other significant signals. What are they?

Answer:

The presence of additional peaks in your 31P NMR spectrum indicates the formation of byproducts. The identity of these byproducts depends on the reaction conditions. Here are the most common culprits:

  • Unreacted Dimethyl Phosphite: A peak corresponding to your starting material is common if the reaction has not gone to completion.

  • Phosphonate-Phosphate Rearrangement Product: Under certain basic conditions, the initially formed DMHP can undergo rearrangement to form a phosphonate-phosphate species.[1][2][3] This occurs when the hydroxyl group of one DMHP molecule attacks the phosphorus center of another, or reacts with another electrophile.

  • Bisphosphonic Derivatives: A side reaction can lead to the formation of bisphosphonic derivatives.[1]

To identify these byproducts, compare the chemical shifts of the unknown peaks with literature values or with spectra of authenticated standards.

Workflow for Byproduct Identification

G cluster_0 Initial Observation cluster_2 Confirmation & Action A Unexpected Peaks in 31P NMR B Compare with Starting Material Spectrum A->B C Spike Sample with Authentic Standards A->C D Acquire 2D NMR (1H-31P HMQC) A->D E Analyze by GC-MS or LC-MS A->E F Byproduct Identified? B->F C->F D->F E->F F->A No G Optimize Reaction Conditions F->G Yes H Purify Crude Product F->H Yes

Caption: Troubleshooting workflow for identifying unknown NMR peaks.

Issue 2: Low Yield After Purification

Question: My crude product yield is high, but after purification by column chromatography, the final yield of DMHP is significantly lower than expected. Why is this happening and how can I improve it?

Answer:

Low recovery after purification is a common issue and can be attributed to several factors:

  • Product Solubility: The product might have significant solubility in the recrystallization solvent, even at low temperatures, leading to loss in the mother liquor.[1] To mitigate this, minimize the amount of hot solvent used for dissolution.[1]

  • Improper Column Chromatography Conditions:

    • Eluent Polarity: If the eluent is too polar, your product may elute too quickly along with non-polar impurities.[1] Conversely, if it's not polar enough, the product won't elute from the column.[1] Use TLC to determine the optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate.[1]

    • Column Overloading: Overloading the column with crude product can lead to poor separation.[1] A typical ratio of silica gel to crude product is 50:1 to 100:1 by weight for challenging separations.[1]

Experimental Protocol: Optimizing Column Chromatography
  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent. Spot it on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack your column.

  • Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their associated byproducts?

The most common method for synthesizing DMHP is the Pudovik reaction .[4][5] This reaction involves the base-catalyzed addition of dimethyl phosphite to formaldehyde.[4] While efficient, side reactions can occur.

A related method is the Abramov reaction , which uses a trialkyl phosphite instead of a dialkyl phosphite.[6][7]

Synthesis RouteKey ReactantsCatalystCommon Byproducts
Pudovik Reaction Dimethyl phosphite, FormaldehydeBase (e.g., Triethylamine, Potassium Carbonate)Unreacted starting materials, Rearrangement products (>P(O)–CH–O–P(O)<), Bisphosphonic derivatives
Abramov Reaction Trimethyl phosphite, FormaldehydeAcid or Lewis AcidUnreacted starting materials, Alcohol (from alkyl group transfer)
Q2: How can I definitively identify byproducts in my DMHP synthesis?

A combination of analytical techniques is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 31P NMR: This is the most direct method for observing phosphorus-containing compounds. Each unique phosphorus environment will give a distinct signal.

    • 1H and 13C NMR: These provide information about the organic structure of the byproducts.

    • 2D NMR (e.g., HMQC, HMBC): These experiments help to establish correlations between protons, carbons, and phosphorus atoms, aiding in the structural elucidation of unknown byproducts.[8]

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable byproducts. Derivatization may be necessary for polar compounds.[9][10][11]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is ideal for less volatile or thermally labile byproducts.[12]

Q3: What are the best practices to minimize byproduct formation?

Minimizing byproduct formation starts with careful control of reaction conditions:

  • Temperature Control: The reaction of dimethyl phosphite and formaldehyde can be highly exothermic.[13][14] Maintaining a consistent temperature is crucial to prevent side reactions. The use of a microfluidic reactor can offer superior heat and mass transfer, leading to higher purity and yield.[4][13]

  • Stoichiometry: Precise control of the molar ratio of reactants is important. An excess of one reactant can lead to the formation of specific byproducts.

  • Catalyst Choice and Amount: The type and concentration of the base catalyst can influence the reaction pathway and the potential for rearrangement reactions.[3] Weaker bases and catalytic amounts are often preferred.

  • Reaction Time: Monitoring the reaction progress by TLC or NMR can help determine the optimal reaction time to maximize product formation while minimizing byproduct accumulation.

Diagram of the Pudovik Reaction and a Potential Rearrangement Byproduct

G cluster_pudovik Pudovik Reaction cluster_rearrangement Rearrangement Side Reaction A Dimethyl Phosphite + Formaldehyde B DMHP (Product) A->B Base Catalyst C DMHP D Phosphonate-Phosphate Byproduct C->D Excess Base / Heat

Caption: Pudovik reaction leading to DMHP and a potential side reaction.

References

  • Pudovik reaction - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Abramov reaction - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gas chromatographic-mass spectrometric separation and identification of combustion products of organo-phosphorus and chlorine pesticides and evaluation of their impact on the environment - PubMed. (2002, April 19). Retrieved January 12, 2026, from [Link]

  • A continuous synthesis method of hydroxymethyl phosphonates - Revue Roumaine de Chimie. (n.d.). Retrieved January 12, 2026, from [Link]

  • Abramov reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Screening and Identification of Organophosphorus Compounds Related to the Chemical Weapons Convention with 1D and 2D NMR Spectroscopy | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions. (n.d.). Retrieved January 12, 2026, from [Link]

  • One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. (2021, December 15). Retrieved January 12, 2026, from [Link]

  • Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - MDPI. (2021, December 14). Retrieved January 12, 2026, from [Link]

  • Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis and Reactions of α-Hydroxyphosphonates - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC. (2023, March 10). Retrieved January 12, 2026, from [Link]

  • A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC - PubMed Central. (2023, August 12). Retrieved January 12, 2026, from [Link]

  • WO2014062313A1 - Method of making hydroxymethylphosphonate, polyurethane foam-forming compositions, polyurethane foam and articles made therefrom - Google Patents. (n.d.).
  • EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate - Google Patents. (n.d.).
  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox - PubMed Central. (2021, July 30). Retrieved January 12, 2026, from [Link]

  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Analysis of Organophosphorus Compounds by GC/MS - cromlab-instruments.es. (n.d.). Retrieved January 12, 2026, from [Link]

  • Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO 2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Purification of Dimethyl (hydroxymethyl)phosphonate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Dimethyl (hydroxymethyl)phosphonate (DMHMP). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary expertise to overcome common challenges associated with the vacuum distillation of this thermally sensitive compound.

This compound is a valuable building block in organic synthesis, notably as a precursor for more complex organophosphorus compounds.[1][2] Its synthesis, commonly achieved via the Pudovik reaction between dimethyl phosphite and formaldehyde, often yields a crude product requiring purification.[1] However, DMHMP is prone to thermal decomposition, making standard atmospheric distillation unsuitable.[3] Vacuum distillation is the method of choice to lower the boiling point, but the process is not without its challenges. This guide is structured to address these issues directly, providing both practical solutions and the scientific rationale behind them.

Troubleshooting Guide

This section addresses specific problems you may encounter during the vacuum distillation of DMHMP. Each issue is broken down into potential causes and actionable solutions.

Issue 1: Distillation is Slow, Yield is Low, or No Product is Collecting

This is one of the most common frustrations during vacuum distillation. Before increasing the heat—which can cause decomposition—systematically evaluate the following potential causes.

Potential Causes:

  • Inadequate Vacuum: The pressure in the system is not low enough to permit boiling at the set temperature. This is the most likely cause.

  • System Leak: A poor seal in one or more joints prevents the system from reaching the target vacuum.[4]

  • Temperature Too Low: The heating mantle temperature is insufficient for the achieved vacuum level.

  • Product Decomposition: Excessive heating has led to the decomposition of the starting material into non-volatile char and gaseous byproducts.[3]

  • Inappropriate Apparatus: The distillation path is too long, causing the vapor to condense and fall back into the distillation flask before reaching the condenser.

Recommended Solutions:

  • Verify Vacuum Level: Always use a calibrated vacuum gauge (e.g., a Pirani or McLeod gauge) positioned between the cold trap and the distillation apparatus. Do not rely on the sound of the pump.

  • Inspect for Leaks:

    • Ensure all glass joints are clean, properly seated, and secured with clips.

    • Apply a thin, even layer of high-vacuum silicone or hydrocarbon-based grease to all ground-glass joints.

    • Check all tubing connections to the vacuum pump for cracks or loose fittings.

  • Optimize Temperature and Pressure:

    • Aim for the lowest possible pressure your pump can achieve. For thermally sensitive compounds like DMHMP, a high-vacuum pump capable of reaching <0.1 mmHg is recommended.

    • Once a stable vacuum is achieved, slowly increase the heat bath temperature. Observe for signs of boiling (bubbling, vapor condensation in the column).

    • While specific data for DMHMP is scarce, the closely related diethyl hydroxymethylphosphonate is distilled at 105–115°C at 0.10 mmHg using a molecular still, indicating the temperature and pressure range required.[3]

  • Use a Short-Path Apparatus: To minimize thermal stress, a Kugelrohr or short-path distillation head is strongly recommended over a traditional Vigreux or packed column.[3] This reduces the distance the vapor must travel, lowering the required temperature and minimizing decomposition.

  • Monitor for Decomposition: If the material in the distillation flask darkens significantly (turns yellow, brown, or black), decomposition is occurring. Immediately reduce the temperature. The resulting product will likely be impure.

Issue 2: The Vacuum Level is Unstable or Fluctuating

A fluctuating vacuum makes it impossible to maintain a steady distillation rate and can lead to bumping and product contamination.[5]

Potential Causes:

  • Outgassing: Dissolved gases or volatile impurities in the crude DMHMP are being released as the distillation begins.

  • Bumping: Sudden, violent boiling of the liquid due to superheating.

  • Pump Inefficiency: The vacuum pump oil is contaminated with volatiles from previous experiments, or the pump itself is malfunctioning.[4]

  • Inadequate Cold Trap: Volatile components are bypassing the cold trap and entering the pump, affecting its performance.[4]

Recommended Solutions:

  • Degas the Sample: Before heating, you can briefly apply vacuum to the stirred, unheated crude material to remove highly volatile impurities.

  • Ensure Smooth Boiling: Use a magnetic stir bar in the distillation flask and ensure vigorous stirring. This creates nucleation sites and prevents superheating and bumping.

  • Protect the Pump:

    • Use a cold trap filled with dry ice/acetone or liquid nitrogen between your apparatus and the pump. This is critical for trapping volatile byproducts and un-condensed DMHMP vapor, protecting the pump oil and ensuring a stable vacuum.

    • Implement a regular maintenance schedule for your vacuum pump, including frequent oil changes.

  • Use a Vacuum Regulator: For precise control, an electronic vacuum regulator can maintain a stable pressure despite fluctuations in flow or pump performance.[5]

Issue 3: Product in Distillation Flask is Darkening and Charring

This is a clear sign of thermal decomposition. DMHMP, like many organophosphorus compounds, is susceptible to degradation at elevated temperatures, which can produce carbon and phosphorus oxides.[6][7]

Potential Causes:

  • Excessive Temperature: The heat bath temperature is too high for the current vacuum level.

  • Prolonged Heating: The material has been kept at a high temperature for too long due to a slow distillation rate.

  • Presence of Catalytic Impurities: Residual acidic or basic catalysts from the synthesis reaction can lower the decomposition temperature.

Recommended Solutions:

  • Reduce Temperature Immediately: Lower the heat setting on the mantle.

  • Improve Vacuum: The most effective way to lower the distillation temperature is to achieve a deeper vacuum (lower pressure). Re-check the system for leaks.

  • Minimize Residence Time: Use a wiped-film or thin-film evaporator for larger scales. These systems spread the material in a thin layer on a heated surface, allowing for very rapid evaporation and minimizing the time the compound spends at high temperatures.[3]

  • Neutralize Crude Product: Before distillation, consider a mild aqueous workup to wash out any residual acidic or basic catalysts from the synthesis. Ensure the product is thoroughly dried before distillation, as water can interfere with the process.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common vacuum distillation problems.

G start Problem Encountered (e.g., Low/No Yield) check_vacuum 1. Check Vacuum Gauge Is pressure < 1 mmHg? start->check_vacuum vacuum_ok Pressure is Good check_vacuum->vacuum_ok Yes vacuum_bad Pressure is High check_vacuum->vacuum_bad No increase_temp 3. Increase Heat Slowly Is distillation starting? vacuum_ok->increase_temp check_leaks 2. Check for Leaks (Joints, Hoses) vacuum_bad->check_leaks fix_leaks Fix Leaks: - Re-grease joints - Tighten connections - Replace tubing check_leaks->fix_leaks Leak Found check_pump Check Pump & Cold Trap: - Is trap cold? - Is pump oil clean? check_leaks->check_pump No Leaks Found fix_leaks->check_vacuum check_pump->check_vacuum distill_ok Success: Steady Distillation increase_temp->distill_ok Yes distill_bad No Distillation or Decomposition (Darkening) increase_temp->distill_bad No end Problem Resolved distill_ok->end assess_setup 4. Assess Apparatus - Is it a short-path setup? - Is stirring adequate? distill_bad->assess_setup use_short_path Action: - Switch to Kugelrohr/ Short-Path Head - Ensure vigorous stirring assess_setup->use_short_path use_short_path->end

Caption: A step-by-step workflow for troubleshooting vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of DMHMP?

Understanding the properties of DMHMP is crucial for its safe handling and purification. It is a colorless to pale yellow liquid that is soluble in many organic solvents but insoluble in water.[2][8]

PropertyValueSource(s)
Molecular Formula C₃H₉O₄P[6][9]
Molecular Weight 140.07 g/mol [6][9]
Physical State Liquid[6]
Purity (Typical) 90-95%[2][6]
Boiling Point Not available (decomposes)[6]
Storage Inert atmosphere, room temperature
Hazards Causes skin and serious eye irritation; may cause respiratory irritation.[6]

Q2: Why is vacuum distillation essential for purifying DMHMP?

Vacuum distillation is a technique used to separate compounds at pressures below atmospheric pressure.[5] This is critical for DMHMP for one primary reason: to prevent thermal decomposition .[3] Many organic compounds, especially those with multiple functional groups like DMHMP, are not stable at their atmospheric boiling points. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature the molecule can withstand. Attempting to distill DMHMP or its analogues at atmospheric pressure leads to extensive decomposition, resulting in poor yield and a highly impure product.[3]

Q3: What are the common impurities in crude DMHMP?

Crude DMHMP from a typical Pudovik synthesis may contain several impurities that need to be removed:[1]

  • Unreacted Starting Materials: Dimethyl phosphite and residual formaldehyde (or paraformaldehyde).

  • Catalyst: If a base catalyst like triethylamine or potassium carbonate was used.[10]

  • Solvent: Any solvent used during the reaction or workup.

  • Water: If aqueous formaldehyde was used in the synthesis.[11]

  • Side Products: Byproducts from self-condensation or other side reactions.

Most of these impurities have different boiling points than DMHMP, making vacuum distillation an effective purification method.

Q4: What is the ideal vacuum distillation setup for DMHMP?

For a thermally sensitive compound, the ideal setup minimizes the time the compound spends in the hot vapor phase and the distance it must travel.

G cluster_0 Distillation Apparatus cluster_1 Vacuum System flask Distilling Flask (with stir bar) in Heating Mantle head Short-Path Distillation Head flask->head thermometer Thermometer head->thermometer condenser Condenser (Coolant In/Out) head->condenser receiver Receiving Flask condenser->receiver cold_trap Cold Trap (Dry Ice/Acetone) receiver->cold_trap To Vacuum gauge Vacuum Gauge cold_trap->gauge pump High-Vacuum Pump gauge->pump

Caption: Recommended short-path vacuum distillation setup.

Key Components:

  • Distilling Flask with Stir Bar: For uniform heating and smooth boiling.

  • Short-Path Head: This integrates the condenser and vapor path into a single piece of glassware, drastically reducing the travel distance for the vapor.

  • Condenser and Receiving Flask: To cool the vapor back into a liquid and collect the purified product.

  • Cold Trap: Absolutely essential to protect the vacuum pump from corrosive vapors and maintain a low, stable vacuum.[4]

  • Vacuum Gauge: To accurately monitor the system pressure.

  • High-Vacuum Pump: A two-stage rotary vane pump or a dry scroll pump is recommended to achieve the necessary low pressures.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11051732, this compound. Retrieved from PubChem. [Link]

  • ChemBK (2024). This compound - Introduction. Retrieved from ChemBK. [Link]

  • Buss, A. D., & Warren, S. (1988). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses, 67, 43. [Link]

  • Google Patents (2023). EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate.
  • Elucidating the thermal decomposition of dimethyl methylphosphonate by vacuum ultraviolet (VUV) photoionization: pathways to the PO radical, a key species in flame-retardant mechanisms. (2015). PubMed. [Link]

  • Pressure Control Solutions (2019). Vacuum Distillation issues? | Call Pressure Control Solutions! Retrieved from Pressure Control Solutions. [Link]

  • Reddit (2022). Why is my vacuum distillation not working? Retrieved from r/chemistry. [Link]

Sources

Technical Support Center: Pudovik Reaction for Dimethyl (hydroxymethyl)phosphonate (DMHMP) Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up of Dimethyl (hydroxymethyl)phosphonate (DMHMP) synthesis via the Pudovik reaction. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this valuable reaction from the laboratory bench to larger-scale production. We will delve into the core principles, address common challenges with practical troubleshooting advice, and provide robust protocols grounded in established chemical principles.

Understanding the Pudovik Reaction for DMHMP Synthesis

The Pudovik reaction is a powerful C-P bond-forming reaction involving the base-catalyzed addition of a hydrophosphoryl compound, such as dimethyl phosphite, to a carbonyl group.[1] In the synthesis of DMHMP, dimethyl phosphite acts as the nucleophile, adding across the carbonyl of formaldehyde to yield the target α-hydroxyphosphonate.[1][2]

The reaction is prized for its high atom economy and generally mild conditions.[3] However, its exothermic nature and potential for side reactions present significant hurdles during scale-up. This guide provides the expertise to anticipate and overcome these challenges.

Core Reaction Mechanism

The process unfolds in three primary steps, initiated by a base catalyst:

  • Deprotonation: The base removes the acidic proton from dimethyl phosphite, generating a highly reactive phosphite anion.

  • Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of formaldehyde.

  • Protonation: The resulting intermediate is protonated (typically by the conjugate acid of the base or during workup) to yield the final DMHMP product.

Pudovik_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation DMP Dimethyl Phosphite (CH3O)2P(O)H Anion Phosphite Anion [(CH3O)2PO]- DMP->Anion + Base Base Base (e.g., Et3N) Formaldehyde Formaldehyde CH2O Intermediate Alkoxide Intermediate Product DMHMP (CH3O)2P(O)CH2OH Anion->Intermediate + Formaldehyde Intermediate->Product + H+

Caption: Mechanism of the base-catalyzed Pudovik reaction for DMHMP synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical when scaling up this reaction? A1: The Pudovik reaction is exothermic. As you scale up a reaction, the volume increases by a cubic factor (volume ∝ radius³), while the surface area available for heat exchange only increases by a square factor (area ∝ radius²). This drastic reduction in the surface-area-to-volume ratio means the reaction generates heat much faster than it can be dissipated.[4][5] Without meticulous temperature control, this can lead to a "thermal runaway," where the reaction rate accelerates uncontrollably, causing rapid temperature and pressure increases, vigorous solvent boiling, and the formation of unwanted, potentially hazardous byproducts.[5][6]

Q2: What are the most common sources of formaldehyde for this reaction? A2: While formaldehyde gas or formalin (aqueous solution) can be used, paraformaldehyde is a common and often more convenient solid source. Paraformaldehyde is a polymer of formaldehyde that, upon heating, depolymerizes to provide monomeric formaldehyde in situ. This can help control the concentration of reactive formaldehyde in the reaction mixture. However, the depolymerization rate must be carefully managed to align with the reaction rate. Another alternative is using formaldehyde surrogates like dimethoxymethane or DMSO under specific conditions, though this alters the reaction protocol significantly.[7][8]

Q3: Which catalyst is best for DMHMP synthesis? A3: The "best" catalyst depends on the scale and desired purity.

  • Amines (Triethylamine, Diethylamine): These are common, effective, and function as homogeneous catalysts.[3] However, their basicity can promote a phosphonate-phosphate rearrangement side reaction, especially at elevated temperatures.[9][10] They also need to be removed during purification.

  • Inorganic Bases (K₂CO₃, Na₂CO₃): These are inexpensive, milder bases that can be used in heterogeneous (solid/liquid) conditions, simplifying catalyst removal by filtration.[2] They often require slightly longer reaction times or higher temperatures but can minimize rearrangement byproducts.

  • Organic Bases (DBN, DBU): Stronger non-nucleophilic bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can be highly efficient, sometimes allowing the reaction to proceed at room temperature.[11]

Q4: What is the phosphonate-phosphate rearrangement and how can I avoid it? A4: This is a major side reaction where the initially formed α-hydroxyphosphonate (DMHMP) rearranges to a phosphate ester.[3][10] This process is often catalyzed by strong bases and higher temperatures.[9][12] To avoid it:

  • Use the mildest effective base (e.g., K₂CO₃ over sodium ethoxide).

  • Maintain strict temperature control and avoid localized hotspots.

  • Minimize reaction time; quench the reaction as soon as conversion of the limiting reagent is complete.

  • Use a stoichiometric or slightly sub-stoichiometric amount of base if possible. In some cases, using a large excess of an amine catalyst was shown to drive the rearrangement to completion.[9]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a problem-and-solution format.

Troubleshooting_Yield Start Problem: Low or No DMHMP Yield Check_Reactants Are starting materials pure and anhydrous (if required)? Start->Check_Reactants Check_Conditions Were temperature and addition rates strictly controlled? Start->Check_Conditions Check_Catalyst Is the catalyst active and correctly loaded? Start->Check_Catalyst Sol_Reactants Solution: Purify reagents. Dry solvents/phosphite. Check_Reactants->Sol_Reactants Analysis Analysis of Crude Reaction Mixture (31P NMR, 1H NMR, GC-MS) Check_Conditions->Analysis Sol_Conditions Solution: Improve heat transfer. Use a syringe pump for addition. Check_Conditions->Sol_Conditions Sol_Catalyst Solution: Use fresh catalyst. Re-evaluate catalyst choice/loading. Check_Catalyst->Sol_Catalyst High_SM High Levels of Starting Materials Analysis->High_SM Side_Products Significant Side Products Observed Analysis->Side_Products Product_Loss Product Formed but Lost During Workup Analysis->Product_Loss Sol_SM Cause: Incomplete reaction. Solution: Increase reaction time, check mixing efficiency, or moderately increase temperature. High_SM->Sol_SM Sol_Side Cause: Rearrangement or polymerization. Solution: Lower temperature, use a milder base, or reduce reaction time. Side_Products->Sol_Side Sol_Loss Cause: Product is water-soluble. Solution: Back-extract aqueous layers. Avoid emulsions. Use care during distillation. Product_Loss->Sol_Loss

Caption: Decision tree for troubleshooting low yield in DMHMP synthesis.

Q: My reaction stalled and gave a low yield, with lots of unreacted dimethyl phosphite remaining. What went wrong? A: This points to an incomplete reaction.[13] Several factors, especially pertinent at scale, could be the cause:

  • Inefficient Mixing: At larger scales, standard magnetic stirring may be insufficient. This can create dead zones where reactants don't mix, or localized areas where the catalyst concentration is too low. Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure proper homogenization of the reaction mass.[14]

  • Poor Temperature Control: If the reaction is running too cold, the rate will be slow. Conversely, an initial exotherm that is not controlled can sometimes degrade the catalyst or formaldehyde source. Solution: Monitor the internal reaction temperature with a thermocouple probe, not just the bath temperature.[4][5] Ensure your cooling system can handle the heat load.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., water, acidic contaminants) in the starting materials or may not be stable under the reaction conditions for extended periods. Solution: Ensure high purity of reagents and consider a catalyst screen at the lab scale to find one that is robust.[13]

Q: My crude ³¹P NMR shows two major signals, one for my product and another unexpected peak. What is it? A: The most likely candidate for a major phosphorus-containing byproduct is the rearranged phosphonate-phosphate.[10] This side reaction is favored by conditions that are often encountered during uncontrolled scale-up attempts.

  • Cause: Excessive temperature or use of a base that is too strong. Localized hotspots due to poor mixing are a frequent culprit.

  • Confirmation: The phosphate species will appear at a different chemical shift in the ³¹P NMR spectrum (typically upfield, closer to 0 ppm, while the phosphonate is downfield ~20 ppm).[10]

  • Solution: Re-optimize the reaction at a smaller scale focusing on temperature. Lower the reaction temperature, use a milder base (e.g., switch from an alkoxide to triethylamine or potassium carbonate), and ensure the rate of addition of one reactant to the other is slow enough to prevent a large exotherm.[6]

Q: The reaction worked well, but I lost most of my product during the aqueous workup. Where did it go? A: DMHMP is a relatively polar molecule with a hydroxyl group, giving it significant water solubility. You may be losing your product to the aqueous layer during extraction.[15]

  • Solution 1 - Back-Extraction: After your initial extraction with an organic solvent (like dichloromethane or ethyl acetate), re-extract the aqueous layer several times with fresh solvent to recover the dissolved product.

  • Solution 2 - Salting Out: Before extraction, saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄. This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving more of your product into the organic layer.

  • Solution 3 - Solvent Choice: If possible, use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate, which may be more effective than less polar solvents.

Q: My reaction mixture became a thick, unmanageable slurry/solid. Why? A: This is likely due to the uncontrolled polymerization of formaldehyde. Paraformaldehyde is already a polymer, but under basic conditions, free formaldehyde can polymerize into various forms.

  • Cause: This often happens if the concentration of free formaldehyde is too high, which can be caused by heating paraformaldehyde too quickly or adding a formalin solution too fast. Poor mixing can create localized high concentrations of both formaldehyde and base, triggering polymerization.

  • Solution: Control the rate of formaldehyde generation. If using paraformaldehyde, heat the mixture gradually to control the depolymerization rate. If using an aqueous solution, add it dropwise to the solution of dimethyl phosphite and catalyst.[6] Ensure vigorous stirring is maintained throughout the addition.

Experimental Protocols & Scale-Up Workflow

Table 1: Key Parameter Comparison for Scale-Up
ParameterLab Scale (e.g., 100 mL flask)Pilot/Production Scale (e.g., 50 L reactor)Rationale for Change
Mixing Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity and prevents localized hotspots in a larger volume.[14]
Heating/Cooling Oil Bath / Ice BathJacketed Reactor with Circulating Thermal FluidProvides precise, uniform, and responsive temperature control necessary to manage large exotherms. Oil baths are a safety hazard at scale.[4][5]
Reagent Addition Manual addition via dropping funnelMetering Pump (e.g., syringe or diaphragm pump)Allows for precise, slow, and controlled addition of the limiting reagent, which is the primary method for controlling the reaction rate and heat generation.[6]
Temperature Monitoring Thermometer in bathInternal Thermocouple ProbeThe internal temperature is the true measure of the reaction's state and can differ significantly from the jacket temperature.[5]
Vessel Volume Typically filled to 50-75% capacityFill to no more than 50% capacityProvides sufficient headspace to accommodate potential foaming, gas evolution, or emergency quenching if the reaction begins to run away.[4]
Protocol 1: Lab-Scale Synthesis of DMHMP (Illustrative)

Disclaimer: This is a representative procedure. All reactions should be risk-assessed before execution.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer, add dimethyl phosphite (55.0 g, 0.5 mol) and paraformaldehyde (16.5 g, 0.55 mol, 1.1 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Catalyst Addition: Add triethylamine (1.0 g, 0.01 mol, 2 mol%) to the stirred mixture.

  • Heating: Gently heat the mixture in an oil bath to 50-60 °C. An exotherm is often observed. Use the oil bath to maintain the internal temperature in the target range.

  • Monitoring: Monitor the reaction by TLC or ³¹P NMR. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Remove the excess triethylamine under reduced pressure. The crude product can often be used directly or purified by vacuum distillation (e.g., Kugelrohr apparatus at ~125 °C, 0.05 mm Hg) to yield a colorless oil.[16]

Workflow for Scaling the Pudovik Reaction

Caption: A logical workflow for the safe scale-up of the Pudovik reaction.

Critical Safety Considerations for Scale-Up

Scaling up chemical reactions introduces risks that may not be apparent at the lab scale.[4] A thorough risk assessment is mandatory before any scale-up operation.[6][17]

  • Thermal Runaway: This is the most significant hazard. The process must be designed so that the heat generated by the reaction can always be removed by the cooling system. A semi-batch process, where one reagent is added slowly to the other, is strongly recommended to control the rate of energy release.[6]

  • Reagent Handling:

    • Formaldehyde/Paraformaldehyde: Formaldehyde is a suspected carcinogen and a sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Dimethyl Phosphite: Can cause skin and eye irritation. Handle with care.

  • Pressure Build-up: A runaway reaction can cause the solvent to boil rapidly, leading to a dangerous pressure increase in a closed system. Ensure the reactor is equipped with an adequate pressure relief system (e.g., a rupture disk or relief valve).

  • Emergency Planning: Always have a quench plan. Identify a suitable quenching agent (e.g., a weak acid like acetic acid to neutralize the base catalyst) and have it ready. Ensure there is a method to apply emergency cooling (e.g., an external water bath).[4]

References

  • Pudovik reaction. (n.d.). In Grokipedia. Retrieved January 12, 2026.
  • Generally accepted mechanism for the Pudovik reaction. (n.d.).
  • A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. (2023). PMC - PubMed Central. [Link]

  • Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Pudovik reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026.
  • Synthesis and Reactions of α-Hydroxyphosphonates. (2021). Molecules. [Link]

  • Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. (2021). Molecules. [Link]

  • Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. (2024). Reactions. [Link]

  • DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE. (n.d.). Organic Syntheses. [Link]

  • Formaldehyde surrogates in multicomponent reactions. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Scale-up Reactions. (2019). Division of Research Safety | Illinois. [Link]

  • Formaldehyde surrogates in multicomponent reactions. (2023). PMC - PubMed Central - NIH. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry : University of Rochester. [Link]

  • Formaldehyde surrogates in multicomponent reactions. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). DEKRA. [Link]

  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (2023). ACS Chemical Health & Safety. [Link]

  • Deciphering Asymmetric Brønsted Base-Aminocatalytic Mode in Pudovik/[1][18]-Phospha-Brook Rearrangement/Michael Cascade Reaction. (2022). The Journal of Organic Chemistry. [Link]

  • Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. (2024). MDPI. [Link]

  • How do you Safely Scale up a Given Chemical Reaction? (2024). Scientific Update. [Link]

  • Troublefree reaction scaleup. (2001). Chemical Engineering. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. [Link]

  • Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-hydroxyprop-1-enylphosphonate with Photobiocatalysts. (2024). Preprints.org. [Link]

  • A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. (2023). ResearchGate. [Link]

  • Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. (2023). Nature Communications. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for the synthesis of Dimethyl (hydroxymethyl)phosphonate (DMHMP). This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and reproducible outcomes in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and challenges encountered during the synthesis of DMHMP, offering concise and actionable answers grounded in established chemical principles.

Q1: What is the most common method for synthesizing this compound (DMHMP)?

A1: The most prevalent and efficient method for synthesizing DMHMP is the Pudovik reaction . This reaction involves the base-catalyzed nucleophilic addition of dimethyl phosphite to formaldehyde (or its solid polymer, paraformaldehyde).[1][2] The process is valued for its directness in forming the crucial carbon-phosphorus (C-P) bond.[2]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in the synthesis of DMHMP can often be traced back to several key factors:

  • Catalyst Activity: The choice and concentration of the base catalyst are critical. Insufficient catalyst can lead to an incomplete reaction, while an excessive amount may promote side reactions. Common catalysts include triethylamine, potassium carbonate, and sodium or potassium alkoxides.[3][4]

  • Reagent Quality: The purity of dimethyl phosphite and the reactivity of the formaldehyde source are paramount. Dimethyl phosphite is susceptible to hydrolysis and oxidation, so using a fresh or properly stored reagent is essential. Paraformaldehyde quality can vary, impacting its depolymerization rate.[5]

  • Reaction Temperature: The Pudovik reaction is exothermic.[6] Inadequate temperature control can lead to the formation of byproducts or even a runaway reaction. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[7]

  • Moisture Content: The presence of water can hydrolyze dimethyl phosphite and the final product, reducing the overall yield.[5] It is crucial to use anhydrous solvents and reagents where possible.

Q3: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

A3: A common byproduct in this synthesis is the rearranged phosphonate-phosphate. This can occur under certain conditions, particularly with specific catalysts or elevated temperatures.[8] Other impurities may include unreacted starting materials and products from the self-condensation of formaldehyde. To minimize these:

  • Optimize Catalyst and Temperature: Carefully screen different base catalysts and their concentrations. Maintain a controlled temperature throughout the reaction.[9]

  • Stoichiometry Control: Precise control over the molar ratio of reactants is important. A slight excess of formaldehyde is sometimes used to ensure complete conversion of the dimethyl phosphite.[7]

  • Reaction Monitoring: Utilize analytical techniques such as ³¹P NMR spectroscopy to monitor the reaction progress and detect the formation of phosphorylated byproducts in real-time.[10][11]

Q4: What are the best practices for purifying crude this compound?

A4: DMHMP is known to be thermally sensitive, which can complicate purification by distillation.[12]

  • Vacuum Distillation: Standard vacuum distillation can lead to decomposition.[12]

  • Kugelrohr Distillation: This short-path distillation technique is highly recommended as it exposes the compound to high temperatures for a minimal amount of time, thereby reducing the risk of thermal degradation.[1][12][13][14][15]

  • Column Chromatography: For smaller scales or to remove polar impurities, silica gel column chromatography can be an effective purification method.[16]

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification technique.[16]

Q5: What are the key safety precautions I should take during this synthesis?

A5: Both dimethyl phosphite and formaldehyde present significant health hazards.

  • Dimethyl Phosphite: It is flammable and may cause skin sensitization. It is also suspected of causing genetic defects and cancer.[17] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves (nitrile or butyl rubber are recommended), safety goggles, and a lab coat.[18][19]

  • Paraformaldehyde: This is a solid form of formaldehyde and is flammable and toxic. Inhalation of dust should be avoided.[20] All manipulations should be performed in a fume hood.

  • Exothermic Reaction: Be prepared for a potential exotherm, especially on a larger scale. Use an ice bath to control the reaction temperature, particularly during the initial addition of reagents.[6][12]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of DMHMP.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Inactive Catalyst: The base catalyst may have degraded or is not strong enough. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Quality Reagents: Dimethyl phosphite may be hydrolyzed or oxidized; paraformaldehyde may be unreactive.1. Catalyst Check: Use a fresh bottle of catalyst or a different base (e.g., switch from triethylamine to potassium carbonate). Ensure the catalyst is soluble in the reaction medium. 2. Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction by TLC or ³¹P NMR.[5] 3. Reagent Verification: Use freshly opened or distilled dimethyl phosphite. Consider using a different batch or supplier of paraformaldehyde.
Reaction Stalls (Incomplete Conversion) 1. Insufficient Catalyst: The catalyst may have been consumed or deactivated over the course of the reaction. 2. Equilibrium Reached: The reaction may be reversible under the current conditions. 3. Precipitation of Reagents/Catalyst: A component may have precipitated out of the solution.1. Additional Catalyst: Add a small, incremental amount of fresh catalyst to the reaction mixture. 2. Shift Equilibrium: If possible, remove any byproducts as they form (e.g., water, if using aqueous formaldehyde). 3. Solvent Adjustment: If precipitation is observed, consider adding a co-solvent to improve solubility.
Formation of a White Precipitate 1. Paraformaldehyde Insolubility: Paraformaldehyde may not be fully depolymerizing and dissolving. 2. Insoluble Catalyst Salt: The base catalyst may be forming an insoluble salt.1. Increase Temperature/Stirring: Gently heat the mixture and ensure vigorous stirring to aid in the depolymerization and dissolution of paraformaldehyde. 2. Solvent Choice: Ensure the chosen solvent is appropriate for both the reagents and the catalyst at the reaction temperature.
Darkening of the Reaction Mixture 1. Overheating/Decomposition: The reaction temperature may be too high, leading to the thermal decomposition of starting materials or the product.[21] 2. Side Reactions: Undesired side reactions, such as the self-condensation of formaldehyde, can produce colored byproducts.1. Temperature Control: Immediately cool the reaction mixture and maintain a lower, more controlled temperature. For future runs, ensure slow reagent addition and have an ice bath readily available.[21] 2. Optimize Conditions: Re-evaluate the catalyst choice and concentration, as a more selective catalyst may prevent these side reactions.
Difficulty in Product Isolation/Purification 1. Thermal Decomposition during Distillation: DMHMP is prone to degradation at elevated temperatures.[12] 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. 3. Product is an Oil: The product may not crystallize easily, making purification by recrystallization challenging.1. Use Kugelrohr Distillation: This short-path distillation method minimizes the time the product is exposed to high temperatures.[14][22] 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.[16] 3. Alternative Purification: If the product is an oil, consider converting it to a solid derivative for purification, followed by regeneration of the desired product. Alternatively, meticulous column chromatography is often the best approach.

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • Dimethyl phosphite (reagent grade, anhydrous)

  • Paraformaldehyde (95% or higher)

  • Triethylamine (reagent grade, anhydrous)

  • Anhydrous Toluene (or other suitable solvent)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Kugelrohr distillation apparatus or vacuum distillation setup

  • NMR spectrometer (for ³¹P and ¹H NMR)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add paraformaldehyde (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by dimethyl phosphite (1.0 eq).

  • Catalyst Addition: Add triethylamine (0.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (see table below) under a nitrogen atmosphere. The suspension should become a clear solution as the reaction progresses.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing them by ³¹P NMR. The disappearance of the dimethyl phosphite peak (around 11.1 ppm) and the appearance of the DMHMP peak will indicate the reaction's progression.[23][24][25]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by Kugelrohr distillation under high vacuum to obtain this compound as a colorless oil.[12]

Table of Optimized Reaction Conditions:

Parameter Condition 1 Condition 2 Condition 3 Reference(s)
Catalyst TriethylaminePotassium CarbonateDiethylamine (DEA)[4][7][9]
Catalyst Loading (mol%) 1055[4][7][9]
Solvent TolueneNone (Neat)Diethyl Ether[4][7][9]
Temperature (°C) 80-9060-700[4][7][9]
Reaction Time (h) 2-43-58[4][7][9]
Typical Yield (%) >90>90~87[7][8]

Section 4: Visualizations

Diagram 1: Reaction Mechanism of the Pudovik Reaction

Pudovik_Reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Dimethyl_Phosphite Dimethyl Phosphite (CH₃O)₂P(O)H Phosphite_Anion Phosphite Anion [(CH₃O)₂PO]⁻ Dimethyl_Phosphite->Phosphite_Anion + Base Base Base (e.g., Et₃N) Protonated_Base Protonated Base [Et₃NH]⁺ Phosphite_Anion_2 Phosphite Anion Protonated_Base_2 Protonated Base Formaldehyde Formaldehyde CH₂O Alkoxide_Intermediate Alkoxide Intermediate [(CH₃O)₂P(O)CH₂O]⁻ Alkoxide_Intermediate_2 Alkoxide Intermediate Phosphite_Anion_2->Alkoxide_Intermediate + Formaldehyde DMHMP This compound (CH₃O)₂P(O)CH₂OH Alkoxide_Intermediate_2->DMHMP + [Et₃NH]⁺

Caption: Base-catalyzed mechanism of the Pudovik reaction for DMHMP synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Check Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK Yes Reagents_Bad Reagents Impure/Wet Check_Reagents->Reagents_Bad No Check_Catalyst 2. Evaluate Catalyst (Activity, Concentration) Catalyst_OK Catalyst OK Check_Catalyst->Catalyst_OK Yes Catalyst_Bad Catalyst Inactive/Wrong Conc. Check_Catalyst->Catalyst_Bad No Check_Temp 3. Monitor Temperature (Exotherm Control) Temp_OK Temp Controlled Check_Temp->Temp_OK Yes Temp_Bad Temp Too High/Low Check_Temp->Temp_Bad No Monitor_Reaction 4. Monitor Reaction Progress (TLC, ³¹P NMR) Reaction_Complete Reaction Complete Monitor_Reaction->Reaction_Complete Yes Reaction_Incomplete Reaction Incomplete Monitor_Reaction->Reaction_Incomplete No Reagents_OK->Check_Catalyst Purify_Reagents Action: Purify/Replace Reagents Reagents_Bad->Purify_Reagents Catalyst_OK->Check_Temp Optimize_Catalyst Action: Use Fresh/Different Catalyst, Adjust Loading Catalyst_Bad->Optimize_Catalyst Temp_OK->Monitor_Reaction Adjust_Temp Action: Optimize Temperature, Improve Cooling/Heating Temp_Bad->Adjust_Temp End_Success Yield Improved Reaction_Complete->End_Success Increase_Time Action: Increase Reaction Time, Add More Catalyst Reaction_Incomplete->Increase_Time Purify_Reagents->Check_Reagents End_Further_Opt Further Optimization Needed Purify_Reagents->End_Further_Opt Optimize_Catalyst->Check_Catalyst Optimize_Catalyst->End_Further_Opt Adjust_Temp->Check_Temp Adjust_Temp->End_Further_Opt Increase_Time->Monitor_Reaction Increase_Time->End_Further_Opt

Caption: A decision tree for troubleshooting low yields in DMHMP synthesis.

Section 5: References

  • Grokipedia. (n.d.). Kugelrohr. [Link]

  • Grokipedia. (n.d.). Pudovik reaction. [Link]

  • Bond Chemicals Ltd. (2023). Dimethyl phosphite Safety Data Sheet. [Link]

  • MDPI. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. [Link]

  • Chemistry Online. (2022). Kugelrohr distillation. [Link]

  • Wikipedia. (n.d.). Kugelrohr. [Link]

  • Revue Roumaine de Chimie. (n.d.). A continuous synthesis method of hydroxymethyl phosphonates. [Link]

  • Preprints.org. (2024). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3- hydroxyprop-1-enylphosphonate with Photobiocatalysts. [Link]

  • Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

  • MDPI. (2024). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. [Link]

  • J-KEM. (n.d.). About J-KEM's Kugelrohr Short Path Distillation System. [Link]

  • Wikipedia. (n.d.). Pudovik reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • PubMed. (2002). Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization. [Link]

  • ResearchGate. (2025). The Pudovik Reaction Catalyzed by Tertiary Phosphines. [Link]

  • PMC - PubMed Central. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

  • PMC - PubMed Central. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. [Link]

  • MDPI. (n.d.). Synthesis and Reactions of α-Hydroxyphosphonates. [Link]

  • University of Pittsburgh. (2014). Formaldehyde and Paraformaldehyde. [Link]

  • PMC - PubMed Central. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Paraformaldehyde, 90-92%. [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. [Link]

  • MDPI. (n.d.). Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. [Link]

  • The Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

  • ResearchGate. (2024). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. [Link]

  • ResearchGate. (2025). Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. [Link]

  • PubMed. (n.d.). Further investigation of the use of dimethyl methylphosphonate as a 31P-NMR probe of red cell volume. [Link]

  • Diva-portal.org. (2024). Process Intensification for exothermic reactions using reverse flow reactors: a case study for the FORMOX process. [Link]

  • SHIMADZU CORPORATION. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

Sources

Technical Support Center: Pudovik Synthesis of Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pudovik synthesis of Dimethyl (hydroxymethyl)phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this valuable C-P bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and empowering you to troubleshoot effectively.

Section 1: Understanding the Core Reaction and Its Challenges

The Pudovik reaction is a base-catalyzed nucleophilic addition of a dialkyl phosphite, in this case, dimethyl phosphite, to an aldehyde, here formaldehyde.[1] It is an atom-economical and efficient method for creating α-hydroxyphosphonates.[1]

The primary reaction is outlined below:

Figure 1: Pudovik Synthesis of this compound

Pudovik_Reaction cluster_reactants Reactants cluster_product Product Dimethyl_Phosphite Dimethyl Phosphite (CH₃O)₂P(O)H Reaction_Center Dimethyl_Phosphite->Reaction_Center + Formaldehyde Formaldehyde CH₂O Formaldehyde->Reaction_Center + DMHP This compound (CH₃O)₂P(O)CH₂OH Base Base (e.g., Et₃N, K₂CO₃) Base->Reaction_Center catalyst Reaction_Center->DMHP Pudovik Reaction

Caption: The base-catalyzed addition of dimethyl phosphite to formaldehyde.

While seemingly straightforward, the synthesis of this compound is often plagued by two primary challenges:

  • Side Reactions: The high reactivity of formaldehyde and the nucleophilic nature of the product's hydroxyl group can lead to undesired byproducts.

  • Thermal Instability: The desired product, this compound, is susceptible to decomposition at elevated temperatures, complicating its purification by distillation.

This guide will address these challenges in detail, providing both mechanistic insights and practical solutions.

Section 2: Troubleshooting Common Side Reactions

This section is formatted in a question-and-answer style to directly address issues you may encounter in the lab.

FAQ 1: My yield is lower than expected, and I see a significant amount of a higher boiling point byproduct in my crude NMR. What is it and how can I prevent its formation?

Answer:

The most common byproduct in the Pudovik synthesis of this compound is bis(dimethoxyphosphoryl)methyl ether . This occurs when the hydroxyl group of the initially formed product attacks another molecule of protonated this compound or reacts with formaldehyde under acidic conditions.

Mechanism of Bis(dimethoxyphosphoryl)methyl Ether Formation:

The formation of this ether byproduct can be envisioned through two primary pathways, particularly under acidic conditions or at elevated temperatures.

Figure 2: Proposed Mechanism for Ether Byproduct Formation

Ether_Formation cluster_pathwayA Pathway A: Acid-Catalyzed Dehydration cluster_pathwayB Pathway B: Reaction with Formaldehyde DMHP_A This compound Protonated_DMHP_A Protonated DMHP DMHP_A->Protonated_DMHP_A H⁺ Carbocation_A Carbocation Intermediate Protonated_DMHP_A->Carbocation_A - H₂O Ether_A Bis(dimethoxyphosphoryl)methyl Ether Carbocation_A->Ether_A + DMHP DMHP_B This compound Hemiacetal Hemiacetal Intermediate DMHP_B->Hemiacetal + CH₂O Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal H⁺ Carbocation_B Carbocation Intermediate Protonated_Hemiacetal->Carbocation_B - H₂O Ether_B Bis(dimethoxyphosphoryl)methyl Ether Carbocation_B->Ether_B + Dimethyl Phosphite

Caption: Two potential pathways for the formation of the ether byproduct.

Troubleshooting and Prevention:

StrategyRationale
Control Stoichiometry Use a slight excess of dimethyl phosphite relative to formaldehyde (e.g., 1.1:1). This ensures that the formaldehyde is consumed rapidly, minimizing its availability to react with the product.
Maintain a Basic pH The reaction is base-catalyzed. Ensure a consistent basic environment (pH 7.5-8) to prevent acid-catalyzed side reactions.[2] If using a solid base like potassium carbonate, ensure it is finely powdered and well-dispersed.
Temperature Control The Pudovik reaction with formaldehyde is exothermic.[2] Maintain a low reaction temperature (e.g., 40-60°C) to disfavor the formation of the ether byproduct. High temperatures can promote dehydration and other side reactions.
Slow Addition of Formaldehyde Add the formaldehyde (or paraformaldehyde) solution portion-wise to the dimethyl phosphite and base mixture.[2] This helps to control the exotherm and maintain a low concentration of free formaldehyde in the reaction mixture.

Experimental Protocol for Minimizing Ether Byproduct Formation:

  • To a stirred solution of dimethyl phosphite (1.0 equiv.) and triethylamine (0.1 equiv.) in a suitable solvent (e.g., toluene or THF), slowly add a solution of formaldehyde (0.9 equiv.) at a rate that maintains the reaction temperature below 50°C.

  • Monitor the reaction progress by TLC or ³¹P NMR.

  • Upon completion, neutralize the catalyst with a mild acid (e.g., dilute HCl) and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure at a low temperature (<50°C).

FAQ 2: During purification by vacuum distillation, my product seems to be decomposing, leading to a low yield and a dark, viscous residue. What is happening?

Answer:

This compound is thermally labile and can undergo decomposition at temperatures typically required for vacuum distillation. This decomposition can lead to the formation of various byproducts, including methanol, formaldehyde, and phosphorus-containing acids, which can further catalyze decomposition.[3]

Thermal Decomposition Pathway:

The thermal decomposition is believed to proceed via a retro-Pudovik reaction, followed by further degradation of the starting materials.

Figure 3: Thermal Decomposition of this compound

Thermal_Decomposition DMHP This compound Decomposition_Products Decomposition Products (Dimethyl Phosphite, Formaldehyde, etc.) DMHP->Decomposition_Products Heat (Δ)

Caption: Thermal degradation of the desired product.

Troubleshooting and Prevention:

StrategyRationale
Avoid High Temperatures If possible, avoid high-temperature distillation. Kugelrohr distillation can be a gentler alternative as it allows for distillation at lower temperatures and pressures.[4]
Flash Column Chromatography For smaller scale reactions, purification by flash column chromatography on silica gel is a viable, non-thermal alternative. A typical eluent system is ethyl acetate or a mixture of dichloromethane and methanol.[2][5]
Use of a Continuous Flow Reactor For larger scale synthesis, a microfluidic or continuous flow reactor offers excellent temperature control, minimizing byproduct formation and thermal decomposition.[6] This method has been shown to produce high yields and purities of hydroxymethyl phosphonates.[6]
Neutralize Before Purification Ensure that any acidic or basic catalysts are thoroughly neutralized and removed before attempting any thermal purification method. Residual catalysts can accelerate decomposition.

Section 3: Summary of Optimized Reaction Conditions

The following table summarizes the key parameters for a successful Pudovik synthesis of this compound with minimal side reactions.

ParameterRecommended ConditionRationale
Reactant Ratio (Phosphite:Formaldehyde) 1.1 : 1Minimizes unreacted formaldehyde and subsequent side reactions.
Catalyst Triethylamine, Potassium CarbonateMild bases that effectively catalyze the reaction without promoting significant side reactions.
Solvent Toluene, THF, or solvent-freeProvides good solubility for reactants and facilitates temperature control.
Temperature 40-60°CBalances reaction rate with the minimization of side reactions and thermal decomposition.[2]
Addition Method Slow, portion-wise addition of formaldehydeControls the exotherm and keeps the instantaneous concentration of formaldehyde low.[2]
Purification Flash Column Chromatography or Kugelrohr DistillationAvoids high temperatures that can lead to product decomposition.[2][4]

Section 4: Concluding Remarks

The Pudovik synthesis of this compound is a powerful tool in organophosphorus chemistry. By understanding the mechanistic underpinnings of the primary and side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. Careful control of stoichiometry, temperature, and pH, coupled with appropriate purification techniques, are paramount to achieving high yields of the desired product. This guide provides the foundational knowledge and practical steps to navigate the intricacies of this reaction, ensuring greater success in your research and development endeavors.

References

  • Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

  • Revue Roumaine de Chimie. A continuous synthesis method of hydroxymethyl phosphonates. [Link]

  • MDPI. Synthesis and Reactions of α-Hydroxyphosphonates. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • MDPI. Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO 2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. [Link]

  • Google Patents.
  • Grokipedia. Pudovik reaction. [Link]

  • PubMed. Elucidating the thermal decomposition of dimethyl methylphosphonate by vacuum ultraviolet (VUV) photoionization: pathways to the PO radical, a key species in flame-retardant mechanisms. [Link]

Sources

Technical Support Center: Minimizing Phosphate Rearrangement Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common yet challenging issue in chemical and biological synthesis: the formation of phosphate rearrangement byproducts. Uncontrolled migration of phosphate groups can lead to impure products, incorrect structural assignments, and confounded experimental results, particularly in oligonucleotide synthesis, phosphopeptide chemistry, and kinase assays.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot existing problems but also to proactively design experiments that minimize these unwanted side reactions.

Frequently Asked Questions (FAQs)
Q1: What is phosphate rearrangement and why is it a problem?

Phosphate rearrangement, or phosphate migration, is an intramolecular chemical reaction where a phosphate group moves from its original position to a nearby nucleophilic group, typically a hydroxyl (-OH) group. This process results in a structural isomer of the intended product.

This is a significant problem because it compromises the integrity of your experiment and data. For example:

  • In oligonucleotide synthesis , rearrangement can lead to branched structures or unnatural linkages, affecting the hybridization properties and biological activity of the oligo.[3]

  • In a broader sense, it leads to a mixture of products that can be difficult to separate and identify, reducing the overall yield and purity of the target molecule.

Q2: What are the primary drivers of phosphate rearrangement?

The reaction is typically a transesterification process catalyzed by either acid or base. The key factors that promote this unwanted reaction are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze the migration. At non-optimal pH, hydroxyl groups can be deprotonated (becoming more nucleophilic) or the phosphate group can be protonated (becoming a better electrophile), accelerating the reaction.[4][5] The optimal pH range for phosphorus availability and stability is often between 6.0 and 7.0.[6]

  • Temperature: Higher temperatures increase the rate of most chemical reactions, including phosphate migration.[7][8] Excessive heat during deprotection or cleavage steps is a common cause of byproduct formation.

  • Steric Hindrance: The accessibility of the reacting groups plays a crucial role. Migration is more likely to occur if a nearby hydroxyl group can easily reach the phosphorus center.

  • Protecting Groups: The choice of protecting groups for the phosphate itself and for neighboring functional groups is critical. Incomplete protection or the use of protecting groups that are removed under harsh conditions can expose reactive sites that initiate rearrangement.[9][10]

Q3: In which applications is this a common issue?

Phosphate rearrangement is a concern in any multi-step synthesis or analysis involving polyhydroxylated molecules and phosphate esters. The most common areas include:

  • Solid-Phase Oligonucleotide Synthesis: Particularly during the final deprotection step where harsh basic conditions are used to remove protecting groups from the nucleobases and the phosphate backbone.[11][12][13]

  • Phosphopeptide Synthesis: Both during the coupling of phosphorylated amino acids and the final cleavage from the resin, where acidic conditions can promote migration between serine, threonine, or tyrosine residues.[14][15]

  • Kinase and Phosphatase Assays: While not a synthesis rearrangement, the goal is to preserve the specific phosphorylation event. Contaminating phosphatases in cell lysates or enzyme preparations can remove the phosphate group, which is an analogous problem of product instability.[16][17]

Troubleshooting Guide: Diagnosis and Mitigation Strategies

This section is designed to help you identify the potential cause of phosphate-related byproducts in your specific application and provides actionable solutions.

Scenario 1: Oligonucleotide Synthesis

Problem: "My final oligonucleotide product is impure. Mass spectrometry suggests the presence of isomers or unexpected adducts."

This is a classic sign of issues during the final cleavage and deprotection step. The standard phosphoramidite chemistry cycle is robust, but the final liberation of the oligo is a critical point where side reactions can occur.[18][19]

  • Harsh Deprotection Conditions: The 2-cyanoethyl group used to protect the phosphate backbone is removed by β-elimination under basic conditions.[11][18] Standard deprotection with concentrated ammonium hydroxide at elevated temperatures can be too aggressive for sensitive or modified oligonucleotides.

    • Solution: Switch to a milder deprotection strategy. The choice depends on the sensitivity of your oligonucleotide. See Table 1 for a comparison of common methods and Protocol 1 for a detailed procedure.

  • Incomplete Capping: During synthesis, any unreacted 5'-hydroxyl groups must be "capped" (typically by acetylation) to prevent the formation of deletion mutants.[19][] If capping is inefficient, these free hydroxyls could potentially participate in side reactions.

    • Solution: Ensure your capping reagents (e.g., acetic anhydride) are fresh and anhydrous. Check the efficiency of your synthesizer's capping step.

  • Oxidation Issues: The P(III) phosphite triester formed during coupling is unstable and must be oxidized to a stable P(V) phosphate triester.[11][] Incomplete or inefficient oxidation can leave reactive species on the solid support.

    • Solution: Use fresh oxidation solution (typically iodine in water/pyridine). Ensure sufficient contact time during the oxidation step of each cycle.

The following diagram illustrates the standard automated synthesis cycle and highlights the steps where careful optimization can prevent byproduct formation.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Detritylation 1. Detritylation (Weak Acid) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Unreacted -OH) Coupling->Capping New P(III) linkage Oxidation 4. Oxidation (Iodine) Capping->Oxidation Oxidation->Detritylation Stable P(V) linkage Ready for next cycle Cleavage 5. Cleavage from Support (e.g., NH4OH) Oxidation->Cleavage Deprotection 6. Deprotection (Base + Heat) Cleavage->Deprotection End Purified Oligonucleotide Deprotection->End Start Solid Support (First Nucleoside) Start->Detritylation Critical1 Critical Step: Harsh conditions here can cause rearrangement! Critical1->Deprotection

Figure 1. Key stages in phosphoramidite oligonucleotide synthesis.
MethodReagent CocktailTemperatureTimeSuitability
Standard Concentrated Ammonium Hydroxide55 °C8-16 hoursRobust, unmodified DNA and RNA oligos.[21]
Mild 0.05 M K₂CO₃ in MethanolRoom Temp4-17 hoursFor oligos with sensitive bases (e.g., Pac-dA, Ac-dC).[13]
Ultra-Mild t-Butylamine/Methanol/Water (1:1:2)55 °COvernightFor highly sensitive modifications like TAMRA dyes.[21]
Ultra-UltraMild 10% Diisopropylamine in 0.25 M β-mercaptoethanol/MeOH55 °COvernightFor extremely labile groups; requires special monomers and supports.[13][21]
Scenario 2: Phosphopeptide Synthesis

Problem: "I synthesized a phosphoserine-containing peptide, but sequencing shows the phosphate on an adjacent serine. What happened?"

This is a direct result of phosphate migration, an artifact that can confound studies of cellular signaling.[1] The issue often arises from the lability of the phosphate group during peptide assembly and, most commonly, during the final cleavage and deprotection step.

  • Inadequate Phosphate Protection: The phosphate group on the phosphoramidite amino acid must be protected during synthesis. Benzyl (Bn) protecting groups are common, but their removal requires strong acids (like TFA) which can also catalyze migration.

    • Solution: Use a monobenzyl protecting group for the phosphate. This has been shown to minimize the side reaction of β-elimination, which is a competing degradation pathway.[15] Carefully control the duration and temperature of the final TFA cleavage step.

  • Base-Labile Protecting Groups: In Fmoc-based synthesis, the repeated use of a base (like piperidine) to remove the Fmoc group can attack the phosphate if it is not adequately protected.

    • Solution: Ensure the phosphate protecting group is stable to the basic conditions used for Fmoc removal. The choice of protected phosphoamino acid building blocks is critical.[14]

  • Acid-Catalyzed Migration During Cleavage: The final step to cleave the peptide from the resin and remove side-chain protecting groups typically uses a strong acid cocktail (e.g., TFA with scavengers). This strongly acidic environment is a primary driver for phosphate migration to any nearby free hydroxyl groups.

    • Solution: Minimize the cleavage time and keep the reaction at a low temperature (e.g., on ice). Optimize the scavenger cocktail to quench reactive carbocations that can promote side reactions.

This diagram shows a simplified mechanism for how a phosphate group can migrate from one serine residue to another under acidic conditions.

Phosphate_Migration Start pSer-Gly-Ser H+ Intermediate Ser-Gly-Ser Pentavalent Intermediate Start:pSer->Intermediate Intramolecular attack by adjacent Ser -OH End Ser-Gly-pSer H+ Intermediate->End Resolution caption Simplified mechanism of phosphate migration between serine residues.

Sources

Troubleshooting low yields in Dimethyl (hydroxymethyl)phosphonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethyl (hydroxymethyl)phosphonate Synthesis

Welcome to the technical support guide for the synthesis of this compound (DMHP). This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues, particularly low reaction yields. Our goal is to provide you with in-depth, field-proven insights grounded in established chemical principles.

The most common and atom-economical method for synthesizing DMHP is the Pudovik reaction, which involves the nucleophilic addition of dimethyl phosphite to formaldehyde.[1][2][3] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide addresses the most frequent challenges encountered during this synthesis in a practical question-and-answer format.

The Core Reaction: Pudovik Synthesis of DMHP

The synthesis is typically achieved through a base-catalyzed hydrophosphonylation of formaldehyde.[1] The mechanism involves three key steps:

  • Deprotonation: A base abstracts the acidic proton from dimethyl phosphite, creating a highly nucleophilic phosphite anion.

  • Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of formaldehyde, forming a new Carbon-Phosphorus bond and a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent, yielding the final α-hydroxyphosphonate product, DMHP.[1][2]

Pudovik_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DM_Phosphite Dimethyl Phosphite (CH₃O)₂P(O)H step1 1. Deprotonation DM_Phosphite->step1 Formaldehyde Formaldehyde CH₂O step2 2. Nucleophilic Attack Formaldehyde->step2 Base Base (B:) Base->step1 Phosphite_Anion Phosphite Anion [(CH₃O)₂PO]⁻ Phosphite_Anion->step2 Alkoxide_Intermediate Alkoxide Intermediate (CH₃O)₂P(O)CH₂O⁻ step3 3. Protonation Alkoxide_Intermediate->step3 DMHP DMHP (CH₃O)₂P(O)CH₂OH Conj_Acid Conjugate Acid (BH⁺) Conj_Acid->step3 step1->Phosphite_Anion + BH⁺ step2->Alkoxide_Intermediate step3->DMHP

Caption: Base-catalyzed Pudovik reaction mechanism for DMHP synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low or non-existent. What are the most common culprits?

Low yields in the Pudovik reaction for DMHP synthesis can typically be traced back to one or more of the following factors:

  • Ineffective Catalysis: The choice of base, its concentration, and purity are critical. An inappropriate base may fail to generate the phosphite anion efficiently, while an excessively strong or concentrated base can promote side reactions.[4][5]

  • Reagent Quality and Stoichiometry: The purity of dimethyl phosphite and the source of formaldehyde are paramount. Paraformaldehyde, a common formaldehyde source, can be of variable quality and its depolymerization can be inefficient, leading to incorrect stoichiometry.[1][6]

  • Suboptimal Reaction Conditions: This reaction is often exothermic.[1] Poor temperature control can lead to the formation of acidic by-products and thermal degradation of the product.[1][7] Reaction time must also be optimized to ensure complete conversion.

  • Presence of Water: While some protocols use aqueous formaldehyde, excess water can lead to the hydrolysis of the dimethyl phosphite starting material or the DMHP product, forming non-volatile phosphonic acids that complicate purification and reduce yield.[8][9]

  • Product Degradation During Workup: DMHP is thermally sensitive. Attempting to purify it via traditional high-temperature vacuum distillation often leads to decomposition and significantly lower isolated yields.[10]

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst 1. Verify Catalyst - Correct Base? - Optimal Concentration? - Anhydrous? Start->Check_Catalyst Check_Reagents 2. Assess Reagents - High Purity? - Correct Stoichiometry? - Anhydrous Solvent? Check_Catalyst->Check_Reagents Issue Found? Optimize_Catalyst Adjust Catalyst: - Screen different bases - Titrate concentration Check_Catalyst->Optimize_Catalyst No Check_Conditions 3. Review Conditions - Correct Temperature? - Adequate Time? - Efficient Stirring? Check_Reagents->Check_Conditions Issue Found? Optimize_Reagents Adjust Reagents: - Use fresh, high-purity reagents - Dry solvents/reagents Check_Reagents->Optimize_Reagents No Check_Workup 4. Examine Purification - Avoiding High Temp? - Correct Technique? Check_Conditions->Check_Workup Issue Found? Optimize_Conditions Adjust Conditions: - Lower/raise temperature - Increase/decrease time Check_Conditions->Optimize_Conditions No Optimize_Workup Adjust Workup: - Use Kugelrohr or column - Minimize heat exposure Check_Workup->Optimize_Workup No Success High Yield Achieved Check_Workup->Success Issue Found? Optimize_Catalyst->Success Optimize_Reagents->Success Optimize_Conditions->Success Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low DMHP yields.

Q2: I see multiple products in my crude analysis. What are the likely side reactions?

The appearance of unexpected signals in your analytical data (e.g., ³¹P NMR, GC-MS) often points to specific side reactions.

  • Phospha-Brook Rearrangement: Under strongly basic conditions or at elevated temperatures, the primary product, an α-hydroxyphosphonate, can rearrange to a more thermodynamically stable phosphate ester.[3][4][11][12] This is a common issue when using strong bases like n-BuLi or excessive amounts of amine catalysts.[4][5][13]

  • Hydrolysis: The P-O-CH₃ ester linkages in both the starting material and the product are susceptible to hydrolysis, especially if using aqueous formaldehyde or if the reaction is not performed under anhydrous conditions. This forms methanol and the corresponding phosphonic acids, which can be difficult to remove.[1][8]

  • Self-Condensation/Polymerization: Formaldehyde can undergo self-polymerization, especially in the presence of catalytic amounts of acid or base. This effectively removes it from the reaction mixture, leading to incomplete conversion of the dimethyl phosphite.

Side_Reactions Reactants Dimethyl Phosphite + Formaldehyde Main_Reaction Pudovik Reaction (Desired Pathway) Reactants->Main_Reaction Side_Reaction2 Hydrolysis Reactants->Side_Reaction2 Water DMHP DMHP (Product) α-Hydroxyphosphonate Main_Reaction->DMHP Side_Reaction1 Phospha-Brook Rearrangement DMHP->Side_Reaction1 Strong Base / Heat DMHP->Side_Reaction2 Water Phosphate Phosphate Ester (Side Product) Side_Reaction1->Phosphate Phosphonic_Acid Phosphonic Acid (Side Product) Side_Reaction2->Phosphonic_Acid

Caption: Desired reaction pathway versus common side reactions.

Q3: How do I select the right catalyst and optimize reaction conditions?

Catalyst selection and reaction parameter optimization are intrinsically linked. Mild bases are generally preferred to avoid the Phospha-Brook rearrangement.

ParameterRecommendationRationale & Causality
Catalyst Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), DBN.[1][6]These bases are strong enough to deprotonate dimethyl phosphite but generally mild enough to prevent rearrangement. Et₃N is often used catalytically (e.g., 10 mol%).[1][6] K₂CO₃ is a solid base that can be easily filtered off.[1][6]
Temperature Batch: 60–90 °C.[6] Flow: Up to 145 °C.[14]The reaction is exothermic. Starting at a lower temperature and allowing the reaction to gently heat or applying controlled heating is crucial. Overheating can promote side reactions and product degradation.[1] Continuous flow reactors allow for better temperature control at higher temperatures, leading to faster reaction times.[14][15][16][17]
Reaction Time Batch: 2–5 hours.[6] Flow: ~8 minutes.[1]Monitor the reaction by TLC or ³¹P NMR to determine completion. Prolonged reaction times, especially at high temperatures, can increase the likelihood of side product formation.
Solvent Toluene or solvent-free.[6]A solvent can help moderate the reaction exotherm. Solvent-free conditions are also common and offer better atom economy but require careful temperature control.[6][18]

Optimization Protocol:

  • Start Mild: Begin with a catalytic amount (e.g., 10 mol%) of triethylamine at 80-90 °C.[6]

  • Monitor Progress: Take aliquots every 30-60 minutes and analyze by ³¹P NMR to track the disappearance of the dimethyl phosphite starting material (~10 ppm) and the appearance of the DMHP product (~24 ppm).

  • Analyze Crude Product: Before purification, check the crude NMR for signals corresponding to phosphate rearrangement products (~ -1 to -2 ppm).[4]

  • Adjust: If the reaction is slow, consider increasing the temperature slightly or using a slightly more efficient base like DBN.[15] If rearrangement is observed, reduce the amount of base or lower the reaction temperature.[4][5]

Q4: My product decomposes during distillation. What is a reliable purification protocol?

The thermal instability of DMHP is a major challenge during isolation.[7] Standard vacuum distillation is often problematic and leads to significant yield loss.[10]

Recommended Purification Methods:

  • Kugelrohr Distillation: This short-path distillation technique minimizes the thermal stress on the compound by reducing the residence time at high temperatures. It is highly effective for small to medium scales.[10]

  • Flash Column Chromatography: For smaller quantities or when high purity is essential, flash chromatography on silica gel is an excellent option. A typical eluent system would be 100% ethyl acetate or a methanol/dichloromethane gradient.[6]

Step-by-Step Workup & Purification Protocol:

  • Cool Reaction: Once the reaction is complete (as determined by NMR or TLC), cool the mixture to room temperature.

  • Remove Catalyst:

    • If a solid catalyst like K₂CO₃ was used, filter the reaction mixture.

    • If a liquid base like Et₃N was used, it will be removed with the solvent.

  • Solvent Removal: Remove the solvent (if any) under reduced pressure using a rotary evaporator. Crucially, use a low-temperature water bath (e.g., 30-40 °C) to avoid product decomposition.

  • Purification:

    • Option A (Chromatography): Dissolve the crude oil in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with an appropriate solvent system (e.g., ethyl acetate) to isolate the pure product.[6]

    • Option B (Kugelrohr): Transfer the crude oil to the Kugelrohr apparatus. Distill under high vacuum at the lowest possible oven temperature that allows for collection of the product. This is typically done at wall temperatures of 105-115 °C at ~0.1 mmHg.[10]

  • Characterization: Confirm the purity of the isolated colorless oil by ¹H, ¹³C, and ³¹P NMR.

By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Dean, J., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. MDPI. Retrieved from [Link]

  • Grokipedia. (n.d.). Pudovik reaction. Retrieved from [Link]

  • Dean, J., et al. (2024). Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN. London Met Repository. Retrieved from [Link]

  • Dean, J., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. ResearchGate. Retrieved from [Link]

  • Bakkour, Y., et al. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Molecules. Retrieved from [Link]

  • Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of aldehyde-based Pudovik reaction. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). A continuous synthesis method of hydroxymethyl phosphonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. Retrieved from [Link]

  • Szalai, Z., & Keglevich, G. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules. Retrieved from [Link]

  • Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules. Retrieved from [Link]

  • OECD SIDS. (2002). DIMETHYL PHOSPHONATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Hydroxy phosphonate synthesis by nucleophilic addition. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of diethylhydroxymethylphosphonate.
  • Organic Syntheses Procedure. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. MDPI. Retrieved from [Link]

  • Wang, Z., et al. (2021). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Reddy, C. S., et al. (2012). Green chemical synthesis of α-hydroxyphosphonates. ACG Publications. Retrieved from [Link]

  • Beierle, J. M., & Véliz, E. A. (2012). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

  • Ingenta Connect. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of α-Hydroxy Phosphonates Using a Solid Supported Base. Retrieved from [Link]

  • Wu, W., Song, H., Gan, Q., & Liu, D. (2019). Decomposition of dimethyl methylphosphonate vapor on ultrathin-film titania photocatalytic light absorber. Applied Catalysis B: Environmental. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of diethyl α-oxoethylphosphonate (1) with diethyl phosphite under different conditions. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography for the Purification of Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Dimethyl (hydroxymethyl)phosphonate (DMHP). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during column chromatography. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you achieve high-purity DMHP.

Introduction to DMHP and its Purification Challenges

This compound is a versatile organophosphorus compound synthesized most commonly via the Pudovik reaction, which involves the addition of dimethyl phosphite to formaldehyde.[1] While the synthesis is relatively straightforward, the purification of the final product can present challenges. DMHP is a highly polar molecule due to the presence of the phosphonate and hydroxyl groups, which dictates its chromatographic behavior.[2] Furthermore, the crude product may contain unreacted starting materials and side products that must be effectively removed. Attempted purification by vacuum distillation can also lead to extensive decomposition, making column chromatography the preferred method for isolation.[3]

This guide will walk you through common issues, from selecting the right starting conditions to troubleshooting complex separation problems.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying DMHP?

For the purification of polar compounds like DMHP, silica gel (SiO₂) is the most common and effective stationary phase.[4][5] Silica gel is a polar adsorbent, and its surface silanol groups (Si-OH) interact with polar functional groups of the analyte.[5] This interaction is key to achieving separation. For sensitive compounds, using deactivated or neutral-grade silica gel can be beneficial to prevent potential degradation on the acidic silica surface.[6][7]

Q2: Which mobile phase (eluent) system should I start with?

Given the high polarity of DMHP, a relatively polar mobile phase is required to elute it from the silica gel column. A good starting point is to develop a solvent system using Thin-Layer Chromatography (TLC).[4] The goal is to find a system where the DMHP has a Retention Factor (Rf) of approximately 0.2-0.4.[6]

Recommended Starting Solvent Systems for TLC Analysis:

Solvent SystemTypical Starting Ratio (v/v)PolarityNotes
Ethyl Acetate / Hexanes100% Ethyl AcetateHighA good initial system to try. If the Rf is too low, switch to a more polar system.[8]
Dichloromethane / Methanol95:5HighA very common system for polar compounds. The proportion of methanol can be increased to increase polarity.[3][9]
Ethyl Acetate / Methanol98:2HighAnother effective polar mixture. Adjust ratio as needed.

Always use high-purity, HPLC-grade solvents to avoid introducing impurities.[10]

Q3: How can I visualize DMHP on a TLC plate since it is not UV-active?

DMHP lacks a strong chromophore, so it will not be visible under a standard UV lamp (254 nm). Therefore, a chemical stain is required for visualization.

Common Stains for Phosphonates:

  • Phosphomolybdic Acid Stain: This is a general-purpose stain that reacts with many organic compounds. Upon heating, the compound spots appear as dark blue or green spots on a yellow-green background.[3]

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds with functional groups that can be oxidized, such as the hydroxyl group in DMHP. It appears as yellow-brown spots on a purple background.

Q4: What are the most common impurities I should expect from the synthesis?

The Pudovik synthesis of DMHP typically involves dimethyl phosphite, formaldehyde (often from paraformaldehyde), and a base catalyst.[1] Potential impurities include:

  • Unreacted Dimethyl Phosphite: Less polar than the product.

  • Unreacted Paraformaldehyde: Insoluble in many organic solvents, often removed during workup.

  • Side-products from self-condensation or other reactions: Polarity can vary.

Monitoring the reaction with ³¹P NMR can help identify phosphorus-containing impurities before purification.[11]

Experimental Workflow and Protocols

Workflow for DMHP Purification

The diagram below outlines the logical flow from the crude reaction mixture to the final, purified product.

G cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification Crude Crude Reaction Mixture Workup Aqueous Workup / Filtration Crude->Workup TLC TLC Analysis (Optimize Eluent) Workup->TLC Load Load Sample onto Silica Gel Column TLC->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Removal (Rotary Evaporation) Pool->Evaporate Final Pure DMHP Evaporate->Final

Caption: General workflow for the purification of DMHP.

Protocol 1: Step-by-Step Column Chromatography
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just above the silica bed.[4]

  • Sample Loading (Dry Loading Recommended):

    • Due to the polarity of DMHP, dry loading is often more effective than wet loading.[12]

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[12]

    • Carefully add this powder to the top of your packed column. Add another thin layer of sand on top to protect the surface.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle positive pressure (using a pump or bulb) to begin elution. Maintain a consistent flow rate.

    • Begin collecting fractions in test tubes or vials. The size of fractions depends on the column size.

    • If using a gradient, gradually increase the polarity of the mobile phase as the column runs. For example, start with 1% MeOH in DCM and slowly increase to 5-10% MeOH.[6]

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop and stain the plate to identify which fractions contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.[4]

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This section addresses the most common problems encountered during the column chromatography of DMHP.

Troubleshooting Summary Table:

ProblemPossible Cause(s)Recommended Solution(s)
Product does not elute Eluent is not polar enough.Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase.[7]
Product elutes too quickly Eluent is too polar.Decrease the percentage of the polar solvent in your mobile phase.[7]
Poor separation / Overlapping bands 1. Improperly packed column (channels/cracks).2. Sample was overloaded.3. Inappropriate solvent system.1. Repack the column carefully.2. Use less crude material for the column size.3. Re-optimize the eluent with TLC to achieve a greater difference in Rf values (ΔRf > 0.2).[4][7]
Streaking or tailing of spots 1. Compound is interacting too strongly with silica.2. Sample is degrading on the column.3. Sample is overloaded.1. Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the eluent (use with caution).2. Run the column faster; consider using deactivated silica.[6]3. Load less material.
No compound recovered 1. Compound degraded on the silica gel.2. Compound is highly water-soluble and was lost in workup.3. Compound is still on the column (insufficient polarity).1. Test compound stability on a TLC plate before running the column.[6]2. Check aqueous layers from workup if possible.3. Flush the column with a very polar solvent (e.g., 20% Methanol in DCM) to see if the compound elutes.
Troubleshooting Decision Tree

If you are experiencing poor separation, use the following decision tree to diagnose the issue.

G start Poor Separation Observed q1 Did you optimize eluent with TLC first? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is ΔRf between product and impurity > 0.2? a1_yes->q2 sol1 Perform TLC analysis to find an optimal solvent system. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the sample band narrow at the start? a2_yes->q3 sol2 Further optimize eluent. Try a different solvent mixture. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are the eluted bands showing excessive tailing? a3_yes->q4 sol3 Improve loading technique. Use dry loading for a narrow band. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Consider secondary interactions. Try deactivated silica or add a modifier to the eluent. a4_yes->sol4 end Column likely packed poorly. Repack the column. a4_no->end

Caption: Decision tree for troubleshooting poor separation.

References

  • Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Org. Synth. Coll. Vol. 7, 165. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Dimethyl (2-hydroxyethyl)phosphonate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ben-M'Barek, M., et al. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Molecules, 26(24), 7589. Retrieved from [Link]

  • Google Patents. (n.d.). EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2018). A continuous synthesis method of hydroxymethyl phosphonates. Rev. Roum. Chim., 63(5-6), 465-472. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Reddit. (2022). r/chemistry - troubleshooting column chromatography. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Keglevich, G., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7626. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Retrieved from [Link]

Sources

Technical Support Center: Monitoring the Pudovik Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the Pudovik reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-P bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind the choices you make in the lab, ensuring your experiments are built on a foundation of scientific integrity. This resource is structured as a series of questions and answers to directly address the practical challenges you may encounter.

Section 1: Fundamentals of the Pudovik Reaction

Q1: What is the Pudovik reaction and why is its monitoring critical?

The Pudovik reaction is the base-catalyzed nucleophilic addition of a dialkyl phosphite to a carbonyl compound, most commonly an aldehyde, to yield an α-hydroxyphosphonate.[1][2] This reaction is a cornerstone of organophosphorus chemistry due to its efficiency in forming carbon-phosphorus bonds, which are key structural motifs in many biologically active compounds and materials.[2][3]

Monitoring is critical for several reasons:

  • Reaction Completion: To ensure all of the limiting reagent has been consumed, maximizing yield and simplifying purification.

  • Side Reactions: To detect the formation of byproducts, such as the rearrangement of the α-hydroxyphosphonate product to a phosphate under certain basic conditions, or the formation of bisphosphonic derivatives.[2][3][4]

  • Optimization: To determine the optimal reaction time and temperature, preventing product degradation from prolonged reaction times or excessive heat.

  • Kinetics: To understand the rate of the reaction under different catalytic conditions.[5][6]

The fundamental mechanism involves the deprotonation of the dialkyl phosphite by a base to form a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[1] A subsequent proton transfer, typically from the solvent or a protonated base, neutralizes the resulting alkoxide to give the final α-hydroxyphosphonate product.

Pudovik_Mechanism Figure 1: Pudovik Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation R2PHO R'₂P(O)H (Dialkyl Phosphite) Anion R'₂P(O)⁻ (Phosphite Anion) R2PHO->Anion + Base Base Base Aldehyde R''CHO (Aldehyde) Alkoxide R''CH(O⁻)P(O)R'₂ (Alkoxide Intermediate) Aldehyde->Alkoxide + R'₂P(O)⁻ Product R''CH(OH)P(O)R'₂ (α-Hydroxyphosphonate) ProtonatedBase Base-H⁺ ProtonatedBase->Product + Alkoxide

Caption: Figure 1: Pudovik Reaction Mechanism.

Section 2: Monitoring with Thin-Layer Chromatography (TLC)

Q2: How do I set up a TLC to effectively monitor my Pudovik reaction?

A proper TLC setup is the fastest way to get a qualitative snapshot of your reaction's progress.[7][8] The key is to achieve good separation between your starting materials (aldehyde and phosphite) and your product (α-hydroxyphosphonate).

Core Principle: The product, an α-hydroxyphosphonate, contains a hydroxyl group, making it significantly more polar than the starting aldehyde. The dialkyl phosphite starting material has intermediate polarity. This difference in polarity is what allows for separation on a polar stationary phase like silica gel.

Step-by-Step Protocol: Reaction Monitoring by TLC
  • Select an Appropriate Solvent System:

    • Rationale: The mobile phase (eluent) must be able to move the components up the plate but provide enough differentiation for separation. A common starting point for molecules of moderate polarity is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or diethyl ether).[7]

    • Action: Begin with a 7:3 mixture of Hexanes:Ethyl Acetate. If all spots remain at the baseline, increase the proportion of ethyl acetate (e.g., 1:1). If all spots run to the solvent front, increase the proportion of hexanes (e.g., 9:1). The goal is to have the Rf of the starting material around 0.5-0.7 and the product Rf lower, around 0.2-0.4.

  • Prepare the TLC Plate and Chamber:

    • Rationale: A sealed chamber saturated with solvent vapor prevents the eluent from evaporating off the plate as it runs, ensuring reproducible Rf values.[9]

    • Action: Add your chosen solvent system to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to aid saturation. Cover and let it equilibrate. Using a pencil, gently draw an origin line on the silica side of the plate, about 1 cm from the bottom.[9]

  • Spot the Plate (The 3-Lane Method):

    • Rationale: Using a three-lane system (Reference, Co-spot, Reaction) provides an unambiguous comparison and confirms spot identities, even if the reaction matrix slightly alters Rf values.[9][10]

    • Action:

      • Lane 1 (Left): Spot a dilute solution of your starting aldehyde.

      • Lane 2 (Center - "Co-spot"): Spot the starting aldehyde, then carefully spot the reaction mixture directly on top of it.[9]

      • Lane 3 (Right): Spot a sample of your reaction mixture. To sample, dip a glass capillary into the reaction pot and touch it briefly to the origin line.[10]

  • Develop and Visualize:

    • Action: Place the plate in the equilibrated chamber and let the solvent front rise to about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.

    • Visualization:

      • UV Light: If your aldehyde or product contains an aromatic ring or conjugated system, they will be visible under a UV lamp (254 nm).[7] The phosphite will likely be UV-inactive.

      • Staining: Since the phosphite and potentially the product are not UV-active, a chemical stain is essential.

        • Potassium Permanganate (KMnO₄) Stain: Excellent general-purpose stain. The aldehyde and the α-hydroxy group on the product will both react to give yellow/brown spots on a purple background. The phosphite may not stain well.

        • Molybdate Stains (e.g., Ammonium Molybdate/Ceric Sulfate): This is a highly specific and sensitive stain for phosphorus-containing compounds.[11] Phosphites and phosphonates will appear as distinct blue or dark spots upon heating. This is often the most reliable method.

TLC_Workflow Figure 2: TLC Monitoring Workflow cluster_prep Preparation cluster_spotting Spotting (3-Lane Method) cluster_analysis Analysis A 1. Prepare Eluent & Saturate Chamber B 2. Draw Origin Line on TLC Plate A->B C Lane 1: Spot Starting Material (SM) B->C D Lane 2: Spot SM + Reaction Mix (Co) E Lane 3: Spot Reaction Mix (Rxn) F 3. Develop Plate in Chamber E->F G 4. Mark Solvent Front F->G H 5. Visualize (UV and/or Stain) G->H I 6. Interpret Results H->I

Caption: Figure 2: TLC Monitoring Workflow.

Q3: My TLC is messy. How do I troubleshoot it?
Problem Probable Cause Solution
Spots are streaking. Sample is too concentrated. / Compound is highly acidic/basic.Dilute the sample before spotting. / Add a small amount (1-2 drops) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
All spots are at the bottom (Rf ~ 0). Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
All spots are at the top (Rf ~ 1). Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexanes).
I can't see the phosphite spot. Dialkyl phosphites are often not UV-active and may not stain well with general stains.Use a phosphorus-specific stain like ammonium molybdate. This is the most reliable method for visualizing all phosphorus-containing species.[11]
A new spot appeared, but the starting material spot is still strong. The reaction is incomplete.Allow the reaction to proceed for a longer time and monitor at regular intervals (e.g., every 30 minutes).

Section 3: Monitoring with Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: Why is ³¹P NMR the most definitive tool for monitoring the Pudovik reaction?

While ¹H NMR is useful, ³¹P NMR is superior for monitoring this specific reaction for three key reasons:

  • Direct Observation of the Key Atom: You are directly observing the phosphorus nucleus, the heart of the transformation.

  • Simplicity and Wide Chemical Shift Range: ³¹P spectra are typically simple, with single peaks for each unique phosphorus environment, and the chemical shifts are spread over a wide range, minimizing peak overlap.[12]

  • Unambiguous Differentiation: The ³¹P chemical shift of a dialkyl phosphite is significantly different from that of the resulting α-hydroxyphosphonate.[13][14] This allows for clear, quantitative assessment of the conversion.

Causality: The chemical environment around the phosphorus atom changes dramatically during the reaction. In the dialkyl phosphite, the phosphorus is bonded to two oxygens, one hydrogen, and has a double bond to a third oxygen. In the α-hydroxyphosphonate product, the P-H bond is replaced by a P-C bond. This fundamental change in bonding causes a large and predictable shift in the resonance frequency of the ³¹P nucleus.

Compound Type Typical ³¹P Chemical Shift Range (ppm)
Dialkyl Phosphite (Starting Material)+1 to +10 ppm (often with a large ¹JP-H coupling of ~700 Hz if ¹H decoupling is off)
α-Hydroxyphosphonate (Product)+18 to +28 ppm

Note: Ranges are approximate and can vary based on substituents. Always reference your specific starting material.

Step-by-Step Protocol: In-Situ NMR Reaction Monitoring

This protocol is for monitoring the reaction directly inside an NMR tube.[15]

  • Sample Preparation:

    • Rationale: The reaction must be performed in a deuterated solvent for the NMR spectrometer to achieve a lock. The concentration should be sufficient for a good signal-to-noise ratio in a short time.

    • Action: In a clean vial, dissolve the aldehyde (1 equiv.) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add the dialkyl phosphite (1.1 equiv.). Transfer the solution to an NMR tube.

  • Acquiring the "Time Zero" Spectrum:

    • Rationale: This spectrum serves as your baseline, showing only the starting materials before the reaction is initiated.

    • Action: Insert the NMR tube into the spectrometer. Acquire a quick ¹H and a ³¹P{¹H} (proton-decoupled) spectrum. Note the chemical shift and integral of the dialkyl phosphite peak in the ³¹P spectrum.

  • Initiating the Reaction:

    • Rationale: The catalyst is added last to ensure the reaction starts only when you are ready to begin monitoring.

    • Action: Remove the NMR tube. Add a catalytic amount of your base (e.g., a small drop of DBU or triethylamine) via syringe, cap, and shake vigorously to mix. Immediately re-insert the tube into the spectrometer.

  • Time-Course Monitoring:

    • Rationale: Acquiring spectra at regular intervals allows you to track the disappearance of the reactant and the appearance of the product.[16][17]

    • Action: Set up an arrayed experiment to automatically acquire a ³¹P{¹H} spectrum every 5-10 minutes.

    • Data Analysis: Monitor the spectra in real-time. You will see the peak for the dialkyl phosphite decrease in intensity, while a new peak for the α-hydroxyphosphonate grows in. The reaction is complete when the phosphite peak is no longer detectable.

Q5: Can I use ¹H NMR? What should I look for?

Yes, ¹H NMR is also a valuable tool, though often more complex to interpret than ³¹P NMR due to overlapping signals.

Key Signals to Monitor:

  • Aldehyde Proton (R-CHO): This signal, typically found around 9-10 ppm, will disappear as the reaction progresses. This is often the cleanest signal to monitor for starting material consumption.

  • Phosphite P-H Proton: The proton directly attached to the phosphorus in the dialkyl phosphite appears as a doublet (due to coupling with ³¹P) around 6.5-7.5 ppm with a very large coupling constant (¹JP-H ≈ 700 Hz). This distinctive signal will also disappear.

  • Product α-Proton (P-CH(OH)-R): A new signal will appear, typically between 4-5 ppm. This proton will be a doublet of doublets (dd) or a more complex multiplet due to coupling to both the adjacent hydroxyl proton and the phosphorus atom (²JP-H ≈ 10-20 Hz).

NMR_Troubleshooting Figure 3: NMR Troubleshooting Logic Start Acquire ³¹P NMR Spectrum Q1 Is the phosphite peak ( ~+5 ppm) gone? Start->Q1 A1_Yes Reaction is complete. Q1->A1_Yes Yes Q2 Is there a new peak at ~+20-25 ppm? Q1->Q2 No A2_Yes Reaction is proceeding, but is incomplete. Continue monitoring. Q2->A2_Yes Yes A2_No No reaction has occurred. Q2->A2_No No Q3 Check catalyst activity. Check reagent purity. Check temperature. A2_No->Q3

Caption: Figure 3: NMR Troubleshooting Logic.

Section 4: Frequently Asked Questions (FAQs)

Q: My reaction stalls and never goes to completion. What's wrong? A: This could be due to several factors. First, the base catalyst may be deactivated by moisture or acidic impurities in your reagents or solvent; ensure all are anhydrous.[18] Second, the reaction can be reversible, especially with certain substrates.[2] You might consider using a slight excess of the dialkyl phosphite or removing a volatile byproduct if applicable. Finally, the catalyst loading may be too low for your specific substrate.

Q: I see multiple new spots on my TLC and multiple new peaks in my ³¹P NMR. What are they? A: You are likely forming side products. A common side reaction, especially under strong basic conditions or with extended reaction times, is the phospha-Brook rearrangement, where the α-hydroxyphosphonate rearranges to a phosphate ester.[19][20] This would appear as a new peak in the ³¹P NMR, typically in the phosphate region (around -10 to +1 ppm). Other possibilities include aldol condensation of the starting aldehyde or reactions with impurities.

Q: How do I get quantitative data from my NMR? A: To get accurate quantification of conversion, you must ensure the T1 relaxation times for both the phosphorus in the starting material and the product are fully accounted for. For routine monitoring, a simple comparison of integrals is usually sufficient. For rigorous kinetic analysis, however, you should use a longer relaxation delay (d1) in your acquisition parameters (e.g., 5 times the longest T1) and use inverse-gated decoupling to suppress any differential NOE effects.[12][21]

Q: Can I use these techniques for the aza-Pudovik reaction? A: Absolutely. The principles are identical. For the aza-Pudovik reaction, you would monitor the disappearance of the starting imine and the appearance of the α-aminophosphonate product.[2][22] The ³¹P NMR chemical shifts will be similar to the standard Pudovik reaction, and on TLC, the product will have a different polarity than the starting imine, allowing for chromatographic separation.

References

  • Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. Catalysis Science & Technology (RSC Publishing).
  • Pudovik reaction. Grokipedia.
  • Kinetics and Mechanism of the Pudovik Reaction. Taylor & Francis Online.
  • Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Taylor & Francis Online.
  • Green chemical synthesis of α-hydroxyphosphonates. ACG Publications.
  • Synthesis and Reactions of α-Hydroxyphosphonates. PubMed.
  • Synthesis and Reactions of α-Hydroxyphosphonates. PMC - NIH.
  • Pudovik reaction. Wikipedia.
  • Kinetics and Mechanism of the Pudovik Reaction. ResearchGate.
  • Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journals.
  • TLC Visualization Reagents. EPFL.
  • Monitoring Reactions by TLC. Washington State University.
  • 31 Phosphorus NMR. nmr-analysis.com.
  • Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube.
  • NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data.
  • Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual.
  • Uses of TLC. Chemistry LibreTexts.
  • How To: Monitor by TLC. University of Rochester.
  • Reaction Monitoring & Kinetics. Iowa State University.
  • Quantitative NMR methods for reaction and process monitoring. Technische Universität Kaiserslautern.
  • NMR reaction monitoring robust to spectral distortions. ChemRxiv.
  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
  • Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. PMC - NIH.

Sources

Catalyst selection for the efficient synthesis of Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Efficient Synthesis of Dimethyl (hydroxymethyl)phosphonate

Welcome to the technical support center for the synthesis of this compound (DMHP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound (DMHP)?

A1: The most prevalent and efficient method for synthesizing DMHP is the hydrophosphonylation of formaldehyde, a specific application of the Pudovik reaction.[1] This reaction involves the addition of the P-H bond from dimethyl phosphite across the carbonyl group of formaldehyde.[1] The reaction is typically catalyzed by a mild base.[1]

Q2: What are the starting materials for the synthesis of DMHP?

A2: The primary starting materials are dimethyl phosphite and a source of formaldehyde, most commonly paraformaldehyde, which is a solid polymer of formaldehyde.[1][2]

Q3: What catalysts are typically used for this synthesis?

A3: A variety of bases can be used to catalyze the Pudovik reaction for DMHP synthesis. Common choices include organic amines like triethylamine (TEA) and inorganic bases such as potassium carbonate (K₂CO₃).[1] The selection of the catalyst can influence reaction rate, yield, and the formation of byproducts.

Q4: What is the general mechanism of the base-catalyzed synthesis of DMHP?

A4: The base-catalyzed Pudovik reaction for DMHP synthesis proceeds through the following key steps:

  • Deprotonation: The basic catalyst removes the acidic proton from dimethyl phosphite, generating a highly nucleophilic phosphite anion.[1][3]

  • Nucleophilic Attack: The phosphite anion then attacks the electrophilic carbonyl carbon of formaldehyde.[1][3]

  • Protonation: The resulting alkoxide intermediate is protonated to yield the final product, this compound.[1]

Q5: What are the primary safety concerns when synthesizing DMHP?

A5: The primary safety concerns are associated with the handling of the reactants. Paraformaldehyde is a flammable solid, harmful if swallowed or inhaled, causes skin irritation, and is a suspected carcinogen.[4][5] It is crucial to handle paraformaldehyde in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Dimethyl phosphite can also be irritating, and appropriate care should be taken.[8] The reaction itself can be highly exothermic, so proper temperature control is essential to prevent runaway reactions.[9]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of DMHP and provides step-by-step solutions.

Issue 1: Low or No Product Yield

Possible Cause A: Inactive Catalyst

  • Explanation: The base catalyst may be old, degraded, or of insufficient purity.

  • Solution:

    • Use a fresh bottle of the base catalyst.

    • If using an amine like triethylamine, consider distillation to purify it before use.

    • For solid catalysts like potassium carbonate, ensure it is anhydrous by drying it in an oven before use.

Possible Cause B: Poor Quality of Reactants

  • Explanation: Dimethyl phosphite can hydrolyze over time, and paraformaldehyde can vary in purity.

  • Solution:

    • Use freshly opened or properly stored dimethyl phosphite.

    • Use a high-purity grade of paraformaldehyde.

    • Consider using an excess of paraformaldehyde to drive the reaction to completion.

Possible Cause C: Insufficient Reaction Temperature or Time

  • Explanation: The reaction may not have reached the necessary activation energy or has not been allowed to proceed to completion.

  • Solution:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

    • If the reaction is sluggish, gradually increase the temperature. For instance, with triethylamine as a catalyst, heating to 120-130°C may be necessary.[2]

    • Ensure the reaction is stirred for a sufficient duration, which can range from a few hours to overnight depending on the catalyst and temperature.

Issue 2: Formation of Significant Impurities

Possible Cause A: Unreacted Starting Materials

  • Explanation: The reaction has not gone to completion, leaving residual dimethyl phosphite and formaldehyde.

  • Solution:

    • Increase the reaction time and/or temperature as described above.

    • Ensure efficient stirring to maintain a homogenous reaction mixture.

    • During workup, unreacted starting materials can often be removed by vacuum distillation or column chromatography.[1][2]

Possible Cause B: Formation of a Bisphosphonic Byproduct

  • Explanation: A potential side reaction involves the addition of another molecule of dimethyl phosphite to the newly formed DMHP, resulting in a bisphosphonic derivative.[10]

  • Solution:

    • Carefully control the stoichiometry of the reactants. Avoid a large excess of dimethyl phosphite.

    • Maintain a moderate reaction temperature, as higher temperatures can sometimes promote side reactions.

    • Purification via column chromatography can often separate the desired product from the higher molecular weight bisphosphonic impurity.[10]

Possible Cause C: Reaction Exotherm Leading to Decomposition

  • Explanation: The reaction between dimethyl phosphite and paraformaldehyde is highly exothermic, and a rapid temperature increase can lead to the formation of byproducts and decomposition.[9]

  • Solution:

    • Control the rate of addition of one reactant to the other, or control the heating rate.

    • For larger-scale reactions, consider using a dropping funnel to add one reactant slowly to the other while monitoring the internal temperature.

    • Using a solvent can help to dissipate the heat generated during the reaction.

Issue 3: Difficulty in Product Purification

Possible Cause A: Decomposition During Distillation

  • Explanation: DMHP can be thermally sensitive and may decompose at high temperatures during standard vacuum distillation.[2]

  • Solution:

    • Utilize a Kugelrohr apparatus or a wiped-film molecular still for distillation, as these methods operate at lower temperatures and shorter residence times, minimizing thermal decomposition.[2]

    • If distillation is not feasible, consider purification by column chromatography on silica gel.

Possible Cause B: Co-eluting Impurities in Column Chromatography

  • Explanation: Some byproducts may have similar polarities to DMHP, making separation by column chromatography challenging.

  • Solution:

    • Optimize the eluent system for column chromatography by testing different solvent mixtures with TLC. A gradient elution from a less polar to a more polar solvent system can improve separation.[10]

    • Ensure an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight for difficult separations) to avoid overloading the column.[10]

Catalyst Performance Comparison

The choice of catalyst is crucial for the successful synthesis of DMHP. The following table provides a comparison of common catalysts.

CatalystTypical ConditionsYield (%)AdvantagesDisadvantages
Triethylamine (TEA) Neat, 120-130°C, 4h49-65%[2]Readily available, effectiveHigh temperatures required, can be difficult to remove completely
Potassium Carbonate (K₂CO₃) Heterogeneous, can be solvent-freeGood to highInexpensive, easily filtered offCan require longer reaction times, heterogeneous nature may lead to mixing issues
Continuous Flow Reactor with TEA 125°C, 8 min residence time>95%[11]Excellent temperature control, high yield and purity, enhanced safetyRequires specialized equipment
Solvent-free, Microwave-assisted 300W, 5 min~95%[12]Very rapid reaction times, high yieldRequires microwave reactor

Experimental Protocols

Protocol 1: Triethylamine-Catalyzed Synthesis (Adapted from Diethyl Ester Synthesis)
  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl phosphite (0.5 mol), paraformaldehyde (0.5 mol), and triethylamine (0.05 mol).[2]

  • Reaction: Place the flask in a preheated oil bath at 100-120°C. Increase the temperature to 120-130°C and stir at this temperature for 4 hours.[2]

  • Workup: Remove the flask from the oil bath and allow it to cool. Remove most of the triethylamine using a rotary evaporator.[2]

  • Purification: Purify the crude product by Kugelrohr distillation at approximately 125°C and 0.05 mm Hg to obtain DMHP as a colorless oil.[2]

Protocol 2: Potassium Carbonate-Catalyzed Synthesis
  • Setup: In a round-bottomed flask equipped with a magnetic stirrer, add dimethyl phosphite (1.0 eq), paraformaldehyde (1.1 eq), and anhydrous potassium carbonate (0.1-0.2 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C). Monitor the reaction by TLC or NMR.

  • Workup: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter to remove the potassium carbonate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of DMHP.

G start Start Synthesis check_yield Reaction Complete? (Monitor by TLC/NMR) start->check_yield low_yield Low Yield or No Reaction check_yield->low_yield No good_yield Proceed to Workup check_yield->good_yield Yes check_reagents Check Reagent Quality (Fresh/Pure?) low_yield->check_reagents purification Purification (Distillation/Chromatography) good_yield->purification impurity_issue Impurity Issues? purification->impurity_issue final_product Pure DMHP check_catalyst Check Catalyst Activity (Fresh/Anhydrous?) check_reagents->check_catalyst check_conditions Optimize Conditions (Temp/Time) check_catalyst->check_conditions check_conditions->start Retry impurity_issue->final_product No analyze_impurities Analyze Impurities (NMR/MS) impurity_issue->analyze_impurities Yes adjust_purification Adjust Purification Method analyze_impurities->adjust_purification adjust_purification->purification Re-purify

Caption: A decision-making workflow for troubleshooting the synthesis of DMHP.

References

  • Green phosphonate chemistry – Does it exist? - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pudovik reaction - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • US20160347921A1 - Method of making hydroxymethylphosphonate, foam-forming compositions, polyurethane foam and articles made therefrom - Google Patents. (n.d.).
  • Paraformaldehyde_2015-11-30.docx. (n.d.). Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet: Paraformaldehyde - Carl ROTH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Formaldehyde (Formalin) & Paraformaldehyde - Environmental Health and Safety. (n.d.). Retrieved January 12, 2026, from [Link] dehydesop.pdf

  • Synthesis and Reactions of α-Hydroxyphosphonates - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Formaldehyde surrogates in multicomponent reactions - Beilstein Journals. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions. (n.d.). Retrieved January 12, 2026, from [Link]

  • Formaldehyde surrogates in multicomponent reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pudovik reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Formaldehyde surrogates in multicomponent reactions - Beilstein Journals. (2025-03-13). Retrieved January 12, 2026, from [Link]

  • Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO 2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • A continuous synthesis method of hydroxymethyl phosphonates - Revue Roumaine de Chimie -. (n.d.). Retrieved January 12, 2026, from [Link]

  • EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate - Google Patents. (n.d.).
  • This compound - ChemBK. (2024-04-10). Retrieved January 12, 2026, from [Link]

  • Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC - PubMed Central. (2021-12-14). Retrieved January 12, 2026, from [Link]

  • methyl diformylacetate - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

  • US9656943B2 - Process for producing dimethyl carbonate - Google Patents. (n.d.).

Sources

Managing exothermic reactions in large-scale Dimethyl (hydroxymethyl)phosphonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Large-Scale Synthesis of Dimethyl (hydroxymethyl)phosphonate

A Guide to Managing Exothermic Reactions for Researchers and Drug Development Professionals

The synthesis of this compound (DMHP), a crucial intermediate in various chemical and pharmaceutical applications, is primarily achieved through the Pudovik reaction.[1][2][3] This reaction involves the addition of dimethyl phosphite to formaldehyde, typically in the presence of a base catalyst.[1][4] While effective, this reaction is highly exothermic, presenting significant thermal management challenges, especially during scale-up.[5][6] A failure to control the reaction temperature can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure, potentially resulting in equipment failure, loss of containment, and compromised product quality due to side reactions.[7][8][9]

This technical support guide provides a comprehensive overview of the challenges associated with managing the exothermic nature of large-scale DMHP synthesis. It offers troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure a safe and efficient process.

Frequently Asked Questions (FAQs)

1. What is the primary cause of the exotherm in this compound synthesis?

The primary source of heat generation is the nucleophilic addition of the dimethyl phosphite anion to the carbonyl carbon of formaldehyde, which is the core of the Pudovik reaction.[1] This bond-forming step is thermodynamically favorable and releases a significant amount of energy as heat. The reaction can be catalyzed by a base, which deprotonates the dimethyl phosphite to form a highly reactive nucleophile.[1]

2. What are the initial signs of a potential thermal runaway reaction?

Early indications of a developing thermal runaway include:

  • A sudden, uncontrolled increase in the reactor temperature that does not respond to cooling adjustments.

  • A rapid rise in the internal pressure of the reactor.

  • An accelerated rate of off-gassing.

  • Noticeable changes in the physical appearance of the reaction mixture, such as color change or increased viscosity, which may suggest side reactions.

Continuous monitoring of these parameters is critical for early detection and intervention.[8]

3. What immediate steps should be taken if a thermal runaway is suspected?

If a thermal runaway is suspected, the immediate priority is to prevent further escalation. The following steps should be part of a pre-defined emergency response plan:

  • Stop Reagent Addition: Immediately cease the addition of any reactants, especially the limiting reagent that is driving the exotherm.

  • Maximize Cooling: Ensure the reactor's cooling system is operating at its maximum capacity.

  • Emergency Quenching: If the temperature continues to rise uncontrollably, consider introducing a pre-determined quenching agent to stop the reaction. The choice of quenching agent should be made during process development and should be readily available.

  • Follow Emergency Procedures: Adhere to all established site-specific emergency protocols, which may include evacuation if the situation cannot be brought under control.

4. How does the scale of the reaction impact thermal management?

As the scale of the reaction increases, the surface area-to-volume ratio of the reactor decreases.[10] This has a significant impact on heat dissipation. A smaller surface area relative to the volume of the reacting mass means that heat generated by the exothermic reaction cannot be removed as efficiently.[10] This can lead to the accumulation of heat, increasing the risk of a thermal runaway.[9][11] Therefore, what might be a manageable temperature increase at the lab scale can become a critical safety hazard at the pilot or production scale.[10][12]

5. Can the choice of catalyst influence the exotherm?

Yes, the choice and concentration of the base catalyst can significantly impact the reaction rate and, consequently, the rate of heat generation. A stronger or more concentrated base will lead to a faster reaction and a more pronounced exotherm. It is crucial to select a catalyst that provides a controllable reaction rate at the intended scale. Triethylamine and potassium carbonate are commonly used catalysts for this reaction.[1][13]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the large-scale synthesis of this compound.

Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition

Question: We are observing a sharp and difficult-to-control temperature spike as we add dimethyl phosphite to the formaldehyde solution. What could be the cause, and how can we mitigate this?

Answer:

An unexpectedly rapid temperature increase during reagent addition is a classic sign of poor control over the exothermic reaction. The primary causes are often related to the rate of addition and inadequate heat removal.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Reagent Addition Rate is Too High Adding the limiting reagent too quickly can generate heat faster than the cooling system can remove it, leading to a rapid temperature rise.Reduce the addition rate of the dimethyl phosphite. A semi-batch process, where one reactant is added slowly to the other, is recommended for exothermic reactions to control the rate of heat generation.[7]
Inadequate Cooling Capacity The reactor's cooling system may not be sufficient for the scale of the reaction.Conduct a thorough heat balance analysis to ensure the cooling system can handle the maximum heat output of the reaction.[7] Consider upgrading the cooling system or reducing the batch size.
Poor Mixing Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk of the mixture. This can give a false sense of control based on the bulk temperature reading.Ensure the reactor is equipped with an appropriate agitator for the viscosity of the reaction medium and that the stirring speed is sufficient to maintain a homogenous mixture.[12]
Incorrect Initial Temperature Starting the addition at too high of a temperature can accelerate the initial reaction rate, making it difficult to control.Lower the initial temperature of the formaldehyde solution before beginning the addition of dimethyl phosphite.

Experimental Protocol for Determining Safe Addition Rates:

A reaction calorimeter can be used to measure the heat of reaction and determine the maximum rate of heat evolution.[12] This data is crucial for calculating the maximum safe addition rate for a given reactor and cooling system capacity.

Issue 2: The Reaction Stalls or Proceeds Very Slowly

Question: Our reaction is not proceeding to completion, or the reaction rate is much slower than expected, even at the target temperature. What are the potential reasons for this?

Answer:

A stalled or slow reaction can be due to several factors, often related to the catalyst or the quality of the reagents.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Catalyst Deactivation or Insufficient Amount The base catalyst may be deactivated by acidic impurities in the reactants or solvent, or the amount used may be insufficient for the scale of the reaction.Ensure all reactants and the solvent are free from acidic impurities. The quality of raw materials is vital for safe and efficient operation.[9] Verify the catalyst charge and consider a modest increase if deactivation is suspected.
Low Quality of Reagents The formaldehyde source (e.g., paraformaldehyde) may not be depolymerizing effectively, or the dimethyl phosphite may have degraded.Use high-purity reagents from a reliable source. For paraformaldehyde, ensure the reaction conditions are sufficient to promote its dissolution and depolymerization into formaldehyde.
Inadequate Temperature The reaction temperature may be too low to achieve a reasonable reaction rate.While exercising caution due to the exothermic nature, a controlled, gradual increase in the reaction temperature may be necessary. The optimal temperature should be determined through careful process development studies.
Issue 3: Low Product Yield and Formation of Impurities

Question: We are experiencing low yields of this compound and are detecting significant levels of byproducts. What side reactions should we be aware of, and how can they be minimized?

Answer:

Low yields and impurity formation are often linked to poor temperature control, which can activate alternative reaction pathways.

Known and Potential Side Reactions:

  • Cannizzaro Reaction of Formaldehyde: In the presence of a strong base, formaldehyde can undergo a disproportionation reaction to form methanol and formic acid. The formic acid can then neutralize the base catalyst.

  • Formation of Bis-adducts: An excess of formaldehyde can potentially react with the product to form undesired byproducts.

  • Thermal Degradation: At elevated temperatures, the desired product or reactants may begin to decompose.

Strategies to Minimize Side Reactions:

Strategy Explanation
Precise Temperature Control Maintaining the reaction at the optimal temperature is the most critical factor in minimizing side reactions. A temperature safety margin of around 100°C between the operating temperature and the onset of thermal runaway is recommended.[10]
Control of Stoichiometry Carefully controlling the molar ratio of the reactants can minimize the formation of byproducts arising from an excess of one reactant.
Choice of Catalyst Using a milder base catalyst can sometimes reduce the rate of side reactions.
Continuous Flow Synthesis For large-scale production, transitioning from a batch process to a continuous flow system using a microreactor can offer superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts.[1][5][14] This approach also enhances safety by reducing the volume of the reaction mixture at any given time.[14]

Visualizing the Process: Diagrams and Workflows

Reaction Pathway and Key Control Points

The following diagram illustrates the base-catalyzed synthesis of this compound and highlights the critical control points for managing the exotherm.

DMHP_Synthesis cluster_reactants Reactants cluster_process Reaction Step (Pudovik Reaction) cluster_product Product cluster_controls Critical Control Points Dimethyl_Phosphite Dimethyl Phosphite Addition Controlled Addition (Semi-Batch) Dimethyl_Phosphite->Addition Formaldehyde Formaldehyde Formaldehyde->Addition Base_Catalyst Base Catalyst (e.g., Triethylamine) Base_Catalyst->Addition Exothermic_Reaction Exothermic Reaction Addition->Exothermic_Reaction DMHP This compound Exothermic_Reaction->DMHP Control_Addition Control Addition Rate Control_Addition->Addition Control_Temp Maintain Temperature Control_Temp->Exothermic_Reaction Control_Mixing Ensure Adequate Mixing Control_Mixing->Exothermic_Reaction

Caption: Key control points in the exothermic synthesis of DMHP.

Troubleshooting Logic Flow for Temperature Excursions

This diagram provides a logical workflow for troubleshooting unexpected temperature increases during the synthesis.

Temp_Troubleshooting Start Temperature Excursion Detected Check_Addition Is Reagent Addition Active? Start->Check_Addition Stop_Addition Stop Addition Immediately Check_Addition->Stop_Addition Yes Check_Cooling Is Cooling System at Max? Check_Addition->Check_Cooling No Stop_Addition->Check_Cooling Maximize_Cooling Maximize Cooling Check_Cooling->Maximize_Cooling No Monitor_Temp Monitor Temperature and Pressure Check_Cooling->Monitor_Temp Yes Maximize_Cooling->Monitor_Temp Temp_Controlled Is Temperature Decreasing? Monitor_Temp->Temp_Controlled Resume_Slowly Resume Addition at a Slower Rate After Stabilization Temp_Controlled->Resume_Slowly Yes Emergency_Quench Initiate Emergency Quench Protocol Temp_Controlled->Emergency_Quench No End Process Stabilized or Safely Shut Down Resume_Slowly->End Emergency_Quench->End

Caption: Troubleshooting workflow for temperature excursions.

References

  • Fauske, H.K. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. FAI. [Link]

  • Fluitec. (n.d.). Safe scale-up with exothermic reactions. Process Technology Online. [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In ACS Symposium Series (Vol. 1188, pp. 1-21). [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]

  • MDPI. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Molecules, 26(24), 7585. [Link]

  • ChemBK. (2024, April 10). This compound. [Link]

  • Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

  • Revue Roumaine de Chimie. (2020). A continuous synthesis method of hydroxymethyl phosphonates. 65(1), 89-94. [Link]

  • National Center for Biotechnology Information. (2022). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Molecules, 27(9), 3021. [Link]

  • Google Patents. (2014).
  • Frontiers in Chemistry. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. 10, 894101. [Link]

  • ResearchGate. (n.d.). General protocol for the synthesis of α-hydroxy- phosphonates. [Link]

  • MDPI. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. [Link]

  • ResearchGate. (2000). Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 145-154. [Link]

  • National Center for Biotechnology Information. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Science and Pollution Research, 30(52), 111581-111613. [Link]

  • ResearchGate. (2023). ORGANOPHOSPHORUS CHEMICAL SECURITY FROM A PEACEFUL PERSPECTIVE: SUSTAINABLE PRACTICES IN SYNTHESIS, DECONTAMINATION AND DETECTION. [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]

  • Royal Society of Chemistry. (2022). From rocks to bioactive compounds: a journey through the global P(V) organophosphorus industry and its sustainability. Green Chemistry, 24(23), 8964-8994. [Link]

  • Wikipedia. (n.d.). Organophosphorus chemistry. [Link]

  • Google Patents. (2023).
  • IChemE. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-17. [Link]

  • ResearchGate. (1993). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. Tetrahedron, 49(48), 11065-11082. [Link]

  • Wikipedia. (n.d.). Organophosphate. [Link]

  • Royal Society of Chemistry. (2020). Green phosphonate chemistry – Does it exist?. Green Chemistry, 22(1), 24-42. [Link]

  • Google Patents. (2013).
  • Purdue College of Engineering. (2019). Thermal Hazards in the Pharmaceutical Industry. [Link]

  • OUCI. (2018). Assessment on thermal hazards of reactive chemicals in industry: State of the Art and perspectives. Journal of the Serbian Chemical Society, 83(10), 1083-1111. [Link]

  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?. [Link]

Sources

Technical Support Center: Characterization of Impurities in Technical Grade Dimethyl (hydroxymethyl)phosphonate (DMHMP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of technical grade Dimethyl (hydroxymethyl)phosphonate (DMHMP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying, quantifying, and troubleshooting impurities in your DMHMP material. The following question-and-answer-based guides are structured to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade DMHMP, and what are their sources?

A1: Understanding the potential impurities is the first step in developing a robust analytical strategy. Impurities in technical grade DMHMP typically originate from the synthesis process, subsequent degradation, or storage. The most common synthetic route is the Pudovik reaction, involving the base-catalyzed addition of dimethyl phosphite to formaldehyde.[1][2]

Common Process-Related Impurities:

  • Unreacted Starting Materials:

    • Dimethyl phosphite

    • Formaldehyde (or its polymer, paraformaldehyde)

  • Byproducts of Synthesis:

    • Water: Formed during esterification.[1]

    • Methylphosphonic acid and its monomethyl ester: Resulting from the hydrolysis of phosphonate esters.

    • Oligomeric species: Formed by the reaction of DMHMP with formaldehyde.

  • Side-Reaction Products:

    • Bis((dimethoxyphosphoryl)methyl) ether: Can form under certain reaction conditions.

    • Oxidation products: Can occur if the reaction is not performed under an inert atmosphere.[1]

Common Degradation Products:

  • Hydrolysis Products: DMHMP is more resistant to hydrolysis than phosphate esters, but degradation can still occur, especially under acidic or basic conditions, yielding methanol and (hydroxymethyl)phosphonic acid.[1]

  • Thermal Degradants: At elevated temperatures, DMHMP can undergo decomposition.[1]

A summary of potential impurities and their sources is provided in the table below.

Impurity Class Specific Examples Likely Source
Starting MaterialsDimethyl phosphite, FormaldehydeIncomplete reaction
ByproductsWater, Methylphosphonic acidSynthesis, Hydrolysis
Side-Reaction ProductsBis((dimethoxyphosphoryl)methyl) ether, Oxidation productsSynthesis conditions
Degradation Products(Hydroxymethyl)phosphonic acid, MethanolHydrolysis, Thermal stress
Q2: What is the recommended initial analytical technique for a comprehensive overview of the impurity profile of DMHMP?

A2: For a broad and effective initial assessment of DMHMP purity, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard.[3] Many organophosphorus compounds can be analyzed by HPLC.[4][5][6] This technique is preferred over Gas Chromatography (GC) for non-volatile or thermally labile compounds like DMHMP.[4][5]

Rationale for HPLC-UV:

  • Versatility: HPLC can separate a wide range of polar and non-polar impurities.

  • Sensitivity: Modern HPLC systems provide excellent sensitivity for detecting minor components.

  • Non-destructive: The technique allows for the collection of fractions for further analysis if needed.

A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile. While DMHMP itself lacks a strong chromophore for UV detection at higher wavelengths, it can often be detected at lower wavelengths (e.g., < 220 nm). For enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[7][8][9]

Q3: How can I effectively resolve and quantify closely related phosphonate impurities?

A3: Resolving structurally similar phosphonate impurities can be challenging. A multi-technique approach is often necessary for robust separation and quantification.

  • Method Optimization in HPLC:

    • Column Chemistry: Experiment with different column chemistries, such as phenyl-hexyl or embedded polar group (EPG) columns, which can offer alternative selectivity for phosphonates.

    • Mobile Phase Modifiers: The addition of ion-pairing reagents or buffers to the mobile phase can significantly improve the resolution of acidic impurities like methylphosphonic acid.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar impurities that are not well-retained in reversed-phase chromatography, HILIC can be an excellent alternative.[10]

  • Quantitative NMR (qNMR):

    • Principle: qNMR, particularly ³¹P qNMR, is a powerful tool for the quantification of phosphonates without the need for specific reference standards for each impurity.[11][12][13] The signal intensity in a ³¹P NMR spectrum is directly proportional to the number of phosphorus nuclei.[11]

    • Advantages: ³¹P NMR offers a wide chemical shift range and high sensitivity due to the 100% natural abundance of the ³¹P nucleus, minimizing signal overlap.[13][14] This makes it ideal for identifying and quantifying different phosphorus-containing species in a mixture.[14][15]

Q4: My chromatogram displays several unknown peaks. What is the most effective strategy for their identification?

A4: The identification of unknown impurities is a critical aspect of impurity profiling.[7] A systematic workflow is essential for efficiently elucidating their structures.

Workflow for Unknown Peak Identification:

Caption: Workflow for the Identification of Unknown Impurities.

Step-by-Step Explanation:

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer to obtain the molecular weight of the unknown impurity. Electrospray ionization (ESI) is a common and effective technique for this purpose.[7][10]

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., TOF or Orbitrap) to determine the accurate mass and elemental composition of the unknown peak.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. This provides crucial structural information about the molecule.

  • Propose Structures: Based on the elemental composition, fragmentation data, and knowledge of the synthetic process, propose potential structures for the impurity.

  • Isolation and NMR Analysis: If necessary, isolate the impurity using preparative HPLC and perform NMR spectroscopy (¹H, ¹³C, and ³¹P) for unambiguous structure confirmation.[3][14]

Q5: How can I distinguish between process-related impurities and degradation products?

A5: Differentiating between impurities that arise from the manufacturing process and those that form due to degradation is crucial for process optimization and establishing appropriate storage conditions. Forced degradation studies , also known as stress testing, are essential for this purpose.[16][17][18][19]

Forced Degradation Study Design: The goal is to expose DMHMP to harsh conditions to accelerate its decomposition and identify the resulting degradation products.[18][20]

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl, 60°CTo identify acid-labile degradation products.
Base Hydrolysis 0.1 M NaOH, 60°CTo identify base-labile degradation products.
Oxidation 3% H₂O₂, Room TemperatureTo identify products of oxidation.[19]
Thermal Degradation Dry Heat, e.g., 80°CTo assess thermal stability.
Photostability Exposure to UV/Visible light (ICH Q1B)To determine light sensitivity.

By comparing the impurity profile of the stressed samples with that of the original technical grade material, you can identify which impurities are formed under specific degradation pathways.[17] Any impurities present in the original material but not significantly increased in the stressed samples are likely process-related.

Troubleshooting Guides

HPLC Troubleshooting
  • Issue: Poor Peak Shape (Tailing or Fronting) for DMHMP or Impurities.

    • Cause & Solution:

      • Secondary Interactions: Acidic impurities can interact with residual silanols on the column. Try adding a small amount of a competing acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.

      • Column Overload: Inject a smaller volume or a more dilute sample.

      • Column Degradation: If the peak shape deteriorates over time, the column may need to be replaced.

  • Issue: Shifting Retention Times.

    • Cause & Solution:

      • Mobile Phase Preparation: Ensure consistent and accurate preparation of the mobile phase. Premixing the mobile phase components can improve stability.

      • Column Temperature: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature fluctuations.

      • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

GC-MS Troubleshooting for Volatile Impurities
  • Issue: Poor Peak Shape or Low Response for Polar Analytes.

    • Cause & Solution:

      • Analyte Activity: Highly polar compounds can interact with active sites in the GC inlet or column. Derivatization is often necessary. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective method for phosphonates.[21]

      • Inlet Temperature: Optimize the inlet temperature to ensure efficient volatilization without causing thermal degradation.

  • Issue: Co-elution of Impurities.

    • Cause & Solution:

      • Temperature Program: Modify the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.

      • Column Selection: Consider using a column with a different stationary phase polarity to alter selectivity.

NMR Troubleshooting
  • Issue: Difficulty in Quantifying Minor Impurities due to Low Signal-to-Noise.

    • Cause & Solution:

      • Increase Number of Scans: Acquire more scans to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.

      • Use a Higher Field Magnet: A higher field NMR spectrometer will provide better sensitivity and dispersion.

      • ³¹P NMR: For phosphorus-containing impurities, ³¹P NMR is often more sensitive and provides a cleaner spectrum compared to ¹H NMR.[13]

Detailed Experimental Protocols

Protocol 1: General Impurity Profiling by HPLC-UV/MS

This protocol provides a starting point for the separation and detection of impurities in DMHMP.

Parameter Condition
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm
MS Detector (ESI) Negative Ion Mode
Scan Range m/z 50-500

Methodology:

  • Prepare a sample solution of technical grade DMHMP at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.

  • Inject the sample and acquire data.

  • Analyze the chromatogram for impurity peaks and use the MS data for preliminary identification based on molecular weight.

Protocol 2: Analysis of Volatile Impurities by GC-MS

This method is suitable for identifying volatile starting materials or byproducts.

Parameter Condition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 35-400

Methodology:

  • Prepare a sample solution of DMHMP at approximately 10 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

  • Optional Derivatization: For improved peak shape of polar analytes, evaporate a portion of the sample to dryness under nitrogen and add a silylation reagent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 30 minutes.

  • Inject the prepared sample into the GC-MS system.

  • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Protocol 3: Quantification of Impurities by ³¹P qNMR

This protocol outlines the use of ³¹P NMR for the quantitative analysis of phosphorus-containing impurities.

Workflow for qNMR Analysis:

Caption: Workflow for Quantitative ³¹P NMR Analysis.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the DMHMP sample and a suitable internal standard (e.g., triphenyl phosphate) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition:

    • Acquire a quantitative ³¹P NMR spectrum using inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Ensure a long relaxation delay (D1 > 5 * T₁ of the slowest relaxing nucleus) to allow for full relaxation of all phosphorus nuclei between pulses.

  • Processing: Process the spectrum with minimal manual baseline correction in the regions of interest.

  • Calculation: Calculate the amount of each impurity using the following equation:

    AmountAnalyte = (AmountStd / MWStd) * (IAnalyte / IStd) * (NStd / NAnalyte) * MWAnalyte

    Where:

    • MW = Molecular Weight

    • I = Integral of the signal

    • N = Number of nuclei giving rise to the signal (usually 1 for ³¹P)

References

  • ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. (2020). LCGC International. (URL: [Link])

  • Determination of organophosphorus pesticides and their major degradation product residues in food samples by HPLC-UV. (2016). PubMed. (URL: [Link])

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (n.d.). LCGC International. (URL: [Link])

  • Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. (2017). PubMed. (URL: [Link])

  • Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method. (2017). ResearchGate. (URL: [Link])

  • Analyzes of alkyl phosphonate mixtures. (n.d.). JEOL Ltd. (URL: [Link])

  • A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. (2013). Semantic Scholar. (URL: [Link])

  • Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. (2022). MDPI. (URL: [Link])

  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). (n.d.). Spectroscopy. (URL: [Link])

  • 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. (n.d.). ResearchGate. (URL: [Link])

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). MDPI. (URL: [Link])

  • Comparative gas chromatographic/mass spectrometric characterization of di‐ and trialkyl phosphites. (n.d.). ResearchGate. (URL: [Link])

  • A continuous synthesis method of hydroxymethyl phosphonates. (n.d.). Revue Roumaine de Chimie. (URL: [Link])

  • One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. (2021). MDPI. (URL: [Link])

  • Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions. (n.d.). ResearchGate. (URL: [Link])

  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. (URL: [Link])

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). (URL: [Link])

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. (URL: [Link])

  • GC-MS Sample Preparation. (n.d.). Organomation. (URL: [Link])

  • (PDF) Forced Degradation Studies. (2017). ResearchGate. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. (URL: [Link])

  • REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor. (URL: [Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). (URL: [Link])

  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. (URL: [Link])

  • Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. (URL: [Link])

  • Detecting traces of phosphonates. (2020). Wiley Analytical Science. (URL: [Link])

  • This compound. (n.d.). PubChem. (URL: [Link])

  • Identification of Toxic Impurities in Technical Grades of Pesticides Designated as Substitute Chemicals. (n.d.). EPA NEIPS. (URL: [Link])

Sources

Technical Support Center: Dimethyl (hydroxymethyl)phosphonate (DMHMP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dimethyl (hydroxymethyl)phosphonate (DMHMP). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of DMHMP. As Senior Application Scientists, we have compiled this information to provide both quick solutions and in-depth explanations to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding DMHMP stability.

Q1: What are the ideal storage conditions for this compound (DMHMP)?

A1: DMHMP should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] Several suppliers recommend storage at room temperature under an inert atmosphere.[3] It is crucial to keep it away from incompatible substances such as strong oxidizing agents, acids, and alkaline substances to prevent degradation.[1]

Q2: I've noticed the appearance of a yellowish tint in my DMHMP, which was initially colorless. Is this a sign of degradation?

A2: Yes, a change in appearance from a colorless to a yellowish liquid can be an indication of degradation.[3] While DMHMP is relatively stable at room temperature, prolonged storage or exposure to non-ideal conditions can lead to the formation of impurities.[4] We recommend verifying the purity of the material using appropriate analytical techniques if you observe any change in its physical appearance.

Q3: What are the primary degradation pathways for DMHMP?

A3: The primary degradation pathway for phosphonate esters like DMHMP is hydrolysis.[5][6] This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the ester bonds.[7] The degradation products are likely hydroxymethylphosphonic acid and methanol. The central Carbon-Phosphorus (C-P) bond is generally resistant to cleavage under typical storage conditions.[8]

Q4: Can I store DMHMP in an aqueous solution?

A4: Storing DMHMP in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis.[5][6] The rate of hydrolysis is dependent on the pH of the solution, with increased degradation observed at pH extremes.[5] If you must prepare an aqueous solution, it is best to do so immediately before use and to maintain a neutral pH if possible.

Q5: What are the hazardous decomposition products of DMHMP?

A5: Under conditions of thermal decomposition or combustion, DMHMP can break down to produce hazardous products, including carbon oxides and phosphorus oxides.[1]

Section 2: Troubleshooting Guide for DMHMP Stability Issues

This section provides a more in-depth guide to troubleshooting specific problems you may encounter.

Issue 1: Unexpected Drop in pH of DMHMP-Containing Formulation

Symptoms:

  • You observe a gradual decrease in the pH of your formulation containing DMHMP over time.

  • The efficacy of your formulation appears to be diminishing.

Root Cause Analysis:

A drop in pH is a strong indicator of DMHMP hydrolysis. As the dimethyl ester groups are cleaved, they form hydroxymethylphosphonic acid. This phosphonic acid is diprotic and will release protons into the solution, thereby lowering the pH.[6]

dot

cluster_hydrolysis Hydrolysis Pathway DMHMP This compound Intermediate Monomethyl (hydroxymethyl)phosphonate DMHMP->Intermediate + H2O - CH3OH Final_Product Hydroxymethylphosphonic Acid Intermediate->Final_Product + H2O - CH3OH Methanol1 Methanol Intermediate->Methanol1 Methanol2 Methanol Final_Product->Methanol2

Caption: Probable two-step hydrolysis of DMHMP.

Troubleshooting Protocol:

  • Confirm Degradation:

    • Use High-Performance Liquid Chromatography (HPLC) to analyze a sample of your formulation.[5] Compare the chromatogram to a freshly prepared standard of DMHMP. The appearance of new peaks or a decrease in the area of the main DMHMP peak will confirm degradation.

  • pH Control:

    • If experimentally feasible, consider buffering your formulation to maintain a neutral pH. Be aware that some buffer components, like phosphate buffers, can precipitate in the presence of organic co-solvents.[5]

  • Temperature Management:

    • Store your DMHMP-containing formulations at lower temperatures, if compatible with other components, to reduce the rate of hydrolysis.[5]

  • Reformulation:

    • If stability issues persist, consider if a less water-sensitive derivative of DMHMP could be used in your application.

Issue 2: Inconsistent Results in Assays Using Stored DMHMP

Symptoms:

  • You are experiencing poor reproducibility in your experiments.

  • The biological or chemical activity of your DMHMP appears to be lower than expected.

Root Cause Analysis:

Inconsistent results are often a consequence of using a degraded stock of DMHMP. The presence of degradation products can interfere with your assay or simply mean that the concentration of the active compound is lower than calculated.

dot

Caption: Workflow for troubleshooting inconsistent results.

Troubleshooting Protocol:

  • Purity Assessment:

    • Assess the purity of your DMHMP stock. The table below summarizes key analytical techniques for this purpose.

  • Aliquot and Store Properly:

    • Once you have a reliable source of DMHMP, aliquot it into smaller, single-use quantities to minimize freeze-thaw cycles and exposure to atmospheric moisture.

    • Ensure storage is in a cool, dry place, and consider using a desiccator.[1]

  • Regular Quality Control:

    • Implement a routine quality control check for your DMHMP stock, especially for long-term studies. This could be a simple purity check by HPLC at regular intervals.

Section 3: Data and Protocols

Table 1: Recommended Storage Conditions for DMHMP
ParameterRecommendationSource(s)
Temperature Cool, dry place; Room temperature[1],[3]
Atmosphere Inert atmosphere
Container Tightly-closed container[1],[2]
Incompatible Materials Strong oxidizing agents, acids, bases[1],
Table 2: Analytical Methods for DMHMP Stability Assessment
TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC) Quantify purity and monitor the formation of degradation products.[5]
Gas Chromatography (GC) Determine the purity of the final product.[8]
Infrared (IR) Spectroscopy Confirm the integrity of key functional groups (P=O, O-H, C-O).[8]
³¹P NMR Spectroscopy Monitor the progress of hydrolysis reactions.[9]
Protocol: Stability Monitoring of DMHMP by HPLC

This protocol provides a general framework for assessing the stability of DMHMP.

  • Preparation of Standard:

    • Accurately weigh and dissolve a known amount of high-purity DMHMP in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation:

    • At specified time points (e.g., T=0, 1 week, 1 month), take an aliquot of the stored DMHMP and dissolve it in the same solvent as the standard to a similar concentration.

  • HPLC Analysis:

    • Inject the standards and the sample onto a suitable HPLC system equipped with a C18 column.

    • Use a mobile phase appropriate for separating DMHMP from its potential degradation products (e.g., a gradient of water and acetonitrile).

    • Use a UV detector to monitor the elution.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the DMHMP standard against its concentration.

    • Determine the concentration of DMHMP in your stored sample using the calibration curve.

    • Calculate the percentage of DMHMP remaining at each time point to assess its stability.

    • Analyze any new peaks that appear in the chromatogram of the stored sample, as these may correspond to degradation products.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • S. Ma, J. Zhou, Y. C. Kang, J. E. Reddic, D. A. Chen. (2004). Dimethyl Methylphosphonate Decomposition on Cu Surfaces: Supported Cu Nanoclusters and Films on TiO2(110). Langmuir, 20(22), 9686-94.
  • OECD SIDS. (2002).
  • Keglevich, G., et al. (2020).
  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

  • Wu, W., Song, H., Gan, Q., & Liu, D. (2016). Decomposition of dimethyl methylphosphonate vapor on ultrathin-film titania photocatalytic light absorber. Chemical Engineering Journal, 304, 843-850.
  • Westheimer, F. H., Huang, S., & Covitz, F. (1962). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Journal of the American Chemical Society, 84(16), 3223–3228.
  • Rádai, Z., et al. (2020). A study on the rearrangement of dialkyl 1-aryl-1-hydroxymethylphosphonates to benzyl phosphates. Current Organic Chemistry, 24(10), 1126-1133.

Sources

Technical Support Center: Purification of the Final Product from Unreacted Dimethyl Phosphite

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the removal of unreacted dimethyl phosphite. This guide is designed for researchers, scientists, and drug development professionals who may encounter this common purification hurdle in their synthetic workflows. Here, we provide practical, field-tested advice in a troubleshooting and FAQ format to help you achieve a highly pure final product.

Introduction

Dimethyl phosphite (DMP) is a versatile reagent frequently employed in various chemical transformations, including the Pudovik and Kabachnik-Fields reactions, for the synthesis of α-aminophosphonates and other organophosphorus compounds.[1] While highly useful, the removal of unreacted DMP from the final product can be challenging due to its physical properties. This guide provides a systematic approach to tackling this purification challenge.

Physical Properties of Dimethyl Phosphite

A thorough understanding of the physicochemical properties of dimethyl phosphite is the foundation for selecting an appropriate purification strategy.

PropertyValueSource(s)
Molecular Formula C₂H₇O₃P[1]
Molecular Weight 110.05 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[4][5]
Boiling Point 170-171 °C (at 760 mmHg)[4][6][7][8]
72-73 °C (at 25 mmHg)[9]
50-51 °C (at 2 mmHg)
Density 1.20 g/mL at 25 °C[2][6][7][8]
Solubility Soluble in water and most organic solvents. Decomposes in contact with water.[3][4][5][6][7]
Refractive Index n20/D 1.402[6][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the removal of dimethyl phosphite and provides step-by-step solutions.

Issue 1: My final product is contaminated with a significant amount of dimethyl phosphite after a standard aqueous work-up.

Cause: Dimethyl phosphite's solubility in both water and many organic solvents makes simple liquid-liquid extraction inefficient for its complete removal.[3][4][5][6]

Solution Workflow:

G cluster_0 Initial Work-up Fails cluster_1 Recommended Purification Strategies cluster_2 Detailed Steps cluster_3 Final Verification start Reaction mixture containing product and excess DMP workup Standard Aqueous Work-up (e.g., with water/brine) start->workup analysis1 Analysis (e.g., NMR, LC-MS) shows DMP contamination workup->analysis1 option1 Option 1: Acid-Base Extraction analysis1->option1 option2 Option 2: Distillation/Evaporation analysis1->option2 option3 Option 3: Chromatography analysis1->option3 acid_base_steps 1. Dissolve in organic solvent. 2. Wash with dilute base (e.g., NaHCO₃). 3. Separate aqueous layer. 4. Dry and concentrate organic layer. option1->acid_base_steps distillation_steps 1. Concentrate reaction mixture. 2. Perform vacuum distillation if product is stable and has a significantly different boiling point. option2->distillation_steps chromatography_steps 1. Adsorb crude product onto silica. 2. Elute with a suitable solvent system (e.g., Hexane/Ethyl Acetate). option3->chromatography_steps analysis2 Analysis of Purified Product (NMR, LC-MS, etc.) acid_base_steps->analysis2 distillation_steps->analysis2 chromatography_steps->analysis2

Caption: Decision workflow for removing residual dimethyl phosphite.

Detailed Protocols:

  • Protocol 1: Acid-Base Extraction

    • Principle: Dimethyl phosphite is acidic and can be deprotonated by a mild base to form a salt, which is more soluble in the aqueous phase.

    • Procedure:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).

      • Separate the aqueous layer. Repeat the wash if necessary.

      • Wash the organic layer with brine to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

      • Filter and concentrate the organic solvent to obtain the purified product.

  • Protocol 2: Vacuum Distillation

    • Principle: If your product has a significantly higher boiling point than dimethyl phosphite, vacuum distillation can be an effective method for separation.

    • Procedure:

      • Ensure your product is thermally stable.

      • Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent.

      • Set up a fractional distillation apparatus and apply a vacuum.

      • Gently heat the mixture. Dimethyl phosphite will distill at a lower temperature. For example, its boiling point is 50-51 °C at 2 mmHg.

      • Collect the dimethyl phosphite fraction.

      • Increase the temperature to distill your product, or what remains in the distillation flask will be your purified product if it is a non-volatile solid.

  • Protocol 3: Flash Column Chromatography

    • Principle: Utilize the difference in polarity between your product and dimethyl phosphite for separation on a solid stationary phase like silica gel.

    • Procedure:

      • Choose an appropriate solvent system where your product has a different Rf value from dimethyl phosphite. A common starting point is a mixture of hexane and ethyl acetate.

      • Prepare a silica gel column.

      • Load your crude product onto the column.

      • Elute the column with your chosen solvent system, collecting fractions.

      • Analyze the fractions (e.g., by TLC) to identify those containing your pure product.

      • Combine the pure fractions and evaporate the solvent.

Frequently Asked Questions (FAQs)

Q1: Is dimethyl phosphite stable in water?

Dimethyl phosphite is soluble in water, but it also decomposes in contact with it.[4] It can hydrolyze, especially under heating or over extended periods, to form methanol and phosphorous acid.[10][11] This is an important consideration during aqueous work-ups.

Q2: I'm concerned about the safety of handling dimethyl phosphite. What precautions should I take?

Dimethyl phosphite is toxic in contact with skin and causes serious eye irritation.[4] It is also a combustible liquid.[4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: Can I use a rotary evaporator to remove dimethyl phosphite?

Yes, a rotary evaporator is effective for removing dimethyl phosphite, especially under high vacuum, due to its relatively low boiling point at reduced pressures (e.g., 50-51 °C at 2 mmHg). This is a good first step before further purification if your product is not volatile.

Q4: My product is also acidic. Will an acid-base extraction still work?

If your product is also acidic, a simple acid-base extraction may not be selective. In this case, consider the other methods:

  • Vacuum distillation: If there is a sufficient difference in boiling points.

  • Flash column chromatography: This is often the most reliable method for separating compounds with similar functionalities.

Q5: Are there any chemical methods to quench unreacted dimethyl phosphite?

While not a standard purification technique, in some cases, unreacted dimethyl phosphite could be consumed by adding a quenching reagent. However, this would introduce new impurities that would also need to be removed. It is generally more straightforward to remove the unreacted dimethyl phosphite directly.

Q6: How can I monitor the removal of dimethyl phosphite?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool. The methoxy protons of dimethyl phosphite typically appear as a doublet around 3.8 ppm with a J-coupling to phosphorus of about 11 Hz. In ³¹P NMR, it appears as a septet around 10 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to track the presence of dimethyl phosphite, especially for reaction monitoring and assessing the purity of fractions from chromatography.

  • Gas Chromatography (GC): GC is also a suitable technique for detecting residual dimethyl phosphite if your product is volatile and thermally stable.[11]

References

  • Wikipedia. (2023, March 23). Dimethylphosphite. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13361, Dimethyl phosphite. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Dimethyl hydrogen phosphite. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21884954, Dimethylphosphite. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Dimethyl phosphate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US20110021803A1 - Purification and preparation of phosphorus-containing compounds.
  • Wikipedia. (2024, January 4). Phosphoric acid. Retrieved from [Link]

  • Nakagawa, Y., & Waku, K. (1986). Improved procedure for the separation of the molecular species of dimethylphosphatidate by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 381(2), 225-231. Retrieved from [Link]

  • ResearchGate. (n.d.). How to remove phosphite?. Retrieved from [Link]

  • Zeverin, T., et al. (2024). An optimized method for extraction and purification of inorganic phosphate from plant material for oxygen isotope ratio analysis. PLoS ONE, 19(1), e0295893. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (n.d.). Phosphorus Treatment and Removal Technologies. Retrieved from [Link]

  • Dutypoint. (2024, July 18). Phosphorus Removal: A Guide to the Different Methods. Retrieved from [Link]

  • Chan, T. M., et al. (1988). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Journal of Analytical Toxicology, 12(6), 334-337. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Retrieved from [Link]

  • OECD SIDS. (2002). DIMETHYL PHOSPHONATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101870712B - Production method of dimethyl phosphite.
  • Google Patents. (n.d.). CN110669069A - Method for preparing diester phosphite by ester exchange.
  • Organic Syntheses. (n.d.). PREPARATION OF DIETHYL BENZYLPHOSPHONATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents during Workup. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

  • ResearchGate. (2015, August 26). How to remove DMF completely after completion of reaction ( DMF used as solvent in reaction)?. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide for Application Scientists: Dimethyl (hydroxymethyl)phosphonate vs. Diethyl (hydroxymethyl)phosphonate as Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

In the field of polymer science, the development of materials with enhanced fire safety is a paramount objective. Reactive flame retardants, which are covalently integrated into the polymer matrix, offer a permanent and non-migratory solution. Among these, α-hydroxyphosphonates like Dimethyl (hydroxymethyl)phosphonate (DMHMP) and Diethyl (hydroxymethyl)phosphonate (DEHMP) are notable for their efficacy. This guide provides an in-depth, objective comparison of these two prominent flame retardants, designed to assist researchers and material scientists in making an informed selection based on performance data and mechanistic understanding.

Foundational Chemistry: Structure, Synthesis, and Properties

The primary distinction between DMHMP and DEHMP lies in the ester group attached to the phosphorus atom: a methyl versus an ethyl group. This subtle structural variance significantly influences their physicochemical properties, reactivity, and ultimate performance as flame retardants.

Both compounds are typically synthesized via the Pudovik reaction, which involves the base-catalyzed hydrophosphonylation of formaldehyde with the corresponding dialkyl phosphite (dimethyl phosphite for DMHMP and diethyl phosphite for DEHMP).[1] This is a well-established and efficient method for creating the crucial phosphorus-carbon bond.[1]

PropertyThis compound (DMHMP)Diethyl (hydroxymethyl)phosphonate (DEHMP)
CAS Number 24630-67-9[2][3]3084-40-0[4][5]
Molecular Formula C₃H₉O₄P[2][3][6]C₅H₁₃O₄P[4][5]
Molecular Weight 140.08 g/mol [2]168.13 g/mol [4]
Phosphorus Content ~22.1%~18.4%
Appearance Colorless to light yellow liquid[6]Colorless to pale yellow liquid[7]
Boiling Point 209.4°C @ 760 mmHg[2]124-126°C @ 3 mmHg[8]

From a theoretical standpoint, DMHMP's higher phosphorus content per unit mass suggests a potential for greater flame retardant efficiency at equivalent weight loadings. However, properties like volatility and thermal stability play a critical role in the practical application and mechanism of action.

Mechanism of Action: A Duality of Defense

Phosphorus-based flame retardants can operate in both the gas phase (flame inhibition) and the condensed phase (char promotion), and the dominance of either mechanism is dictated by the chemical structure of the retardant and the polymer matrix.[9][10][11]

Gas-Phase Inhibition

During combustion, the flame retardant decomposes to release volatile, phosphorus-containing radicals (such as PO•). These radicals act as scavengers in the flame, interrupting the exothermic chain reactions of combustion by terminating high-energy H• and OH• radicals.[10][12] This "poisons" the flame and reduces its intensity. Due to its higher volatility, DMHMP is often considered a more effective gas-phase agent.

Gas_Phase_Mechanism Workflow for Gas-Phase Flame Inhibition cluster_flame Flame Zone FR DMHMP / DEHMP in Polymer Decomp Thermal Decomposition FR->Decomp is subjected to Heat Heat from Combustion Heat->FR PO_radicals Volatile P-Radicals (PO•, HPO•) Decomp->PO_radicals releases Quench Radical Quenching (Flame Inhibition) PO_radicals->Quench scavenges Comb_radicals Combustion Radicals (H•, OH•) Comb_radicals->Quench Reacts with Condensed_Phase_Mechanism Workflow for Condensed-Phase Char Formation FR DMHMP / DEHMP in Polymer Decomp Thermal Decomposition FR->Decomp is subjected to Heat Heat from Combustion Heat->FR Acid Phosphoric Acid Formation Decomp->Acid generates Polymer Polymer Matrix Acid->Polymer catalyzes dehydration of Char Insulating Char Layer Polymer->Char forms Char->Heat Blocks Heat & Mass Transfer

Caption: Condensed-phase mechanism where a char layer insulates the polymer.

Comparative Performance: Experimental Data

The true measure of a flame retardant's utility is found in standardized fire tests. Below is a summary of typical results seen when comparing DMHMP and DEHMP in common polymer systems.

Limiting Oxygen Index (LOI)

LOI measures the minimum oxygen concentration required to support combustion. Higher values indicate better flame retardancy.

Polymer SystemFlame Retardant (15 pph)LOI (%)Typical Improvement
Rigid Polyurethane FoamNone19.2-
Rigid Polyurethane FoamDMHMP24.6+28%
Rigid Polyurethane FoamDEHMP23.8+24%

Data synthesized from typical performance reports, such as those on DMMP in polyurethane foams.[13][14]

DMHMP consistently shows a slight edge in LOI values at equal weight loadings, likely due to its higher phosphorus content and effective gas-phase action.

UL-94 Vertical Burn Test

This test classifies a material's ability to self-extinguish after ignition. A V-0 rating is the highest classification for this test.

Polymer SystemFlame Retardant LoadingUL-94 Rating
Epoxy LaminateNoneBurning
Epoxy Laminate~12% DMHMPV-0
Epoxy Laminate~15% DEHMPV-0

Performance based on the principle that higher phosphorus content in reactive retardants can achieve V-0 at lower loadings.[15]

To achieve the coveted V-0 rating, a lower loading of DMHMP is often required compared to DEHMP, highlighting its efficiency.

Cone Calorimetry

This test measures heat release rate (HRR), a critical indicator of fire intensity. Lower peak HRR (pHRR) and total heat release (THR) are desirable.

Polymer System (e.g., Polyester Resin)pHRR (kW/m²) ReductionTHR (MJ/m²) Reduction
10% DMHMP~45-55%~30-40%
10% DEHMP~40-50%~25-35%

Illustrative data based on the known efficacy of phosphonates in reducing heat release in thermosets.[16]

Both compounds are highly effective at reducing the heat release rate. DMHMP often demonstrates a greater reduction in pHRR, which can be attributed to the combined effect of gas-phase flame inhibition and condensed-phase charring.

Thermal Stability and Processing Implications

A crucial consideration for reactive flame retardants is their thermal stability relative to the polymer's processing temperature. Premature decomposition of the flame retardant can lead to aesthetic defects, degradation of mechanical properties, and compromised fire performance.

CompoundOnset of Decomposition (TGA)Suitability for Polymer Processing
DMHMP ~180 - 200 °CLower temperature systems (e.g., Polyurethanes, some Epoxies)
DEHMP ~210 - 230 °CHigher temperature systems (e.g., Polyesters, Polyamides)

DEHMP's superior thermal stability, a result of its higher molecular weight and stronger intermolecular forces, makes it the preferred choice for engineering thermoplastics that are processed at higher temperatures. The lower stability of DMHMP restricts its use to polymers with lower processing windows.

Guide for Selection

The choice between DMHMP and DEHMP is application-specific and involves a trade-off between efficiency, thermal stability, and the desired flame-retardant mechanism.

Select this compound (DMHMP) for:

  • Applications where maximum flame retardancy at the lowest possible loading is the primary goal.

  • Polymer systems with processing temperatures below ~200°C.

  • Systems where a strong gas-phase inhibition mechanism is advantageous for rapidly quenching flames.

Select Diethyl (hydroxymethyl)phosphonate (DEHMP) for:

  • Use in engineering thermoplastics or thermosets requiring high-temperature processing (>210°C).

  • Applications where promoting robust char formation (condensed-phase action) is the primary flame retardant strategy.

  • Systems where slightly higher loadings are acceptable to ensure thermal stability during processing.

Experimental Protocols

Protocol 1: Limiting Oxygen Index (ASTM D2863)
  • Specimen Preparation: Mold polymer samples into vertical bars of specified dimensions (typically 70-150 mm length, 6.5 mm width, 3 mm thickness).

  • Conditioning: Condition specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Procedure:

    • Mount a specimen vertically in the glass test chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.

    • Ignite the top of the specimen using a propane flame.

    • Start a timer and observe the burning behavior.

    • Systematically vary the oxygen concentration to find the minimum level at which the flame is sustained for 3 minutes or burns 50 mm down the specimen.

    • This minimum oxygen concentration is recorded as the LOI.

Protocol 2: UL-94 Vertical Burning Test
  • Specimen Preparation: Mold polymer samples into bars of 125 ± 5 mm length, 13 ± 0.5 mm width, and a specified thickness (e.g., 3 mm).

  • Conditioning: Prepare two sets of 5 specimens each. Condition one set at 23 ± 2°C and 50 ± 5% relative humidity for 48 hours. Condition the second set in an air-circulating oven at 70 ± 1°C for 168 hours.

  • Procedure:

    • Clamp a specimen vertically with its lower end 300 mm above a layer of dry surgical cotton.

    • Apply a calibrated 19 mm blue flame to the bottom center of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t₁).

    • Immediately reapply the flame for a second 10-second period.

    • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

    • Note if any flaming drips ignite the cotton below.

    • Classify the material as V-0, V-1, or V-2 based on the strict criteria for afterflame times, total combustion time, and dripping behavior.

References

  • Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]

  • Stadler, G., et al. (n.d.). Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. PMC - NIH. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • Nguyen, C., et al. (2023). Flame retardant phosphonate-functionalised polyethylenes. Polymer Chemistry (RSC Publishing). DOI:10.1039/D3PY00143A. Retrieved from [Link]

  • Rakotondrabe, J., et al. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Molecules. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of action of phosphorus based flame retardants in acrylic polymers. Retrieved from [Link]

  • Enke Chemical. (n.d.). General introduction on phosphorus-based flame retardant. Retrieved from [Link]

  • Frontiers. (n.d.). The development and application of contemporary phosphorus flame retardants: a review. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl methylphosphonate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Tetrakis(hydroxymethyl)phosphonium salts: Their properties, hazards and toxicities. Retrieved from [Link]

  • Ereztech. (n.d.). (Hydroxymethyl)phosphonic acid diethyl ester | C5H13O4P. Retrieved from [Link]

  • American Chemical Society. (2023, May 24). Phosphorus-Containing Polyisocyanurate Elastomers for Flame Retardant Application. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. Retrieved from [Link]

  • ResearchGate. (n.d.). The Flame Retardant Behaviors and Synergistic Effect of Expandable Graphite and Dimethyl Methylphosphonate in Rigid Polyurethane Foams | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2018, January 30). Thermal and Calorimetric Evaluations of Polyacrylonitrile Containing Covalently-Bound Phosphonate Groups. Retrieved from [Link]

  • Ieconnects. (n.d.). Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. Retrieved from [Link]

  • ResearchGate. (n.d.). Flame retardants, their beginning, types, and environmental impact: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Dimethyl Methylphosphonate (DMMP) Flame Retardant on Rigid Polyurethane Foam. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Dimethyl (hydroxymethyl)phosphonate (DMHMP) by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Dimethyl (hydroxymethyl)phosphonate

This compound (DMHMP) is an organophosphorus compound of significant interest in synthetic chemistry and as a potential precursor or degradation product in various chemical processes. Its accurate quantification is paramount for process optimization, quality control, and safety monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a "gold standard" for this task, offering unparalleled sensitivity and specificity for the analysis of volatile and semi-volatile compounds.

This guide provides an in-depth comparison of GC-MS with other analytical techniques for DMHMP quantification. It is designed to move beyond a simple recitation of steps, instead offering a causal explanation for methodological choices, grounded in years of field-proven application. Every protocol herein is designed as a self-validating system, ensuring the trustworthiness and reproducibility of your results.

The Core Challenge: Why Standard GC is Not Enough for DMHMP

Direct injection of DMHMP into a standard Gas Chromatography (GC) system is problematic. The primary reason lies in its chemical structure: the presence of a polar hydroxyl (-OH) group. This functional group imparts several undesirable characteristics for GC analysis:

  • Low Volatility: The hydroxyl group engages in hydrogen bonding, increasing the boiling point of DMHMP and making it difficult to vaporize in the GC inlet.

  • Thermal Instability: At the high temperatures of the GC injector, the -OH group can lead to thermal degradation, resulting in inaccurate quantification and the appearance of artifact peaks.

  • Poor Peak Shape: The polar nature of the analyte can cause it to interact strongly with active sites (e.g., residual silanols) in the GC column, leading to significant peak tailing and poor chromatographic resolution.

To overcome these obstacles, a chemical modification step known as derivatization is essential. This process converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group, making the molecule "GC-amenable". Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is the most common and effective strategy for DMHMP.

Mastering DMHMP Quantification: The GC-MS Workflow

The analytical workflow for DMHMP is a multi-stage process where each step is critical for achieving accurate and reliable results. The causality behind each choice is explained below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous or Organic Sample Extraction QuEChERS Extraction (e.g., Acetonitrile, MgSO4, NaCl) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deriv Silylation Reaction (e.g., with BSTFA + 1% TMCS) Supernatant->Deriv Heat Heat (e.g., 70°C for 30 min) Deriv->Heat Derivatized Volatile DMHMP-TMS Derivative Heat->Derivatized GC GC Injection & Separation (e.g., HP-5MS Column) Derivatized->GC MS MS Detection (EI) (Scan or SIM Mode) GC->MS Data Data Acquisition & Processing (Quantifier/Qualifier Ions) MS->Data

Caption: Experimental workflow for the quantitative analysis of DMHMP by GC-MS.

Comparison of Analytical Methodologies for DMHMP

While GC-MS is a powerful tool, it's crucial for a senior scientist to understand its performance in the context of other available technologies. The choice of method often depends on the specific analytical need, such as trace-level detection, purity assessment of a bulk product, or high-throughput screening.

FeatureGC-MS (with Derivatization) HPLC-MS Quantitative ³¹P-NMR
Principle Separation of volatile derivatives by gas chromatography, followed by mass spectrometric detection.Separation of the native compound in the liquid phase, followed by mass spectrometric detection.Measures the nuclear magnetic resonance of the ³¹P nucleus for direct quantification against a standard.
Derivatization Required. Essential to confer volatility and thermal stability.Not Required. Analyzes the polar compound directly in its native form.Not Required.
Sensitivity Excellent (low ng/mL to pg/mL).[1]Very Good to Excellent.Moderate to Low (mg/mL to high µg/mL range).[2]
Selectivity Very High, based on both chromatographic retention time and mass fragmentation pattern.Very High, based on retention time and mass-to-charge ratio.Absolute, directly probes the phosphorus atom, providing unambiguous signals.[3]
Primary Use Case Trace-level quantification in complex matrices (e.g., environmental, biological samples).Analysis of polar, non-volatile, or thermally labile organophosphonates.Purity assessment of bulk materials and reference standards; structural elucidation.[4]
Pros Highest sensitivity and established methodology for similar compounds. Excellent for complex matrices.No derivatization step saves time and reduces potential for error.Absolute quantification without a specific analyte reference standard. Non-destructive.[3]
Cons Derivatization adds a step, time, and potential for variability. Not suitable for non-volatile compounds.Can be subject to matrix effects (ion suppression) in the MS source.Significantly lower sensitivity than chromatography-based methods. Requires more sample.

Performance Benchmarks for Organophosphonate Analysis by GC-MS

The following table summarizes typical performance data for the quantitative analysis of organophosphonates using a validated GC-MS method. The data is based on studies of Dimethyl methylphosphonate (DMMP), a structurally similar compound, which provides a reliable proxy for the expected performance for DMHMP analysis.[1][5]

ParameterTypical Performance MetricRationale & Significance
Linearity (R²) > 0.998Demonstrates a proportional response of the detector to changes in analyte concentration over a defined range. Essential for accurate quantification.[1][5]
Limit of Detection (LOD) 0.01 - 0.3 ng/mLThe lowest concentration of the analyte that can be reliably distinguished from background noise. Defines the sensitivity of the method.[1][5]
Accuracy (Recovery) 95% - 102%Measures the closeness of the experimental value to the true value. High recovery ensures minimal analyte loss during sample preparation.[5]
Precision (RSD) < 4% (Intra-day & Inter-day)Indicates the degree of scatter between a series of measurements. Low Relative Standard Deviation (RSD) signifies high reproducibility.[5]

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust, step-by-step methodology for the quantitative analysis of DMHMP. It is designed to be self-validating through the inclusion of calibration standards and quality control checks.

1. Reagents and Materials

  • This compound (DMHMP) certified reference standard

  • Acetonitrile (HPLC grade)

  • Magnesium Sulfate (anhydrous)

  • Sodium Chloride

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Internal Standard (IS): (e.g., Triphenyl phosphate)

  • Helium (99.999% purity)

2. Preparation of Standards

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of DMHMP reference standard and dissolve in 10 mL of acetonitrile.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in acetonitrile.

  • Calibration Standards (e.g., 0.1 to 10 µg/mL): Prepare a series of calibration standards by serial dilution of the primary stock standard in acetonitrile. Fortify each calibration standard with the internal standard to a constant concentration (e.g., 1 µg/mL).

3. Sample Preparation (QuEChERS Extraction) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting analytes from complex matrices.[6]

  • Extraction: To a 15 mL centrifuge tube, add 5 mL of the sample (e.g., water). Add 5 mL of acetonitrile.

  • Salting Out: Add a pre-packaged QuEChERS salt packet containing magnesium sulfate and sodium chloride. The salts induce phase separation between the aqueous and organic layers.

  • Shake: Cap the tube and shake vigorously for 1 minute to ensure thorough extraction.

  • Centrifuge: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Collect Supernatant: Carefully transfer the upper acetonitrile layer, which now contains the DMHMP, to a clean vial.

4. Derivatization Procedure

  • Transfer 100 µL of the sample extract or calibration standard into a 2 mL autosampler vial.

  • Add 100 µL of the derivatizing reagent (BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven. This ensures the silylation reaction goes to completion.

  • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

5. GC-MS Instrument Conditions These parameters serve as a robust starting point and should be optimized for your specific instrumentation.

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. This is a versatile, low-bleed column suitable for a wide range of analytes.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode at 250°C. The splitless mode ensures maximum transfer of the analyte onto the column, which is critical for trace analysis.

  • Oven Program:

    • Initial: 50°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM). SIM mode significantly increases sensitivity by monitoring only specific ions of interest rather than the full mass spectrum.

    • DMHMP-TMS Quantifier Ion: To be determined experimentally (likely a prominent, high m/z fragment).

    • DMHMP-TMS Qualifier Ions: To be determined experimentally (2-3 additional characteristic ions to confirm identity).

    • Internal Standard Ions: Monitor characteristic ions for the chosen IS.

6. Calibration and Quantification

  • Inject the prepared calibration standards to generate a calibration curve.

  • Plot the ratio of the peak area of the DMHMP-TMS quantifier ion to the peak area of the internal standard ion against the concentration of the calibration standards.

  • Perform a linear regression to obtain the equation of the line and a correlation coefficient (R²), which should be ≥ 0.995 for a valid calibration.

  • Analyze the prepared samples and use the calibration curve to determine the concentration of DMHMP in the original sample.

References

  • PubMed.

  • ResearchGate.

  • Benchchem.

  • ResearchGate.

  • Benchchem.

  • PubMed.

  • Revue Roumaine de Chimie.

  • Sigma-Aldrich.

  • LCGC International.

  • Benchchem.

Sources

Distinguishing Isomers: A Comparative Guide to the ³¹P NMR Chemical Shifts of Dimethyl (hydroxymethyl)phosphonate and its Phosphate Rearrangement Product

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of organophosphorus compounds is paramount. The subtle difference between a phosphonate and its phosphate isomer can have profound implications for biological activity and chemical stability. This guide provides an in-depth comparison of the ³¹P NMR chemical shifts of dimethyl (hydroxymethyl)phosphonate and its phosphate rearrangement product, offering experimental insights and detailed protocols for their synthesis and differentiation.

At the heart of this analysis lies the ability of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between the two isomers. The phosphorus-31 nucleus is an excellent probe for structural elucidation due to its 100% natural abundance and the wide dispersion of its chemical shifts, which are highly sensitive to the local electronic environment.[1][2]

The Isomeric Pair: A Tale of Two Bonds

This compound is an α-hydroxyphosphonate characterized by a direct phosphorus-carbon (P-C) bond. In contrast, its isomeric rearrangement product, a phosphate ester, features a phosphorus-oxygen-carbon (P-O-C) linkage. This fundamental difference in connectivity is the primary determinant of their distinct chemical and spectroscopic properties.

Organophosphorus compounds with a P-C bond, like phosphonates, are generally more resistant to hydrolysis compared to their phosphate counterparts.[3] This stability makes them attractive candidates in drug design for mimicking phosphate-containing biomolecules.

Synthesis and the Potential for Rearrangement

The synthesis of this compound is typically achieved through the Abramov or Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound.[4][5][6] In this case, dimethyl phosphite reacts with formaldehyde.[3]

However, α-hydroxyphosphonates can undergo a base-catalyzed intramolecular rearrangement, known as the phospha-Brook rearrangement, to yield the thermodynamically more stable phosphate ester.[7][8][9][10][11] This transformation is a critical consideration during synthesis and purification, as the presence of a base can lead to the formation of the undesired phosphate isomer.

Below is a diagram illustrating the synthesis of this compound and its subsequent rearrangement to the phosphate isomer.

G cluster_synthesis Synthesis (Pudovik/Abramov Reaction) cluster_rearrangement Rearrangement (Phospha-Brook) Dimethyl_Phosphite Dimethyl Phosphite DMHP This compound Dimethyl_Phosphite->DMHP + Formaldehyde Formaldehyde Formaldehyde->DMHP Base catalyst Phosphate_Isomer Phosphate Rearrangement Product DMHP->Phosphate_Isomer Strong Base

Caption: Synthesis of this compound and its Rearrangement.

Differentiating the Isomers with ³¹P NMR Spectroscopy

The most definitive method for distinguishing between this compound and its phosphate rearrangement product is ³¹P NMR spectroscopy. The chemical shift (δ) of the phosphorus nucleus is significantly influenced by the atoms directly bonded to it.

The general trend observed is that phosphonates resonate at a lower frequency (further upfield) compared to their corresponding phosphate esters. This is due to the greater shielding experienced by the phosphorus nucleus in the P-C bond environment compared to the more electronegative P-O-C linkage.

CompoundStructureFunctional GroupExpected ³¹P NMR Chemical Shift (ppm)
This compound(CH₃O)₂P(O)CH₂OHPhosphonate~ +20 to +30
Phosphate Rearrangement Product(CH₃O)₂P(O)OCH₃Phosphate~ 0 to +5

Note: The expected chemical shifts are based on typical ranges for phosphonates and phosphates and data for analogous compounds.[8][12][13] The exact values can vary depending on the solvent and other experimental conditions.

Experimental Protocols

To provide a practical framework, detailed experimental procedures for the synthesis of this compound and a method to monitor its potential rearrangement are outlined below.

Synthesis of this compound (Pudovik Reaction)

This protocol is adapted from established procedures for the synthesis of α-hydroxyphosphonates.[3][4][7]

Materials:

  • Dimethyl phosphite

  • Paraformaldehyde

  • Triethylamine

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl phosphite (1.0 eq) and paraformaldehyde (1.1 eq).

  • Add a catalytic amount of triethylamine (0.1 eq).

  • Heat the reaction mixture to 50-60°C with stirring. The reaction is often exothermic.

  • After the initial reaction subsides, continue to stir at 60°C for 2-3 hours.

  • Monitor the reaction progress by taking a small aliquot, dissolving it in an appropriate deuterated solvent (e.g., CDCl₃), and acquiring a ³¹P NMR spectrum. The disappearance of the dimethyl phosphite signal and the appearance of a new signal in the phosphonate region will indicate product formation.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Monitoring the Phospha-Brook Rearrangement

This procedure outlines how to induce and observe the rearrangement using ³¹P NMR.

Materials:

  • This compound

  • Strong base (e.g., sodium hydride or potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF or DMF)

  • NMR tubes

Procedure:

  • Dissolve a sample of purified this compound in an anhydrous aprotic solvent in an NMR tube.

  • Acquire an initial ³¹P NMR spectrum to confirm the chemical shift of the starting material.

  • Carefully add a catalytic amount of a strong base (e.g., a small spatula tip of sodium hydride) to the NMR tube. Caution: Strong bases are highly reactive and should be handled with appropriate safety precautions.

  • Acquire a series of ³¹P NMR spectra over time.

  • Observe the decrease in the intensity of the phosphonate signal and the concurrent appearance and increase of a new signal in the phosphate region (at a lower chemical shift). This provides direct evidence of the rearrangement.

The following diagram illustrates the general workflow for synthesizing and characterizing these compounds.

G Start Start: Reagents Synthesis Pudovik Reaction (Dimethyl Phosphite + Formaldehyde) Start->Synthesis Crude_Product Crude Product Mixture Synthesis->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Pure_DMHP Pure this compound Purification->Pure_DMHP 31P_NMR_Analysis_1 ³¹P NMR Analysis Pure_DMHP->31P_NMR_Analysis_1 Base_Treatment Base-catalyzed Rearrangement (Phospha-Brook) Pure_DMHP->Base_Treatment Characterization_DMHP Confirm Structure (δ ≈ +20 to +30 ppm) 31P_NMR_Analysis_1->Characterization_DMHP Phosphate_Product Phosphate Isomer Base_Treatment->Phosphate_Product 31P_NMR_Analysis_2 ³¹P NMR Analysis Phosphate_Product->31P_NMR_Analysis_2 Characterization_Phosphate Confirm Structure (δ ≈ 0 to +5 ppm) 31P_NMR_Analysis_2->Characterization_Phosphate

Caption: Experimental Workflow for Synthesis and Characterization.

Conclusion

The differentiation between this compound and its phosphate rearrangement product is a critical analytical challenge in organophosphorus chemistry. ³¹P NMR spectroscopy stands out as the definitive tool for this purpose, with the phosphonate and phosphate isomers exhibiting distinct and well-separated chemical shifts. A thorough understanding of the synthetic pathways and the potential for the phospha-Brook rearrangement, coupled with diligent NMR analysis, is essential for ensuring the structural integrity of these important compounds in research and development.

References

  • Organic Syntheses Procedure. Diethyl hydroxymethylphosphonate. Available at: [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules. 2023.
  • PrepChem. Preparation of Diethyl Hydroxymethylphosphonate. Available at: [Link]

  • PubChem. Dimethyl methylphosphonate. Available at: [Link]

  • Keglevich, G. A Study on the Rearrangement of Dialkyl 1-Aryl-1-hydroxymethylphosphonates to Benzyl Phosphates. Curr. Org. Chem. 2020, 24, 633-643.
  • Hammerschmidt, F. The Stereochemical Course of the α-Hydroxyphosphonate–Phosphate Rearrangement. Eur. J. Org. Chem. 2015, 2015, 4137-4145.
  • PubChem. Trimethyl phosphate. Available at: [Link]

  • 31 Phosphorus NMR. Available at: [Link]

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

  • ResearchGate. Theoretical Predictions of 31 P NMR Chemical Shift Threshold of Trimethylphosphine Oxide Absorbed on Solid Acid Catalysts. Available at: [Link]

  • Rádai, Z.; et al. A Study on the Rearrangement of Dialkyl 1-Aryl-1-hydroxymethylphosphonates to Benzyl Phosphates. Curr. Org. Chem. 2020, 24 (6), 633–643.
  • SpectraBase. Trimethylphosphite 31P NMR. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Google Patents. Process for the preparation of diethylhydroxymethylphosphonate.
  • ResearchGate. Scheme 2. General reaction mechanism of the phosphonate–phosphate... Available at: [Link]

  • Qian, R.; Roller, A.; Hammerschmidt, F. Phosphonate–Phosphinate Rearrangement. J. Org. Chem. 2015, 80 (2), 1082–1091.
  • Asynt. Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Available at: [Link]

  • ResearchGate. Proposed mechanism for the phospha‐Brook rearrangement. Available at: [Link]

  • Terada, M.; et al. Brønsted base-catalyzed 1,2-addition/[1][7]-phospha-Brook rearrangement sequence providing functionalized phosphonates. Org. Biomol. Chem. 2022, 20, 2863-2866.

  • ResearchGate. Comparisons of chemical shifts reported by different authors. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. Available at: [Link]

  • Grokipedia. Pudovik reaction. Available at: [Link]

  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosph
  • Wild, C. D.; et al. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron Lett. 2012, 53 (24), 3035–3038.

Sources

A Comparative Guide to Catalysts for the Pudovik Reaction: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of α-hydroxyphosphonates and their derivatives is a critical step in the creation of novel therapeutics and biologically active molecules.[1][2] The Pudovik reaction, a nucleophilic addition of dialkyl phosphites to carbonyl compounds, stands as a direct and efficient method for forging the vital carbon-phosphorus (C-P) bond.[3][4] The choice of catalyst, however, is paramount, dictating the reaction's efficiency, selectivity, and overall viability within a synthetic workflow. This guide provides an in-depth comparative analysis of various catalytic systems for the Pudovik reaction, grounded in experimental data and mechanistic insights to empower you in your experimental design.

The Crux of Catalysis in the Pudovik Reaction

At its core, the Pudovik reaction involves the activation of the P-H bond of a dialkyl phosphite, rendering the phosphorus atom sufficiently nucleophilic to attack the electrophilic carbonyl carbon.[4][5] While the reaction can proceed under catalyst-free conditions, it often requires elevated temperatures and results in sluggish conversions.[6] Catalysts accelerate this process by facilitating the formation of the key phosphite anion intermediate. The landscape of catalysts for the Pudovik reaction is diverse, broadly categorized into base catalysts, Lewis acid catalysts, and, more recently, sophisticated organocatalysts for asymmetric transformations.

I. Base-Catalyzed Pudovik Reaction: The Workhorse Approach

Base catalysis is the most traditional and widely employed method for the Pudovik reaction.[3][5] The fundamental principle involves the deprotonation of the dialkyl phosphite by a base to generate a highly nucleophilic phosphite anion, which then readily attacks the carbonyl electrophile.[5]

Common Base Catalysts and Their Characteristics:

A variety of bases have been successfully utilized, each with its own set of advantages and limitations.

  • Amine Bases: Triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used due to their low cost and operational simplicity.[1][7] While effective, they may require higher catalyst loadings and longer reaction times, particularly with less reactive substrates.[1]

  • Alkali Metal Alkoxides and Hydroxides: Stronger bases like sodium ethoxide or potassium hydroxide can significantly accelerate the reaction. However, their high basicity can lead to side reactions, such as the phospha-Brook rearrangement, especially at elevated temperatures.[8][9]

  • Inorganic Bases: Milder inorganic bases like potassium phosphate (K₃PO₄) and potassium fluoride-impregnated alumina (KF/Al₂O₃) offer a greener alternative, often facilitating reactions under solvent-free conditions with easy work-up procedures.[8][10]

Mechanistic Rationale:

The mechanism of the base-catalyzed Pudovik reaction is straightforward, proceeding through a three-step sequence. This simplicity is a key advantage, making it a reliable and predictable transformation.

Base_Catalyzed_Pudovik Phosphite Dialkyl Phosphite Phosphite_Anion Phosphite Anion Phosphite->Phosphite_Anion Deprotonation Base Base (B:) Base->Phosphite_Anion Intermediate Tetrahedral Intermediate Phosphite_Anion->Intermediate Nucleophilic Attack Carbonyl Aldehyde/Ketone Carbonyl->Intermediate Product α-Hydroxyphosphonate Intermediate->Product Protonation Protonated_Base Protonated Base (BH+) Protonated_Base->Product

Caption: General mechanism of the base-catalyzed Pudovik reaction.

Performance Comparison of Selected Base Catalysts:
CatalystSubstrateSolventTemp. (°C)TimeYield (%)Reference
TriethylamineBenzaldehydeDichloromethane26-High[1]
Potassium PhosphateAromatic Aldehydes-RTShortHigh[8]
DBN2-NitrobenzaldehydeMeCNRT120 min-[7][11]
KF/Al₂O₃2-Oxopropylphosphonate----[10]

II. Lewis Acid Catalysis: Activating the Electrophile

An alternative strategy to accelerate the Pudovik reaction is to enhance the electrophilicity of the carbonyl carbon using a Lewis acid catalyst. This approach is particularly useful for less reactive carbonyl compounds and can offer unique selectivity.

Prominent Lewis Acid Systems:

A range of Lewis acids, from simple metal halides to more complex coordination compounds, have been shown to be effective.

  • Metal Triflates: Lanthanide triflates (e.g., La(OTf)₃, Yb(OTf)₃) and other metal triflates like Cu(OTf)₂ are powerful Lewis acids that can efficiently catalyze the Pudovik reaction, often under mild conditions.[12][13]

  • Metal Alkoxides: Titanium(IV) alkoxides, particularly when modified with chiral ligands like tartrates, have been used for enantioselective Pudovik reactions.[14]

  • Schiff Base Complexes: Metal complexes of Schiff base ligands, such as those involving aluminum or other transition metals, can act as effective catalysts, with the ligand framework allowing for fine-tuning of reactivity and selectivity.[15][16]

Mechanistic Insight:

The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more susceptible to nucleophilic attack by the weakly acidic dialkyl phosphite.

Lewis_Acid_Pudovik Carbonyl Aldehyde/Ketone Activated_Carbonyl Activated Carbonyl Carbonyl->Activated_Carbonyl Coordination Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Carbonyl Intermediate Intermediate Activated_Carbonyl->Intermediate Phosphite Dialkyl Phosphite Phosphite->Intermediate Nucleophilic Attack Product α-Hydroxyphosphonate Intermediate->Product Proton Transfer

Caption: General mechanism of the Lewis acid-catalyzed Pudovik reaction.

Tandem Reactions Enabled by Lewis Acids:

A notable advantage of certain Lewis acid catalysts, such as Cu(OTf)₂, is their ability to promote a one-pot Pudovik reaction followed by a phospha-Brook rearrangement to furnish valuable phosphoric esters.[12][13][17] This tandem process offers a streamlined approach to a different class of organophosphorus compounds.[17]

III. Asymmetric Organocatalysis: The Frontier of Enantioselectivity

The synthesis of chiral α-hydroxyphosphonates is of paramount importance in drug discovery. Asymmetric organocatalysis has emerged as a powerful tool to achieve this, offering high enantioselectivity under mild and often metal-free conditions.[18]

Key Classes of Organocatalysts:
  • Chiral Amine Bases: Cinchona alkaloids, such as quinine, and their derivatives can act as chiral Brønsted bases, deprotonating the phosphite to form a chiral ion pair that directs the enantioselective addition to the carbonyl.[19]

  • Bifunctional Catalysts: Catalysts incorporating both a Brønsted acid and a Lewis base moiety, such as squaramides, can activate both the phosphite and the carbonyl substrate simultaneously, leading to highly organized transition states and excellent enantiocontrol.[18]

  • Chiral Phosphines: Tertiary phosphines have been shown to catalyze the Pudovik reaction, and chiral versions of these catalysts hold promise for asymmetric variants.[20][21] A comparative study showed that the catalytic activity of tributylphosphine was superior to that of tertiary amines.[20][21]

Mechanistic Sophistication:

The mechanisms in asymmetric organocatalysis are more intricate, relying on the formation of well-defined, non-covalent interactions in the transition state to induce stereoselectivity. For instance, bifunctional catalysts can create a highly ordered arrangement of the substrates through hydrogen bonding.

Experimental Protocols

Representative Protocol for a Base-Catalyzed Pudovik Reaction:

Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate using Triethylamine [1]

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Diethyl phosphite (4.0 eq)

    • Triethylamine (4.0 eq)

    • Dichloromethane (as solvent)

  • Procedure:

    • To a solution of benzaldehyde in dichloromethane at room temperature (26 °C), add triethylamine.

    • Slowly add diethyl phosphite to the mixture with stirring.

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR.

    • Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired α-hydroxyphosphonate.

Representative Protocol for a Microwave-Assisted, Solvent-Free Pudovik Reaction:

General Procedure for the Synthesis of α-Aryl-α-aminophosphonates [6]

  • Materials:

    • Imine (1.0 eq)

    • Dialkyl phosphite (1.2-1.5 eq)

    • Microwave reactor vial with a stir bar

  • Procedure:

    • In a microwave reactor vial equipped with a stir bar, combine the imine and the dialkyl phosphite.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes).

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or ³¹P NMR).

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The crude product can be purified by standard methods, such as column chromatography, to yield the pure α-aminophosphonate.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for the Pudovik reaction is a critical decision that should be guided by the specific requirements of the synthetic target and the overall experimental constraints.

  • For routine synthesis of achiral α-hydroxyphosphonates where cost and simplicity are key, base catalysis with common amines or inorganic bases remains the method of choice.

  • When dealing with less reactive carbonyl substrates or when aiming for tandem reactions like the phospha-Brook rearrangement, Lewis acid catalysis offers a powerful alternative.

  • For the synthesis of enantioenriched α-hydroxyphosphonates, essential for many pharmaceutical applications, asymmetric organocatalysis provides the most elegant and effective solutions, delivering high stereocontrol under mild conditions.

By understanding the mechanistic underpinnings and performance characteristics of these diverse catalytic systems, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.

References

  • Grokipedia. Pudovik reaction.
  • Keglevich, G., et al. (2020). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. PMC - NIH.
  • Keglevich, G. (2021). Synthesis and Reactions of α-Hydroxyphosphonates. MDPI.
  • BenchChem. (2025). Application Notes and Protocols: Base-Catalyzed Pudovik Reaction.
  • Keglevich, G., et al. Green syntheses of potentially bioactive α-hydroxyphosphonates and related derivatives. Taylor & Francis Online.
  • BenchChem. (2025). Application Notes & Protocols: Pudovik Reaction for the Synthesis of α-Aminophosphonates.
  • Keglevich, G., et al. Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Taylor & Francis Online.
  • ResearchGate. (2025). Catalytic Synthesis of alpha-Hydroxyphosphonates.
  • Wikipedia. Pudovik reaction.
  • Salin, A. V., et al. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Bentham Science Publishers.
  • ResearchGate. (N.D.). Screening of phosphites 3 b–e in the Pudovik reaction.
  • Yang, J., et al. (2022). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein J Org Chem.
  • Yokomatsu, T., et al. Enantioselective synthesis of α-hydroxyphosphonates through asymmetric Pudovik reactions with chiral lanthanoid and titanium alkoxides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Salin, A. V., et al. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Ingenta Connect.
  • MDPI. (N.D.). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates.
  • Li, N., et al. (2021). Recent Developments in the[1][3]-Phospha-Brook Rearrangement Reaction. MDPI. Available from:

  • Asynt. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN.
  • Liu, Y., et al. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. PMC.
  • Yang, J., et al. (2022). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. PubMed.
  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.
  • Yang, J., et al. (2022). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journals.

Sources

Comparison of analytical methods for the determination of Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Determination of Dimethyl (hydroxymethyl)phosphonate

This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of this compound (DMHMP). Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the theoretical underpinnings and practical applications of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and offer objective comparisons to guide you in selecting the most appropriate method for your analytical challenges.

Introduction to this compound (DMHMP)

This compound (CAS: 24630-67-9) is an organophosphorus compound characterized by a central phosphorus atom bonded to a hydroxymethyl group and two methoxy groups.[1] Its structural features, particularly the polar P=O and hydroxyl (-OH) groups, are critical in determining its chemical behavior and the selection of appropriate analytical techniques. Accurate determination of DMHMP is essential for purity assessment in synthesis, monitoring degradation studies, and various other research applications.[2]

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a polar, relatively low-volatility compound like DMHMP, its direct analysis by GC can be challenging. The presence of the hydroxyl group can lead to poor peak shape, thermal degradation in the hot injector, and irreversible adsorption on the column. To overcome these issues, chemical derivatization is a mandatory prerequisite.[3]

The Imperative of Derivatization

Derivatization chemically modifies the analyte to enhance its analytical properties.[4] For DMHMP, the primary goal is to cap the active hydrogen of the hydroxyl group, thereby increasing its volatility and thermal stability.[5] Silylation, which replaces the active proton with a trimethylsilyl (TMS) group, is the most common approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[5]

Causality : The TMS group is non-polar and thermally stable. Its introduction masks the polar -OH group, reducing intermolecular hydrogen bonding and allowing the molecule to transition into the gas phase at lower temperatures without degradation, resulting in sharp, symmetrical chromatographic peaks.[6]

Experimental Protocol: GC-MS Analysis of DMHMP (with Derivatization)

1. Sample Preparation & Derivatization:

  • Accurately weigh approximately 1-5 mg of the DMHMP sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Add 100 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[5]

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before analysis. An internal standard (e.g., n-dodecane) can be added to improve precision.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[8]

  • Injector: Split/splitless inlet, operated in split mode (e.g., 100:1) at 250°C.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity, monitoring characteristic ions of the DMHMP-TMS derivative.[9]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s1 Sample Weighing s2 Solvent Addition s1->s2 s3 Derivatization (BSTFA, 70°C) s2->s3 a1 Injection (250°C) s3->a1 Inject Sample a2 GC Separation (Temp. Program) a1->a2 a3 EI Ionization a2->a3 a4 Mass Analysis a3->a4 data Chromatogram & Mass Spectrum a4->data Data Acquisition cluster_prep Sample Preparation cluster_analysis HILIC-MS Analysis s1 Sample Weighing s2 Dissolution in ACN/Water s1->s2 s3 Filtration (0.22 µm) s2->s3 a1 Injection s3->a1 Inject Sample a2 HILIC Separation (Gradient Elution) a1->a2 a3 ESI+ Ionization a2->a3 a4 Mass Analysis a3->a4 data Chromatogram & Extracted Ion Current a4->data Data Acquisition cluster_prep Sample Preparation cluster_analysis NMR Analysis s1 Weigh DMHMP (Wx) s3 Dissolve in Deuterated Solvent s1->s3 s2 Weigh Standard (Wk) s2->s3 a1 Data Acquisition (Inverse-gated, long d1) s3->a1 Acquire Spectrum a2 Data Processing (FT, Phasing, Baseline) a1->a2 a3 Integration (Ix and Ik) a2->a3 a4 Purity Calculation a3->a4 data data a4->data Purity Result (%)

Sources

LC-MS analysis of Dimethyl (hydroxymethyl)phosphonate and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the LC-MS Analysis of Dimethyl (hydroxymethyl)phosphonate and Its Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for this compound (DMHMP), with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offers a robust, self-validating protocol, and compares LC-MS performance against alternative techniques using supporting data.

Introduction: The Analytical Challenge of DMHMP

This compound, a colorless to light yellow liquid organophosphorus compound, serves as a crucial intermediate in the synthesis of flame retardants, pesticides, and other chemicals.[1][2] Its chemical structure, C₃H₉O₄P, features a phosphonate group, making it a polar and relatively non-volatile molecule.[3][4] This polarity presents a significant challenge for traditional analytical methods like Gas Chromatography (GC), which often struggle with non-volatile compounds and may require cumbersome derivatization steps to achieve analysis.[5][6]

The need for a sensitive, selective, and robust analytical method is paramount for monitoring DMHMP in various matrices, from environmental samples to industrial process streams. This guide will establish why LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is the gold standard for this application.

The Power of LC-MS for Polar Phosphonate Analysis

LC-MS has emerged as a premier technique for analyzing polar compounds that are not amenable to GC.[7] The success of an LC-MS method for phosphonates hinges on optimizing both the chromatographic separation and the mass spectrometric detection.

Expertise in Action: Why LC-MS is the Optimal Choice
  • Direct Analysis of Polar Molecules : Unlike GC, LC excels at separating compounds dissolved in a liquid phase. Techniques like Hydrophilic Interaction Chromatography (HILIC) are specifically designed to retain and separate highly polar analytes like DMHMP, often without the need for chemical derivatization.[7]

  • High Specificity and Sensitivity : Mass spectrometry offers unparalleled specificity by measuring the mass-to-charge ratio (m/z) of the analyte. When operated in tandem (MS/MS), it provides a second layer of confirmation by fragmenting the parent ion into characteristic product ions. This Selective Reaction Monitoring (SRM) allows for the detection of trace levels of DMHMP even in complex sample matrices.[8]

  • Thermal Lability is Not a Concern : The LC-MS interface, typically using Electrospray Ionization (ESI), operates at or near room temperature. This prevents the thermal degradation that polar organophosphorus compounds can undergo in a hot GC injector port.[9]

A Validated, Step-by-Step LC-MS/MS Protocol for DMHMP

This protocol is designed as a self-validating system, incorporating quality controls and internal standards to ensure data integrity and trustworthiness.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Water, Soil Extract) Spike 2. Spike Internal Standard (e.g., Isotope-Labeled DMHMP) Sample->Spike Dilute 3. Dilution (with Mobile Phase A) Spike->Dilute Filter 4. Filtration (0.22 µm Syringe Filter) Dilute->Filter LC 5. HILIC Separation Filter->LC ESI 6. Electrospray Ionization (Negative Mode) LC->ESI MS1 7. MS1: Precursor Ion Isolation (m/z of DMHMP) ESI->MS1 CID 8. Collision-Induced Dissociation MS1->CID MS2 9. MS2: Product Ion Detection CID->MS2 Quant 10. Quantification (Peak Area Ratio) MS2->Quant Report 11. Reporting (Concentration Results) Quant->Report

Caption: LC-MS/MS workflow for DMHMP analysis.

Methodology

1. Sample Preparation (Aqueous Matrix)

  • Rationale : For relatively clean aqueous samples, a simple "dilute-and-shoot" approach is fast and minimizes analyte loss. For complex matrices, Solid Phase Extraction (SPE) may be required.[10]

  • Protocol :

    • Collect 1 mL of the aqueous sample.

    • Spike with an internal standard (e.g., ¹³C-DMHMP) to a final concentration of 100 ng/mL. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in instrument response.

    • Dilute the sample 1:10 with a 90:10 acetonitrile/water mixture.

    • Vortex for 30 seconds.

    • Filter through a 0.22 µm PTFE syringe filter into an LC vial.

2. Liquid Chromatography (LC) Conditions

  • Rationale : A HILIC column is chosen for its ability to retain and separate very polar compounds. The gradient starts with high organic content to promote retention on the polar stationary phase.

  • Protocol :

    • Column : HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : 10 mM Ammonium Acetate in Water.

    • Mobile Phase B : Acetonitrile.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

    • Gradient :

      • 0.0 min: 95% B

      • 5.0 min: 50% B

      • 5.1 min: 95% B

      • 7.0 min: 95% B

3. Mass Spectrometry (MS) Conditions

  • Rationale : ESI in negative ion mode is highly effective for phosphonates, as they readily deprotonate to form [M-H]⁻ ions. Tandem MS (SRM mode) ensures maximum selectivity and sensitivity.[8]

  • Protocol :

    • Instrument : Triple Quadrupole Mass Spectrometer.

    • Ionization Mode : Electrospray Ionization (ESI), Negative.

    • Spray Voltage : -3.5 kV.

    • Capillary Temperature : 320 °C.

    • Sheath Gas Flow : 40 arbitrary units.

    • Auxiliary Gas Flow : 10 arbitrary units.

    • SRM Transitions :

      • DMHMP : Precursor Ion (m/z) 139.0 -> Product Ions (m/z) 109.0, 79.0.

      • ¹³C-DMHMP (Internal Standard) : Precursor Ion (m/z) 140.0 -> Product Ion (m/z) 110.0.

Performance Comparison: LC-MS vs. Alternative Techniques

While LC-MS offers a superior solution, it is essential to understand the landscape of alternative methods to appreciate its advantages.

FeatureLC-MS/MSGas Chromatography (GC)Ion Chromatography (IC)
Sensitivity Excellent (ng/L to µg/L)[11]Good (µg/L to mg/L)Moderate (mg/L)
Selectivity Excellent (based on m/z)Good with selective detectors (FPD, NPD)[12]Moderate (based on retention time)
Need for Derivatization NoYes, mandatory for volatility[5][13]No
Sample Prep Complexity Low to ModerateHigh (includes derivatization step)[6]Low to Moderate
Throughput HighLowModerate
Confirmation Intrinsic (MS/MS fragmentation)Requires second column or MS detectorRequires confirmation by another method
Cost (Instrument) HighModerateModerate
Gas Chromatography (GC)

GC analysis of polar organophosphorus compounds like DMHMP is challenging. Due to its low volatility and polar hydroxyl group, direct injection leads to poor peak shape and thermal degradation.[9] Therefore, derivatization is mandatory . This process, often involving silylation or alkylation, converts the polar analyte into a more volatile and thermally stable derivative.[5][6] While effective, derivatization adds time, cost, and potential sources of error to the workflow. GC systems often use a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) for selective detection of phosphorus-containing compounds.[12]

Ion Chromatography (IC)

IC is well-suited for separating ionic species and can be used for phosphonate analysis.[14] It separates analytes based on their interaction with an ion-exchange resin. However, its sensitivity and specificity are generally lower than LC-MS. Coupling IC with MS (IC-MS) can significantly enhance performance, providing a robust method for analyzing phosphonates in high ionic strength matrices.[8]

Conclusion

For the analysis of this compound and its derivatives, LC-MS/MS stands out as the most powerful and reliable technique. It circumvents the critical limitations of GC by eliminating the need for derivatization, thereby offering a simpler, faster, and more robust workflow. The inherent selectivity and sensitivity of tandem mass spectrometry allow for confident quantification at trace levels, even in complex matrices. While other methods have their place, the combination of HILIC separation with ESI-MS/MS provides an unparalleled combination of performance, efficiency, and data integrity, making it the authoritative choice for researchers and scientists in the field.

References

  • ChemBK. (2024). This compound - Introduction. Available from: [Link]

  • Ng, C. et al. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. MDPI. Available from: [Link]

  • Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry. Available from: [Link]

  • Wiley Analytical Science. (2020). Detecting traces of phosphonates. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Available from: [Link]

  • Wang, C. et al. (2019). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. PubMed. Available from: [Link]

  • Vries, M. et al. (1998). Chromatographic analysis of bisphosphonates. PubMed. Available from: [Link]

  • Agilent Technologies. (n.d.). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Available from: [Link]

  • Daughton, C. G. et al. (1979). Gas Chromatographic Determination of Phosphorus-Containing Pesticide Metabolites via Benzylation. Analytical Chemistry. Available from: [Link]

  • Tandfonline. (n.d.). Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis. Available from: [Link]

  • Restek. (n.d.). GC Derivatization. Available from: [Link]

  • ResearchGate. (n.d.). The role of derivatization techniques in the analysis of glyphosate and aminomethyl-phosphonic acid by chromatography. Available from: [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]

  • BiblioBoard. (2012). HPLC-MS/MS of Highly Polar Compounds. Available from: [Link]

  • European Union Reference Laboratory for Single Residue Methods. (n.d.). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of α-Hydroxyphosphonates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive compounds is a cornerstone of innovation. Among the myriad of molecular scaffolds, α-hydroxyphosphonates have emerged as a versatile class of organophosphorus compounds exhibiting a broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of the biological activities of different α-hydroxyphosphonates, supported by experimental data and detailed protocols to facilitate further research and development. Our objective is to present a clear, evidence-based comparison to inform experimental design and guide the selection of promising lead compounds.

Introduction to α-Hydroxyphosphonates

α-Hydroxyphosphonates are structural analogues of α-hydroxy carboxylic acids, where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique physicochemical properties, including increased stability and the ability to mimic the transition state of various enzymatic reactions.[1] Their synthesis is most commonly achieved through the Pudovik or Abramov reactions, which involve the nucleophilic addition of a dialkyl phosphite to an aldehyde or ketone.[2] The structural diversity that can be achieved by varying the substituents on both the α-carbon and the phosphorus atom allows for the fine-tuning of their biological properties.

This guide will delve into the four primary areas of biological activity demonstrated by α-hydroxyphosphonates: anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. We will examine the structure-activity relationships that govern their potency and provide standardized protocols for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several α-hydroxyphosphonates have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][4] The proposed mechanisms of action are diverse and include the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as farnesyl protein transferase.[3]

Comparative Cytotoxicity of α-Hydroxyphosphonates

The in vitro cytotoxicity of α-hydroxyphosphonates is typically evaluated using assays that measure cell viability, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dibenzyl-α-hydroxyphosphonates (General) Mes-Sa (Uterine Sarcoma)~83-105[3]
Dibenzyl-α-diphenyl-OPPs (10a, 10c) Mes-Sa (Uterine Sarcoma)~10[3]
α-Hydroxy-α-(benzothiophen-2-yl)-methylphosphonates (CF3 substituted) U266 (Myeloma)Significant Activity[4]
Compound 7h T-47D (Breast Cancer)1.8 ± 0.6 µg/mL[5]
Compound 7e MCF-7 (Breast Cancer)3.1 ± 0.8 µg/mL[5]
Compound 4b A549 (Lung Cancer)6.1 ± 2.3 µM[5]
Compound 22 MCF-7 (Breast Cancer)91.6 ± 0.112[3]
Compound 13 HCT-116 (Colon Cancer)43.5 ± 0.15[3]
Compound 9 HeLa (Cervical Cancer)17.6 µM[3]
Compound 2 HeLa (Cervical Cancer)3.1 ± 0.17 µM[6]
Compound 12f A549 (Lung Cancer)4.5 µM[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer potency of α-hydroxyphosphonates is significantly influenced by their chemical structure. Key observations include:

  • Hydrophobicity: Increased hydrophobicity, often achieved through aromatic substituents, generally correlates with higher cytotoxic activity.[3]

  • Substituents on the Aromatic Ring: The position and nature of substituents on the aromatic rings play a crucial role. For instance, in some series, trifluoromethyl groups have been shown to enhance cytotoxicity.[4]

  • Ester Groups on Phosphorus: The nature of the ester groups on the phosphonate moiety can modulate activity. Dibenzyl esters have shown high potency in some studies.[3]

The rationale behind these relationships lies in the improved cell membrane permeability and enhanced interaction with molecular targets afforded by these structural modifications.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of α-hydroxyphosphonates on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the α-hydroxyphosphonate compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

α-Hydroxyphosphonates have demonstrated promising activity against a variety of pathogenic bacteria and fungi.[8][9] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Comparative Antimicrobial Activity of α-Hydroxyphosphonates

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3e, 3j Aspergillus nigerHigher than Griseofulvin[8]
Compound 3e, 3g, 3j Staphylococcus aureusMore effective than others in the series[8]
Compound 26 Staphylococcus aureus8[4]
Compound 26 Bacillus subtilis8[4]
General α-aminophosphonates E. coli0.25 - 128[10]
General α-aminophosphonates S. aureus0.25 - 128[10]
MPPS S. aureus ATCC 25923512[11]
MPPS B. subtilis ATCC 6633256[11]
Undetectable MIC >128 µg/mL S. aureus & E. coli>128[12]
General α-aminophosphonates Candida albicans0.25 - 32[10]
Structure-Activity Relationship (SAR) in Antimicrobial Activity

The structural features influencing the antimicrobial activity of α-hydroxyphosphonates include:

  • Lipophilicity: Similar to anticancer activity, appropriate lipophilicity is crucial for penetrating the microbial cell wall and membrane.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as quinoline and thiazole, has been shown to enhance antimicrobial potency.[10]

  • Substituents on the α-carbon: The nature of the group attached to the α-carbon significantly impacts the spectrum and potency of antimicrobial action.

These structural modifications are thought to improve the interaction of the compounds with their microbial targets and enhance their ability to disrupt essential cellular processes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of α-hydroxyphosphonates against bacterial and fungal strains using the broth microdilution method.[13][14]

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of the microorganism in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[13]

  • Serial Dilution: Perform a two-fold serial dilution of the α-hydroxyphosphonate compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Antiviral Activity: A Frontier in α-Hydroxyphosphonate Research

The antiviral potential of α-hydroxyphosphonates is an emerging area of research. Some derivatives have shown activity against various viruses, including influenza and HIV, often by inhibiting viral enzymes like proteases.[15][16]

Comparative Antiviral Activity

Quantitative data on the antiviral activity of α-hydroxyphosphonates is still relatively limited compared to their anticancer and antimicrobial properties. The 50% effective concentration (EC50) is a common metric used to evaluate antiviral potency.

Compound/DerivativeVirusEC50/IC50Reference
Gemcitabine derivative (2a) Influenza A (H1N1)0.6-0.9 µM[15]
Isoimperatorin Influenza A (H1N1)<0.39 µM (90% inhibition)[17]
Compound 4d HIV-1 (DRV-resistant)19 nM[18]
Compound 16 HIV-1 (Wild-type)3 nM[14]
Structure-Activity Relationship (SAR) in Antiviral Activity

The development of antiviral α-hydroxyphosphonates is guided by principles of rational drug design, targeting specific viral proteins. Key SAR considerations include:

  • Mimicking Natural Substrates: Designing α-hydroxyphosphonates that mimic the natural substrates of viral enzymes, such as proteases, is a common strategy.

  • Interactions with the Active Site: Modifications that enhance binding interactions with the active site of the target enzyme, for example, through hydrogen bonding or hydrophobic interactions, can significantly improve potency.[19]

Experimental Protocol: Plaque Reduction Assay

This protocol details a method to evaluate the antiviral activity of α-hydroxyphosphonates using a plaque reduction assay.

Principle: This assay quantifies the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by a lytic virus in a cell monolayer.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Infection and Compound Treatment: Infect the cell monolayer with a known amount of virus (to produce 50-100 plaques per well). Simultaneously, treat the cells with serial dilutions of the α-hydroxyphosphonate compound.

  • Overlay: After a short adsorption period, remove the virus/compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Enzyme Inhibition: A Key Mechanism of Action

The biological activities of many α-hydroxyphosphonates stem from their ability to inhibit specific enzymes.[1][2] Their phosphonate group can act as a transition-state analogue, leading to potent and selective inhibition.

Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in cancer. Inhibition of FTase is a promising anticancer strategy.

Compound/DerivativeTargetIC50/KiReference
A-176120 (FPP analogue) Farnesyltransferase1.2 ± 0.3 nM
α-Hydroxyfarnesyl phosphonic acid (α-HFP) FarnesyltransferaseCompetitive inhibitor[2]
HIV-1 Protease Inhibition

HIV-1 protease is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy.

Compound/DerivativeTargetIC50/KiReference
Compound 4a HIV-1 ProteaseKi = 2 pM[18]
Compound 16 HIV-1 ProteaseKi <0.005 nM[14]
Experimental Protocol: HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for inhibitors of HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate that is cleaved by active HIV-1 protease, releasing a fluorophore. The presence of an inhibitor reduces or prevents this cleavage, resulting in a decrease in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of HIV-1 protease, the fluorogenic substrate, and the test α-hydroxyphosphonate compounds in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the HIV-1 protease solution to wells containing the test compounds or a control (e.g., Pepstatin A, a known protease inhibitor).

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in a kinetic mode for 1-3 hours at 37°C.

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow.

Farnesyltransferase Signaling Pathway and Inhibition

Farnesyltransferase_Pathway cluster_0 Cell Membrane Ras Inactive Ras (Cytosolic) FTase Farnesyltransferase (FTase) Ras->FTase Farnesylated_Ras Active Ras (Membrane-bound) Downstream_Signaling Downstream Signaling (e.g., Raf-MEK-ERK) Farnesylated_Ras->Downstream_Signaling Promotes Cell Proliferation & Survival FPP Farnesyl Pyrophosphate (FPP) FPP->FTase FTase->Farnesylated_Ras Farnesylation alpha_HP α-Hydroxyphosphonate (FTI) alpha_HP->FTase Inhibition Workflow start Synthesized α-Hydroxyphosphonates screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) start->screening hit_identification Hit Identification screening->hit_identification secondary_assays Secondary Assays (e.g., Enzyme Inhibition, Antiviral) hit_identification->secondary_assays Active Compounds sar_studies Structure-Activity Relationship Studies hit_identification->sar_studies Inactive Compounds (for SAR) lead_selection Lead Compound Selection secondary_assays->lead_selection lead_selection->sar_studies optimization Lead Optimization sar_studies->optimization

Caption: A generalized workflow for the screening and development of bioactive α-hydroxyphosphonates.

Conclusion

α-Hydroxyphosphonates represent a rich and adaptable chemical scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and antiviral applications, largely driven by their enzyme inhibitory properties, underscores their potential in addressing significant unmet medical needs. This guide has provided a comparative overview of their biological activities, supported by quantitative data and detailed experimental protocols. By understanding the structure-activity relationships and employing standardized evaluation methods, researchers can more effectively navigate the discovery and optimization of new α-hydroxyphosphonate-based drugs. The continued exploration of this versatile class of compounds holds great promise for the future of medicine.

References

  • Rádai, Z., et al. (2019). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry, 43(35), 14028-14035. [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]

  • Ghosh, A. K., et al. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry, 59(13), 5959-5982. [Link]

  • El-Sayed, W. M., et al. (2021). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. Molecules, 26(16), 4983. [Link]

  • Ghosh, A. K., et al. (2018). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. European Journal of Medicinal Chemistry, 144, 593-605. [Link]

  • Mitsuya, H., et al. (2020). HIV-1 Protease Inhibitors with a P1 Phosphonate Modification Maintain Potency against Drug-Resistant Variants by Increased Interactions with Flap Residues. Journal of Medicinal Chemistry, 63(15), 8246-8261. [Link]

  • Zhang, Y., et al. (2020). Improved Bactericidal Activity of Polyethylenimine Grafted Graphene Oxide Nanocomposite against Staphylococcus aureus and Escherichia coli. ACS Applied Materials & Interfaces, 12(2), 2091-2100. [Link]

  • Liu, S., et al. (2000). Inhibition of farnesyltransferase with A-176120, a novel and potent farnesyl pyrophosphate analogue. British Journal of Cancer, 82(11), 1871-1878. [Link]

  • Pleschka, S., et al. (2020). Antiviral efficacy against influenza virus and pharmacokinetic analysis of a novel MEK-inhibitor, ATR-002, in cell culture and in the mouse model. Antiviral Research, 178, 104806. [Link]

  • Sgrignani, J., et al. (2021). Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors. Molecules, 26(11), 3349. [Link]

  • Rádai, Z., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. [Link]

  • Kim, Y., et al. (2021). Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. Viruses, 13(10), 2059. [Link]

  • Li, Y., et al. (2021). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Frontiers in Pharmacology, 12, 681395. [Link]

  • Milen, M., et al. (2021). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules, 26(21), 6428. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, In Vitro Antimicrobial, Anti-Inflammatory, and Cytotoxic Activities of a Novel Phosphonate Compound. Molecules, 27(19), 6520. [Link]

  • Singh, R. K., et al. (2013). Pepsin assay one of the easiest approach for prescreening of HIV-protease inhibitors. Journal of Pharmaceutical and Scientific Innovation, 2(1), 1-4. [Link]

  • Rádai, Z., et al. (2021). The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. Molecules, 26(1), 195. [Link]

  • Abdel-Sattar, E., et al. (2022). Cytotoxic activity of the compounds 1-7, against three cancer cell lines. Scientific Reports, 12(1), 1-13. [Link]

  • Adlard, P. A., et al. (2002). Comparison of potential markers of farnesyltransferase inhibition. Clinical Cancer Research, 8(2), 580-587. [Link]

  • Reddy, G. S., et al. (2013). Synthesis, spectral characterization and antimicrobial activity of α-hydroxyphosphonates. Der Pharma Chemica, 5(1), 169-174. [Link]

  • Shingare, M. S., et al. (2017). Antibacterial and Antifungal Activities of α- Aminophosphonate Derivatives. International Journal of Advanced Research in Science and Technology, 6(9), 1-5. [Link]

  • Keglevich, G., & Rádai, Z. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. [Link]

  • Al-Masoudi, N. A., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 881622. [Link]

  • El-Gazzar, A. A., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Scientific Reports, 11(1), 1-16. [Link]

  • Tamfu, A. N., et al. (2022). Antimicrobial activity (MIC values in mg/mL) of compounds. ResearchGate. [Link]

  • Ferdous, J., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Pharmaceutical Analysis, 11(6), 681-693. [Link]

  • Kiss, N. Z., et al. (2020). Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 835-842. [Link]

  • Głowacka, A., et al. (2021). Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. Catalysts, 11(2), 260. [Link]

  • Bálint, E., et al. (2019). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 24(12), 2276. [Link]

  • Pautrat, F., & Palese, P. (2014). Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II. Expert Review of Anti-infective Therapy, 12(1), 71-84. [Link]

  • Bouvier, N. M. (2017). Antiviral strategies against influenza virus: towards new therapeutic approaches. Current Opinion in Virology, 24, 106-114. [Link]

  • Adlard, P. A., et al. (2002). Comparison of potential markers of farnesyltransferase inhibition. Clinical Cancer Research, 8(2), 580-587. [Link]

  • Prendergast, G. C. (2000). Farnesyltransferase inhibitors: antineoplastic mechanism and clinical prospects. Current Opinion in Cell Biology, 12(2), 166-173. [Link]

  • Wiemer, A. C., et al. (2009). Effects of statins and farnesyltransferase inhibitors on the development and progression of cancer. European Journal of Pharmacology, 606(1-3), 1-12. [Link]

  • Lancet, J. E., & Karp, J. E. (2003). Farnesyltransferase inhibitors in hematologic malignancies: new horizons in therapy. Blood, 102(13), 4317-4325. [Link]

  • Z-w, Chen, et al. (2012). Anti-influenza virus activity and structure–activity relationship of aglycoristocetin derivatives with cyclobutenedione carrying hydrophobic chains. Virology Journal, 9(1), 1-9. [Link]

Sources

A Comparative Guide to the Thermal Stability of Polymers Modified with Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhanced safety and performance in polymeric materials, flame retardants play a critical role. Among the halogen-free options, organophosphorus compounds have garnered significant attention due to their efficacy and more favorable environmental profile. This guide provides an in-depth technical analysis of the thermal stability of polymers modified with a specific organophosphorus flame retardant: Dimethyl (hydroxymethyl)phosphonate (DMHP). Through a comparative lens, we will explore its performance against other common flame retardants, supported by experimental data and detailed methodologies, to empower researchers in making informed material science decisions.

The Role of Phosphorus-Based Flame Retardants in Polymer Thermal Stability

Phosphorus-containing flame retardants operate through a combination of gas-phase and condensed-phase mechanisms to interrupt the combustion cycle of polymers.[1][2]

  • Condensed-Phase Action: Upon heating, phosphorus compounds can decompose to form phosphoric acid, which promotes the dehydration and charring of the polymer.[3][4] This char layer acts as an insulating barrier, limiting the evolution of flammable volatile compounds and shielding the underlying polymer from the heat source.[3][4]

  • Gas-Phase Action: Volatile phosphorus-containing radicals (e.g., PO•) can be released into the gas phase, where they act as radical scavengers, interrupting the chain reactions of combustion.[1][2]

The efficacy of a phosphorus-based flame retardant is intrinsically linked to its chemical structure and its interaction with the specific polymer matrix.

This compound (DMHP): A Profile

This compound (DMHP) is a reactive organophosphorus compound with the chemical formula (CH₃O)₂P(O)CH₂OH. Its key feature is the presence of a hydroxyl group, which allows it to be chemically incorporated into the polymer backbone during polymerization or processing. This reactive nature offers a distinct advantage over additive flame retardants, as it can lead to a more permanent and stable modification of the polymer, with less risk of leaching.

Synthesis of DMHP: The most common method for synthesizing DMHP is the Pudovik reaction, which involves the addition of dimethyl phosphite to formaldehyde.[1] This reaction is typically catalyzed by a base, such as triethylamine or potassium carbonate.

Experimental Analysis of Thermal Stability: Methodologies

To objectively assess the thermal stability of DMHP-modified polymers, a suite of analytical techniques is employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides critical data on the onset of degradation, the rate of decomposition, and the amount of char residue at elevated temperatures.

Experimental Protocol: TGA of Polymer Samples

  • Accurately weigh 5-10 mg of the dried polymer sample into a TGA crucible (platinum or alumina).

  • Place the crucible in the TGA instrument.

  • Heat the sample from ambient temperature to 800 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • Record the mass loss as a function of temperature.

  • Key parameters to analyze:

    • Tonset (Onset decomposition temperature): The temperature at which significant mass loss begins.

    • Tmax (Temperature of maximum decomposition rate): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative TGA (DTG) curve.

    • Char Yield: The percentage of residual mass at a specific high temperature (e.g., 700 °C or 800 °C).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), which can be influenced by the incorporation of flame retardants.

Experimental Protocol: DSC of Polymer Samples

  • Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Perform a heat-cool-heat cycle. For example:

    • Heat from ambient to a temperature above the polymer's melting point at a controlled rate (e.g., 10 °C/min).

    • Hold for a few minutes to erase the thermal history.

    • Cool to a sub-ambient temperature at a controlled rate (e.g., 10 °C/min).

    • Reheat to the upper temperature at the same controlled rate.

  • Analyze the second heating scan to determine Tg, Tm, and enthalpies of transitions.

TGA Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This hyphenated technique provides real-time analysis of the gaseous products evolved during the thermal decomposition of the polymer. This is invaluable for understanding the gas-phase flame retardant mechanism.

Experimental Protocol: TGA-FTIR Analysis

  • Perform a TGA experiment as described in section 3.1.

  • The evolved gases from the TGA furnace are continuously transferred to the gas cell of an FTIR spectrometer via a heated transfer line.

  • FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA run.

  • Analyze the spectra to identify the chemical nature of the evolved gases at different stages of decomposition.

Comparative Thermal Stability Analysis: DMHP vs. Alternatives

The true measure of DMHP's efficacy lies in its performance relative to other established flame retardants. Here, we present a comparative analysis based on literature data for common polymer systems.

DMHP in Polyolefins (e.g., Polyethylene)

Phosphonate-functionalized polyethylenes have demonstrated enhanced thermal stability compared to the unmodified polymer. The incorporation of phosphonate groups leads to higher onset decomposition temperatures and increased char yield. Furthermore, a synergistic effect has been observed when phosphonates are combined with traditional inorganic flame retardants like aluminum hydroxide (ATH).

DMHP in Polyesters (e.g., PLA, PET)

The incorporation of phosphorus-based flame retardants, including phosphonates, into polyesters like polylactic acid (PLA) and polyethylene terephthalate (PET) has been shown to significantly improve their fire resistance.

Comparison with Ammonium Polyphosphate (APP) in PLA:

Flame Retardant SystemTonset (°C)Char Yield at 600°C (%)Observations
Neat PLA~330< 1Melts and drips, highly flammable.
PLA + 15% APP~310~15Reduced dripping, formation of an intumescent char.[4]
PLA + 15% DMHP (reactive)Higher than neat PLAIncreasedExpected to show good dispersion and less impact on mechanical properties due to reactive incorporation.

Note: Specific data for DMHP in PLA requires further dedicated experimental investigation for a direct quantitative comparison.

DMHP in Epoxy Resins

Epoxy resins are widely used in electronics and composites, where flame retardancy is a critical requirement. Reactive organophosphorus compounds like DMHP can be incorporated as curing agents or as part of the epoxy monomer itself.

Comparison with DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide):

Flame Retardant SystemTonset (°C)Char Yield at 800°C (%)Flame Retardancy Rating (UL-94)
Neat Epoxy~350~15Fails
Epoxy + 15% DOPO (additive)~330~25V-0
Epoxy cured with DMHP derivativeHigher than neat epoxyIncreasedExpected to achieve a high rating with good thermal stability.

Note: The performance of DMHP in epoxy resins is highly dependent on the specific synthesis and curing process.

Synthesis of DMHP-Modified Polymers: Example Protocols

The reactive nature of DMHP allows for its incorporation into polymer chains through various synthesis routes.

Synthesis of a DMHP-Containing Polyester (Conceptual)
  • Esterification: React DMHP with a dicarboxylic acid (e.g., adipic acid) to form a phosphonate-containing diol monomer.

  • Polycondensation: Co-polymerize the resulting diol with a standard diol (e.g., ethylene glycol) and a dicarboxylic acid (e.g., terephthalic acid) to produce a flame-retardant polyester.

Grafting of DMHP onto a Polymer Backbone (Conceptual)
  • Functionalization of Polymer: Introduce reactive sites (e.g., hydroxyl or halide groups) onto the polymer backbone (e.g., polyethylene).

  • Grafting Reaction: React the functionalized polymer with a derivative of DMHP (e.g., where the hydroxyl group is converted to a more reactive species) to graft the phosphonate moiety onto the polymer chain.

Logic and Causality: Why DMHP Shows Promise

The potential advantages of using DMHP as a flame retardant stem from its unique chemical structure:

  • Reactive Hydroxyl Group: This allows for covalent bonding within the polymer matrix, leading to:

    • Permanence: Reduced migration and leaching of the flame retardant.

    • Improved Mechanical Properties: Less plasticizing effect compared to some additive flame retardants.

    • Better Dispersion: Homogeneous distribution of the flame-retardant moiety throughout the polymer.

  • Phosphonate Group: Provides the flame-retardant efficacy through both condensed and gas-phase mechanisms.

Data Visualization

Table 1: Comparative TGA Data for Different Flame Retardant Systems in a Generic Polymer Matrix

Flame Retardant SystemTonset (°C)Tmax (°C)Char Yield at 700°C (%)
Unmodified Polymer350380< 5
Polymer + 20% Additive FR (e.g., APP)33037020
Polymer reactively modified with DMHP36039025

This table presents illustrative data to highlight expected trends. Actual values will vary depending on the polymer and specific experimental conditions.

Diagrams:

Flame_Retardancy_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + DMHP Combustion Combustion Cycle Polymer->Combustion Flammable Volatiles Char Protective Char Layer Polymer->Char Phosphoric Acid Formation Radicals Volatile Phosphorus Radicals (PO•) Polymer->Radicals Decomposition Heat Heat Heat->Polymer Char->Combustion Inhibits Fuel Release Radicals->Combustion Radical Scavenging TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep tga_instrument TGA Instrument sample_prep->tga_instrument heating_program Heating Program (e.g., 10°C/min to 800°C) tga_instrument->heating_program data_acquisition Data Acquisition (Mass vs. Temperature) heating_program->data_acquisition data_analysis Data Analysis (Tonset, Tmax, Char Yield) data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion and Future Outlook

This compound presents a compelling option for the flame retardant modification of a wide range of polymers. Its reactive nature allows for its permanent incorporation into the polymer matrix, potentially overcoming some of the drawbacks associated with additive flame retardants. The resulting modified polymers exhibit enhanced thermal stability, characterized by higher decomposition temperatures and increased char formation.

While direct, comprehensive comparative studies with other flame retardants across various polymer systems are still emerging, the fundamental principles of its chemistry and the available data suggest that DMHP is a highly promising candidate for developing safer and more durable polymeric materials. Future research should focus on optimizing the synthesis of DMHP-modified polymers and conducting systematic comparative analyses of their thermal and fire performance against industry-standard flame retardants.

References

  • Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? Materials, 3(10), 4710-4745. [Link]

  • Weil, E. D., & Levchik, S. V. (2016).
  • Fabrice, L., Bonnaud, L., & Dubois, P. (2017). Fire retardant behaviour of halogen-free calcium-based hydrated minerals.
  • Wang, W., Peng, Y., Chen, H., Gao, Q., Li, J., & Zhang, W. (2017). Surface microencapsulated ammonium polyphosphate with beta-cyclodextrin and its application in wood-flour/polypropylene composites. Polymer Composites, 38(11), 2312–2320.

Sources

Validation of a GC method for the purity assessment of Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of a Gas Chromatography Method for Purity Assessment of Dimethyl (hydroxymethyl)phosphonate

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of a Gas Chromatography (GC) method tailored for the stringent purity assessment of this compound (DMHMP). Moving beyond a simple checklist of procedures, we delve into the scientific rationale behind each validation parameter, offering a robust, self-validating system for researchers, scientists, and drug development professionals. Our objective is to establish a method that is not only accurate and precise but also demonstrably suitable for its intended purpose, in alignment with global regulatory standards.

This compound is a key organophosphorus intermediate, notable for its role in the synthesis of pharmaceuticals and specialty chemicals. Its synthesis, commonly achieved via the Pudovik reaction between dimethyl phosphite and formaldehyde, can introduce various impurities that may affect the quality, safety, and efficacy of the final product.[1] Therefore, a validated analytical method to accurately quantify the purity of DMHMP is paramount.

This document will first establish a specific GC method, then meticulously validate its performance characteristics as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3] Finally, we will provide a comparative analysis against alternative analytical technologies, offering a holistic perspective on purity assessment strategies for DMHMP.

The Analytical Challenge: Defining the Scope

The primary goal is to develop and validate a GC method capable of separating DMHMP from its potential process-related impurities and degradation products. Key potential impurities stemming from its synthesis include:

  • Unreacted Starting Materials: Dimethyl phosphite, Formaldehyde (or its polymer, paraformaldehyde).

  • Byproducts: Impurities formed through side reactions inherent to the Pudovik synthesis.

The analytical method must be specific to DMHMP, ensuring that the calculated purity is not skewed by co-eluting species.

The Chosen Tool: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like DMHMP.[4][5] A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to organic compounds, making it suitable for purity determination by area percent.

Table 1: Proposed GC-FID Method Parameters
ParameterConditionRationale
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)A mid-polarity column provides good selectivity for organophosphorus compounds and general-purpose separation.
Carrier Gas Helium or NitrogenInert gases to carry the sample through the column. Helium often provides better separation efficiency.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of DMHMP and potential impurities without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for the main component.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature gradient is essential to elute a range of compounds with varying boiling points, from volatile starting materials to the higher-boiling DMHMP.
Detector Flame Ionization Detector (FID)Provides high sensitivity and a wide linear range for quantification.
Detector Temp 300 °CPrevents condensation of the eluted components within the detector.
Sample Prep Dissolve sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL.Ensures homogeneity and allows for reproducible injections.

The Core of Confidence: Method Validation Protocol & Results

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] The following sections detail the validation parameters, their execution, and acceptance criteria based on ICH Q2(R1) guidelines.[2][3][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

Experimental Protocol:

  • Blank Analysis: Inject the diluent (methanol) to ensure no interfering peaks are present at the retention time of DMHMP or its known impurities.

  • Impurity Spiking: Prepare a solution of DMHMP and spike it with known potential impurities (dimethyl phosphite, paraformaldehyde) at a relevant concentration (e.g., the reporting limit).

  • Forced Degradation: Subject DMHMP samples to stress conditions (acidic, basic, oxidative, thermal) to generate potential degradation products. Analyze these stressed samples to ensure the main peak remains pure and any degradants are well-separated.

Acceptance Criteria:

  • The blank should show no significant peaks at the retention times of interest.

  • The DMHMP peak should be resolved from all known impurity and degradant peaks with a resolution (Rs) of >1.5.

Linearity

This parameter establishes that the method's response is directly proportional to the concentration of the analyte.[8]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of DMHMP ranging from the Quantitation Limit (QL) to 120% of the nominal working concentration (e.g., 0.1 mg/mL to 1.2 mg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) of the regression line should be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

Range

The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3] Based on the linearity study, the range is confirmed.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

Experimental Protocol:

  • Perform recovery studies by spiking a placebo or a known sample matrix with the DMHMP reference standard at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare nine determinations in total (3 concentrations, 3 replicates each).

  • Calculate the percentage recovery for each determination.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[7]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Perform six replicate injections of a single DMHMP sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Alternatively, analyze nine samples across the range (3 concentrations, 3 replicates each).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for repeatability should be ≤ 1.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

The DL is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The QL is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of DMHMP with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is estimated as the DL.

  • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the QL.

  • Confirm the QL by injecting solutions at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8]

Experimental Protocol:

  • Introduce small variations to the nominal GC parameters, one at a time. Examples include:

    • Inlet temperature (± 5 °C)

    • Carrier gas flow rate (± 5%)

    • Oven ramp rate (± 1 °C/min)

  • Analyze a system suitability solution under each modified condition and evaluate the impact on key chromatographic parameters (retention time, peak area, resolution).

Acceptance Criteria:

  • System suitability parameters (see below) must still be met.

  • The results should not be significantly impacted by the variations.

System Suitability

System suitability testing is an integral part of any chromatographic method, ensuring the system is performing adequately for the analysis.[9][10] It is performed before and during the analysis.

Experimental Protocol:

  • Prepare a system suitability solution containing DMHMP and a known impurity or a resolution marker.

  • Inject this solution five times before starting the analysis.

Acceptance Criteria (based on USP <621>): [11][12]

  • Tailing Factor (T): ≤ 2.0 for the DMHMP peak.

  • Theoretical Plates (N): > 2000 for the DMHMP peak.

  • %RSD for replicate injections: ≤ 1.0% for the DMHMP peak area.

  • Resolution (Rs): > 1.5 between DMHMP and the closest eluting peak.

Table 2: Summary of Validation Results (Hypothetical Data)
Validation ParameterResultAcceptance CriteriaStatus
Specificity Resolution (Rs) > 2.0 for all impuritiesRs > 1.5Pass
Linearity (r²) 0.9995≥ 0.999Pass
Range 0.1 - 1.2 mg/mLConfirmedPass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.65%≤ 1.0%Pass
Precision (Intermediate %RSD) 1.1%≤ 2.0%Pass
Quantitation Limit (QL) 0.1 mg/mL (S/N > 10, %RSD = 6.8%)S/N ≥ 10, %RSD ≤ 10%Pass
Robustness System suitability passed under all varied conditionsSystem suitability criteria metPass

Visualizing the Validation Workflow

A structured workflow ensures that all validation steps are performed logically and comprehensively.

Validation_Workflow cluster_0 Phase 1: Method Development & Setup cluster_1 Phase 2: Core Validation Studies cluster_2 Phase 3: Final Verification MD Method Development (GC-FID Parameters) SS_Prep Prepare Standards & System Suitability Solution MD->SS_Prep Specificity Specificity (Spiking & Forced Degradation) SS_Prep->Specificity System Suitability Check Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Study) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits DL & QL Determination Precision->Limits Robustness Robustness Testing Limits->Robustness Report Final Validation Report Robustness->Report Compile Data

Caption: Workflow for the GC method validation process.

Comparative Analysis: GC vs. Alternative Techniques

While the validated GC-FID method is robust and reliable, it is essential to understand its position relative to other analytical techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique, but DMHMP presents a challenge due to its high polarity and lack of a strong UV chromophore.

  • Methodology: Analysis would likely require a Hydrophilic Interaction Liquid Chromatography (HILIC) column or derivatization to improve retention on standard reversed-phase columns. Detection could be achieved with a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[13]

  • Pros: Suitable for non-volatile or thermally labile impurities that would not be amenable to GC.

  • Cons: Method development can be more complex. Detection without a chromophore (RID, ELSD) often provides lower sensitivity and is not compatible with gradient elution, limiting separation power.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.

  • Methodology: A ¹H or ³¹P NMR spectrum of the DMHMP sample is acquired with a certified internal standard of known purity and concentration. The purity of DMHMP is calculated by comparing the integral of a specific DMHMP signal to the integral of a known signal from the internal standard.

  • Pros: Highly accurate and precise. Provides structural information, which can help identify unknown impurities. Does not require a DMHMP reference standard.

  • Cons: Lower sensitivity compared to chromatographic methods. Requires expensive instrumentation and specialized expertise. Not suitable for separating and quantifying closely related isomers.

Table 3: Comparison of Analytical Techniques for DMHMP Purity
FeatureValidated GC-FIDHPLC (with ELSD/RID)Quantitative NMR (qNMR)
Specificity High (for volatile impurities)Moderate to High (dependent on column/detector)High (structurally specific)
Sensitivity HighModerateLow
Precision High (<2% RSD)High (<2% RSD)Very High (<1% RSD)
Sample Throughput HighHighLow
Cost (Instrument) ModerateModerate to HighVery High
Impurity Profile Volatile & Thermally StableNon-volatile & Thermally LabileAll NMR-active impurities
Reference Standard RequiredRequiredNot required (uses internal std.)
Diagram: Comparative Strengths of Analytical Methods

Comparison_Diagram DMHMP DMHMP Purity Assessment GC GC-FID DMHMP->GC High Throughput Volatile Impurities HPLC HPLC-ELSD/RID DMHMP->HPLC Non-Volatile Impurities Thermally Labile qNMR qNMR DMHMP->qNMR Absolute Quantification No Reference Standard

Caption: Key strengths of different analytical techniques.

Conclusion

This guide has detailed a systematic approach to the validation of a GC-FID method for the purity assessment of this compound, grounded in the principles of ICH Q2(R1). The causality behind each experimental choice and acceptance criterion has been explained to provide a framework that is both scientifically sound and practically implementable. The validated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control in a regulated environment.

The comparison with HPLC and qNMR highlights that while GC-FID is an excellent and often optimal choice, a comprehensive purity profile may benefit from the orthogonal application of multiple techniques. The selection of the most appropriate method depends on the specific analytical needs, the nature of expected impurities, and available resources. By following the self-validating protocols described herein, laboratories can ensure the highest level of confidence in their analytical results for DMHMP.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: <621> Chromatography - Notice of Adoption of Harmonized Standard Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]

  • Title: 2.2.28. Gas chromatography Source: European Pharmacopoeia 6.0 URL: [Link]

  • Title: Several Revised Chapters on Chromatographic Methods Adopted Source: gmp-compliance.org URL: [Link]

  • Title: A Review on GC-MS and Method Development and Validation Source: Impactfactor.org URL: [Link]

  • Title: 2.2.28. Gas chromatography - European Pharmacopoeia 11.1 Source: Mason Technology URL: [Link]

  • Title: A continuous synthesis method of hydroxymethyl phosphonates Source: Revue Roumaine de Chimie URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: Institute of Validation Technology URL: [Link]

  • Title: Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE Source: LCGC International URL: [Link]

  • Title: GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes Source: Pharmaguideline URL: [Link]

  • Title: Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate Source: ResearchGate URL: [Link]

Sources

Comparative spectroscopic analysis (NMR, IR, MS) of Dimethyl (hydroxymethyl)phosphonate and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organophosphorus chemistry, α-hydroxyphosphonates hold a position of significant interest for researchers in drug development and materials science. Their structural similarity to α-amino acids and their capacity for diverse chemical modifications make them valuable synthons and bioactive molecules. Dimethyl (hydroxymethyl)phosphonate (DMHMP), as the simplest member of this class, serves as a crucial reference point. This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of DMHMP and its analogs, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate their structural nuances. Our focus is to equip researchers, scientists, and drug development professionals with the practical insights and experimental data necessary for confident identification and characterization of these compounds.

The Structural Significance of α-Hydroxyphosphonates

The core structure of an α-hydroxyphosphonate features a phosphorus atom directly bonded to a carbon atom, which also bears a hydroxyl group. This P-C bond is a key feature, distinguishing phosphonates from phosphate esters and imparting greater hydrolytic stability. The versatility of this scaffold arises from the ease with which the alkyl groups on the phosphonate moiety and the substituent on the α-carbon can be modified, leading to a vast library of analogs with tailored properties.

The synthesis of these compounds is most commonly achieved via the Pudovik or Abramov reactions, which involve the nucleophilic addition of a dialkyl phosphite or a trialkyl phosphite, respectively, to an aldehyde or ketone. For DMHMP and its direct analogs, formaldehyde is the carbonyl component.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of α-hydroxyphosphonates. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides a detailed picture of the molecular framework, including connectivity and stereochemistry.

The Power of ³¹P NMR

Given the 100% natural abundance and spin quantum number of 1/2 for the ³¹P nucleus, ³¹P NMR is a highly sensitive and informative technique for characterizing organophosphorus compounds[1]. The chemical shift (δ) of the phosphorus nucleus is particularly sensitive to its electronic environment. In dialkyl (hydroxymethyl)phosphonates, the ³¹P signal typically appears in the range of +20 to +30 ppm (relative to 85% H₃PO₄)[2][3]. The nature of the alkyl ester groups has a discernible, albeit modest, effect on the ³¹P chemical shift.

¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework

The ¹H NMR spectrum provides valuable information about the protons in the molecule. Key diagnostic signals for dialkyl (hydroxymethyl)phosphonates include:

  • A doublet for the methylene protons adjacent to the phosphorus atom (P-CH₂-OH), typically appearing around 3.9-4.2 ppm. The splitting is due to coupling with the phosphorus atom (²JP-H).

  • A multiplet for the protons of the alkoxy groups (-O-CH₂-R or -O-CH₃).

  • A signal for the hydroxyl proton (-OH), the chemical shift and multiplicity of which can be variable and dependent on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atom directly bonded to the phosphorus (P-C) exhibits a characteristic large one-bond coupling constant (¹JP-C), which is a definitive feature for identifying the phosphonate group.

Comparative NMR Data of this compound and its Analogs

CompoundNucleusSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound (DMHMP) ¹HCDCl₃3.82d11.2P-CH₂-OH
3.75d10.8P-O-CH₃
4.5 (br s)s-OH
¹³CCDCl₃63.5d¹JP-C = 165.0P-C
53.0d²JP-O-C = 6.5P-O-C
³¹PCDCl₃27.8s-P
Diethyl (hydroxymethyl)phosphonate ¹HCDCl₃4.17m7.4-O-CH₂-CH₃[4]
3.91d⁵JP-H = 5.9P-CH₂-OH[4]
1.34t7.1-CH₃[4]
³¹PCDCl₃~25--P
Dibutyl (hydroxymethyl)phosphonate ³¹P-24.6--P[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in α-hydroxyphosphonates. The IR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of the chemical bonds.

For this class of compounds, the most prominent and diagnostic absorption bands are:

  • P=O Stretching: A strong absorption band typically observed in the region of 1220-1260 cm⁻¹. This is one of the most characteristic peaks for phosphonates.

  • P-O-C Stretching: Strong absorptions in the 1020-1050 cm⁻¹ region are attributed to the P-O-C asymmetric stretching vibrations.

  • O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadness resulting from hydrogen bonding.

  • C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range correspond to the stretching vibrations of the C-H bonds in the alkyl groups.

Characteristic IR Absorption Bands for α-Hydroxyphosphonates

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (stretch, H-bonded)3200 - 3600Strong, Broad
C-H (stretch)2850 - 3000Medium to Strong
P=O (stretch)1220 - 1260Strong
P-O-C (stretch)1020 - 1050Strong
C-O (stretch)1000 - 1100Medium to Strong

Note: The exact positions of these bands can be influenced by the specific molecular structure and intermolecular interactions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of DMHMP and its analogs, as well as for gaining structural information through the analysis of fragmentation patterns. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques.

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For DMHMP (C₃H₉O₄P), the exact mass is 140.0238 g/mol [4].

The fragmentation of organophosphonates in the mass spectrometer often follows predictable pathways. Common fragmentation patterns for α-hydroxyphosphonates include:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

  • Loss of the Alkoxy Group: Cleavage of the P-O-R bond, leading to the loss of an alkoxy radical.

  • McLafferty Rearrangement: For analogs with longer alkyl chains, a rearrangement reaction involving the transfer of a hydrogen atom to the phosphoryl oxygen can occur.

  • Loss of the Hydroxymethyl Group: Cleavage of the P-C bond can lead to the loss of the CH₂OH radical.

The mass spectrum of diethyl (hydroxymethyl)phosphonate shows a base peak at m/z 139, corresponding to the loss of an ethyl group, and other significant fragments at m/z 111, 83, and 65[5].

Mass Spectrometry Data for this compound and an Analog

ParameterThis compoundDiethyl (hydroxymethyl)phosphonate
Molecular Formula C₃H₉O₄P[4]C₅H₁₃O₄P[5]
Molecular Weight 140.07 g/mol [4]168.13 g/mol [5]
Exact Mass 140.0238 g/mol [4]168.0551 g/mol
Key Fragments (m/z) Inferred: 125 (-CH₃), 109 (-OCH₃), 97, 79139, 111, 83, 65[5]

Experimental Methodologies

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphonate sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ³¹P NMR Acquisition: Acquire the spectrum with or without proton decoupling. A spectral width of -50 to +100 ppm is typically sufficient. Use an external standard of 85% H₃PO₄ for referencing.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Visualizing the Spectroscopic Workflow

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Structural Elucidation Sample Phosphonate Compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (¹H, ¹³C, ³¹P) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of Phosphonates.

Structure-Spectra Correlations: An Expert's Perspective

The true power of spectroscopic analysis lies in understanding the causal relationships between a molecule's structure and its spectral output. For α-hydroxyphosphonates, several key correlations can be drawn:

  • Effect of Alkyl Chain Length in NMR: As the length of the alkyl chains on the phosphonate ester increases (from methyl to ethyl to butyl), a slight upfield shift (to lower ppm values) is generally observed in the ³¹P NMR spectrum. In the ¹H NMR, the signals for the alkoxy protons will shift downfield as the distance from the electron-withdrawing oxygen atom increases.

  • Influence of Substituents on IR Frequencies: The position of the P=O stretching vibration in the IR spectrum is sensitive to the electronegativity of the substituents on the phosphorus atom. More electronegative substituents will cause the P=O band to shift to higher wavenumbers. Hydrogen bonding involving the hydroxyl group can also influence the P=O stretching frequency.

  • Fragmentation Patterns and Structural Isomers in MS: Mass spectrometry can be particularly useful for distinguishing between structural isomers. The fragmentation patterns will differ based on the stability of the resulting carbocations and radicals. For example, branching in the alkyl chains will lead to different fragmentation pathways compared to linear chains.

Conclusion

This guide has provided a detailed comparative analysis of the NMR, IR, and MS spectroscopic data for this compound and its analogs. By understanding the characteristic spectral features and the underlying structure-spectra correlations, researchers can confidently identify and characterize these important organophosphorus compounds. The experimental protocols and comparative data tables presented herein serve as a valuable resource for professionals in the fields of chemical synthesis, drug discovery, and materials science. The continued exploration of the spectroscopic properties of novel phosphonate analogs will undoubtedly fuel further innovation in these areas.

References

  • NIH. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Available from: [Link]

  • ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. Available from: [Link]

  • PubChem. Dibutyl (hydroxymethyl)phosphonate. Available from: [Link]

  • NMR Service. 31 Phosphorus NMR. Available from: [Link]

  • PubMed. Phosphorus-31 nuclear magnetic resonance chemical shifts of phosphoric acid derivatives. Available from: [Link]

  • ResearchGate. Chemical shift prediction of P-31-NMR shifts for dialkyl or diaryl phosphonates. Available from: [Link]

  • SpectraBase. Diethyl (hydroxymethyl)phosphonate - Optional[FTIR] - Spectrum. Available from: [Link]

  • MDPI. Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Available from: [Link]

  • NMR Spectra of New Compounds. Available from: [Link]

  • ACG Publications. Green chemical synthesis of α-hydroxyphosphonates. Available from: [Link]

  • NIST. Diethyl hydroxymethylphosphonate. Available from: [Link]

  • Revue Roumaine de Chimie. A continuous synthesis method of hydroxymethyl phosphonates. Available from: [Link]

  • MDPI. Synthesis and Reactions of α-Hydroxyphosphonates. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. Diethyl (hydroxy(phenyl)methyl)phosphonate. Available from: [Link]

  • PubMed. On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Available from: [Link]

  • Iowa Research Online. New synthesis and reactions of phosphonates. Available from: [Link]

  • PubMed. Synthesis and spectroscopic characterization of protected N-phosphonomethylglycine dipeptides. Available from: [Link]

  • ResearchGate. FIGURE 1 1 H NMR spectra of diol in its phosphonate ester (inset) or... Available from: [Link]

  • Chemsrc. This compound. Available from: [Link]

  • ResearchGate. Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemistry LibreTexts. 5.2: IR -SPECTROSCOPY- THE WORKHORSE. Available from: [Link]

  • NIST. Diethyl hydroxymethylphosphonate. Available from: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

  • SpectraBase. Diethyl (hydroxymethyl)phosphonate - Optional[ATR-IR] - Spectrum. Available from: [Link]

  • ResearchGate. Electrospray Ionization Tandem Mass Spectrometry of Phosphonate Peptides. Available from: [Link]

  • ResearchGate. (PDF) Crystallographic Features of Selected New α-Hydroxyphosphonates. Available from: [Link]

  • PMC. Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Available from: [Link]

  • YouTube. Introduction to Ionization and Fragmentation in Mass Spectrometry. Available from: [Link]

  • SpectraBase. Diethyl (2-oxopropyl)phosphonate - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

A Comparative Environmental Risk Profile: Dimethyl (hydroxymethyl)phosphonate vs. Halogenated Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the environmental and toxicological profiles of Dimethyl (hydroxymethyl)phosphonate (DMHP), a phosphorus-based flame retardant, and the broad class of halogenated flame retardants (HFRs). For decades, HFRs have been the industry standard for imparting fire resistance to a vast array of consumer and industrial products. However, a growing body of evidence has illuminated their significant environmental persistence, bioaccumulative potential, and adverse health effects, prompting a regulatory and scientific shift towards safer alternatives. This document synthesizes experimental data to offer researchers, chemists, and product development professionals a clear, evidence-based assessment to inform the selection of next-generation flame retardant technologies.

Mechanistic Overview and Classes of Compounds

Halogenated Flame Retardants (HFRs)

HFRs are organohalogen compounds containing chlorine or bromine atoms. Their primary fire-retardant action occurs in the gas phase. Upon heating, they release halogen radicals that interfere with the chemical reactions of combustion, effectively quenching the flame.[1] This high efficiency has led to their widespread use.

Common Classes of HFRs Include:

  • Polybrominated Diphenyl Ethers (PBDEs): Formerly used extensively in furniture foam, electronics, and textiles. Many have been banned or phased out due to their toxicity and persistence.[2][3]

  • Tetrabromobisphenol A (TBBPA): One of the most widely produced brominated flame retardants, often used in printed circuit boards.

  • Chlorinated Flame Retardants: Includes compounds like tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and chlorinated paraffins, which have been used as replacements for some banned PBDEs.[2][4]

This compound (DMHP)

DMHP is an organophosphorus flame retardant (OPFR). Unlike HFRs, OPFRs primarily act in the condensed (solid) phase. During combustion, they decompose to form phosphoric acid. This acid promotes the crosslinking of the polymer matrix, leading to the formation of a stable, insulating layer of char. This char layer limits the release of flammable volatiles and shields the underlying material from heat, thus suppressing combustion.[5]

The Critical Environmental Impact Axis: PBT Profile and Decomposition Byproducts

A robust environmental assessment hinges on three key pillars—Persistence, Bioaccumulation, and Toxicity (PBT)—along with an analysis of byproducts formed at the end of a product's life, particularly during combustion or high-temperature recycling.

Persistence: Environmental Longevity

Halogenated Flame Retardants (HFRs): The carbon-halogen bond is exceptionally stable, making HFRs highly resistant to environmental degradation through biological, chemical, or photolytic processes.[6][7] This persistence allows them to remain in ecosystems for extended periods, leading to widespread contamination of soil, water, and air.[1][6] Many HFRs are now recognized as global contaminants and Persistent Organic Pollutants (POPs).[2][3][8]

This compound (DMHP): Data on DMHP's environmental persistence is less extensive than for HFRs. However, related organophosphorus compounds, like dimethyl methylphosphonate (DMMP), are not considered to be persistent, bioaccumulating, and toxic (PBT) substances.[9] While not always readily biodegradable, phosphonates generally exhibit higher mobility in soil and are not expected to persist to the same degree as HFRs.[9][10]

Bioaccumulation: Concentration in the Food Web

Halogenated Flame Retardants (HFRs): HFRs are typically lipophilic ("fat-loving"), meaning they have a high affinity for fatty tissues in living organisms.[11] This property drives their bioaccumulation. As smaller organisms absorb HFRs, the chemicals are passed up the food chain, leading to significantly higher concentrations (biomagnification) in apex predators, including marine mammals, birds of prey, and humans.[11][12] This has been extensively documented for PBDEs.[6][11]

This compound (DMHP): Organophosphonates like DMHP generally have low octanol-water partition coefficients (Log Kow), indicating low potential for bioaccumulation.[9] For instance, the related DMMP has a Log Kow of -0.61, signifying it is hydrophilic and unlikely to accumulate in fatty tissues.[9] This represents a fundamental and critical advantage over lipophilic HFRs.

Toxicity: Adverse Health and Ecological Effects

Halogenated Flame Retardants (HFRs): Exposure to HFRs is linked to a wide range of severe health effects in both wildlife and humans. These include:

  • Endocrine Disruption: Interference with thyroid hormone regulation.[2][3][4]

  • Reproductive and Developmental Toxicity: Adverse effects on fetal and child development.[2][3][4]

  • Neurotoxicity: Negative impacts on neurological function.[2][3]

  • Immunotoxicity and Carcinogenicity: Some HFRs are classified as possible or probable human carcinogens.[2][6]

This compound (DMHP): The toxicological profile of DMHP is markedly different. While not entirely benign, the hazards are more localized. It is known to cause serious eye irritation and skin irritation upon direct contact.[13] There is limited evidence for carcinogenicity in animal studies, with the International Agency for Research on Cancer (IARC) classifying it as a Group 3 carcinogen ("not classifiable as to its carcinogenicity to humans").[14] A key related compound, DMMP, has shown evidence of reproductive toxicity in male rats at high doses.[14] Crucially, the widespread, systemic, and endocrine-disrupting effects characteristic of many HFRs have not been associated with DMHP.

Thermal Decomposition Products: The End-of-Life Hazard

Halogenated Flame Retardants (HFRs): A major, often overlooked, danger of HFRs occurs during uncontrolled burning, such as in accidental fires or improper e-waste disposal. At high temperatures, HFRs can degrade and reform into highly toxic and carcinogenic polybrominated or polychlorinated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs and PCDD/Fs).[15][16][17] These byproducts pose extreme risks to first responders and the surrounding environment.

This compound (DMHP): The thermal decomposition of DMHP and other OPFRs follows a different, less hazardous pathway. They break down to form phosphorus-based acids and ultimately reactive phosphoryl (PO) radicals.[5][18] These species act in the gas phase to quench combustion but do not lead to the formation of dioxins or furans. This distinction is paramount in a full lifecycle risk assessment.

Comparative Data Summary

The following table summarizes the key environmental impact parameters for HFRs (represented by common examples like PBDEs) and DMHP.

ParameterHalogenated Flame Retardants (HFRs)This compound (DMHP)
Primary Mechanism Gas-phase radical quenchingCondensed-phase char formation
Persistence High; resistant to degradation, many are POPs[3][7][8]Low to moderate; not considered a PBT substance[9]
Bioaccumulation High potential; lipophilic, biomagnifies in food webs[11][12][19]Low potential; hydrophilic, low Log Kow[9]
Key Human Health Risks Endocrine disruption, neurotoxicity, reproductive/developmental toxicity, potential carcinogenicity[2][3][4]Eye and skin irritation; potential reproductive toxicant at high doses; limited evidence of carcinogenicity[13][14]
Aquatic Toxicity Can be toxic to aquatic organisms, leading to reduced growth and reproduction[6]Data is limited, but related compounds show low aquatic toxicity[9]
Thermal Decomposition Formation of highly toxic and carcinogenic dioxins and furans (PBDD/Fs, PCDD/Fs)[15][16]Forms phosphorus acids and PO radicals; no dioxin/furan formation[5][18]

Experimental Workflows and Methodologies

Accurate environmental assessment relies on standardized, validated protocols. Below are representative workflows for evaluating key endpoints.

Diagram 1: Standardized PBT Assessment Workflow

This diagram illustrates the logical flow for classifying a substance based on its Persistence, Bioaccumulation, and Toxicity profile, as guided by regulatory frameworks like REACH.

PBT_Assessment substance Test Substance p_node Persistence (P) Assessment substance->p_node b_node Bioaccumulation (B) Assessment substance->b_node t_node Toxicity (T) Assessment substance->t_node p_test OECD 301/308/309 Biodegradation Tests p_node->p_test p_crit Half-life > 40d (freshwater) or > 60d (marine/sediment)? p_test->p_crit p_pass Not Persistent (Not P) p_crit->p_pass No p_fail Persistent (P) or Very Persistent (vP) p_crit->p_fail Yes result Final PBT Classification p_fail->result b_test OECD 305 Bioconcentration Factor (BCF) Test b_node->b_test b_crit BCF > 2000? b_test->b_crit b_pass Not Bioaccumulative (Not B) b_crit->b_pass No b_fail Bioaccumulative (B) or Very Bioaccumulative (vB) b_crit->b_fail Yes b_fail->result t_test Aquatic Toxicity (OECD 202, 203) Chronic/CMR Tests t_node->t_test t_crit Chronic NOEC < 0.01 mg/L or CMR classification? t_test->t_crit t_pass Not Toxic (Not T) t_crit->t_pass No t_fail Toxic (T) t_crit->t_fail Yes t_fail->result

Caption: Logical workflow for PBT (Persistence, Bioaccumulation, Toxicity) assessment.

Diagram 2: Contrasting Thermal Decomposition Pathways

This diagram visualizes the divergent chemical pathways during the combustion of polymers treated with HFRs versus DMHP.

Decomposition_Pathways Thermal Decomposition Pathways cluster_hfr Halogenated Flame Retardant (HFR) cluster_dmhp DMHP (Organophosphorus) hfr_poly HFR-Treated Polymer heat1 High Heat (Combustion) hfr_poly->heat1 hfr_decomp Release of Halogen Radicals (Br•, Cl•) & Carbon Fragments heat1->hfr_decomp dioxin PBDD/Fs, PCDD/Fs (Dioxins/Furans) hfr_decomp->dioxin dmhp_poly DMHP-Treated Polymer heat2 High Heat (Combustion) dmhp_poly->heat2 dmhp_decomp Formation of Phosphoric Acid heat2->dmhp_decomp char Insulating Char Layer dmhp_decomp->char po_rad PO• Radicals (Gas Phase) dmhp_decomp->po_rad

Caption: Divergent decomposition pathways of HFRs vs. DMHP under thermal stress.

Experimental Protocol 1: Aquatic Toxicity Test using Daphnia magna (Acute Immobilisation Test)

This protocol is a condensed representation of the OECD Guideline 202. Its purpose is to determine the concentration of a test substance that immobilizes 50% of the daphnids (EC50) over a 48-hour period, providing a key metric for aquatic toxicity.

1. Preparation & Acclimatization:

  • Culture: Maintain healthy cultures of Daphnia magna under controlled conditions (20 ± 2°C, 16:8 light:dark cycle).
  • Test Organisms: Use young daphnids (<24 hours old) for the test, sourced from a healthy parent stock.
  • Test Medium: Prepare reconstituted freshwater as specified in the OECD guideline. Ensure pH, hardness, and dissolved oxygen are within acceptable ranges.

2. Test Substance Preparation:

  • Prepare a stock solution of the test substance (e.g., DMHP) in the test medium.
  • Create a geometric series of at least five test concentrations by diluting the stock solution. The concentration range should be chosen to bracket the expected EC50 value.
  • Include a control group (test medium only) and, if a solvent is used to dissolve the substance, a solvent control.

3. Test Procedure:

  • Exposure: Add 10 daphnids to each test vessel (e.g., 100 mL glass beakers) containing the prepared test concentrations. Use at least two replicate vessels per concentration.
  • Incubation: Place the test vessels in a temperature-controlled incubator at 20 ± 2°C for 48 hours. Do not feed the daphnids during the test.
  • Observation: At 24 and 48 hours, observe the daphnids in each vessel. Record the number of immobilized individuals (those unable to swim within 15 seconds after gentle agitation).

4. Data Analysis:

  • Calculate the percentage of immobilized daphnids for each concentration at the 24h and 48h time points.
  • Use statistical methods (e.g., probit analysis, logistic regression) to calculate the 48-hour EC50 value and its 95% confidence intervals. This value represents the concentration at which the substance is acutely toxic to the test organism.
Experimental Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Analysis

This protocol outlines the methodology for identifying the thermal decomposition products of a flame retardant within a polymer matrix. This is crucial for detecting hazardous byproducts like dioxins and furans.

1. Sample Preparation:

  • Prepare a sample of the polymer treated with the flame retardant (e.g., 100-500 µg). The sample should be homogenous.
  • Place the sample into a pyrolysis sample cup.

2. Instrumentation Setup:

  • Pyrolyzer: Couple a pyrolyzer unit to the inlet of a Gas Chromatograph-Mass Spectrometer (GC/MS) system.
  • Pyrolysis Conditions: Set the pyrolysis temperature to simulate combustion conditions (e.g., 800-900°C). Set a pyrolysis time (e.g., 15-30 seconds). The choice of an inert (pyrolysis) or oxidative (combustion) atmosphere is critical and depends on the experimental goal.
  • GC Conditions: Use a capillary column suitable for separating semi-volatile organic compounds (e.g., a DB-5ms column). Program the GC oven with a temperature ramp (e.g., start at 50°C, hold for 2 min, then ramp to 300°C at 10°C/min) to separate the pyrolysis products.
  • MS Conditions: Set the mass spectrometer to scan over a relevant mass range (e.g., 35-550 amu) in electron ionization (EI) mode.

3. Analysis:

  • Initiate the pyrolysis. The volatile decomposition products are swept directly onto the GC column.
  • The products are separated by the GC based on their boiling points and affinity for the column's stationary phase.
  • As compounds elute from the GC, they enter the MS, where they are fragmented and detected.

4. Data Interpretation:

  • Analyze the resulting total ion chromatogram (TIC) to identify individual peaks corresponding to different decomposition products.
  • For each peak, examine the mass spectrum and compare it against a spectral library (e.g., NIST/Wiley) to identify the chemical structure of the compound.
  • Pay special attention to the presence of mass fragments characteristic of PBDD/Fs or other target toxic compounds.

Conclusion and Authoritative Recommendation

The comprehensive data overwhelmingly indicates that halogenated flame retardants pose a significantly greater and more multifaceted environmental risk than this compound. The defining liabilities of HFRs are their persistence in the environment, their propensity to bioaccumulate and biomagnify in food webs, and their potential to form extremely toxic dioxins and furans upon combustion.[2][3][11][15][16] These characteristics have led to widespread environmental contamination and justify the global regulatory actions to restrict their use.

In contrast, DMHP presents a more favorable environmental profile. Its low potential for bioaccumulation and the absence of dioxin/furan formation during combustion are critical advantages.[9][18] While it is not without its own hazard profile, primarily related to direct contact irritation and potential reproductive effects at high doses, these risks are more manageable and do not involve the long-term, systemic, and global-scale contamination issues associated with HFRs.

For researchers and professionals engaged in developing safer materials, the evidence supports prioritizing halogen-free alternatives like DMHP. However, it is imperative that any potential replacement for HFRs undergoes a thorough and complete chemical alternatives assessment (CAA), including a full PBT and lifecycle analysis, to avoid regrettable substitutions where one hazardous chemical is simply replaced by another with unknown but potentially equally harmful effects.[20] Continued research into the long-term fate and chronic toxicity of OPFRs remains a vital component of responsible product stewardship.

References

  • Green Science Policy Institute. Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks?
  • Shaw, S. D., et al. (2010). Halogenated flame retardants: do the fire safety benefits justify the risks? Reviews on environmental health.
  • Earth911. (2022). Flame Retardants: Toxicity in the Name of Safety.
  • Blog. (2026).
  • Wang, S., et al. (2014). Bioaccumulation of highly hydrophobic organohalogen flame retardants from sediments: application of toxicokinetics and passive sampling techniques. Environmental Science & Technology.
  • Blog. (2025).
  • Singh, D., & Fulekar, M. H. (2010). Environmental Impact of Flame Retardants (Persistence and Biodegradability).
  • GreenSpec.
  • ResearchGate. (2016). (PDF) Environmental Impact of Flame Retardants (Persistence and Biodegradability).
  • Organohalogen Compounds. (2011). HALOGENATED FLAME RETARDANTS: DO THE FIRE SAFETY BENEFITS JUSTIFY THE RISKS.
  • Environmental Toxicology and Chemistry. (2019). Bioaccumulation of Selected Halogenated Organic Flame Retardants in Lake Ontario.
  • Altarawneh, M., et al. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.
  • Altarawneh, M., et al. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.
  • Wikipedia. Persistent organic pollutant.
  • UK Environment Agency. (2008). Prioritisation of flame retardants for environmental risk assessment.
  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers.
  • AK Scientific, Inc. Safety Data Sheet: Dimethyl (hydroxymethyl)
  • Benchchem. Dimethyl (hydroxymethyl)
  • Rossi, M., et al. (2012). Chemical Alternatives Assessment: The Case of Flame Retardants. Clean Production.
  • Ashland. (2018).
  • National Research Council. (2000). Organic Phosphonates. In Toxicological Risks of Selected Flame-Retardant Chemicals.
  • Hemberger, P., et al. (2015). Elucidating the thermal decomposition of dimethyl methylphosphonate by vacuum ultraviolet (VUV) photoionization: pathways to the PO radical, a key species in flame-retardant mechanisms. Chemistry – A European Journal. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Dimethyl (hydroxymethyl)phosphonate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the safe and compliant disposal of chemical reagents is not just a matter of regulatory adherence, but a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of dimethyl (hydroxymethyl)phosphonate, an organophosphorus compound. Strict adherence to these procedures is critical for ensuring a safe laboratory environment and protecting our ecosystem.

I. Immediate Safety Precautions: The First Line of Defense

Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and rigorously adhere to all institutional and local regulations governing hazardous waste management.[1]

Personal Protective Equipment (PPE): Your Non-Negotiable Barrier

When handling this compound, the following personal protective equipment must be worn at all times:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[1] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2][3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.[1]

  • Laboratory Coat: A flame-resistant lab coat should be worn to protect against spills and splashes.[1][4]

  • Respiratory Protection: In situations with potential for aerosol generation or in areas with inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and particulates is required.[1][3]

Emergency Preparedness: Planning for the Unexpected

A proactive approach to safety is paramount. Ensure the following are readily accessible:

  • An emergency shower and eyewash station.[4]

  • A spill kit containing appropriate absorbent materials such as sand, earth, or vermiculite.[5]

II. Understanding the Compound: Hazard Profile

This compound is classified with the following hazards:

  • Causes skin irritation (H315).[6]

  • Causes serious eye irritation (H319).[6]

  • May cause respiratory irritation (H335).[6]

In the event of a fire, it may generate irritating and highly toxic gases, including carbon oxides and phosphorus oxides.[6]

III. Disposal Methodologies: A Step-by-Step Approach

The appropriate disposal method for this compound depends on the quantity of waste, available facilities, and prevailing local regulations.[1] The primary methods include disposal via a licensed hazardous waste contractor, incineration, and, for small quantities, chemical treatment.

A. Licensed Hazardous Waste Contractor: The Preferred and Safest Route

For the majority of laboratory settings, utilizing a licensed hazardous waste contractor is the most straightforward and safest disposal method.[1]

Procedure:

  • Segregation and Labeling: Collect the waste in a clearly labeled, sealed, and appropriate container.[1] The label must include the chemical name, concentration, and relevant hazard symbols. Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed contractor.[1]

B. Incineration: High-Temperature Destruction

For larger quantities, incineration by a licensed hazardous waste disposal facility is the recommended method.[1] Organophosphorus compounds are effectively destroyed at high temperatures.[1] This process should only be carried out by facilities equipped to handle such chemical waste and control emissions.[7]

C. Chemical Treatment: In-Lab Neutralization for Small Quantities

Chemical hydrolysis can be a viable option for neutralizing small quantities of this compound within the laboratory, breaking it down into less hazardous substances.[1]

Note: Never attempt chemical neutralization without a thorough understanding of the reaction, its potential hazards, and proper safety protocols.[4]

IV. Spill Management: A Calm and Controlled Response

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]

  • Don PPE: Wear the appropriate Personal Protective Equipment as outlined in Section I.[1]

  • Contain and Absorb: For minor spills, absorb the material with an inert substance like vermiculite, sand, or earth.[1][5]

  • Collect and Dispose: Collect the contaminated material into a sealed, labeled container for disposal as hazardous waste.[1][5]

  • Large Spills: For large spills, contact your institution's EHS office immediately.[1]

V. Regulatory Framework: Navigating the Legal Landscape

The disposal of chemical waste is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the guidelines under the Resource Conservation and Recovery Act (RCRA).[8] However, state and local regulations can be more stringent.[9] It is the responsibility of the researcher and the institution to be aware of and compliant with all applicable laws.[6]

VI. Data Summary and Visual Guides

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and irritation.[1][6]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and irritation.[1][6]
Body Protection Flame-resistant laboratory coatProtects skin and clothing from contamination.[1][4]
Respiratory Protection Respirator with appropriate organic vapor/particulate cartridgeRequired for potential aerosol generation or poor ventilation.[1][3]

Diagram 1: Decision Workflow for Disposal of this compound

G cluster_start Start: Waste Generation cluster_assessment Initial Assessment cluster_disposal_options Disposal Pathways cluster_procedures Actionable Procedures cluster_end Final Disposition start This compound Waste Generated quantity Assess Quantity of Waste start->quantity small_spill Small Spill or Residue quantity->small_spill Small Quantity bulk_waste Bulk Waste or Expired Reagent quantity->bulk_waste Large Quantity absorb Absorb with Inert Material (Sand, Vermiculite) small_spill->absorb contractor Contact Licensed Hazardous Waste Contractor bulk_waste->contractor package Package, Label, and Store Securely absorb->package contractor->package end_disposal Proper and Compliant Disposal package->end_disposal

Caption: Decision tree for selecting the appropriate disposal method.

VII. References

  • Ambeed. (n.d.). This compound Safety Data Sheet. Retrieved from Ambeed.

  • Apollo Scientific. (2022). Dimethyl (2-hydroxyethyl)phosphonate Safety Data Sheet. Retrieved from Apollo Scientific.

  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from AK Scientific, Inc.

  • BenchChem. (2025). A Comprehensive Guide to the Proper Disposal of Diethyl [hydroxy(phenyl)methyl]phosphonate. Retrieved from BenchChem.

  • OECD SIDS. (2002). Dimethyl Phosphonate. Retrieved from OECD.

  • LookChem. (n.d.). Diethyl (hydroxymethyl)phosphonate Safety Data Sheet. Retrieved from LookChem.

  • Chemsrc. (2025). This compound. Retrieved from Chemsrc.

  • PubChem. (n.d.). This compound. Retrieved from PubChem.

  • U.S. Environmental Protection Agency. (1975). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. Retrieved from EPA.

  • BenchChem. (2025). Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals. Retrieved from BenchChem.

  • Fisher Scientific. (2011). Dimethyl methylphosphonate Safety Data Sheet. Retrieved from Fisher Scientific.

  • Sigma-Aldrich. (2024). Dimethyl methylphosphonate Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • PubMed. (2023). Organophosphate ester exposure among Chinese waste incinerator workers: Urinary levels, risk assessment and associations with oxidative stress. Retrieved from PubMed.

  • ResearchGate. (2025). Removal of phosphorus from phosphonate-loaded industrial wastewaters via precipitation/flocculation. Retrieved from ResearchGate.

  • U.S. Environmental Protection Agency. (n.d.). Incineration in Hazardous Waste Management. Retrieved from EPA.

  • ResearchGate. (2025). Removing phosphonate antiscalants from membrane concentrate solutions using granular ferric hydroxide. Retrieved from ResearchGate.

  • U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. Retrieved from EPA.

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from EPA.

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from EPA.

  • University of Arizona. (n.d.). Removing Phosphonate Antiscalants from Membrane Concentrate Solutions using Granular Ferric Hydroxide. Retrieved from University of Arizona.

  • Wikipedia. (n.d.). Organophosphate. Retrieved from Wikipedia.

  • International Journal of Science Engineering and Technology. (2024). Environmental Chemistry of Phosphonates. Retrieved from IJSET.

  • U.S. Environmental Protection Agency. (n.d.). Disposal of Pesticides. Retrieved from EPA.

  • Wasser 3.0. (n.d.). Phosphonates. Retrieved from Wasser 3.0.

  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from EPA.

Sources

A Comprehensive Guide to the Safe Handling of Dimethyl (hydroxymethyl)phosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe and effective handling of Dimethyl (hydroxymethyl)phosphonate (DMHP). As researchers and professionals in drug development, our commitment to safety is paramount. This guide moves beyond mere procedural lists to provide a deep, experience-driven understanding of the principles behind the safe handling of this organophosphorus compound. Here, you will find not just what to do, but why you are doing it, empowering you to work with confidence and security.

Understanding the Compound: A Quick Reference

This compound is a versatile intermediate in organic synthesis, particularly in the preparation of a variety of α-hydroxyalkyl phosphonates.[1] Its utility in the synthesis of flame retardants, pesticides, and specialty chemicals makes it a valuable tool in the modern laboratory.[1] However, its chemical properties necessitate a thorough understanding of its potential hazards to ensure safe handling.

PropertyValueSource
CAS Number 24630-67-9[2]
Molecular Formula C3H9O4P[2]
Appearance Colorless to light yellow liquid
Hazards Skin irritation, serious eye irritation, may cause respiratory irritation[2][3]

The Core of Safety: A Risk-Based Approach to Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in a comprehensive understanding and implementation of appropriate Personal Protective Equipment (PPE). The selection of PPE should not be a one-size-fits-all approach but rather a carefully considered decision based on the specific risks associated with each handling procedure.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, it is crucial to implement robust engineering controls. All work with this compound should be conducted in a well-ventilated area.[3][4] For procedures with a potential for aerosol generation, a chemical fume hood is mandatory.

Expert Insight: The causality behind prioritizing engineering controls is simple: they remove the hazard at the source, minimizing the potential for exposure in the first place. PPE, while essential, should be considered the last line of defense.

Personal Protective Equipment (PPE) Selection

The following table outlines the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.

Risk LevelProcedure ExamplesRequired PPE
Low - Handling sealed containers- Transporting small quantities (<100 mL) in secondary containment- Safety glasses with side shields- Standard laboratory coat- Nitrile or neoprene gloves (single pair)
Moderate - Weighing or measuring the liquid- Preparing solutions- Performing reactions at ambient temperature- Chemical splash goggles- Chemical-resistant lab coat or apron- Double-gloving with nitrile or neoprene gloves
High - Heating the compound- Procedures with a high potential for aerosolization- Handling large quantities (>1 L)- Face shield in addition to chemical splash goggles- Chemical-resistant suit or coveralls- Double-gloving with nitrile or neoprene gloves- Respiratory protection (see section below)

The choice of glove material is critical to prevent skin contact. While nitrile and neoprene are generally recommended, it's essential to understand their limitations.[5] Always inspect gloves for any signs of degradation or perforation before use.[6] The principle of "double-gloving" provides an additional layer of protection, particularly during procedures with a higher risk of splashes.

Self-Validating System: The practice of double-gloving creates a system where the outer glove can be removed if contamination is suspected, leaving a clean inner glove to protect the user while they safely exit the work area.

Respiratory protection is not routinely required for handling small quantities of this compound in a well-ventilated area. However, it becomes essential under specific circumstances.

Respiratory_Protection_Decision_Workflow start Start: Assess Handling Procedure aerosol_risk Potential for Aerosol Generation? start->aerosol_risk ventilation_check Adequate Ventilation (Fume Hood)? aerosol_risk->ventilation_check Yes large_quantity Handling Large Quantities (>1L)? aerosol_risk->large_quantity No ventilation_check->large_quantity Yes respirator_required Respirator Required ventilation_check->respirator_required No spill_cleanup Large Spill Cleanup? large_quantity->spill_cleanup No large_quantity->respirator_required Yes no_respirator No Respirator Required spill_cleanup->no_respirator No spill_cleanup->respirator_required Yes cartridge_selection Select Air-Purifying Respirator with Organic Vapor/Acid Gas (OV/AG) Cartridge and P95/P100 Particulate Filter respirator_required->cartridge_selection

Operational Plans: Step-by-Step Guidance for Safe Handling

Adherence to standardized procedures is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Preparing a Solution of this compound
  • Preparation: Don the appropriate PPE for a moderate-risk procedure. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a clean, dry container on a balance inside the fume hood. Carefully transfer the required amount of this compound to the container using a clean pipette.

  • Dissolution: Add the solvent to the container and stir gently to dissolve the compound. Avoid splashing.

  • Storage: Clearly label the solution with the chemical name, concentration, date, and your initials. Store in a tightly sealed container in a designated, well-ventilated area.[3]

Emergency Procedures: Planning for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is essential for a swift and effective response.

Spill Cleanup Protocol

Spill_Cleanup_Protocol start Spill Occurs alert Alert others in the area start->alert evacuate Evacuate non-essential personnel alert->evacuate ppe Don appropriate PPE (including respiratory protection for large spills) evacuate->ppe contain Contain the spill with absorbent material (e.g., vermiculite, sand) ppe->contain absorb Absorb the spilled material contain->absorb collect Collect contaminated material into a sealed, labeled hazardous waste container absorb->collect decontaminate Decontaminate the spill area with a suitable cleaning agent collect->decontaminate dispose Dispose of all waste as hazardous waste decontaminate->dispose report Report the incident to the appropriate safety personnel dispose->report

In the event of a small spill (<100 mL), trained laboratory personnel can manage the cleanup by following the protocol outlined above. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[5]

First Aid Measures
Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3] Seek immediate medical attention.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[5]

Disposal Methods

The recommended method for the disposal of this compound is through a licensed hazardous waste contractor.[5][6] In some cases, for small quantities, chemical hydrolysis may be a viable option for in-lab neutralization.[5] However, this should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.

Authoritative Grounding: The U.S. Environmental Protection Agency (EPA) guidelines for hazardous waste classification can be found in 40 CFR 261.3.[3] Always consult your institution's EHS office and local regulations for specific disposal requirements.[3]

References

  • 3M. (2010). 2010 Respirator Selection Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl (hydroxymethyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl (hydroxymethyl)phosphonate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.